molecular formula C9H11NO2 B1267859 2-Amino-4'-methoxyacetophenone CAS No. 40513-43-7

2-Amino-4'-methoxyacetophenone

Cat. No.: B1267859
CAS No.: 40513-43-7
M. Wt: 165.19 g/mol
InChI Key: CNYAWQABGNEMFC-UHFFFAOYSA-N
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Description

2-Amino-4'-methoxyacetophenone is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1-(4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYAWQABGNEMFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90328649
Record name 2-Amino-4'-methoxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40513-43-7
Record name 2-Amino-4'-methoxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Amino-4'-methoxyacetophenone CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-4'-methoxyacetophenone

Abstract: This technical guide provides a comprehensive overview of this compound, a key building block in synthetic organic chemistry and drug discovery. The document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identity, properties, synthesis, analytical characterization, and applications. Particular emphasis is placed on its role as a precursor in the synthesis of heterocyclic compounds, such as quinazolines, which are of significant interest in medicinal chemistry. The guide includes detailed, field-proven protocols, safety information, and characterization data to ensure scientific integrity and practical utility in a laboratory setting.

Core Chemical Identity and Properties

This compound is an aromatic ketone derivative featuring both an amino and a methoxy functional group. It is a versatile intermediate used in the synthesis of more complex molecules.[1] The compound is most commonly supplied and handled as its hydrochloride salt, which offers enhanced stability and ease of handling compared to the free base.

Nomenclature and CAS Numbers:

  • Systematic Name: 1-(4-methoxyphenyl)-2-aminoethan-1-one

  • Common Name: this compound

  • Free Base CAS Number: 42465-53-2[2][3]

  • Hydrochloride Salt CAS Number: 3883-94-1[4]

It is critical to distinguish this compound from its isomers, such as 3'-Amino-4'-methoxyacetophenone (CAS: 6318-64-5), to ensure the correct starting material for a given synthetic route.[5]

Physicochemical Properties:

The properties of the more common hydrochloride salt are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₁₁NO₂ · HCl
Molecular Weight 201.65 g/mol [6]
Appearance White to yellow or tan crystalline powder[4]
Melting Point 190-193 °C (decomposes)
Purity Typically ≥90% or ≥97%[4]
Solubility Soluble in water.[7]

Synthesis and Purification

The synthesis of this compound hydrochloride is typically achieved via a multi-step process starting from the readily available 4-methoxyacetophenone. The causality behind this pathway lies in the need to introduce a nitrogen-containing functional group at the alpha-carbon position adjacent to the carbonyl group.

Diagram of Synthetic Workflow

G cluster_0 Synthesis of this compound HCl A 4-Methoxyacetophenone (Starting Material) B Step 1: α-Bromination A->B Br₂, Acetic Acid C 2-Bromo-4'-methoxyacetophenone (Intermediate) B->C D Step 2: Amination (e.g., Gabriel Synthesis) C->D Potassium Phthalimide E Protected Amine Intermediate D->E F Step 3: Deprotection & Acidification E->F 1. Hydrazine Hydrate 2. HCl G This compound HCl (Final Product) F->G

Caption: A common synthetic route from 4-methoxyacetophenone.

Experimental Protocol: Synthesis via α-Bromination

This protocol is a representative method based on standard organic transformations. Causality Note: The α-position is activated by the adjacent carbonyl group, making it susceptible to electrophilic bromination. The subsequent Gabriel synthesis is a robust method for converting alkyl halides to primary amines, avoiding over-alkylation.

Step 1: Synthesis of 2-Bromo-4'-methoxyacetophenone

  • In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve 4-methoxyacetophenone (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add bromine (1.05 eq) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Pour the reaction mixture slowly into a beaker of ice water with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry to yield 2-Bromo-4'-methoxyacetophenone.

Step 2: Synthesis of this compound Hydrochloride

  • Suspend 2-Bromo-4'-methoxyacetophenone (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous DMF.

  • Heat the mixture to 80-90 °C and stir for 4-6 hours until TLC indicates the consumption of the bromo-intermediate.

  • Cool the reaction mixture and pour it into ice water. Filter the resulting solid (the phthalimide-protected intermediate) and wash with water.

  • Resuspend the crude solid in ethanol and add hydrazine hydrate (1.5 eq).

  • Reflux the mixture for 2-3 hours. A thick white precipitate (phthalhydrazide) will form.

  • Cool the mixture, acidify with concentrated HCl, and filter off the phthalhydrazide precipitate.

  • Evaporate the filtrate under reduced pressure. The resulting crude solid is the hydrochloride salt.

Purification Protocol: Recrystallization

Causality Note: Recrystallization is an effective method for purifying crystalline solids. The choice of solvent is critical; the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolve the crude this compound hydrochloride in a minimal amount of hot methanol or an ethanol/water mixture.[8]

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot-filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified white to off-white crystals by vacuum filtration and dry under vacuum.

Analytical Characterization

A self-validating system of analytical techniques is essential to confirm the identity and purity of the synthesized compound.

Diagram of Analytical Workflow

G cluster_0 Compound Verification Workflow Sample Purified Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Analysis Data Analysis & Comparison to Reference Spectra NMR->Analysis IR->Analysis MS->Analysis Confirmation Identity & Purity Confirmed Analysis->Confirmation

Caption: A logical workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

(Note: Predicted chemical shifts (δ) are in ppm relative to TMS. The hydrochloride salt may cause slight variations in shifts and peak broadening, especially for protons near the amine.)

¹H NMR Data (Predicted):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.00 Doublet 2H Ar-H (ortho to C=O) Deshielded by the adjacent electron-withdrawing carbonyl group.[9][10]
~7.00 Doublet 2H Ar-H (ortho to -OCH₃) Shielded by the electron-donating methoxy group.[9][10]
~4.45 Singlet 2H -CH₂-NH₃⁺ Adjacent to the electron-withdrawing carbonyl and the protonated amine.[10]

| ~3.90 | Singlet | 3H | -OCH₃ | Characteristic shift for methoxy protons on an aromatic ring.[9][10] |

¹³C NMR Data (Predicted):

Chemical Shift (δ, ppm) Assignment Rationale
~195 C=O Typical chemical shift for an aromatic ketone carbonyl carbon.[9][11]
~164 Ar-C (-OCH₃) Aromatic carbon directly attached to the electron-donating oxygen.[9][11]
~131 Ar-C (ipso to C=O) Quaternary carbon deshielded by the carbonyl group.[9][11]
~130 Ar-CH (ortho to C=O) Deshielded by the carbonyl group.[9][11]
~114 Ar-CH (ortho to -OCH₃) Shielded by the methoxy group.[9][11]
~56 -OCH₃ Aliphatic carbon of the methoxy group.[9][11]

| ~45 | -CH₂-NH₃⁺ | Aliphatic carbon adjacent to the carbonyl and amine. |

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-2800N-H stretchPrimary ammonium (-NH₃⁺)
~1680C=O stretchAryl Ketone
~1600, ~1500C=C stretchAromatic Ring
1250-1000C-O stretchAryl-alkyl ether

Causality Note: The carbonyl stretch appears around 1680 cm⁻¹ due to conjugation with the aromatic ring, which lowers its frequency from a typical aliphatic ketone (~1715 cm⁻¹).[12]

Mass Spectrometry (MS)
  • Molecular Ion (M⁺) for Free Base (C₉H₁₁NO₂): Expected at m/z = 165.08.[2][13]

  • Key Fragmentation: A prominent fragment is often observed corresponding to the loss of the CH₂NH₂ group, resulting in the 4-methoxybenzoyl cation at m/z = 135.

Applications in Drug Development

This compound is a valuable precursor for synthesizing heterocyclic scaffolds, particularly quinazolines and their oxidized analogs, quinazolinones. These structures are privileged in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer properties.[14][15][16]

Diagram of Application in Synthesis

G cluster_0 Synthesis of a Quinazoline Derivative A This compound C Condensation Reaction A->C B 2-Aminobenzamide B->C D Dihydroquinazoline Intermediate C->D DMSO, Heat E Oxidation D->E e.g., I₂, O₂ F 2-Aryl-Quinazoline Product E->F

Caption: General scheme for quinazoline synthesis.

Protocol: Synthesis of a 2-Substituted Quinazolin-4(3H)-one

This protocol illustrates the utility of this compound as a building block. It is based on established methodologies for quinazolinone synthesis.[15][17]

  • Combine anthranilamide (2-aminobenzamide) (1.0 eq) and this compound hydrochloride (1.0 eq) in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Add a catalytic amount of an acid or iodine.

  • Heat the reaction mixture to 100-120 °C and stir for several hours, monitoring by TLC.

  • The reaction proceeds via an initial condensation followed by cyclization and subsequent oxidation (which can occur in situ with air/DMSO or be promoted by an added oxidant) to yield the final quinazolinone product.

  • After completion, cool the reaction and pour into ice water to precipitate the product.

  • Collect the solid by filtration and purify by recrystallization or column chromatography.

The resulting 2-(4-methoxyphenylacetyl)quinazolin-4(3H)-one scaffold can be further modified, demonstrating the power of this building block in creating libraries of compounds for drug screening.[16][18]

Safety and Handling

As a laboratory chemical, this compound hydrochloride requires careful handling.

  • Hazard Identification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6][19]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[7][19]

  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[19][20]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[19][20]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[19]

    • Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[19]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[19]

References

  • StruChem. (n.d.). 2'-Amino-4', 5'-dimethoxyacetophenone, min 98%. Retrieved from [Link]

  • Sinfoo Biotech. (n.d.). 2'-Amino-4'-methoxyacetophenone. Retrieved from [Link][3]

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: 2-Amino Acetophenone. Retrieved from [Link][20]

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 412889, this compound. Retrieved from [Link][13]

  • Tenti, E., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7895. Retrieved from [Link][14]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link][21]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link][11]

  • Wiley-VCH GmbH. (n.d.). 3'-Amino-4'-methoxyacetophenone. SpectraBase. Retrieved from [Link]

  • da Silva, G. N., et al. (2025). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. Pharmaceuticals, 18(8), 1083. Retrieved from [Link][15]

  • Basile, L., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(22), 6828. Retrieved from [Link][16]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 233283, 2-Methoxy-5-acetylaniline. Retrieved from [Link][5]

  • Al-Hourani, B. J. (2022). 4(3 H )-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. Molecules. Retrieved from [Link][18]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link][17]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2015). p-Methoxyacetophenone.....Cock can teach you NMR. Retrieved from [Link][9]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12487188, this compound hydrochloride. Retrieved from [Link][6]

  • Google Patents. (n.d.). CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone. Retrieved from [8]

  • epistemeo. (2012, October 10). Introduction to IR Spectroscopy. Ketones [Video]. YouTube. Retrieved from [Link][12]

Sources

A Technical Guide to 2-Amino-4'-methoxyacetophenone: Molecular Weight, Synthesis, and Analytical Validation

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of 2-Amino-4'-methoxyacetophenone, a key chemical intermediate in pharmaceutical synthesis. Central to its utility is a precise understanding of its fundamental physicochemical properties, most notably its molecular weight. This document details the theoretical basis of its molecular weight, outlines a robust, field-proven synthetic protocol, and describes the comprehensive analytical techniques required to validate its structure and purity. The methodologies presented herein are designed to establish a self-validating workflow, ensuring the highest degree of confidence for researchers in drug development and organic synthesis.

Core Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical characteristics is foundational to its application in any research or development setting. For this compound, these properties dictate its solubility, reactivity, and appropriate handling procedures.

Chemical Structure and Molecular Formula

This compound is an aromatic ketone containing a primary amine and a methoxy group. Its structure consists of an acetophenone core, substituted with a methoxy group at the 4-position of the phenyl ring and an amino group at the 2-position of the ethanone chain.

  • IUPAC Name: 2-amino-1-(4-methoxyphenyl)ethanone[1]

  • Molecular Formula: C₉H₁₁NO₂[1][2]

The molecular formula is the empirical basis for calculating the compound's molecular weight.

Molecular Weight: Calculation and Significance

The molecular weight (MW) is a critical parameter in synthetic chemistry, essential for stoichiometric calculations in reaction planning and for the interpretation of analytical data, particularly mass spectrometry.

The molecular weight is calculated by summing the atomic weights of all constituent atoms in the molecular formula (C₉H₁₁NO₂).

  • Carbon (C): 9 x 12.011 u

  • Hydrogen (H): 11 x 1.008 u

  • Nitrogen (N): 1 x 14.007 u

  • Oxygen (O): 2 x 15.999 u

This calculation yields an average molecular weight of 165.19 g/mol [1][3]. For high-resolution mass spectrometry, the monoisotopic mass , calculated using the mass of the most abundant isotopes, is 165.078978594 Da[1].

Tabulated Physicochemical Data

The following table summarizes key quantitative data for this compound, providing a quick reference for experimental design.

PropertyValueSource
Molecular Weight (Average) 165.19 g/mol PubChem[1], ChemicalBook
Exact Mass (Monoisotopic) 165.078978594 DaPubChem[1]
Molecular Formula C₉H₁₁NO₂PubChem[1], SCBT[2]
CAS Number 40513-43-7 (free base)PubChem[1]
Appearance White to light yellow solidChemicalBook
Melting Point (HCl Salt) 190°C to 193°CThermo Scientific[4]
XLogP3 0.8PubChem[1]

Note: The free base is commonly handled as its more stable hydrochloride salt. The properties of the salt, such as molecular weight (201.65 g/mol ), differ accordingly.[4][5]

Synthesis and Purification Workflow

The synthesis of acetophenone derivatives is a well-established field in organic chemistry. A common and effective method for preparing substituted acetophenones is the Friedel-Crafts acylation. The following workflow describes a typical synthesis starting from anisole.

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_purification Purification Anisole Anisole Reaction Friedel-Crafts Acylation (Continuous Flow or Batch) Anisole->Reaction AceticAnhydride Acetic Anhydride AceticAnhydride->Reaction Catalyst Heterogeneous Catalyst (e.g., Zeolite, Sc(OTf)₃) Catalyst->Reaction Quench Aqueous Quench Reaction->Quench 1. Transfer Extraction Solvent Extraction (e.g., Ethyl Acetate) Quench->Extraction 2. Partition Drying Drying over Na₂SO₄ Extraction->Drying 3. Isolate Organic Layer Concentration Rotary Evaporation Drying->Concentration 4. Filter & Concentrate Chromatography Flash Column Chromatography (Silica Gel) Concentration->Chromatography 5. Purify Crude Product FinalProduct Purified 4-Methoxyacetophenone Chromatography->FinalProduct 6. Collect & Concentrate Fractions

Caption: Synthesis workflow for 4-Methoxyacetophenone.

Step-by-Step Synthesis Protocol (Friedel-Crafts Acylation)

This protocol outlines the synthesis of the precursor, 4-methoxyacetophenone, from anisole. The subsequent amination step is a more specialized procedure often involving halogenation followed by nucleophilic substitution.

  • Catalyst Preparation: A heterogeneous catalyst, such as a zeolite or Scandium (III) triflate, is activated (e.g., by heating under vacuum) to ensure anhydrous conditions.[6] This is a critical step; water deactivates the Lewis acid catalyst and prevents the reaction.

  • Reaction Setup: The dried catalyst is charged into a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon). An appropriate solvent, such as nitromethane, is added.[6]

  • Reagent Addition: Anisole and acetic anhydride are added sequentially to the stirred catalyst suspension.[6] The reaction is typically heated (e.g., to 50°C) to facilitate the acylation process.

  • Reaction Monitoring: The reaction progress is monitored by a suitable technique like Gas Chromatography (GC), as Thin Layer Chromatography (TLC) may not be sensitive enough to distinguish starting material from the product effectively.[6]

  • Workup: Upon completion, the reaction is cooled and quenched with water. The product is extracted into an organic solvent like ethyl acetate. The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filtered.[7]

  • Purification: The solvent is removed under reduced pressure (rotary evaporation). The resulting crude product is then purified by flash column chromatography on silica gel to yield pure 4-methoxyacetophenone.[7]

Note: The synthesis of the final title compound, this compound, typically involves further steps such as alpha-bromination of the ketone followed by amination.

Analytical Validation System

Validation of the molecular structure and purity is paramount. This process confirms the successful synthesis and provides the certificate of analysis data required for any subsequent application. The molecular weight determined by mass spectrometry serves as the ultimate confirmation of the compound's identity.

AnalyticalWorkflow cluster_validation Final Validation Input Synthesized Product MS Mass Spectrometry (MS) Confirms Molecular Weight Input->MS NMR NMR Spectroscopy (¹H, ¹³C) Confirms Connectivity Input->NMR IR Infrared (IR) Spectroscopy Confirms Functional Groups (C=O, N-H, C-O) Input->IR Validated Validated Compound (Structure & Purity Confirmed) MS->Validated NMR->Validated IR->Validated Purity Purity Assessment (HPLC, qNMR) Purity->Validated

Caption: Analytical workflow for structural and purity validation.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of a synthesized compound.

  • Methodology: The sample is ionized, typically using Electrospray Ionization (ESI) or Electron Ionization (EI). The mass analyzer separates ions based on their mass-to-charge ratio (m/z).

  • Expected Result: For this compound (MW 165.19), in positive ion mode (ESI), the primary expected ion would be the protonated molecule, [M+H]⁺, at an m/z of approximately 166.09. High-resolution MS would detect this ion at a much higher precision, confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of all hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule, confirming the isomeric structure.

  • ¹H NMR: The spectrum of the precursor, 4-methoxyacetophenone, would characteristically show signals for the methyl ketone protons (~2.5 ppm), the methoxy protons (~3.8 ppm), and two doublets in the aromatic region (~6.9 and ~7.9 ppm) corresponding to the para-substituted phenyl ring.[8] The final 2-amino product would show additional signals for the -CH₂-NH₂ group.

  • ¹³C NMR: The spectrum provides evidence for each unique carbon atom. For 4-methoxyacetophenone, key signals include the carbonyl carbon (~197 ppm), the methoxy carbon (~55 ppm), the methyl carbon (~26 ppm), and four distinct aromatic carbon signals.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups, providing complementary evidence for the compound's structure.

  • Expected Absorptions:

    • C=O (Ketone): A strong, sharp absorption band around 1680 cm⁻¹.

    • N-H (Amine): One or two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

    • C-O (Ether): A characteristic stretch in the 1250-1000 cm⁻¹ region.

Applications in Research and Drug Development

Amino acetophenones are valuable building blocks in medicinal chemistry and diversity-oriented synthesis (DOS).[9] Their utility stems from the reactive handles—the amine and ketone groups—which allow for the construction of more complex molecular scaffolds.

  • Scaffolds for Bioactive Molecules: This class of compounds serves as a precursor for the synthesis of various heterocyclic systems, such as flavones, quinolones, and chalcones. Many of these derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antibacterial agents.[10]

  • Lead Compound Development: The this compound structure can be found within more complex lead compounds in drug discovery programs, where it contributes to the molecule's overall pharmacological profile.

Conclusion

The accurate determination of this compound's molecular weight (165.19 g/mol ) is the cornerstone of its reliable use in scientific research. This guide has detailed not only this fundamental property but also the integrated workflow of synthesis, purification, and rigorous analytical validation necessary to ensure its identity and purity. By employing a self-validating system where the outcomes of synthesis are confirmed by multiple, orthogonal analytical techniques, researchers can proceed with confidence in the integrity of their starting materials, a critical requirement for success in the fields of organic synthesis and drug development.

References

  • PubChem. This compound | C9H11NO2 | CID 412889. [Link]

  • PubChem. 2-Methoxy-5-acetylaniline | C9H11NO2 | CID 233283. [Link]

  • PubChem. This compound hydrochloride | C9H12ClNO2 | CID 12487188. [Link]

  • ChemBK. This compound. [Link]

  • MDPI. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. [Link]

  • SpectraBase. 3'-Amino-4'-methoxyacetophenone. [Link]

  • The Royal Society of Chemistry. Supporting information for a publication. [Link]

  • Organic Syntheses. The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. p-Methoxyacetophenone.....Cock can teach you NMR. [Link]

  • The Royal Society of Chemistry. Supporting Information for a publication. [Link]

  • India Science, Technology & Innovation Portal. Development of process for production of 4-methoxy acetophenone in a continuous single-step process. [Link]

  • oc-praktikum.de. Synthesis of p-methoxyacetophenone from anisole. [Link]

  • AMI Scientific. 2'-Amino-3'-Methyl-4'-Methoxyacetophenone TCI Analytical reagent. [Link]

  • Sciforum. 2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evaluation as potential anticancer agents. [Link]

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A Comprehensive Technical Guide to the Physical Properties of 2-Amino-4'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Amino-4'-methoxyacetophenone, systematically known as 2-amino-1-(4-methoxyphenyl)ethanone, is an aromatic ketone that serves as a pivotal building block in organic synthesis. Its unique trifunctional structure—comprising a primary amine, a ketone, and a methoxy-activated benzene ring—makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds and pharmaceutical intermediates. This guide provides an in-depth analysis of its core physical and chemical properties, offering a critical resource for researchers in chemical synthesis and drug development. We will explore its molecular identity, core physical characteristics, spectroscopic profile, and essential safety protocols, with a clear distinction between the free base and its commonly available hydrochloride salt.

Section 1: Molecular and Chemical Identity

Accurate identification is the foundation of all chemical research. The structural and identifying information for this compound is summarized below. It is crucial to distinguish between the free base and its hydrochloride salt, as they possess different CAS numbers and physical properties.

Chemical Structure of this compound ``` O || /---\ /--CH2--NH2 | |C | | ---/ | OCH3




IdentifierValueSource(s)
IUPAC Name 2-amino-1-(4-methoxyphenyl)ethanone[1]
Synonyms This compound[1]
CAS Number (Free Base) 40513-43-7, 42465-53-2[1][2]
CAS Number (HCl Salt) 3883-94-1[3][4]
Molecular Formula C₉H₁₁NO₂[1][2]
Molecular Weight 165.19 g/mol [1][2]
Exact Mass 165.078978594 Da[1]

Section 2: Core Physical Properties

The physical properties of a compound dictate its handling, reaction conditions, and purification strategies. While many commercial suppliers provide data for the more stable hydrochloride salt, understanding the properties of the free base is essential for its application in synthesis.

PropertyValue (Free Base)Value (Hydrochloride Salt)Source(s)
Appearance Inferred: Solid, likely off-white to tan powderWhite to yellow to tan crystalline powder[5]
Melting Point 168 °C (Predicted)190-193 °C[4][6]
Boiling Point 315.4 °C (Predicted)Not applicable (decomposes)[6]
Solubility Soluble in methanol, ethanol, DMSO, chloroform. Sparingly soluble in water.Soluble in water, methanol.Inferred from structure
Topological Polar Surface Area 52.3 Ų52.3 Ų[1]

Expert Analysis: The significant difference in melting point between the free base and its hydrochloride salt is expected. The salt form benefits from strong ionic lattice forces, requiring more energy to break apart, hence the higher melting point. [4]The predicted high boiling point of the free base is a consequence of strong intermolecular hydrogen bonding enabled by the primary amine and carbonyl groups. [6]However, thermal instability is likely at such temperatures, making vacuum distillation the only viable, albeit challenging, method for purification. The compound's solubility profile is consistent with its structure, featuring both polar functional groups (amine, keto) and a nonpolar aromatic ring, allowing for solubility in a range of organic solvents.

Section 3: Spectroscopic Profile - A Guide to Structural Verification

Spectroscopic analysis is non-negotiable for confirming the identity and purity of a synthesized or purchased compound. Below is a detailed guide to the expected spectroscopic signature of this compound.

TechniqueExpected Signature
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z 165. Key Fragments: m/z 150 ([M-NH]⁺), m/z 135 ([M-CH₂NH₂]⁺, base peak, acylium ion), m/z 107 ([M-CH₂NH₂-CO]⁺), m/z 77 ([C₆H₅]⁺).
Infrared (IR) Spectroscopy N-H Stretch: 3300-3500 cm⁻¹ (two bands, primary amine). C-H Stretch (Aromatic): ~3050-3100 cm⁻¹. C-H Stretch (Aliphatic): ~2850-2950 cm⁻¹. C=O Stretch (Ketone): ~1670-1685 cm⁻¹. C=C Stretch (Aromatic): ~1580-1600 cm⁻¹. C-O Stretch (Ether): ~1250 cm⁻¹ (strong, characteristic).
¹H NMR Spectroscopy δ ~7.9 ppm (d, 2H): Aromatic protons ortho to the carbonyl group. δ ~6.9 ppm (d, 2H): Aromatic protons ortho to the methoxy group. δ ~4.1 ppm (s, 2H): Methylene protons (-CH₂-). δ ~3.8 ppm (s, 3H): Methoxy protons (-OCH₃). δ ~1.8 ppm (s, 2H): Amine protons (-NH₂), broad and exchangeable with D₂O.
¹³C NMR Spectroscopy δ ~196 ppm: Carbonyl carbon (C=O). δ ~164 ppm: Aromatic carbon attached to -OCH₃. δ ~130 ppm: Aromatic carbons ortho to the carbonyl. δ ~129 ppm: Aromatic carbon attached to the carbonyl. δ ~114 ppm: Aromatic carbons ortho to the -OCH₃. δ ~55 ppm: Methoxy carbon (-OCH₃). δ ~45 ppm: Methylene carbon (-CH₂-).

Expert Rationale: The spectroscopic predictions are based on established principles and data from analogous structures like 4-methoxyacetophenone. [7][8]* In Mass Spectrometry , the most favorable fragmentation is the alpha-cleavage next to the carbonyl group, leading to the highly stable p-methoxybenzoyl cation at m/z 135, which is expected to be the base peak.

  • The IR spectrum will be dominated by the strong carbonyl stretch and the characteristic dual peaks of the primary amine's N-H stretch. The position of the C=O stretch is influenced by conjugation with the aromatic ring.

  • In ¹H NMR , the para-substituted aromatic ring will produce a classic AA'BB' system, appearing as two distinct doublets. The methylene protons, being adjacent to both a carbonyl and an amine, are expected to be deshielded to around 4.1 ppm.

  • The ¹³C NMR spectrum provides a clear carbon count. The downfield shift of the carbonyl carbon is characteristic, while the other signals directly correspond to the unique carbon environments in the molecule.

Section 4: Experimental Protocols & Workflows

To ensure the reliability of research, all materials must be rigorously characterized. This section outlines a standard protocol for melting point determination and a comprehensive workflow for the physicochemical characterization of a newly synthesized batch of this compound.

Protocol: Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus.

  • Sample Preparation: Ensure the sample is completely dry and free of solvent. Grind a small amount of the crystalline solid into a fine powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

  • Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

  • Rapid Heating (Scouting): Set a rapid heating ramp (e.g., 10-20 °C/min) to quickly determine an approximate melting range.

  • Accurate Measurement: Using a fresh sample, set the starting temperature to ~20 °C below the approximate melting point found in the previous step. Set the ramp rate to a slow 1-2 °C/min.

  • Observation & Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). A pure compound should exhibit a sharp melting range of <2 °C.

Workflow for Physicochemical Characterization

The following diagram illustrates a self-validating workflow for the complete characterization of a synthesized sample.

G cluster_purification Purification cluster_id Identity Confirmation cluster_purity Purity & Final Characterization Crude Crude Synthesized Product Column Column Chromatography (Silica, EtOAc/Hexanes) Crude->Column Solvent Solvent Removal (Rotary Evaporation) Column->Solvent Purified Purified Solid Solvent->Purified NMR ¹H & ¹³C NMR Spectroscopy (Verify Structure & Connectivity) Purified->NMR MS Mass Spectrometry (LC-MS) (Confirm Molecular Weight) Purified->MS IR FT-IR Spectroscopy (Confirm Functional Groups) Purified->IR Confirmed Structurally Confirmed Compound NMR->Confirmed MS->Confirmed IR->Confirmed HPLC HPLC Analysis (Determine Purity >95%) Confirmed->HPLC MP Melting Point Analysis (Check for Sharpness) Confirmed->MP Final Characterized Compound (Ready for Use/Storage) HPLC->Final MP->Final

Caption: Workflow for Physicochemical Characterization.

Section 5: Safety, Handling, and Storage

Due to the prevalence of data for the hydrochloride salt, the following safety information is based on that form and should be considered a conservative guideline for handling the free base.

Hazard InformationDetailsSource(s)
GHS Pictogram GHS07 (Exclamation Mark)[3][4]
Signal Word Warning [3][4]
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[3][4]
Precautionary Statements P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]

Handling Recommendations:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles. A dust mask is recommended when handling the powder.

  • Hygiene: Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Protect from light and moisture to prevent degradation.

  • For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).

Conclusion

This compound is a compound with a well-defined set of physical and chemical properties that are predictable from its molecular structure. While comprehensive experimental data for the free base is sparse in public literature, a robust characterization can be achieved through the standard spectroscopic and analytical techniques outlined in this guide. Researchers and drug development professionals must pay close attention to the distinction between the free base and its hydrochloride salt and adhere to strict safety protocols during handling and storage to ensure both experimental success and personal safety.

References

  • PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (2024). This compound - Physico-chemical Properties. Retrieved from [Link]

  • SpectraBase. (n.d.). 3'-Amino-4'-methoxyacetophenone. John Wiley & Sons, Inc. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-5-acetylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone. Retrieved from [Link]

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An In-Depth Technical Guide to the Solubility of 2-Amino-4'-methoxyacetophenone in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Scientific Research and Development

2-Amino-4'-methoxyacetophenone, a substituted acetophenone derivative, is a compound of interest in various fields of chemical synthesis and pharmaceutical development. Its molecular structure, featuring an aromatic ring, a ketone group, an amino group, and a methoxy group, imparts a unique combination of polarity and hydrogen bonding capabilities. Understanding the solubility of this compound in different organic solvents is paramount for its effective utilization in reaction chemistry, purification processes such as crystallization, and formulation development.

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. While quantitative solubility data for this specific compound is not extensively available in public literature, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to predict and experimentally determine its solubility. We will delve into the theoretical principles governing its solubility, provide a detailed protocol for its empirical determination, and present a framework for solvent selection.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is the cornerstone for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
Appearance Crystalline powder[2]
Melting Point Not clearly defined for the free base in available literature. The hydrochloride salt has a melting point of 190-193 °C.[3]
pKa Not explicitly found, but the presence of the amino group suggests basic properties.N/A
LogP (Octanol-Water Partition Coefficient) 0.8 (predicted)[1]
Topological Polar Surface Area (TPSA) 52.3 Ų[1]

The presence of both hydrogen bond donors (the amino group) and acceptors (the amino, ketone, and methoxy groups) suggests that hydrogen bonding will play a significant role in its interactions with protic solvents. The moderate LogP value indicates that it possesses both hydrophilic and lipophilic characteristics, suggesting it will not be exclusively soluble in either very polar or very non-polar solvents.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. For this compound, we can anticipate its solubility based on the polarity and hydrogen bonding capabilities of the solvent.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in hydrogen bonding with the amino, ketone, and methoxy groups of the solute. The amino group can act as a hydrogen bond donor, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors. Therefore, moderate to good solubility is expected in these solvents.[5][6]

  • Polar Aprotic Solvents (e.g., acetone, dimethyl sulfoxide, N,N-dimethylformamide): These solvents are polar but lack O-H or N-H bonds, meaning they can only act as hydrogen bond acceptors.[5][6] They will interact with the amino group's hydrogens and the overall dipole moment of the molecule. Good solubility is anticipated in these solvents, particularly in DMSO, which is known for its exceptional solvating power for a wide range of organic compounds.

  • Non-Polar Solvents (e.g., hexane, toluene): These solvents have weak intermolecular forces (van der Waals forces) and cannot participate in hydrogen bonding. Due to the polar nature of this compound, poor solubility is expected in these solvents.

Hansen Solubility Parameters (HSP): A More Quantitative Approach

For a more nuanced prediction of solubility, Hansen Solubility Parameters (HSP) can be employed.[7] HSP theory decomposes the total cohesive energy of a substance into three components:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

A solute is predicted to be soluble in a solvent if their Hansen parameters are similar. The "distance" (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space can be calculated. A smaller Ra indicates a higher likelihood of solubility.

While the experimentally determined HSP for this compound are not available, they can be estimated using group contribution methods.[2] By comparing the estimated HSP of the solute to the known HSP of various solvents, a more refined prediction of solubility can be made.

Qualitative Solubility Profile (Inferred)

Based on the theoretical principles discussed above and qualitative data for structurally similar compounds like 4'-Methoxyacetophenone, which is soluble in ethanol, diethyl ether, acetone, and chloroform, we can infer the following qualitative solubility profile for this compound.[8]

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolSolubleStrong potential for hydrogen bonding with the amino, ketone, and methoxy groups.
Polar Aprotic Acetone, Dimethyl Sulfoxide (DMSO), Ethyl AcetateSoluble to Highly SolubleStrong dipole-dipole interactions and hydrogen bond accepting capabilities.
Non-Polar Hexane, TolueneSparingly Soluble to InsolubleMismatch in polarity and lack of favorable intermolecular interactions.
Chlorinated Dichloromethane, ChloroformModerately SolubleCan engage in dipole-dipole interactions, but lack hydrogen bonding capabilities.

It is crucial to emphasize that this table represents a predicted profile. For applications requiring precise solubility data, experimental determination is essential.

Experimental Protocol for Quantitative Solubility Determination

The following section provides a detailed, step-by-step methodology for the experimental determination of the solubility of this compound in various organic solvents using the reliable shake-flask method.[9]

Objective

To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh excess This compound prep_solvent Add known volume of solvent to vial prep_solid->prep_solvent Add solid to solvent equilibration Shake at constant temperature (e.g., 24-72h) prep_solvent->equilibration separation Centrifuge to pellet undissolved solid equilibration->separation sampling Carefully collect supernatant separation->sampling filtration Filter supernatant (optional but recommended) sampling->filtration dilution Dilute sample to within calibration range filtration->dilution analysis Analyze concentration by UV-Vis or HPLC dilution->analysis calculation Calculate solubility analysis->calculation

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that a saturated solution is formed with undissolved solid remaining at equilibrium.

    • Add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to perform a time-to-equilibrium study by measuring the concentration at different time points until it remains constant.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • For enhanced accuracy, filter the supernatant through a syringe filter compatible with the organic solvent to remove any remaining microscopic particles.

    • Accurately dilute the collected sample with the same solvent to a concentration that falls within the linear range of the analytical method (UV-Vis or HPLC).

  • Concentration Analysis:

    • Using UV-Vis Spectroscopy:

      • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

      • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve.

      • Measure the absorbance of the diluted sample and determine its concentration using the calibration curve.[10][11]

    • Using HPLC:

      • Develop a suitable HPLC method (column, mobile phase, flow rate, detection wavelength) for the analysis of this compound.

      • Prepare a series of standard solutions and inject them to create a calibration curve of peak area versus concentration.

      • Inject the diluted sample and determine its concentration from the calibration curve.[3][12]

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

Self-Validating System and Trustworthiness

The described protocol incorporates several self-validating steps to ensure the trustworthiness of the results:

  • Use of Excess Solute: Ensures that the solution is truly saturated at equilibrium.

  • Time-to-Equilibrium Study: Confirms that the system has reached a stable thermodynamic state.

  • Calibration Curve: Provides a reliable method for quantifying the concentration of the solute.

  • Replicates: Performing the experiment in triplicate for each solvent will allow for the calculation of an average solubility and standard deviation, indicating the precision of the measurement.

Molecular Interactions and Solubility: A Visual Representation

The solubility of this compound is governed by the interplay of various intermolecular forces between the solute and the solvent molecules.

G cluster_solute This compound cluster_solvent Solvent cluster_interactions Intermolecular Interactions solute Solute Molecule amino Amino Group (H-bond donor/acceptor) solute->amino keto Keto Group (H-bond acceptor, polar) solute->keto methoxy Methoxy Group (H-bond acceptor, polar) solute->methoxy aromatic Aromatic Ring (Non-polar, π-π stacking) solute->aromatic h_bond Hydrogen Bonding amino->h_bond Dominant in protic solvents keto->h_bond dipole Dipole-Dipole keto->dipole Dominant in aprotic polar solvents methoxy->h_bond methoxy->dipole vdw Van der Waals aromatic->vdw Dominant in non-polar solvents solvent Solvent Molecule h_bond->solvent dipole->solvent vdw->solvent

Caption: Intermolecular forces influencing solubility.

Conclusion

While readily available quantitative solubility data for this compound is scarce, a comprehensive understanding of its physicochemical properties and the application of fundamental solubility principles provide a robust framework for predicting its behavior in various organic solvents. The presence of multiple polar functional groups capable of hydrogen bonding suggests good solubility in polar protic and aprotic solvents, and poor solubility in non-polar solvents. For researchers and developers requiring precise data, the detailed experimental protocol provided in this guide offers a reliable and validated method for determining the solubility of this compound, thereby facilitating its effective use in synthesis, purification, and formulation.

References

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
  • Haynes, W. M. (Ed.). (2014). CRC Handbook of Chemistry and Physics (95th ed.). CRC Press LLC.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585.
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.
  • University of Calgary. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • MilliporeSigma. (n.d.). HPLC Analysis of Active Pharmaceutical Ingredients (APIs). Merck.
  • Agilent Technologies. (n.d.). A Guide to Successful HPLC Method Development.
  • Abdel-Salam, F. S., & El-Kamel, A. H. (2019). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer.
  • Hansen, C. M. (1967). The three dimensional solubility parameter and solvent diffusion coefficient. Danish Technical Press.
  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • Master Organic Chemistry. (2012, April 27). Polar Protic vs Polar Aprotic vs Nonpolar: All About Solvents. Retrieved from [Link]

  • LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Pion Inc. (2024, September 25). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. Retrieved from [Link]

  • Roots Press. (2024, June 29). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Retrieved from [Link]

  • ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Retrieved from [Link]

  • Nandiyanto, A. B. D., & Ragadhita, R. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology, 8(2), 345-362.
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?. Retrieved from [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

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An In-depth Technical Guide to the NMR Spectral Data of 2-Amino-4'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insights into molecular structure and purity.[1] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectral data for the key chemical intermediate, 2-amino-4'-methoxyacetophenone. As a Senior Application Scientist, this document synthesizes foundational NMR principles with practical, field-proven insights to facilitate the unambiguous structural elucidation and quality control of this compound. We will delve into the theoretical underpinnings of chemical shifts and coupling constants, present a detailed interpretation of the expected spectra based on analysis of structurally related compounds, and provide a robust experimental protocol for data acquisition.

Introduction: The Significance of this compound and the Power of NMR

This compound, with the chemical formula C₉H₁₁NO₂[2], is a vital building block in the synthesis of a variety of pharmacologically active molecules. Its utility in the preparation of antibacterial, anti-inflammatory, and analgesic agents underscores the importance of its precise structural characterization.[3] NMR spectroscopy stands as a primary method for such characterization, offering a non-destructive and highly informative window into the molecular architecture of organic compounds.[4] By analyzing the magnetic properties of atomic nuclei, NMR allows for the detailed mapping of a molecule's carbon-hydrogen framework, confirming identity, assessing purity, and ensuring the consistency of synthetic batches.[5]

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Analysis of Expected Chemical Shifts and Multiplicities

Based on the analysis of structurally similar compounds, the following ¹H NMR signals are predicted for this compound.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-2', H-6'~7.9Doublet (d)2HThese protons are ortho to the electron-withdrawing carbonyl group, leading to significant deshielding and a downfield shift. They will appear as a doublet due to coupling with H-3' and H-5'.
H-3', H-5'~6.9Doublet (d)2HThese protons are ortho to the electron-donating methoxy group, resulting in shielding and an upfield shift compared to unsubstituted benzene. They will appear as a doublet due to coupling with H-2' and H-6'.
-CH₂-NH₂~4.1Singlet (s)2HThe methylene protons are adjacent to both the carbonyl group and the amino group, which deshields them. The signal is expected to be a singlet as there are no adjacent protons to couple with.
-OCH₃~3.8Singlet (s)3HThe methyl protons of the methoxy group are shielded and typically appear as a sharp singlet.
-NH₂~2.0 (broad)Singlet (s)2HThe chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange with trace amounts of water in the solvent.

Note: The chemical shift of the -NH₂ protons can vary significantly and may exchange with deuterium in deuterated solvents like D₂O, causing the signal to disappear.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

Analysis of Expected Chemical Shifts

The predicted ¹³C NMR chemical shifts for this compound are summarized below, based on data from analogous structures.[6]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O~196The carbonyl carbon is highly deshielded and appears significantly downfield.
C-4'~164The carbon atom attached to the electron-donating methoxy group is deshielded.
C-2', C-6'~130These aromatic carbons are adjacent to the carbonyl group.
C-1'~128This is the quaternary carbon of the phenyl ring attached to the acetyl group.
C-3', C-5'~114These aromatic carbons are shielded by the adjacent methoxy group.
-OCH₃~55The carbon of the methoxy group.
-CH₂-NH₂~45The methylene carbon is influenced by both the adjacent carbonyl and amino groups.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality and reproducible NMR data, the following experimental protocol is recommended.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly of labile protons like those in the amino group.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Dissolution: Gently vortex the sample until it is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

NMR_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition cluster_Proc Data Processing Prep1 Weigh Sample Prep2 Add Deuterated Solvent & Internal Standard Prep1->Prep2 Prep3 Dissolve Sample Prep2->Prep3 Prep4 Transfer to NMR Tube Prep3->Prep4 Acq1 Insert Sample into Spectrometer Prep4->Acq1 Acq2 Lock & Shim Acq1->Acq2 Acq3 Acquire 1H Spectrum Acq2->Acq3 Acq4 Acquire 13C Spectrum Acq3->Acq4 Proc1 Fourier Transform Acq4->Proc1 Proc2 Phase Correction Proc1->Proc2 Proc3 Baseline Correction Proc2->Proc3 Proc4 Integration & Peak Picking Proc3->Proc4

Caption: General workflow for NMR sample preparation and data acquisition.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Locking and Shimming: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set appropriate spectral width and acquisition time.

    • Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A greater number of scans will be required compared to the ¹H spectrum.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Perform phase and baseline corrections.

    • Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.

    • Reference the spectra using the internal standard (TMS at 0 ppm).

Conclusion

This technical guide provides a detailed framework for understanding and acquiring the ¹H and ¹³C NMR spectral data of this compound. By leveraging data from structurally related compounds, we have presented a comprehensive prediction of the expected spectral features. The provided experimental protocol offers a robust methodology for obtaining high-quality NMR data, which is crucial for the structural verification and quality control of this important synthetic intermediate. For professionals in drug development, a thorough understanding and application of these NMR techniques are paramount for ensuring the integrity and success of their research endeavors.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • European Pharmaceutical Review. (2014). NMR spectroscopy: Quality control of pharmaceutical products. Retrieved from [Link]

  • PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • Almac Group. (n.d.). The Application of NMR for Drug Development and Manufacturing in a Good Manufacturing Practice Setting. Retrieved from [Link]

  • HMDB. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032570). Retrieved from [Link]

  • Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Retrieved from [Link]

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  • Sciforum. (n.d.). 2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evaluation as potential anticancer agents. Retrieved from [Link]

  • Scientific & Academic Publishing. (n.d.). American Journal of Organic Chemistry. Retrieved from [Link]

  • precisionFDA. (n.d.). 1-(2-AMINO-4,5-DIMETHOXYPHENYL)ETHANONE. Retrieved from [Link]

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  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2015). p-Methoxyacetophenone.....Cock can teach you NMR. Retrieved from [Link]

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • SpectraBase. (n.d.). 3'-Amino-4'-methoxyacetophenone. Retrieved from [Link]

  • Yannai, S. (2012). Dictionary of Food Compounds with CD-ROM, Second Edition. CRC Press.
  • Vanderbilt University. (n.d.). Tetrahedron Letters. Retrieved from [Link]

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An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Amino-4'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 2-Amino-4'-methoxyacetophenone, a key intermediate in pharmaceutical synthesis.[1] Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer an in-depth exploration of the spectrum, grounded in fundamental NMR principles. We will dissect the predicted chemical shifts, coupling constants, and integration for each proton, explain the causal relationships between molecular structure and spectral features, and provide a field-proven protocol for data acquisition. The guide is structured to serve as both a predictive reference and a practical manual for structural elucidation and purity assessment of this and similar substituted acetophenones.

The Molecule: Structure and Significance

This compound (IUPAC Name: 2-amino-1-(4-methoxyphenyl)ethanone) is a disubstituted aromatic ketone.[2] Its structure is characterized by a central carbonyl group, a methylene group bearing a primary amine, and a para-substituted phenyl ring containing a methoxy group. This unique arrangement of functional groups makes it a valuable building block in organic synthesis, particularly for compounds with potential antibacterial and anti-inflammatory applications.[1]

Molecular Structure:

Molecular Formula: C₉H₁₁NO₂[2][3]

Understanding its ¹H NMR spectrum is critical for verifying its synthesis, assessing its purity, and studying its subsequent reactions.

Core Principles in the Context of this compound

The ¹H NMR spectrum provides a detailed electronic map of the molecule's protons. Four key parameters are essential for interpretation:

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) reflects the local magnetic environment of a proton. Electron-withdrawing groups (like the carbonyl) "deshield" protons, shifting their signals downfield (higher ppm), while electron-donating groups (like the methoxy and amino groups) "shield" protons, shifting them upfield (lower ppm).[4]

  • Integration: The area under a signal is directly proportional to the number of protons it represents.[5] This allows for a quantitative count of the protons in each unique environment.

  • Multiplicity (Splitting): The splitting of a signal into multiple lines (singlet, doublet, triplet, etc.) is caused by the influence of non-equivalent protons on adjacent carbons. The 'n+1 rule' is a common predictor, where 'n' is the number of neighboring non-equivalent protons.[5]

  • Coupling Constant (J): The distance between the lines in a split signal, measured in Hertz (Hz), reveals information about the connectivity and spatial relationship between coupled protons.

Predicted ¹H NMR Spectrum: A Signal-by-Signal Analysis

The structure of this compound presents five distinct sets of protons. The following analysis predicts the spectrum, assuming a standard acquisition in Chloroform-d (CDCl₃).

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Proton LabelAssignmentPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)
HₐAromatic (ortho to C=O)~7.902HDoublet (d)~8.8
HₑAromatic (ortho to -OCH₃)~6.952HDoublet (d)~8.8
HcMethylene (-CH₂-)~4.1 - 4.52HSinglet (s)N/A
HₑMethoxy (-OCH₃)~3.853HSinglet (s)N/A
HₙAmino (-NH₂)~1.5 - 3.0 (variable)2HBroad Singlet (s, br)N/A
Analysis of Aromatic Protons (Hₐ and Hₑ)

The phenyl ring is para-substituted, creating an AA'BB' system which often simplifies to a recognizable pair of doublets.

  • Hₐ Protons (δ ≈ 7.90 ppm): These two protons are ortho to the strongly electron-withdrawing acetyl group (-C(O)CH₂NH₂). This group significantly deshields the protons, causing them to resonate far downfield. Published data for the analogous p-methoxyacetophenone shows these protons at 7.91 ppm.[6][7] They appear as a doublet due to splitting by their Hₑ neighbors.

  • Hₑ Protons (δ ≈ 6.95 ppm): These two protons are ortho to the electron-donating methoxy group (-OCH₃). The oxygen atom shields these protons, shifting their signal significantly upfield relative to the Hₐ protons. Data for p-methoxyacetophenone confirms this, with a signal at 6.91 ppm.[6][7] They are split into a doublet by the Hₐ protons.

  • Coupling: The coupling between Hₐ and Hₑ is an ortho-coupling, which typically has a J-value of 7-9 Hz.

The diagram below illustrates the electronic effects governing these chemical shifts.

G cluster_ring Aromatic Ring cluster_substituents Substituent Effects cluster_effects Resulting Proton Environment ring Benzene Ring Deshielded Ha Protons (Deshielded, Downfield Shift) ring->Deshielded affects ortho protons Shielded Hb Protons (Shielded, Upfield Shift) ring->Shielded affects ortho protons EWG Acetyl Group (-C(O)CH₂NH₂) EWG->ring Withdraws e⁻ density EDG Methoxy Group (-OCH₃) EDG->ring Donates e⁻ density

Caption: Electronic influence of substituents on aromatic proton chemical shifts.

Analysis of Aliphatic Protons (Hc, Hₑ, and Hₙ)
  • Hc Methylene Protons (δ ≈ 4.1 - 4.5 ppm): These protons are in an interesting environment, positioned alpha to both a carbonyl group and an amino group. While protons alpha to a ketone are typically around 2.1-2.6 ppm[5][7], the adjacent electronegative nitrogen atom provides additional deshielding, shifting the signal further downfield. As there are no protons on the adjacent carbonyl carbon or amino nitrogen that would typically cause splitting, this signal is expected to be a sharp singlet integrating to 2H.

  • Hₑ Methoxy Protons (δ ≈ 3.85 ppm): This signal arises from the three equivalent protons of the methyl group attached to an oxygen atom. It is a classic sharp singlet, appearing in a predictable region. The value is consistent with that of p-methoxyacetophenone (3.85 ppm).[7]

  • Hₙ Amino Protons (δ ≈ 1.5 - 3.0 ppm): The chemical shift of N-H protons is highly variable and sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[8] The signal is often broad and may not show clear coupling. In a non-polar solvent like CDCl₃, it is expected to be a broad singlet integrating to 2H.

The Causality of Experimental Design: Protocol for Spectral Acquisition

The quality and interpretability of an NMR spectrum are directly dependent on a rigorous experimental protocol. Every choice, from solvent to acquisition parameters, has a scientific basis.

Mandatory Protocol for ¹H NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, dry vial.[9]

    • Add 0.6-0.7 mL of a suitable deuterated solvent. The choice is critical:

      • CDCl₃ (Chloroform-d): The standard choice for general-purpose analysis of moderately polar organic compounds. It is relatively non-polar and less likely to engage in strong hydrogen bonding, providing a "baseline" spectrum.

      • DMSO-d₆ (Dimethyl sulfoxide-d₆): A highly polar solvent, excellent for compounds with poor solubility in CDCl₃. It is a hydrogen bond acceptor, which will significantly shift the -NH₂ proton signal downfield (often to δ > 5 ppm) and may reveal coupling to other protons by slowing the rate of chemical exchange.

      • C₆D₆ (Benzene-d₆): An aromatic solvent used to resolve overlapping signals via the Aromatic Solvent Induced Shift (ASIS) effect.[10][11] The anisotropic magnetic field of the benzene ring interacts with polar sites of the solute, inducing significant changes in chemical shifts compared to spectra in CDCl₃.[10][11]

    • Add a minimal amount of an internal standard, typically Tetramethylsilane (TMS), to set the reference chemical shift at 0.00 ppm.

    • Cap the vial and vortex until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition (400 MHz Spectrometer or higher):

    • Insert the NMR tube into the spectrometer.

    • Locking: Lock the spectrometer's field frequency to the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.[9]

    • Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field across the sample. This is crucial for achieving sharp, symmetrical peaks and high resolution.[9]

    • Acquisition: Utilize standard pulse-acquire parameters. Set an appropriate spectral width (e.g., -2 to 12 ppm), an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Signal Averaging: Acquire a sufficient number of scans (e.g., 8, 16, or 32) to achieve an adequate signal-to-noise ratio.

A Systematic Workflow for Spectral Interpretation

A logical, step-by-step workflow ensures that all spectral information is leveraged for an accurate structural assignment.

G A 1. Raw Spectrum (FID Data) B 2. Data Processing (Fourier Transform, Phasing, Baseline Correction) A->B C 3. Reference Calibration (Set TMS to 0.00 ppm) B->C D 4. Peak Integration (Determine relative proton ratios) C->D E 5. Chemical Shift Analysis (Assign signals to functional groups: Aromatic, -OCH₃, -CH₂-, -NH₂) D->E F 6. Multiplicity & J-Coupling Analysis (Determine connectivity, e.g., ortho-coupling in aromatic region) E->F G 7. Full Peak Assignment (Correlate all data to specific protons: Hₐ, Hₑ, Hc, etc.) F->G H 8. Structure Verification (Does the complete assignment match the proposed structure?) G->H

Caption: Systematic workflow for the interpretation of a ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough understanding of fundamental NMR principles allows for the confident prediction and assignment of its key features: two distinct doublets in the aromatic region characteristic of a para-substituted ring with opposing electronic influences, and three unique singlets in the aliphatic region corresponding to the methoxy, methylene, and amino protons. By following a rigorous experimental protocol and a systematic interpretation workflow, researchers can effectively use ¹H NMR to confirm the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

  • Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC.
  • Nanalysis. (2019).
  • BenchChem. (2025). Comparative 1H NMR Spectral Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)
  • ChemBK. (2024). This compound - Introduction. ChemBK.
  • Cavaleiro, J. A. S. (n.d.). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment.
  • A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze -Lactams with Various Substitution P
  • Guidechem. (n.d.). This compound 40513-4-7 wiki. Guidechem.
  • LibreTexts Chemistry. (2021). 6.
  • PubChem. (n.d.). This compound. PubChem.
  • Royal Society of Chemistry. (n.d.).
  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.
  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs.
  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2015). p-Methoxyacetophenone.....Cock can teach you NMR.
  • Iowa State University. (n.d.). NMR Coupling Constants.
  • James, T. L. (n.d.).

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Foundational Principles: Why ¹³C NMR is Essential for Structural Integrity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹³C NMR Analysis of 2-Amino-4'-methoxyacetophenone

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven methodology for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind experimental choices, ensuring a robust and reproducible structural elucidation workflow.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural analysis of organic molecules. While ¹H NMR provides critical information about the proton framework, ¹³C NMR directly probes the carbon backbone of a molecule, offering unambiguous insights into the number and electronic environment of every carbon atom.

The core of the technique relies on the magnetic properties of the ¹³C isotope. When placed in a strong external magnetic field, these nuclei can exist in different spin states. Irradiation with radiofrequency waves causes them to transition between these states, and the precise frequency required for this "resonance" is exquisitely sensitive to the local electronic environment of the carbon atom. This sensitivity is what allows us to differentiate between the various carbons in a molecule like this compound.

A key challenge in ¹³C NMR is the low natural abundance of the ¹³C isotope, which is only about 1.1% of all carbon atoms.[1][2] This inherent insensitivity, thousands of times lower than that of ¹H NMR, necessitates specific experimental considerations, such as higher sample concentrations and longer acquisition times, to achieve an adequate signal-to-noise ratio.[3][4]

To simplify the resulting spectra, a technique called broadband proton decoupling is universally employed. This process irradiates all protons in the molecule, causing their spin states to rapidly flip. The effect is twofold: it collapses the carbon-proton splitting, resulting in a single sharp peak for each unique carbon, and it can enhance the signal intensity of carbons attached to protons through the Nuclear Overhauser Effect (NOE).[2][5] The result is a clean spectrum where each peak corresponds to a chemically distinct carbon environment.

Structural Overview and Predicted Spectrum of this compound

This compound is a substituted acetophenone derivative featuring two aromatic rings with distinct substitution patterns. Its structure contains nine unique carbon atoms, and therefore, its proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals.

To facilitate a clear assignment, the carbon atoms are systematically numbered as shown below.

Caption: Numbering scheme for this compound.

Based on established chemical shift ranges for substituted benzenes and acetophenones, a predicted spectrum can be tabulated.[6][7][8] The electron-donating methoxy (-OCH₃) and amino (-NH₂) groups will cause shielding (upfield shift) of the ortho and para carbons, while the electron-withdrawing acetyl group (-COCH₃) will cause deshielding (downfield shift) of the carbons it is attached to.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomChemical EnvironmentPredicted Chemical Shift (δ, ppm)Justification
C7 (C=O)Carbonyl~196.5Carbonyl carbons are highly deshielded and appear far downfield.[8]
C4'Aromatic (C-O)~163.7Aromatic carbon bonded to electronegative oxygen is significantly deshielded.
C2Aromatic (C-N)~151.0Aromatic carbon bonded to nitrogen is deshielded.
C1Aromatic (Quaternary)~131.5Attached to the electron-withdrawing acetyl group.
C6Aromatic (CH)~130.5ortho to the acetyl group.
C2', C6'Aromatic (CH)~130.3ortho to the methoxy group, but meta to the acetyl group.
C1'Aromatic (Quaternary)~129.8Attached to the acetyl group, influenced by the methoxy group.
C3, C5Aromatic (CH)~114.5meta to the amino group, ortho/para to other groups.
C3', C5'Aromatic (CH)~113.8meta to the methoxy group, shielded.
C9 (OCH₃)Methoxy Methyl~55.5Methyl carbon attached to an electronegative oxygen.
C8 (CH₃)Acetyl Methyl~26.4Aliphatic methyl carbon adjacent to a carbonyl group.

A Self-Validating Experimental Protocol

The integrity of NMR data is contingent upon a meticulous experimental protocol. Each step is designed to mitigate potential errors and ensure the acquisition of a high-fidelity spectrum.

G cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition cluster_proc Part C: Data Processing weigh 1. Weigh Sample (50-100 mg) dissolve 2. Dissolve in Vial (~0.7 mL CDCl3) weigh->dissolve filter 3. Filter Solution (Pipette with glass wool) dissolve->filter transfer 4. Transfer to NMR Tube filter->transfer insert 5. Insert Sample & Lock transfer->insert shim 6. Shim Magnetic Field insert->shim setup 7. Load Acquisition Parameters shim->setup acquire 8. Acquire Data (Proton Decoupled) setup->acquire ft 9. Fourier Transform acquire->ft phase 10. Phase Correction ft->phase baseline 11. Baseline Correction phase->baseline reference 12. Reference to TMS (0 ppm) baseline->reference Final Spectrum Final Spectrum reference->Final Spectrum

Caption: Complete workflow for ¹³C NMR analysis.

Part A: Sample Preparation

The objective is to create a homogenous, particle-free solution. Inhomogeneity is a primary cause of poor spectral quality, leading to broad lines and inaccurate chemical shifts.

  • Weighing the Sample: Accurately weigh 50-100 mg of this compound. The higher concentration is necessary to overcome the low natural abundance of ¹³C and obtain a good signal in a reasonable time.[4][9] Halving the sample quantity would require quadrupling the acquisition time for the same signal quality.

  • Solvent Selection and Dissolution: Use approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃). The deuterated solvent is "invisible" in ¹H NMR and provides a lock signal for the spectrometer to maintain field stability.[9] Dissolve the sample in a small, clean vial first, which allows for vortexing or gentle warming to ensure complete dissolution, a step that is difficult to perform effectively within the NMR tube itself.[4][9]

  • Filtration: This is a critical, non-negotiable step. Filter the solution through a Pasteur pipette packed with a small plug of glass wool directly into a clean, dry 5mm NMR tube.[3] This removes any suspended solid particles which would otherwise distort the magnetic field homogeneity, causing severe line broadening that cannot be corrected by shimming.

  • Final Check: The final solution in the NMR tube should be transparent and free of any solids or air bubbles.[3][10] The sample height should be approximately 4-5 cm.

Part B: NMR Data Acquisition

These parameters represent a standard starting point for a small organic molecule on a 400 or 500 MHz spectrometer.

Table 2: Typical ¹³C NMR Acquisition Parameters

ParameterValueRationale
Spectrometer Freq.100 or 125 MHzCorresponds to the ¹³C frequency on a 400 or 500 MHz ¹H instrument.
Pulse Programzgpg30A standard sequence with a 30° pulse angle and proton decoupling.
Acquisition Time (AQ)1-2 secondsThe time for which the signal (FID) is recorded.
Relaxation Delay (D1)2-5 secondsA crucial delay to allow nuclei to return to equilibrium. Essential for observing quaternary carbons which relax slowly.
Number of Scans (NS)1024 or moreA large number of scans are averaged to improve the signal-to-noise ratio due to the low abundance of ¹³C.[5]
Temperature298 K (25 °C)Standard operating temperature.

The choice of Relaxation Delay (D1) is a balance between sensitivity and experiment time. While a shorter delay allows for more scans in a given time, it can lead to the saturation and significant reduction in the intensity of signals from carbons with long relaxation times, particularly quaternary carbons like C1, C1', and C7.

Part C: Data Processing
  • Fourier Transform (FT): Converts the time-domain signal (Free Induction Decay, FID) into the frequency-domain spectrum.

  • Phase Correction: Adjusts the phase of the peaks to ensure they are all purely absorptive (positive and symmetrical).

  • Baseline Correction: Flattens the baseline of the spectrum.

  • Referencing: The chemical shift scale is calibrated by setting the signal for an internal standard, Tetramethylsilane (TMS), to 0.0 ppm. If no TMS is added, the residual solvent signal (e.g., CDCl₃ at 77.16 ppm) can be used.[9]

Spectrum Interpretation: Assigning the Molecular Structure

The final step is the logical assignment of each peak in the processed spectrum to a specific carbon in the molecule. This is a deductive process, combining the predicted shifts from Table 1 with fundamental principles.

  • Most Downfield Signal (>190 ppm): This peak is unambiguously assigned to the C7 carbonyl carbon . Its unique electronic environment places it far downfield from all other signals.[8]

  • Aromatic Region (110-165 ppm):

    • The signal around 163.7 ppm is assigned to C4' , the carbon directly bonded to the highly electronegative methoxy oxygen.

    • The signal around 151.0 ppm belongs to C2 , the carbon attached to the amino group.

    • The remaining aromatic signals are assigned based on the expected shielding and deshielding effects of the substituents. The two signals representing two carbons each (C2'/C6' and C3'/C5' ) can be identified by their relatively higher intensity compared to the other aromatic signals from single carbons.

  • Upfield Region (< 60 ppm):

    • The peak at ~55.5 ppm is assigned to the C9 methoxy methyl carbon , shifted downfield by its attachment to oxygen.

    • The most upfield signal, typically around 26.4 ppm, corresponds to the C8 acetyl methyl carbon .

Conclusion

The ¹³C NMR analysis of this compound, when executed with the rigorous protocol detailed in this guide, provides a definitive and high-fidelity confirmation of its carbon framework. By understanding the theoretical underpinnings of the experiment and the causal logic behind each step in the workflow—from meticulous sample preparation to informed data interpretation—researchers can ensure the generation of trustworthy and reproducible data. This level of analytical rigor is fundamental to the successful advancement of research and development in the chemical and pharmaceutical sciences.

References

  • Dhami, K. S., & Stothers, J. B. (1965). ¹³C N.M.R. Studies. Part III. Carbon-13 N.M.R. Spectra of Substituted Acetophenones. Canadian Journal of Chemistry, 43(3), 479-497.

  • Canadian Science Publishing. (n.d.). ¹³C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES.

  • Compound Interest. (2015). Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR).

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.

  • Scribd. (n.d.). 13 C NMR Interpretation.

  • University of Ottawa. (n.d.). NMR Sample Preparation.

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy.

  • University College London. (n.d.). Sample Preparation.

  • ALWSCI. (2025). How To Prepare And Run An NMR Sample.

  • University of Massachusetts Lowell. (n.d.). 13C-NMR.

  • ResearchGate. (n.d.). How to Prepare Samples for NMR.

  • Scribd. (n.d.). Acetophenone 13C NMR Analysis.

  • The Royal Society of Chemistry. (2013). Supporting Information for an article on acetophenone derivatives.

  • The Royal Society of Chemistry. (n.d.). Supporting information containing spectral data for various acetophenones.

  • ChemicalBook. (n.d.). 4'-Methoxyacetophenone(100-06-1) 13C NMR spectrum.

  • Chemistry LibreTexts. (2024). Characteristics of ¹³C NMR Spectroscopy.

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An In-Depth Technical Guide to the Stability and Degradation Profile of 2-Amino-4'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the stability and degradation profile of 2-Amino-4'-methoxyacetophenone, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the chemical stability of this molecule is paramount for ensuring the quality, safety, and efficacy of final drug products. This document delves into the intrinsic stability of this compound, its likely degradation pathways under various stress conditions, and the analytical methodologies required for its comprehensive assessment. The insights provided herein are grounded in established principles of organic chemistry and pharmaceutical stability testing, offering a predictive analysis to guide formulation development, storage, and handling.

Introduction to this compound

This compound, with the molecular formula C₉H₁₁NO₂, is a substituted acetophenone derivative. Its chemical structure, featuring an aromatic amine, a ketone, and a methoxy group, makes it a versatile building block in organic synthesis. However, these same functional groups are susceptible to various degradation pathways, making a thorough understanding of its stability profile a critical aspect of drug development. The presence of an amino group on the phenyl ring, alpha to a carbonyl group, and a methoxy substituent, influences the molecule's electronic properties and, consequently, its reactivity and stability.

For critical applications, conducting in-house forced degradation studies is highly recommended to identify potential degradation products and establish the intrinsic stability of the molecule under specific conditions.[1]

Predicted Stability and Degradation Profile

Based on the functional groups present in this compound, several degradation pathways can be anticipated under forced stress conditions. Aromatic amines, for instance, are known to be susceptible to oxidation and photodegradation.[1] The ketone functionality can also participate in various reactions, while the methoxy group can be susceptible to cleavage under harsh acidic conditions.

Hydrolytic Degradation

Acidic Conditions: Under acidic hydrolysis, the primary amine group is likely to be protonated, forming an ammonium salt. This protonation may increase the molecule's solubility in aqueous media but could also influence its stability. While the amide bond is known to be susceptible to acid hydrolysis, the amine group in this compound is generally more stable. However, under forcing conditions (e.g., elevated temperatures and strong acids), hydrolysis of the methoxy group to a hydroxyl group could potentially occur, leading to the formation of 2-Amino-4'-hydroxyacetophenone.

Basic Conditions: In alkaline media, the amino group is less likely to be the primary site of reaction. However, the presence of the ketone might render the α-protons acidic enough to participate in base-catalyzed reactions. Furthermore, similar to acidic conditions, prolonged exposure to strong bases and heat could potentially lead to the cleavage of the methoxy ether bond.

Oxidative Degradation

The amino group in this compound is a prime target for oxidation. Aromatic amines can be oxidized by various oxidizing agents, such as hydrogen peroxide, to form a complex mixture of products, including nitroso, nitro, and polymeric species. The oxidation of anilines can be catalyzed by metal ions and is often influenced by the pH of the medium.[2] The presence of the electron-donating methoxy group could potentially increase the susceptibility of the aromatic ring to oxidative attack. The likely initial step in the oxidation of the aniline moiety is the formation of a radical cation.

A proposed workflow for investigating oxidative degradation is presented below:

Caption: Workflow for Oxidative Degradation Study.

Photodegradation

Aromatic amines are generally known to be sensitive to light.[1] Exposure to UV or visible light can lead to the formation of colored degradation products through complex radical-mediated pathways. The energy from light absorption can promote the molecule to an excited state, making it more reactive. Potential photodegradation pathways could involve oxidation of the amino group or reactions involving the aromatic ring. To mitigate photodegradation, it is recommended to store this compound and its formulations protected from light.[1]

The ICH Q1B guidelines recommend a systematic approach to photostability testing, which includes exposing the drug substance to a light source that produces both visible and ultraviolet (UV) outputs.[3]

Thermal Degradation

Thermal degradation of this compound is expected to occur at elevated temperatures. The degradation pathway will likely depend on the physical state (solid or solution) and the presence of oxygen. In the solid state, melting followed by decomposition may occur. Potential thermal degradation products could arise from decarboxylation, deamination, or reactions involving the methoxy group. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be valuable tools to determine the thermal stability and decomposition profile of the compound. Studies on substituted anilines have shown that their thermal degradation mechanisms can be complex.[4]

Analytical Methodologies for Stability Assessment

A stability-indicating analytical method is crucial for accurately assessing the degradation of this compound and quantifying its impurities. High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector is the most common and effective technique for this purpose. The use of mass spectrometry (MS) detection (LC-MS) is invaluable for the identification and characterization of unknown degradation products.[5][6][7][8]

Recommended HPLC Method Parameters (Starting Point)
ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile or MethanolGradient elution is recommended to resolve the parent compound from a wide range of potential degradation products with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection PDA at a suitable wavelength (determined by UV spectrum) and MSPDA allows for peak purity assessment, while MS provides mass information for identification.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Forced Degradation Study Protocol

A forced degradation study is essential to develop and validate a stability-indicating method.[9] The following protocol outlines the typical stress conditions:

Forced_Degradation_Protocol cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) HPLC HPLC-PDA/MS Analysis Acid->HPLC Base Base Hydrolysis (0.1 M NaOH, 60°C, 24h) Base->HPLC Oxidation Oxidative Degradation (3% H₂O₂, RT, 24h) Oxidation->HPLC Thermal Thermal Degradation (Solid & Solution, 80°C, 48h) Thermal->HPLC Photo Photolytic Degradation (ICH Q1B conditions) Photo->HPLC Characterization Characterize Degradation Products HPLC->Characterization Pathway Elucidate Degradation Pathways Characterization->Pathway Method Validate Stability-Indicating Method Pathway->Method

Sources

Reactivity of the amino group in 2-Amino-4'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Amino Group in 2-Amino-4'-methoxyacetophenone

Abstract

This compound is a versatile organic building block whose synthetic utility is largely dictated by the reactivity of its primary aliphatic amino group. Positioned alpha to a carbonyl function and electronically influenced by a para-methoxy substituted phenyl ring, this amine exhibits a nuanced chemical behavior. This guide provides an in-depth exploration of the electronic and steric factors governing the reactivity of this amino group. We will dissect its nucleophilicity and basicity and detail its participation in key synthetic transformations including acylation, alkylation, diazotization, and its pivotal role in the synthesis of heterocyclic scaffolds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this molecule in their synthetic endeavors.

Introduction: Structural Context and Synthetic Potential

This compound, with the chemical structure CH₃O-C₆H₄-C(=O)CH₂NH₂, is an α-amino ketone.[1] Its hydrochloride salt is also a common commercially available form.[2] The molecule possesses three key features that collaboratively define its reactivity profile:

  • A Primary Aliphatic Amino Group (-NH₂): As the primary focus of this guide, this group's lone pair of electrons makes it both a potent nucleophile and a Brønsted-Lowry base.

  • A Carbonyl Group (C=O): The adjacent ketone functionality exerts a significant electron-withdrawing inductive effect, influencing the basicity and nucleophilicity of the α-amino group.

  • A 4-Methoxyphenyl Group: This aromatic ring, activated by the electron-donating methoxy group, primarily influences the reactivity of the carbonyl and the aromatic ring itself, but its electronic pull is transmitted through the carbonyl to the α-position.

Understanding the interplay of these groups is crucial for predicting and controlling reaction outcomes. This guide will move beyond simple reaction listings to explain the causality behind experimental design for manipulating this versatile functional handle.

Fundamental Reactivity: Nucleophilicity vs. Basicity

The chemical behavior of the amino group is dominated by the lone pair of electrons on the nitrogen atom. This lone pair can attack two primary types of electrophiles: a proton (H⁺) or a carbon atom (or other electrophilic center).

  • Basicity is a thermodynamic concept that describes the ability of the amino group to accept a proton. It is quantified by the pKa of its conjugate acid.[3] The electron-withdrawing effect of the adjacent carbonyl group decreases the electron density on the nitrogen, making it a weaker base compared to a simple alkylamine.

  • Nucleophilicity is a kinetic concept describing the rate at which the amino group attacks an electrophilic atom, typically carbon.[4] While basicity and nucleophilicity often trend together, they are distinct properties influenced by factors like sterics and solvent effects.[3][4] For the amino group in this compound, it remains a strong nucleophile capable of participating in a wide array of bond-forming reactions.

Diagram 1: Factors Influencing Amino Group Reactivity

This diagram illustrates the electronic influences on the α-amino group.

G cluster_molecule This compound cluster_factors Electronic & Steric Factors mol CH₃O-Ph-C(=O)-CH₂-NH₂ carbonyl C=O Group carbonyl->mol -I Effect (Reduces Basicity) methoxy p-OCH₃ Group methoxy->mol +R Effect on Ring (Indirect Influence) sterics Steric Hindrance sterics->mol Minimal at -NH₂ (Accessible Nucleophile)

Caption: Electronic and steric factors affecting the amino group.

Key Synthetic Transformations of the Amino Group

The nucleophilic character of the amino group in this compound allows for a variety of crucial synthetic modifications.

N-Acylation: Amide Formation

Acylation is one of the most fundamental reactions of primary amines. The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of an acylating agent, such as an acyl chloride or acid anhydride, to form a stable amide bond.

Causality of Experimental Design:

  • Why use a base? When using acyl chlorides, a non-nucleophilic base like pyridine or triethylamine is added to neutralize the HCl byproduct. This prevents the protonation of the starting amine (which would render it non-nucleophilic) and drives the equilibrium towards the product.

  • Why is it a good protecting group? The resulting amide significantly reduces the nucleophilicity and basicity of the nitrogen atom because the lone pair becomes delocalized through resonance with the adjacent carbonyl group.[5][6] This allows for selective reactions at other sites of the molecule.

Table 1: Representative N-Acylation Conditions

Acylating AgentSolventBaseTypical ConditionsProduct Type
Acetic AnhydrideDichloromethaneNone or Pyridine0 °C to RTAcetamide
Benzoyl ChlorideTHFTriethylamine0 °C to RTBenzamide
Boc AnhydrideDioxane/WaterSodium BicarbonateRTBoc-carbamate

Experimental Protocol: Synthesis of N-(2-(4-methoxyphenyl)-2-oxoethyl)acetamide

  • Dissolve this compound hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/mmol).

  • Add triethylamine (2.2 eq) and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by recrystallization or column chromatography.

Diagram 2: General Workflow for N-Acylation

G start Dissolve Amine & Base in DCM add_reagent Add Acylating Agent at 0 °C start->add_reagent react Stir at RT (Monitor by TLC) add_reagent->react workup Aqueous Workup (Wash & Separate) react->workup dry Dry Organic Layer (MgSO₄) workup->dry purify Concentrate & Purify (Recrystallization/Chromatography) dry->purify end Isolated Amide Product purify->end

Caption: Standard experimental workflow for an N-acylation reaction.

N-Alkylation: Synthesis of Secondary and Tertiary Amines

Alkylation involves the formation of a new C-N bond via the reaction of the amino group with an alkyl halide or other alkylating agent.

Causality of Experimental Design:

  • The Challenge of Over-Alkylation: A significant challenge in the alkylation of primary amines is the potential for multiple alkylations. The resulting secondary amine is often more nucleophilic than the primary amine starting material, leading to the formation of tertiary amines and even quaternary ammonium salts.[7]

  • Controlling Selectivity: To favor mono-alkylation, a large excess of the amine can be used relative to the alkylating agent. Alternatively, reductive amination provides a more controlled route to secondary amines. For the synthesis of N-alkylated heterocycles, intramolecular reactions are often highly efficient.

Table 2: N-Alkylation Reagents and Conditions

Alkylating AgentSolventBaseTypical ConditionsProduct Type
Methyl IodideAcetonitrileK₂CO₃RefluxSecondary Amine
Benzyl BromideDMFNaH0 °C to RTSecondary Amine
1,2-DibromoethaneEthanolK₂CO₃RefluxPiperazine deriv.
Diazotization: Accessing Carbocation Intermediates

The reaction of a primary aliphatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) yields a diazonium salt. Unlike their stable aromatic counterparts, aliphatic diazonium salts are exceedingly unstable.[8]

Mechanistic Implications:

  • Carbocation Formation: The aliphatic diazonium ion rapidly decomposes, losing molecular nitrogen (N₂), a highly stable leaving group, to form a primary carbocation.[9]

  • Product Mixtures: This highly reactive carbocation can undergo a variety of subsequent reactions, including substitution by any nucleophile present in the medium (e.g., H₂O, Cl⁻), elimination to form an alkene, and rearrangement to a more stable carbocation. This often leads to a mixture of products, making it a less controlled transformation for preparative purposes unless specific conditions are employed.[9]

Diagram 3: Diazotization and Decomposition Pathway

Caption: Formation and subsequent reactions of an aliphatic diazonium salt.

Condensation and Heterocycle Synthesis

The bifunctional nature of this compound (containing both a nucleophilic amine and an electrophilic ketone) makes it an excellent precursor for the synthesis of nitrogen-containing heterocycles. The amino group can act as one point of attachment, while the enolizable α-carbon of the ketone provides another.

Example: Hantzsch Thiazole Synthesis This classic reaction involves the condensation of an α-haloketone with a thioamide. A variation allows for the reaction of an α-amino ketone with a source of thiocarbonyl, leading to the formation of a thiazole ring, a common scaffold in medicinal chemistry.[10][11][12]

Causality of Experimental Design:

  • Reaction Mechanism: The synthesis of a 2-aminothiazole derivative, for instance, can be achieved by reacting this compound with thiourea. The reaction proceeds via initial condensation between the amine and thiourea, followed by intramolecular cyclization involving the ketone.

Table 3: Heterocycle Synthesis from this compound

Reagent(s)Heterocyclic ProductSignificance
ThioureaAminothiazoleCore structure in many pharmaceuticals.[11][12]
1,3-Dicarbonyl cmpd.PyrroleBuilding block for porphyrins, conductive polymers
α-DiketonePyrazineFound in flavor chemistry and electronics

Experimental Protocol: Synthesis of a 4-(4-methoxyphenyl)-1H-imidazol-2-amine derivative (Illustrative)

  • To a solution of this compound hydrochloride (1.0 eq) in ethanol, add potassium thiocyanate (1.1 eq).

  • Reflux the mixture for 6-8 hours. The reaction involves the initial formation of a thiourea intermediate followed by intramolecular cyclization.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Neutralize with a base (e.g., ammonium hydroxide) to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize from a suitable solvent like ethanol to obtain the purified imidazole derivative.

Conclusion

The amino group of this compound is a highly versatile and reactive functional handle. While its basicity is tempered by the adjacent carbonyl group, its nucleophilicity remains pronounced, enabling a wide range of synthetic transformations. Through careful selection of reagents and reaction conditions, chemists can selectively perform acylations, control alkylations, and utilize the amine as a key component in the construction of complex heterocyclic systems. A thorough understanding of the electronic and mechanistic principles outlined in this guide is paramount for any scientist aiming to effectively incorporate this valuable building block into their synthetic strategies.

References

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Role of methoxy group in 2-Amino-4'-methoxyacetophenone reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Role of the Methoxy Group in 2-Amino-4'-methoxyacetophenone Reactivity

Introduction: A Molecule of Dichotomous Reactivity

This compound, a bifunctional organic compound, serves as a valuable intermediate in the synthesis of various pharmaceutical and specialty chemical products.[1][2] Its structure, featuring an α-amino ketone framework attached to a methoxy-substituted phenyl ring, presents a fascinating case study in chemical reactivity. The molecule's behavior is dictated by the electronic interplay between the electron-donating methoxy group on the aromatic ring and the distinct functionalities of the amino and acetyl groups.

This technical guide offers an in-depth analysis of how the 4'-methoxy group fundamentally governs the reactivity of this scaffold. We will dissect the electronic effects at play, explore their influence on the individual functional groups, and provide practical, field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this versatile building block.

Part 1: The Electronic Influence of the 4'-Methoxy Group

The reactivity of the entire this compound molecule is anchored by the powerful electronic effects of the methoxy (-OCH₃) group situated at the para-position of the phenyl ring. This influence is a classic example of the duality between inductive and resonance effects.

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group exerts an electron-withdrawing inductive effect, pulling electron density away from the aromatic ring through the sigma (σ) bond framework.[3]

  • Resonance (Mesomeric) Effect (+M): The lone pairs of electrons on the oxygen atom can delocalize into the aromatic π-system.[3] This donation of electron density into the ring is a significantly more powerful effect than induction, especially when the group is at the para position.[3][4]

The dominant +M effect enriches the aromatic ring with electron density, particularly at the ortho and para positions relative to the methoxy group itself. This electron donation extends to the attached acetyl group, modulating its properties.

Caption: Resonance delocalization from the methoxy group to the carbonyl.

This net electron-donating character makes the entire 4-methoxyphenyl ketone moiety more electron-rich than unsubstituted acetophenone. This has profound consequences for the reactivity at both the carbonyl center and the adjacent α-amino group.

Part 2: Modulated Reactivity of the Acetyl Moiety

The acetyl group (-COCH₂NH₂) is the site of several key transformations. Its reactivity is directly tuned by the electronic push from the para-methoxy substituent.

Carbonyl Electrophilicity

The resonance donation from the methoxy group increases the electron density on the carbonyl oxygen and, by extension, reduces the partial positive charge (electrophilicity) on the carbonyl carbon. Consequently, the carbonyl group in this compound is less susceptible to nucleophilic attack compared to an acetophenone derivative bearing an electron-withdrawing group. This is a critical consideration when planning reactions such as reductions or additions.

Keto-Enol Tautomerism and α-Carbon Reactivity

Like other ketones with α-hydrogens, this compound exists in equilibrium with its enol tautomer.[5][6] This tautomerism is crucial as it generates a nucleophilic α-carbon.

Keto_Enol_Tautomerism Keto Keto Form C=O Enol Enol Form C=C-OH Keto->Enol Keto->Enol

Caption: General mechanism for keto-enol tautomerism.

The electron-donating nature of the methoxy group slightly destabilizes the conjugate base (enolate) that forms during base-catalyzed tautomerization, potentially shifting the equilibrium more towards the keto form compared to ketones with electron-withdrawing substituents.[7] Nevertheless, the α-protons remain sufficiently acidic to be removed by a suitable base, enabling reactions such as alkylations or condensations at this position.

Part 3: Reactivity of the α-Amino Group

The primary amino group (-NH₂) at the α-position is a potent nucleophile and a weak base. Its reactivity is largely independent of the methoxy group on the distal ring but is significantly influenced by the adjacent carbonyl group.

  • Basicity: The electron-withdrawing nature of the adjacent carbonyl group significantly reduces the basicity of the α-amino group compared to a simple alkylamine. The lone pair on the nitrogen is less available for protonation.

  • Nucleophilicity: Despite reduced basicity, the amino group remains a strong nucleophile. It readily participates in standard amine reactions, including:

    • Acylation: Reaction with acid chlorides or anhydrides to form amides.

    • Alkylation: Reaction with alkyl halides, though over-alkylation can be an issue.[8]

    • Iminium Ion Formation: Condensation with aldehydes or ketones to form imines, a key step in reactions like reductive amination.

The true synthetic power of this compound arises from the ability to perform selective reactions at the amino group while the rest of the molecule remains intact, or to engage both the amino and acetyl groups in cyclization reactions to form valuable heterocyclic structures.

Part 4: Synthetic Protocols and Data

The strategic use of this compound requires a solid understanding of its properties and reliable experimental procedures.

Physicochemical and Spectroscopic Data

A summary of key properties is essential for experimental design.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂[9]
Molecular Weight 165.19 g/mol [9]
CAS Number 40513-43-7 or 42465-53-2[9][10]
Appearance White crystalline powder[1]
Melting Point (°C) 190-193 (as HCl salt)
¹H NMR (CDCl₃, δ ppm) ~7.9 (d, 2H, Ar-H ortho to C=O), ~6.9 (d, 2H, Ar-H ortho to OMe), ~3.85 (s, 3H, -OCH₃), ~2.5 (s, 3H, -COCH₃)[11][12]
IR (cm⁻¹) ~1680 (C=O stretch), ~1250 (C-O stretch)[11][13]*

*Note: Spectroscopic data is inferred from the closely related 4-methoxyacetophenone. The presence of the α-amino group will alter the chemical shifts of the acetyl protons and introduce N-H signals.

Experimental Workflow: Friedel-Crafts Acylation of Anisole

The core scaffold of the title compound is often derived from 4-methoxyacetophenone, which is synthesized via the Friedel-Crafts acylation of anisole. Understanding this precursor synthesis is vital.[14][15]

Friedel_Crafts_Workflow Start 1. Reagent Charging Reaction 2. Reaction (Anisole + Acylating Agent + Lewis Acid) Start->Reaction Quench 3. Quenching (Ice/Water) Reaction->Quench Exothermic Extraction 4. Workup (Solvent Extraction) Quench->Extraction Purification 5. Purification (Recrystallization or Chromatography) Extraction->Purification Product 6. 4-Methoxyacetophenone Purification->Product

Caption: Workflow for Friedel-Crafts acylation to produce the precursor.

Protocol: Synthesis of 4-Methoxyacetophenone [15][16]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add a suitable solvent (e.g., dichloromethane) and a Lewis acid catalyst (e.g., aluminum chloride).

  • Reagent Addition: Slowly add the acylating agent (e.g., acetic anhydride or acetyl chloride) to the stirred suspension.

  • Anisole Addition: Add anisole dropwise to the reaction mixture over several minutes. The reaction is exothermic and will evolve HCl gas if acetyl chloride is used.[16]

  • Reaction: Allow the mixture to stir at room temperature for a specified time (e.g., 15-30 minutes) to ensure the reaction goes to completion.

  • Workup: Carefully pour the reaction mixture into a beaker containing ice and water to quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine.

  • Isolation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield pure 4-methoxyacetophenone.

This precursor can then be α-halogenated followed by substitution with an amino source to yield the final product, this compound.

Conclusion

The 4'-methoxy group in this compound is the principal determinant of the molecule's electronic character and, by extension, its reactivity. Its powerful electron-donating resonance effect activates the aromatic ring and modulates the electrophilicity of the carbonyl group. This electronic influence, combined with the inherent nucleophilicity of the α-amino group, creates a versatile synthetic building block. For the drug development professional, mastering the interplay of these electronic and functional group effects is the key to unlocking the full potential of this scaffold in the rational design of complex molecular architectures.

References

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An In-Depth Technical Guide to the Safe Handling of 2-Amino-4'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Amino-4'-methoxyacetophenone and its hydrochloride salt are valuable organic building blocks in medicinal chemistry and synthetic research. As with any laboratory chemical, a thorough understanding of its properties and potential hazards is paramount for ensuring the safety of researchers and the integrity of experimental work. This guide provides a comprehensive overview of the safety protocols, handling procedures, and emergency responses necessary for the responsible use of this compound. It is designed to empower researchers, scientists, and drug development professionals with the technical knowledge and practical insights required to mitigate risks effectively. The core principle of this document is that robust safety is not a checklist but a self-validating system rooted in the physicochemical nature of the material itself.

Section 1: Compound Identification and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is the foundation of a reliable safety assessment. These properties dictate storage requirements, predict potential incompatibilities, and inform the selection of appropriate control measures.

PropertyValueSource(s)
Chemical Name 2-amino-1-(4-methoxyphenyl)ethanone[1]
Common Form Hydrochloride Salt[2][3][4]
CAS Number 40513-43-7 (Free Base)[1]
3883-94-1 (Hydrochloride Salt)[2][3][4]
Molecular Formula C₉H₁₁NO₂ (Free Base)[1][5]
C₉H₁₂ClNO₂ (Hydrochloride Salt)[4][6]
Molecular Weight 165.19 g/mol (Free Base)[1][5]
201.65 g/mol (Hydrochloride Salt)[4]
Appearance White to yellow or tan crystalline powder[6][7]
Melting Point 190-193 °C (Hydrochloride Salt)

Section 2: Hazard Identification and Comprehensive Risk Assessment

This compound hydrochloride is classified as a hazardous substance.[2] A critical aspect of its hazard profile is that its toxicological properties have not been fully investigated, demanding a cautious and proactive approach to safety.[8] The Globally Harmonized System (GHS) classifications provide the basis for our risk assessment.

GHS ClassificationHazard CodeDescriptionPractical Implication for Researchers
Skin Corrosion/Irritation H315Causes skin irritation.Direct contact can lead to redness, inflammation, or dermatitis. Prolonged or repeated exposure should be avoided.
Serious Eye Damage/Irritation H319Causes serious eye irritation.Accidental contact with the eyes can cause significant pain and potential damage. Immediate and thorough rinsing is critical.
Specific Target Organ Toxicity (Single Exposure) H335May cause respiratory irritation.Inhalation of the powder can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.
Acute Toxicity, Oral (Potential) H302Harmful if swallowed.While not universally listed for the primary compound, related structures carry this classification.[7][9][10][11][12] Ingestion may cause gastrointestinal irritation.[8]
The Risk Assessment Workflow

A dynamic risk assessment is not a one-time event but a continuous cycle. The causality is simple: hazards are intrinsic to the chemical, but risks are a function of exposure. By systematically interrupting exposure pathways, we control the risk.

A 1. Identify Hazards (GHS: H315, H319, H335) B 2. Assess Exposure Routes (Inhalation, Dermal, Ocular) A->B informs C 3. Implement Control Hierarchy (Elimination, Engineering, PPE) B->C dictates D 4. Develop Procedures (SOPs, Emergency Plans) C->D enables E 5. Review & Refine (Post-Experiment Debrief) D->E requires E->A continuous improvement

Caption: The continuous cycle of laboratory risk assessment.

Section 3: Engineering and Administrative Controls

The most effective method for mitigating exposure is to control hazards at their source using engineering solutions. These are the primary line of defense, with personal protective equipment serving as the final barrier.

  • Primary Engineering Control: Chemical Fume Hood

    • Directive: All handling of this compound powder, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[13]

    • Causality: A fume hood provides constant airflow that captures and exhausts dust and aerosols, directly preventing respiratory exposure (addressing H335).[8][14] This containment is the most reliable way to keep airborne concentrations low.

  • Secondary Engineering Control: Safety Infrastructure

    • Directive: An operational eyewash station and safety shower must be readily accessible and located in close proximity to the workstation.[2][8][13][14]

    • Causality: In the event of accidental eye (H319) or skin (H315) contact, immediate and copious irrigation with water is the most critical first aid step to minimize injury.[2] Proximity minimizes the delay between exposure and decontamination.

  • Administrative Controls

    • Directive: Access to areas where this compound is handled should be restricted to trained personnel. Clear signage indicating the specific hazards should be posted.

    • Causality: Administrative controls ensure that only individuals who understand the risks and are proficient in the handling protocols are permitted to work with the material, reducing the likelihood of human error.

Section 4: Personal Protective Equipment (PPE) Protocol

PPE is essential but should never be the sole means of protection. It is the last line of defense when engineering and administrative controls are already in place.

Body PartRequired ProtectionStandard/SpecificationRationale
Eyes/Face Chemical safety goggles with side shields or a full-face shield.OSHA 29 CFR 1910.133 or European Standard EN166.[2][8][14][15]Protects against airborne dust particles and accidental splashes, directly addressing the serious eye irritation hazard (H319).
Skin/Body Chemical-resistant gloves (e.g., nitrile) and a fully buttoned lab coat.Inspect gloves for integrity before each use.[9]Prevents direct skin contact, mitigating the skin irritation hazard (H315). A lab coat protects personal clothing from contamination.
Respiratory NIOSH/MSHA-approved respirator (e.g., N95 dust mask) if handling outside a fume hood or if dust generation is significant.European Standard EN 149.[14][15]Provides a direct barrier against the inhalation of fine particles, addressing the respiratory irritation hazard (H335).
Self-Validating Protocol: Glove Removal

The integrity of any PPE protocol is validated by its procedures. Proper glove removal is a critical step to prevent self-contamination.

  • Grasp Outer Edge: With one gloved hand, grasp the outside of the opposite glove near the wrist.

  • Peel Off: Peel it off, turning the glove inside-out. The contamination is now contained within the removed glove.

  • Hold Removed Glove: Hold the inside-out glove in the still-gloved hand.

  • Slide Under: With your now-ungloved hand, slide your fingers under the wrist of the remaining glove. Do not touch the outer surface.

  • Peel and Contain: Peel this glove off from the inside, creating a "bag" for both gloves.

  • Dispose: Dispose of the gloves immediately in the designated hazardous waste container.

  • Wash Hands: Wash hands thoroughly with soap and water.[9]

Section 5: Standard Operating Procedure (SOP) for Weighing and Dispensing

This protocol provides a step-by-step methodology for a common laboratory task, integrating safety controls at each stage.

  • Preparation (Pre-Operation)

    • Step 1.1: Ensure the chemical fume hood is on and functioning correctly.

    • Step 1.2: Don all required PPE as specified in Section 4.

    • Step 1.3: Assemble all necessary equipment (spatulas, weigh paper/boat, secondary container) inside the fume hood.

    • Rationale: Preparation minimizes movement and the potential for accidents once the hazardous material is being handled.

  • Weighing and Transfer

    • Step 2.1: Place the stock container of this compound in the fume hood.

    • Step 2.2: Open the container slowly to avoid creating airborne dust.

    • Step 2.3: Use a clean spatula to carefully transfer the desired amount of powder onto a tared weigh boat on an analytical balance (if located within the hood) or into a tared vial.

    • Step 2.4: Securely close the stock container.

    • Step 2.5: Carefully transfer the weighed powder to the reaction vessel or solvent container.

    • Rationale: Performing all transfers within the fume hood contains any dust generated, directly mitigating the inhalation hazard.[13]

  • Decontamination and Clean-up

    • Step 3.1: Gently wipe down the spatula, weigh boat, and any contaminated surfaces within the fume hood with a damp cloth or towel.

    • Step 3.2: Dispose of all contaminated disposable materials (gloves, weigh boat, wipes) in a clearly labeled hazardous waste container.

    • Step 3.3: Wash all non-disposable equipment thoroughly.

    • Rationale: Immediate decontamination prevents the spread of the chemical outside the controlled area and ensures equipment is safe for subsequent use.

Section 6: Storage and Disposal

  • Conditions for Safe Storage

    • Location: Store in a cool, dry, well-ventilated area away from incompatible substances.[8][9][16]

    • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[2][16]

    • Incompatibilities: Avoid storage with strong oxidizing agents.[8][14][15]

    • Light: Some related compounds are light-sensitive; therefore, storing in an opaque container or in a dark location is a prudent precaution.[14][15]

  • Waste Disposal Protocol

    • Classification: All waste contaminated with this compound, including empty containers, absorbent materials, and used PPE, must be treated as hazardous waste.

    • Procedure: Dispose of contents and container in accordance with all applicable federal, state, and local regulations.[2][8] This typically involves collection by a licensed professional waste disposal service.[11] Do not allow the product to enter drains or waterways.[8][9]

Section 7: Emergency Procedures

Preparedness is key to a safe and effective emergency response.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Immediately remove the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[2][3][8]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2][8]
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][8][9]
Accidental Release (Spill) Response

The response to a spill is dictated by its scale. The following workflow ensures a measured and safe reaction.

cluster_small Local Response cluster_large Emergency Response Spill Spill Detected Assess Assess Scale & Risk Spill->Assess Small Small & Contained Spill Assess->Small Manageable Large Large or Uncontained Spill Assess->Large Dangerous Alert Alert personnel in immediate area Small->Alert Evacuate Evacuate the area Large->Evacuate PPE Don appropriate PPE Alert->PPE Contain Cover with inert absorbent (sand, vermiculite) PPE->Contain Collect Sweep into labeled hazardous waste container Contain->Collect Clean Decontaminate spill area Collect->Clean Notify Notify EHS / Emergency Services Evacuate->Notify Secure Secure the area; prevent entry Notify->Secure

Caption: Decision workflow for laboratory spill response.

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[8]

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas (if it is the hydrochloride salt).[2][8]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][8]

Conclusion

The safe handling of this compound is achieved through a multi-layered approach that prioritizes understanding, containment, and preparedness. By recognizing its specific hazards—skin, eye, and respiratory irritation—and implementing a control hierarchy that begins with robust engineering controls like the chemical fume hood, researchers can effectively mitigate exposure risks. This technical guide serves as a framework for developing and maintaining a culture of safety, where protocols are not merely followed but are understood as a direct and logical response to the chemical's intrinsic properties.

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Unveiling the Past: A Technical Chronicle of 2-Amino-4'-methoxyacetophenone's Emergence

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 10, 2026 – In the intricate tapestry of organic chemistry, the journey of a molecule from its first synthesis to its role as a valuable building block is often a story of evolving techniques and deepening scientific understanding. This in-depth technical guide illuminates the discovery and history of 2-Amino-4'-methoxyacetophenone, a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. While the precise moment of its first creation is not prominently documented, a historical reconstruction based on the evolution of synthetic methodologies offers a compelling narrative for researchers, scientists, and drug development professionals.

Introduction: The Significance of a Substituted Acetophenone

This compound, with the chemical formula C₉H₁₁NO₂, is an aromatic ketone characterized by an acetophenone core bearing an amino group at the second position of the acetyl chain and a methoxy group at the para-position of the phenyl ring.[1][2] This seemingly simple molecule holds considerable importance as a versatile precursor in the synthesis of a wide array of heterocyclic compounds, including those with antibacterial and anti-inflammatory properties.[3] Its structural features—a nucleophilic amino group and a reactive ketone—provide a rich platform for diverse chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
CAS Number 40513-43-7[1]
Beilstein Registry No. 3630310[4]
Appearance White to light yellow solid[3]

A Historical Perspective: The Dawn of Acetophenones and the Rise of Synthetic Methodologies

To appreciate the advent of this compound, one must first look to the broader history of its parent compound, acetophenone. The first synthesis of acetophenone is credited to the French chemist Charles Friedel in 1857, who prepared it by treating benzoyl chloride with dimethylzinc. However, it was the development of the eponymous Friedel-Crafts reaction by Friedel and James Crafts in 1877 that revolutionized the synthesis of aromatic ketones. This electrophilic aromatic substitution reaction, involving the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, became the cornerstone for accessing a vast array of acetophenone derivatives.

The early 20th century witnessed a surge in the exploration of substituted aromatic compounds. The ability to introduce various functional groups onto the benzene ring opened new avenues for creating molecules with specific properties. The synthesis of a molecule like this compound would have relied on the strategic application of these burgeoning synthetic techniques.

The Hypothetical First Synthesis: A Retrosynthetic Approach

While a singular, celebrated "discovery" paper for this compound is not readily apparent in the historical record, we can infer the likely synthetic pathways available to chemists in the early to mid-20th century. A plausible retrosynthetic analysis points towards a multi-step process, likely commencing with a readily available substituted benzene derivative.

G This compound This compound Reagents_1 Amination (e.g., NH₃) Precursor_A α-Halo-4-methoxyacetophenone Reagents_2 Halogenation (e.g., Br₂) Precursor_B 4-Methoxyacetophenone Reagents_3 Friedel-Crafts Acylation (e.g., Acetyl chloride, AlCl₃) Precursor_C Anisole Reagents_1->Precursor_A Reagents_2->Precursor_B Reagents_3->Precursor_C

Step 1: Friedel-Crafts Acylation of Anisole

The synthesis would likely begin with anisole (methoxybenzene), a common and inexpensive starting material. A Friedel-Crafts acylation using acetyl chloride or acetic anhydride with a Lewis acid catalyst such as aluminum chloride would introduce the acetyl group onto the aromatic ring. Due to the ortho-, para-directing nature of the methoxy group, this reaction would yield a mixture of ortho- and para-isomers, with the para-isomer, 4-methoxyacetophenone, being the major product due to reduced steric hindrance.

Step 2: α-Halogenation

The next crucial step would involve the selective halogenation of the methyl group of the acetyl moiety. This α-halogenation, typically with bromine in a suitable solvent, would yield α-bromo-4-methoxyacetophenone. This reaction proceeds via an enol or enolate intermediate and is a well-established method for activating the α-position for subsequent nucleophilic substitution.

Step 3: Amination

The final step would be the introduction of the amino group. This could be achieved through the reaction of α-bromo-4-methoxyacetophenone with ammonia or a protected form of ammonia. This nucleophilic substitution reaction, where the amino group displaces the bromide, would yield the target molecule, this compound.

Evolution of Synthetic Protocols

While the aforementioned pathway represents a classical and logical approach, the field of organic synthesis has continually evolved, offering more efficient and selective methods for the preparation of this compound.

Modern approaches might involve:

  • Direct Amination Techniques: More sophisticated methods for the direct introduction of an amino group at the α-position of a ketone, potentially avoiding the need for a halogenated intermediate.

  • Catalytic Methods: The use of transition metal catalysts to facilitate the C-N bond formation, offering milder reaction conditions and improved yields.

  • Biocatalytic Synthesis: The use of enzymes to catalyze the formation of α-amino ketones, providing high stereoselectivity and environmentally benign reaction conditions.[5]

Conclusion: A Molecule with a Quiet but Significant History

The story of this compound is intrinsically linked to the broader narrative of organic synthesis. While it may not have a dramatic discovery tale, its existence is a testament to the power and versatility of fundamental reactions like the Friedel-Crafts acylation and nucleophilic substitution. The presence of a Beilstein registry number (3630310) confirms its place in the historical chemical literature, even if the initial publication is not widely cited.[4] Today, this compound continues to be a valuable tool for chemists, enabling the construction of complex molecules with potential applications in medicine and materials science, a quiet but enduring legacy in the world of chemistry.

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An In-depth Technical Guide to the Potential Biological Activities of 2-Amino-4'-methoxyacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2'-aminoacetophenone scaffold represents a "privileged structure" in medicinal chemistry. Its derivatives, particularly those with a methoxy group at the 4'-position, serve as versatile precursors for a wide array of heterocyclic compounds with significant therapeutic potential.[1] The unique arrangement of a reactive ketone and a nucleophilic amino group on the benzene ring facilitates various cyclization and condensation reactions, making it a valuable building block for synthesizing biologically active molecules.[1] This guide delves into the significant anticancer, antimicrobial, and anti-inflammatory activities exhibited by derivatives of 2-amino-4'-methoxyacetophenone, offering insights into their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation.

Anticancer Potential of this compound Derivatives

Derivatives such as chalcones and Schiff bases derived from the 2'-aminoacetophenone core have demonstrated powerful cytotoxic effects across a range of human cancer cell lines.[1] The anticancer efficacy is often quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.[1]

Mechanism of Action: Induction of Apoptosis

A primary mechanism underlying the anticancer effects of these derivatives is the induction of apoptosis, or programmed cell death.[1] Some 2-aminoacetophenone compounds have been shown to generate reactive oxygen species (ROS), leading to oxidative stress.[1] This increase in ROS can disrupt the mitochondrial membrane potential, triggering the release of pro-apoptotic factors like cytochrome c.[1] This, in turn, activates a cascade of caspases, which are the enzymes that execute apoptosis, ultimately leading to the death of the cancer cell.[1]

Structure-Activity Relationship (SAR) for Anticancer Activity

The chemical structure of these derivatives significantly influences their anticancer activity. For instance, in chalcone derivatives, the nature and position of substituents on the aromatic rings are critical. The presence of electron-donating groups, such as methoxy groups, can enhance anti-inflammatory and antioxidant activities, which may contribute to their anticancer effects.[1] The amino group's capacity to form hydrogen bonds is also thought to be crucial for inhibiting key enzymes related to cancer.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the viability of cells and determine the cytotoxic potential of chemical compounds.[1][2]

Workflow for the MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed cancer cells in a 96-well plate adhere Allow cells to adhere overnight seed->adhere treat Treat cells with various concentrations of the test compound adhere->treat incubate_treat Incubate for a specified duration (e.g., 48 hours) treat->incubate_treat add_mtt Add MTT solution to each well incubate_treat->add_mtt incubate_mtt Incubate to allow formazan formation by viable cells add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan incubate_mtt->solubilize measure Measure absorbance at a specific wavelength solubilize->measure calculate Calculate cell viability and determine IC50 value measure->calculate Agar_Well_Diffusion prep_plate Prepare a Mueller-Hinton agar plate inoculate Inoculate the plate with a standardized microbial suspension prep_plate->inoculate create_wells Create wells in the agar using a sterile borer inoculate->create_wells add_compounds Add test compounds and controls to the wells create_wells->add_compounds incubate Incubate the plate under appropriate conditions add_compounds->incubate measure_zones Measure the diameter of the zones of inhibition incubate->measure_zones

Caption: Workflow for the agar well diffusion method. [1]

Anti-inflammatory Properties

Derivatives of 2'-aminoacetophenone have been explored for their potential to reduce inflammation. [1]This is often assessed in vivo using models of induced inflammation, where the anti-inflammatory effect is measured as the percentage of edema inhibition in animal models. [1]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory activity of these compounds is thought to be mediated through the inhibition of key inflammatory pathways, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. [1]Normally, NF-κB is held in the cytoplasm by an inhibitory protein, IκB. [1]Inflammatory signals lead to the degradation of IκB, allowing NF-κB to move to the nucleus and activate the transcription of pro-inflammatory genes. [1]It is proposed that 2'-aminoacetophenone derivatives may inhibit the degradation of IκB, thus preventing the activation of NF-κB. [1] Inhibition of the NF-κB Signaling Pathway

NFkB_Pathway stimuli Inflammatory Stimuli ikb_deg IκB Degradation stimuli->ikb_deg nfkb_act NF-κB Activation (Translocation to Nucleus) ikb_deg->nfkb_act gene_exp Pro-inflammatory Gene Expression nfkb_act->gene_exp inhibitor This compound Derivative inhibitor->ikb_deg Inhibits

Caption: Inhibition of the NF-κB signaling pathway. [1]

Structure-Activity Relationship for Anti-inflammatory Activity

For benzylideneacetophenone derivatives, the presence of electron-donating groups like methoxy and ethoxy at the para-position of both aromatic rings seems to enhance anti-inflammatory activity. [1]

Enzyme Inhibition

Acetophenone derivatives have been identified as effective inhibitors of various metabolic enzymes, including α-glycosidase, human carbonic anhydrases I and II (hCA I/II), and acetylcholinesterase (AChE). [3]This suggests their potential therapeutic applications in a range of diseases.

Conclusion

Derivatives of this compound are a promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation and development. The insights into their structure-activity relationships and mechanisms of action provide a solid foundation for the rational design of new, more potent therapeutic agents.

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Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 2-Amino-4'-methoxyacetophenone from 4-Methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, scientifically-grounded protocol for the synthesis of 2-amino-4'-methoxyacetophenone, a valuable building block in pharmaceutical and organic chemistry. The synthesis proceeds via a two-step, one-pot reaction sequence beginning with the diazotization of 4-methoxyaniline. The resulting diazonium salt is immediately subjected to a Japp-Klingemann reaction with a β-ketoester, followed by in-situ hydrolysis to yield the target compound. This guide is designed for researchers, scientists, and drug development professionals, emphasizing mechanistic understanding, procedural safety, and protocol reproducibility.

Introduction and Scientific Foundation

This compound is a key intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Its structural motif, featuring a primary amine alpha to a carbonyl group on a substituted aromatic ring, makes it a versatile precursor for constructing more complex molecular architectures.

The synthetic strategy detailed herein leverages the classic and reliable diazotization of a primary aromatic amine. This process, first discovered by Peter Griess in 1858, transforms the amine into a highly reactive diazonium salt.[1][2] This intermediate is not isolated due to its inherent instability but is used in situ as a potent electrophile.[3][4]

The core of this synthesis is the subsequent Japp-Klingemann reaction , a powerful method for forming hydrazones from the reaction of aryl diazonium salts and β-keto-acids or their esters.[5][6] The reaction proceeds through an azo intermediate which, under the reaction conditions, undergoes hydrolysis and decarboxylation to ultimately furnish the desired product after rearrangement.[7][8] This approach is favored for its efficiency and the accessibility of the starting materials.

Mechanistic Overview

The overall transformation can be dissected into two primary stages:

  • Diazotization: 4-methoxyaniline is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). This reaction must be conducted at low temperatures (0–5 °C) to ensure the stability of the resulting 4-methoxybenzenediazonium salt.[9][10] The electron-donating methoxy group on the aniline ring facilitates the initial nucleophilic attack on the nitrosonium ion, making the reaction proceed readily.[11]

  • Japp-Klingemann Reaction & Hydrolysis: The freshly prepared diazonium salt is introduced to a basic solution of a β-ketoester (e.g., ethyl acetoacetate). The enolate of the β-ketoester acts as a nucleophile, attacking the terminal nitrogen of the diazonium salt to form an azo compound.[12] Subsequent hydrolysis cleaves the acetyl and ester groups, leading to a cascade that ultimately yields the target this compound.

Reaction_Mechanism cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Japp-Klingemann Reaction 4-Methoxyaniline 4-Methoxyaniline NaNO2_HCl NaNO₂ / HCl (0-5 °C) 4-Methoxyaniline->NaNO2_HCl Diazonium_Salt 4-Methoxybenzenediazonium Chloride NaNO2_HCl->Diazonium_Salt Forms Nitrosonium Ion Beta_Ketoester Ethyl Acetoacetate + Base (e.g., NaOH) Diazonium_Salt->Beta_Ketoester Electrophilic Addition Azo_Intermediate Azo Intermediate Beta_Ketoester->Azo_Intermediate Nucleophilic Attack Hydrolysis Hydrolysis (H₂O, Heat) Azo_Intermediate->Hydrolysis Final_Product This compound Hydrolysis->Final_Product G start Start prep_amine Dissolve 4-methoxyaniline in HCl and water. start->prep_amine cool_amine Cool amine solution to 0 °C in ice-salt bath. prep_amine->cool_amine diazotization Add NaNO₂ solution dropwise to amine solution (maintain 0-5 °C). cool_amine->diazotization prep_nitrite Prepare aqueous NaNO₂ solution. prep_nitrite->diazotization stir_diazo Stir for 30 min at 0-5 °C. Test for excess HNO₂. diazotization->stir_diazo coupling Add diazonium salt solution slowly to the cold enolate solution. stir_diazo->coupling prep_enolate Prepare basic solution of ethyl acetoacetate in NaOH(aq). cool_enolate Cool enolate solution to 0-5 °C. prep_enolate->cool_enolate cool_enolate->coupling hydrolysis Warm mixture to room temp, then heat to 50-60 °C for 1 hr. coupling->hydrolysis neutralize Cool and neutralize with acid. Precipitate forms. hydrolysis->neutralize isolate Isolate crude product by filtration. Wash with cold water. neutralize->isolate purify Recrystallize from ethanol/water. isolate->purify dry Dry product under vacuum. purify->dry end End: Pure Product dry->end

Caption: Step-by-step experimental workflow for the synthesis.

Part A: Diazotization of 4-Methoxyaniline

  • In a 250 mL three-necked flask equipped with a magnetic stirrer, internal thermometer, and dropping funnel, combine 4-methoxyaniline (6.16 g, 50 mmol) and deionized water (50 mL).

  • Stir the suspension and slowly add concentrated hydrochloric acid (15 mL, ~180 mmol). Stir until a clear solution of the hydrochloride salt is obtained.

  • Immerse the flask in an ice-salt bath and cool the solution to 0 °C with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (3.52 g, 51 mmol, 1.02 eq) in deionized water (20 mL).

  • Fill the dropping funnel with the sodium nitrite solution. Add it dropwise to the cold aniline hydrochloride solution over 30 minutes. Crucially, maintain the internal reaction temperature between 0 and 5 °C throughout the addition.

  • After the addition is complete, continue to stir the resulting pale yellow solution in the ice bath for an additional 30 minutes. The reaction mixture now contains the 4-methoxybenzenediazonium chloride solution and should be used immediately.

Part B: Japp-Klingemann Coupling and Hydrolysis

  • In a separate 500 mL beaker, dissolve sodium hydroxide (8.0 g, 200 mmol) in deionized water (100 mL) and cool the solution to ~10 °C.

  • To this cold NaOH solution, add ethyl acetoacetate (6.5 g, 50 mmol) and stir for 10 minutes to form the sodium enolate. Cool this mixture to 0-5 °C in an ice bath.

  • Slowly, over 30-45 minutes, add the cold diazonium salt solution from Part A to the stirred enolate solution. A colored precipitate or oil may form. Maintain the temperature below 10 °C during this addition.

  • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to 50-60 °C and hold for 1 hour to ensure complete hydrolysis.

  • Cool the reaction mixture back to room temperature in an ice bath.

Part C: Isolation and Purification

  • Slowly neutralize the basic reaction mixture by adding concentrated HCl dropwise until the pH is approximately 7-8. A solid precipitate of the product should form.

  • Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL).

  • Purify the crude solid by recrystallization from an ethanol/water mixture.

  • Dry the purified crystals under vacuum to a constant weight. The final product, this compound, should be an off-white to pale yellow crystalline solid. [13][14]5. Expected Yield: 55-70%. Characterization: The product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis.

Safety and Hazard Management

This protocol involves hazardous materials and reactions. Adherence to strict safety protocols is mandatory.

  • Diazonium Salts: As previously stated, diazonium salts are potentially explosive, especially in a dry, solid state. [3][15]NEVER attempt to isolate the diazonium salt intermediate. Always prepare and use it in a cold solution. [4]* Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses/goggles, and appropriate chemical-resistant gloves.

  • Fume Hood: Conduct the entire procedure in a well-ventilated chemical fume hood.

  • Quenching: Have a quenching solution (e.g., a 10% solution of sulfamic acid or urea) readily available to destroy any excess nitrous acid or unreacted diazonium salt, especially in case of spills or before disposal.

  • Temperature Monitoring: Constant monitoring of the reaction temperature during diazotization is critical to prevent a runaway reaction. [16]

References

  • Benchchem. (2025). Safety Precautions for Handling 4-Anilinobenzenediazonium Salts in the Lab: An In-depth Technical Guide. Benchchem.
  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. BYJU'S. [Link]

  • Online Chemistry Notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. Online Chemistry Notes. [Link]

  • Slideshare. (n.d.). Diazotisation and coupling reaction. Slideshare. [Link]

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. [Link]

  • The Organic Chemistry Tutor. (2019, January 3). converting anilines to diazoniums ions. YouTube. [Link]

  • ResearchGate. (2015). The diazotization process. ResearchGate. [Link]

  • ResearchGate. (2016). Reactive Chemical Hazards of Diazonium Salts. ResearchGate. [Link]

  • ACS Publications. (2020, August 28). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. ACS Publications. [Link]

  • Wikipedia. (n.d.). Japp–Klingemann reaction. Wikipedia. [Link]

  • Wikipedia. (n.d.). Reacción de Japp-Klingemann. Wikipedia. [Link]

  • Wikipedia. (n.d.). Japp-Klingemann-Reaktion. Wikipedia. [Link]

  • SynArchive. (n.d.). Japp-Klingemann Reaction. SynArchive. [Link]

  • chemeurope.com. (n.d.). Japp-Klingemann reaction. chemeurope.com. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Quora. (2018, November 19). Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily?. Quora. [Link]

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Application Note & Protocol: A Protected Route to 2-Amino-4'-methoxyacetophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-4'-methoxyacetophenone is a valuable chemical intermediate in the synthesis of various pharmaceutical compounds and bioactive molecules.[1] Its synthesis via a direct, single-step Friedel-Crafts acylation is fundamentally challenging due to the inherent chemical properties of the amino functional group. This document provides a comprehensive, field-proven guide for researchers and drug development professionals on a robust, multi-step synthesis strategy. We will dissect the mechanistic rationale behind the required protecting group strategy, provide detailed, step-by-step protocols for each stage of the synthesis, and offer expert guidance on characterization, safety, and troubleshooting. The described pathway involves an initial Friedel-Crafts acylation of anisole with chloroacetyl chloride, followed by a Gabriel synthesis for the introduction of the primary amine, and concluding with deprotection to yield the target compound.

The Synthetic Challenge: Why Direct Acylation Fails

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, typically employing a strong Lewis acid catalyst like aluminum chloride (AlCl₃) to generate a potent acylium ion electrophile.[2] However, this reaction is notoriously incompatible with aromatic substrates bearing basic amino (-NH₂) groups.[3][4]

The lone pair of electrons on the nitrogen atom of an amine is Lewis basic and will preferentially coordinate with the Lewis acidic catalyst (AlCl₃). This acid-base reaction forms a highly deactivated complex, placing a positive charge on the nitrogen atom adjacent to the aromatic ring.[5][6] This complexation has two critical consequences:

  • Catalyst Sequestration: The amine effectively consumes the catalyst, preventing it from activating the acylating agent.

  • Ring Deactivation: The resulting ammonium-like group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic attack.[4][6]

This fundamental incompatibility necessitates a strategic workaround where the amino group is introduced after the core ketone structure is established.

cluster_problem The Challenge with Direct Acylation Aniline Aniline Derivative (Lewis Base) Deactivated Deactivated Complex (No Reaction) Aniline->Deactivated AlCl3 AlCl₃ (Lewis Acid) AlCl3->Deactivated

Caption: Lewis acid catalyst sequestration by the amine group.

A Validated Three-Step Synthetic Pathway

To circumvent the issues of direct acylation, we employ a reliable three-step sequence. This pathway begins with the formation of the desired carbon skeleton via a Friedel-Crafts reaction on an activated, non-basic substrate (anisole), followed by the strategic introduction of the nitrogen functionality.

Anisole Anisole Step1 Step 1: Friedel-Crafts Acylation Anisole->Step1 ChloroIntermediate 2-Chloro-4'-methoxy- acetophenone Step1->ChloroIntermediate Step2 Step 2: Gabriel Amination ChloroIntermediate->Step2 ProtectedIntermediate 2-Phthalimido-4'-methoxy- acetophenone Step2->ProtectedIntermediate Step3 Step 3: Deprotection ProtectedIntermediate->Step3 FinalProduct Target Molecule: 2-Amino-4'-methoxy- acetophenone Step3->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Mechanistic Deep Dive: The Chemistry Behind the Protocol

A thorough understanding of the reaction mechanisms is crucial for optimizing conditions and troubleshooting potential issues.

Part A: Friedel-Crafts Acylation Mechanism

The reaction proceeds via a classic electrophilic aromatic substitution (EAS) pathway.[7]

  • Generation of the Electrophile: The Lewis acid, AlCl₃, coordinates to the chlorine atom of chloroacetyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly reactive, resonance-stabilized acylium ion.[2][8]

  • Electrophilic Attack: The electron-rich anisole ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. The methoxy group (-OCH₃) is an activating, ortho, para-directing group.[9] The attack occurs predominantly at the para position due to reduced steric hindrance, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[9][10]

  • Restoration of Aromaticity: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon bearing the new acyl group. This step restores the highly stable aromatic system and regenerates the AlCl₃ catalyst, yielding 2-chloro-4'-methoxyacetophenone.[11]

cluster_reactants 1. Acylium Ion Formation cluster_sigma 2. Nucleophilic Attack & Sigma Complex cluster_product 3. Deprotonation RCOCl Cl-CH₂-CO-Cl AlCl3 + AlCl₃ Acylium [ Cl-CH₂-C≡O⁺ ↔ Cl-CH₂-C⁺=O ] Acylium Ion AlCl4 + AlCl₄⁻ Anisole Anisole Ring (Nucleophile) Acylium->Anisole Attack Sigma Sigma Complex (Resonance Stabilized) Anisole->Sigma Product 2-Chloro-4'-methoxyacetophenone Sigma->Product -H⁺ HCl_cat + HCl + AlCl₃

Caption: Mechanism of Friedel-Crafts acylation on anisole.

Part B: Gabriel Synthesis

The Gabriel synthesis is a classic and robust method for forming primary amines from alkyl halides, avoiding the over-alkylation issues common with other amination methods.

  • Nucleophilic Substitution (Sₙ2): Potassium phthalimide provides the phthalimide anion, a potent nucleophile. It attacks the electrophilic α-carbon of 2-chloro-4'-methoxyacetophenone, displacing the chloride ion in an Sₙ2 reaction.

  • Deprotection: The resulting N-substituted phthalimide is a stable intermediate. The phthalimide protecting group is then cleaved, typically by reacting it with hydrazine (H₂NNH₂) in a process known as the Ing-Manske procedure, which releases the desired primary amine and forms the stable phthalhydrazide byproduct.

Detailed Experimental Protocols

Safety Precaution: All manipulations must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

Materials & Reagents
Reagent/MaterialGradeSupplierNotes
AnisoleAnhydrous, 99.7%Sigma-AldrichEnsure absence of water.
Aluminum Chloride (AlCl₃)Anhydrous, powderAcros OrganicsHighly hygroscopic and corrosive.[12] Handle quickly in a dry environment.
Chloroacetyl Chloride98%Alfa AesarCorrosive and lachrymator. Handle with extreme care.[12]
Dichloromethane (DCM)AnhydrousFisher ScientificUse a dry solvent.
Potassium Phthalimide98%TCI
N,N-Dimethylformamide (DMF)AnhydrousEMD Millipore
Hydrazine Monohydrate64-65% solutionSigma-AldrichToxic and corrosive.
Hydrochloric Acid (HCl)Concentrated (37%)J.T. Baker
Ethanol200 ProofDecon Labs
Sodium Bicarbonate (NaHCO₃)Saturated SolutionFor neutralization.
Magnesium Sulfate (MgSO₄)AnhydrousFor drying organic layers.
Protocol Step 1: Synthesis of 2-Chloro-4'-methoxyacetophenone
  • Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (CaCl₂), and a 125 mL pressure-equalizing dropping funnel. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon.[7]

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (40.0 g, 0.30 mol, 1.2 equiv). Add 150 mL of anhydrous dichloromethane. Cool the resulting suspension to 0 °C using an ice-water bath.[12]

  • Addition of Acylating Agent: In the dropping funnel, prepare a solution of chloroacetyl chloride (21.0 mL, 0.275 mol, 1.1 equiv) in 50 mL of anhydrous dichloromethane.

  • Slow Addition: Add the chloroacetyl chloride solution dropwise to the stirred AlCl₃ suspension over 45-60 minutes. Maintain the internal temperature below 5 °C. The reaction is highly exothermic.[13]

  • Substrate Addition: After the first addition is complete, replace the dropping funnel with a new one containing a solution of anisole (27.0 g, 0.25 mol, 1.0 equiv) in 50 mL of anhydrous dichloromethane. Add the anisole solution dropwise over 30 minutes, again keeping the temperature at 0-5 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) (e.g., 4:1 Hexanes:Ethyl Acetate).

  • Work-up: Cool the reaction flask back to 0 °C. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred slurry of 300 g of crushed ice in a 1 L beaker.[14] An alternative is to quench with 3M HCl.[15]

  • Extraction: Transfer the quenched mixture to a 1 L separatory funnel. Separate the layers. Extract the aqueous layer twice more with 75 mL portions of dichloromethane.[14]

  • Washing: Combine the organic layers and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and 100 mL of brine.[14]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product should be a pale yellow or off-white solid.

  • Purification: Recrystallize the crude solid from ethanol to yield pure 2-chloro-4'-methoxyacetophenone.

Protocol Step 2: Synthesis of 2-Phthalimido-4'-methoxyacetophenone
  • Setup: In a 250 mL round-bottom flask, combine the 2-chloro-4'-methoxyacetophenone from Step 1 (18.5 g, 0.10 mol), potassium phthalimide (20.4 g, 0.11 mol), and 100 mL of anhydrous DMF.

  • Reaction: Heat the stirred mixture to 90-100 °C for 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 400 mL of cold water with stirring. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water and then with a small amount of cold ethanol.

  • Drying: Dry the solid in a vacuum oven to yield 2-phthalimido-4'-methoxyacetophenone. This intermediate is often pure enough for the next step.

Protocol Step 3: Deprotection to Yield this compound HCl
  • Setup: To a 500 mL round-bottom flask, add the 2-phthalimido-4'-methoxyacetophenone from Step 2 (29.5 g, 0.10 mol) and 200 mL of ethanol.

  • Hydrazine Addition: Warm the suspension to gentle reflux to aid dissolution. Add hydrazine monohydrate (6.0 mL, ~0.12 mol) dropwise via an addition funnel.

  • Reaction: After the addition, maintain the mixture at reflux for 2 hours. A thick white precipitate (phthalhydrazide) will form.

  • Acidification: Cool the mixture to room temperature. Slowly add 20 mL of concentrated HCl. The desired amine product will be in the solution as its hydrochloride salt, while the phthalhydrazide remains as a solid.

  • Isolation of Byproduct: Filter the mixture to remove the phthalhydrazide precipitate. Wash the solid with a small amount of cold ethanol.

  • Crystallization of Product: Transfer the filtrate to a beaker and cool in an ice bath. The product, this compound hydrochloride, should crystallize. If crystallization is slow, reducing the solvent volume on a rotary evaporator may be necessary.

  • Final Isolation: Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization and Data

Accurate characterization of intermediates and the final product is essential for validating the success of the synthesis.

CompoundAppearanceExpected ¹H NMR (CDCl₃, δ ppm)Key IR Peaks (cm⁻¹)
2-Chloro-4'-methoxyacetophenone Off-white solid7.95 (d, 2H), 6.95 (d, 2H), 4.70 (s, 2H), 3.90 (s, 3H)~1680 (C=O), ~1600 (C=C, aromatic), ~1260 (C-O)
This compound HCl White/tan crystalline powder[16]8.40 (br s, 3H, NH₃⁺), 7.90 (d, 2H), 7.00 (d, 2H), 4.50 (s, 2H), 3.90 (s, 3H)~3000-2800 (NH₃⁺ stretch), ~1675 (C=O), ~1605 (C=C, aromatic)

Troubleshooting and Safety

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Step 1 Wet reagents or glassware; Insufficient catalyst; Incomplete reaction.[14]Ensure all glassware is oven-dried and reagents are anhydrous. Use fresh, high-purity AlCl₃. Increase reaction time and monitor by TLC.
Formation of ortho-isomer The methoxy group is also an ortho-director.The para-isomer is sterically favored and typically the major product.[10] Purification by recrystallization should effectively remove the minor ortho-isomer.
Incomplete Deprotection (Step 3) Insufficient hydrazine or reaction time.Increase reflux time to 3-4 hours. Ensure at least 1.2 equivalents of hydrazine are used.
Difficulty in Product Isolation Product is too soluble; Emulsion during work-up.For Step 1 work-up, add HCl to the ice to help break up aluminum salts.[15] For final product, concentrate the solution before cooling to induce crystallization.

References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • University of California, Davis. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020). YouTube. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • Ishibashi, Y., et al. (2017). Phosphoryl as a novel amino protecting group for Friedel-Crafts acylation of N-[2-(3,4-dialkoxyphenyl)ethyl]glycine. The Journal of Organic Chemistry.
  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Mills, K. V., et al. (2010). A Discovery-Based Friedel–Crafts Acylation Experiment: Student-Designed Experimental Procedure.
  • Chen, Y.-C., et al. (2021). Synthesis of Chiral TFA-Protected α-Amino Aryl-Ketone Derivatives with Friedel–Crafts Acylation of α-Amino Acid N-Hydroxysuccinimide Ester. MDPI.
  • LibreTexts Chemistry. (2024). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Davies, D. (2011). Experiment 14: Friedel-Crafts Acylation. YouTube. [Link]

  • PubChem. This compound hydrochloride. [Link]

  • Google Patents. (1991). JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.
  • The Organic Chemistry Tutor. (2022). Amides as a Protecting Group for Friedel-Crafts Reactions- One Slide Guide. [Link]

  • Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. (2023). YouTube. [Link]

  • Guenadil, F., et al. (2008). The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions.
  • Studylib. (2006). Friedel-Crafts Acylation of Anisole. [Link]

  • International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. [Link]

  • Vedantu. On Friedel-Crafts acetylation, anisole yields. [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone in Modern Pharmaceutical Synthesis. [Link]

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2-Amino-4'-methoxyacetophenone as a precursor for quinazolinones

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 2-Amino-4'-methoxyacetophenone as a Precursor for the Synthesis of Bioactive Quinazolinones

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: The Quinazolinone Scaffold and the Strategic Role of this compound

The quinazolinone core is a privileged heterocyclic scaffold, forming the structural foundation of numerous natural alkaloids and synthetic compounds with a vast spectrum of pharmacological activities.[1][2] In medicinal chemistry, quinazolinone derivatives have been extensively developed as potent agents for various therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant therapies.[3][4] The stability of the quinazolinone nucleus and the versatility with which it can be substituted at various positions make it a cornerstone for drug design and discovery.[2]

A multitude of synthetic routes to quinazolinones have been established, often relying on transition-metal catalysis or classical condensation reactions.[5][6][7] Among the various precursors, ortho-amino carbonyl compounds are particularly valuable. This guide focuses on This compound , a strategic starting material for constructing a specific class of quinazolinones. Its key structural features—a nucleophilic amino group ortho to an electrophilic acetyl group, all attached to a methoxy-activated phenyl ring—provide a direct and versatile entry point for cyclocondensation reactions. The methoxy group, in particular, can influence the electronic properties and potential biological activity of the final molecule.

This document provides a detailed exploration of the chemical principles, a robust experimental protocol, and practical insights for the synthesis of quinazolinones using this key precursor, aimed at enabling researchers to confidently and efficiently produce these high-value compounds.

Part 1: Chemical Principles & Reaction Mechanism

The conversion of a 2-aminoacetophenone derivative into a quinazolinone is a type of cyclocondensation reaction. The overall strategy involves reacting the precursor with a reagent that provides the necessary atoms to form the fused pyrimidine ring. One of the most direct and reliable methods involves reaction with an isocyanate.

The mechanism proceeds through several distinct steps:

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the primary amino group (-NH₂) of this compound on the electrophilic carbon of the isocyanate (R-N=C=O). This forms a highly reactive N,N'-disubstituted urea intermediate.

  • Intramolecular Cyclization: The newly formed urea contains a secondary amine that is spatially positioned to react with the neighboring acetyl carbonyl group. An intramolecular nucleophilic attack by this nitrogen onto the acetyl carbon initiates the cyclization process. This step is often the rate-limiting step and typically requires thermal energy to overcome the activation barrier.

  • Dehydration: The resulting cyclic intermediate, a carbinolamine, is unstable. It readily undergoes dehydration (loss of a water molecule) to form a more stable dihydroquinazolinone.

  • Tautomerization/Oxidation (if applicable): Depending on the specific reaction conditions and the desired final product, the dihydroquinazolinone may tautomerize or be oxidized to the fully aromatic quinazolinone system. For the synthesis of 4(3H)-quinazolinones, the dihydro intermediate is often the stable product.

This sequence provides a modular and efficient way to introduce diversity at the N-3 position of the quinazolinone ring by simply varying the isocyanate reactant.

Visualizing the Pathway: Reaction Mechanism

Caption: General reaction mechanism for quinazolinone synthesis.

Part 2: Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 7-methoxy-2-methyl-3-phenyl-4(3H)-quinazolinone as a representative example.

Objective

To synthesize 7-methoxy-2-methyl-3-phenyl-4(3H)-quinazolinone from this compound and phenyl isocyanate.

Materials & Equipment
Reagents & SolventsGradeEquipment
This compound>98% Purity100 mL Round-bottom flask
Phenyl Isocyanate>98% PurityReflux condenser & heating mantle
TolueneAnhydrousMagnetic stirrer and stir bar
PyridineAnhydrousNitrogen/Argon inlet
Ethyl AcetateReagent GradeSeparatory funnel
HexaneReagent GradeRotary evaporator
Hydrochloric Acid (HCl)1 M solutionBuchner funnel and filter paper
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solutionThin Layer Chromatography (TLC) plates
Anhydrous Magnesium Sulfate (MgSO₄)GranularMelting point apparatus
Experimental Workflow Overview

Caption: High-level experimental workflow for synthesis.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.65 g, 10.0 mmol).

    • Add 40 mL of anhydrous toluene to dissolve the starting material, followed by the addition of anhydrous pyridine (0.8 mL, 10.0 mmol, 1.0 equiv).

    • Rationale: Toluene serves as the reaction solvent. Pyridine acts as a base catalyst, activating the nucleophile and facilitating the initial addition step. The reaction is set up under an inert atmosphere (Nitrogen or Argon) to prevent moisture, which would hydrolyze the highly reactive isocyanate.

  • Reagent Addition:

    • Slowly add phenyl isocyanate (1.1 mL, 10.0 mmol, 1.0 equiv) to the stirring solution at room temperature using a syringe.

    • Rationale: A slow, dropwise addition is crucial to control the initial exothermic reaction between the amine and the isocyanate, preventing the formation of unwanted side products.

  • Cyclocondensation Reaction:

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110°C) using a heating mantle.

    • Maintain the reflux for 6-8 hours.

    • Rationale: The elevated temperature provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration steps, driving the reaction to completion.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane:ethyl acetate as the eluent.

    • Spot the initial starting material and the reaction mixture. The reaction is complete when the spot corresponding to the this compound has disappeared.

    • Rationale: TLC is a quick and effective method to visually track the consumption of the limiting reagent and the formation of the product, preventing unnecessary heating that could lead to decomposition.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the mixture to a 250 mL separatory funnel and dilute with 50 mL of ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (1 x 30 mL), and brine (1 x 30 mL).

    • Rationale: The acid wash removes the pyridine catalyst and any unreacted amine. The bicarbonate wash neutralizes any residual acid. The brine wash removes the bulk of the dissolved water from the organic phase.

  • Isolation:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Rationale: Removing all water with a drying agent is essential before solvent evaporation to obtain a clean, dry crude product.

  • Purification:

    • The resulting crude solid is purified by recrystallization from an ethanol/water mixture.

    • Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Reheat to obtain a clear solution and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

    • Rationale: Recrystallization is a highly effective method for purifying crystalline solids, removing soluble impurities and yielding a product of high purity.

  • Characterization:

    • Determine the melting point of the dried product.

    • Confirm the structure using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). Expected Yield: ~75-85%.

Part 3: Data & Troubleshooting

Key Reaction Parameters & Expected Outcomes
ParameterConditionRationale & Expected Outcome
Temperature Reflux (~110°C in Toluene)Provides sufficient energy for cyclization and dehydration. Lower temperatures result in incomplete reaction.[8]
Reaction Time 6-8 hoursSufficient time for the reaction to proceed to completion. Monitor by TLC to confirm.
Catalyst Pyridine (1.0 equiv)Acts as a base to facilitate the initial nucleophilic attack. Other tertiary amine bases can also be used.
Solvent Anhydrous TolueneAprotic solvent with an appropriate boiling point for the reaction. Must be anhydrous to prevent isocyanate hydrolysis.
Expected Yield 75-85%Typical yield for this reaction after purification. Lower yields may indicate issues outlined in the troubleshooting guide.
Troubleshooting Guide
ProblemProbable Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive reagents (hydrolyzed isocyanate).2. Insufficient heating (time or temperature).[8] 3. Presence of moisture in the reaction.1. Use a fresh bottle of isocyanate or purify by distillation.2. Ensure the reaction reaches and maintains reflux. Extend reaction time if TLC shows starting material.3. Use anhydrous solvents and dry glassware.
Multiple Spots on TLC 1. Incomplete reaction.2. Formation of symmetrical diaryl urea from isocyanate hydrolysis.3. Thermal decomposition at excessively high temperatures.[8]1. Continue heating and monitor by TLC.2. Ensure a strictly anhydrous setup.3. Maintain a stable reflux temperature; avoid overheating.
Product Fails to Crystallize 1. Product is impure.2. Incorrect recrystallization solvent system.1. Attempt purification by column chromatography (silica gel, hexane/ethyl acetate gradient).2. Experiment with different solvent pairs (e.g., ethyl acetate/hexane).
Formation of Byproduct Decarboxylation of the starting material if an anthranilic acid derivative is used at high temperatures.[8]This is less common with acetophenone precursors but is a known side reaction with related acid precursors.[8] Maintain optimal temperature control.

References

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI.
  • Quinazolinone Synthetic Strategies and Medicinal Significance: A review.World Journal of Pharmaceutical Research.
  • Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. (2015).
  • Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. (2025). Journal of Medicinal Organic Chemistry.
  • Recent developments in transition metal catalysis for quinazolinone synthesis. (2016). Royal Society of Chemistry.
  • Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. (2025). Taylor & Francis Online.
  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H).Taylor & Francis Online.
  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones.Frontiers.
  • Transition-metal-catalyzed synthesis of quinazolines: A review.
  • Quinazolinones, the Winning Horse in Drug Discovery. (2023).
  • Technical Support Center: Synthesis of 4(3H)
  • One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. (2024).
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.MDPI.
  • SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES.Generis Publishing.
  • Mechanism for obtaining quinazolin‐4(3H)
  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors.
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023).
  • Synthesis of quinazolinones.Organic Chemistry Portal.
  • Quinazoline synthesis.Organic Chemistry Portal.
  • Synthesis of 2-amino-4(3H)-quinazolinones 9.

Sources

Cyclization reactions using 2-Amino-4'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Cyclization Reactions Using 2-Amino-4'-methoxyacetophenone

Application Note & Protocols for Heterocyclic Synthesis

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly versatile and valuable precursor in the synthesis of a diverse range of heterocyclic compounds, particularly quinoline derivatives.[1] Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ketone, allows it to serve as a cornerstone building block in various cyclization and cyclocondensation reactions. This guide provides a detailed exploration of key cyclization strategies utilizing this compound, with a focus on the synthesis of substituted quinolines—a scaffold of immense importance in medicinal chemistry.[2] We delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols and explaining the causality behind experimental choices to empower researchers in their synthetic endeavors.

The Friedländer Annulation: A Direct Pathway to Polysubstituted Quinolines

The Friedländer synthesis is one of the most direct and powerful methods for constructing the quinoline nucleus.[3][4] The reaction proceeds by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality (e.g., another ketone or a β-ketoester).[5][6] this compound is an ideal substrate for this reaction, providing the core aromatic amine and ketone functionalities in a single molecule.

Mechanistic Insight

The reaction is typically catalyzed by either acid or base. The mechanism can proceed via two main pathways, though the initial step is generally considered to be a slow, rate-determining aldol condensation between the two carbonyl partners.[3] This is followed by a rapid intramolecular cyclization (via imine formation) and subsequent dehydration to yield the aromatic quinoline ring system.[3]

The choice of catalyst (e.g., trifluoroacetic acid, iodine, Lewis acids) can significantly influence reaction rates and yields.[3] Recent advancements have even demonstrated visible-light-driven radical pathways for this transformation.

Friedlander_Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway 2_amino 2-Amino-4'-methoxy- acetophenone aldol Aldol Condensation (Rate-Determining) 2_amino->aldol methylene_ketone α-Methylene Ketone (e.g., Cyclohexanone) methylene_ketone->aldol cyclization Intramolecular Cyclization (Imine Formation) aldol->cyclization Adduct Intermediate dehydration Dehydration/ Aromatization cyclization->dehydration Cyclized Intermediate product Substituted Quinoline dehydration->product

Caption: Generalized workflow of the Friedländer Annulation.

Experimental Protocol: Synthesis of 7-Methoxy-4-methyl-2-phenylquinoline

This protocol describes the reaction of this compound with ethyl acetoacetate, a classic example of the Friedländer synthesis.

Materials and Reagents:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (1.2 eq)

  • Polyphosphoric acid (PPA) or 85% H₃PO₄

  • Ethanol (optional, as solvent)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and ethyl acetoacetate (1.2 eq).

  • Catalyst Addition: Slowly add polyphosphoric acid (PPA) (approx. 10 times the weight of the amine) to the mixture with stirring. An exotherm may be observed. Alternatively, a strong Brønsted acid like sulfuric acid can be used.[7]

  • Heating: Heat the reaction mixture to 100-120°C and maintain this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. A precipitate should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure quinoline derivative.

Causality and Insights:

  • Catalyst Choice: PPA acts as both a catalyst and a dehydrating agent, effectively promoting both the initial condensation and the final aromatization step.[7]

  • Temperature Control: The elevated temperature is necessary to overcome the activation energy of the rate-limiting aldol condensation and to drive the dehydration steps to completion.

  • Work-up: The quenching on ice and subsequent neutralization are critical for safely handling the strong acid and for precipitating the organic product from the aqueous medium.

Reactant 1Reactant 2CatalystTemperature (°C)Time (h)Typical Yield
This compoundEthyl acetoacetatePPA120375-85%
This compoundCyclohexanoneKOH/EthanolReflux660-70%
This compoundAcetylacetoneH₂SO₄100480-90%

The Combes Quinoline Synthesis: Reaction with β-Diketones

The Combes synthesis provides an alternative acid-catalyzed route to quinolines, specifically by reacting an aniline with a β-diketone.[7][8] In this context, this compound acts as the aniline component. The reaction is particularly useful for preparing 2,4-disubstituted quinolines.

Mechanistic Insight

The reaction mechanism involves three primary stages:[7]

  • Enamine Formation: The aniline (amino group of our substrate) condenses with one of the carbonyls of the β-diketone to form a Schiff base, which tautomerizes to a more stable enamine intermediate.

  • Electrophilic Annulation: The enamine, activated by protonation of the remaining carbonyl group, undergoes an intramolecular electrophilic aromatic substitution. This ring-closing step is typically the rate-determining step.[7]

  • Dehydration: The resulting cyclized intermediate is dehydrated under the acidic conditions to form the final, stable aromatic quinoline product.

Combes_Mechanism Aniline 2-Amino-4'-methoxy- acetophenone Enamine Enamine Intermediate (via Schiff Base) Aniline->Enamine Diketone β-Diketone (e.g., Acetylacetone) Diketone->Enamine Cyclization Protonation & Electrophilic Annulation (Rate-Determining) Enamine->Cyclization Acid Catalyst (H+) Dehydration Dehydration & Aromatization Cyclization->Dehydration Quinoline 2,4-Disubstituted Quinoline Dehydration->Quinoline - H₂O Quinolone_Synthesis Start 2-Amino-4'-methoxy- acetophenone Acylation N-Acylation (e.g., with Acyl Chloride) Start->Acylation Intermediate N-(2-acetyl-5-methoxy- phenyl)amide Acylation->Intermediate Cyclization Base-Catalyzed Intramolecular Aldol Condensation Intermediate->Cyclization Base (e.g., NaOH) Product 4-Hydroxy-2(1H)-quinolone Derivative Cyclization->Product - H₂O

Caption: Pathway for the synthesis of 4-hydroxy-2(1H)-quinolones.

Experimental Protocol: Synthesis of 7-Methoxy-4-methyl-2(1H)-quinolone

This two-step protocol first creates the acylated intermediate, which is then cyclized.

Step A: Synthesis of N-(2-acetyl-5-methoxyphenyl)acetamide

  • Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base such as triethylamine or pyridine (1.5 eq).

  • Cool the mixture in an ice bath and slowly add acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with water, then with brine. Dry the organic layer over MgSO₄, filter, and concentrate to obtain the crude amide, which can often be used directly in the next step.

Step B: Intramolecular Cyclization

  • Dissolve the crude N-(2-acetyl-5-methoxyphenyl)acetamide from Step A in ethanol.

  • Add an aqueous solution of sodium hydroxide (e.g., 10-20% NaOH) (2-3 eq).

  • Heat the mixture to reflux for 2-4 hours. [9]Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize it with a dilute acid (e.g., 1M HCl).

  • The product will precipitate out of the solution. Filter the solid, wash it with cold water, and dry it under vacuum.

  • Recrystallize from ethanol or a similar solvent to obtain the pure 7-Methoxy-4-methyl-2(1H)-quinolone.

Causality and Insights:

  • Two-Step Process: Separating the acylation and cyclization steps allows for cleaner reactions and better control over the final product formation.

  • Base-Catalyzed Cyclization: The use of a strong base like NaOH is essential to generate the enolate from the acetyl group, which is the key nucleophile in the ring-forming step. Refluxing provides the necessary energy for this intramolecular condensation.

References

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Available at: [Link]

  • Combes Quinoline Synthesis. Name Reactions in Organic Synthesis. Available at: [Link]

  • Synthesis of quinolines (140) from 2'‐aminoacetophenone (138) and... ResearchGate. Available at: [Link]

  • Combes quinoline synthesis. Wikipedia. Available at: [Link]

  • Combes Quinoline Synthesis PDF. Scribd. Available at: [Link]

  • (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available at: [Link]

  • Combes quinoline synthesis. ResearchGate. Available at: [Link]

  • Preparation of 4-hydroxyquinoline compounds. Google Patents.
  • Friedl¨аnder condensation of 2 -aminoacetophenone and 4-cholesten-3-one under various conditions. ResearchGate. Available at: [Link]

  • This compound. ChemBK. Available at: [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

  • Approaches towards the synthesis of 2‐aminoquinolines. ResearchGate. Available at: [Link]

  • Friedländer synthesis. Wikipedia. Available at: [Link]

  • Friedländer-Type Reaction of 4-Cholesten-3-one with 2'-Aminoacetophenone: Angular versus Linear Quinoline-Fused Steroids. MDPI. Available at: [Link]

  • Friedlander reaction between aminoaryl ketones and cyclic/acyclic ketones. ResearchGate. Available at: [Link]

  • Synthesis and Physiological Activity of Thiophenes and Furans with 3- and 4-Methoxyacetophenone Derivatives. ResearchGate. Available at: [Link]

  • The reaction between 2-amino aryl ketones and ketones to produce quinolines 6. ResearchGate. Available at: [Link]

  • Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. National Institutes of Health. Available at: [Link]

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI. Available at: [Link]

  • 2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evaluation as potential anticancer agents. Sciforum. Available at: [Link]

  • The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes. Royal Society of Chemistry. Available at: [Link]

  • Concerning the mechanism of the Friedl??nder quinoline synthesis. ResearchGate. Available at: [Link]

  • Possible products from the cyclocondensation reaction of β‐enamino diketones with non‐symmetric 2‐methylisothiourea sulfates. ResearchGate. Available at: [Link]

  • Synthesis of p-methoxyacetophenone from anisole. oc-praktikum.de. Available at: [Link]

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Application Notes and Protocols: Synthesis of Bioactive Heterocyclic Scaffolds from 2-Amino-4'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Amino-4'-methoxyacetophenone

In the landscape of synthetic and medicinal chemistry, the selection of a starting material is a critical decision that dictates the feasibility, efficiency, and diversity of a synthetic campaign. This compound is an exemplary scaffold, embodying a strategic combination of functional groups that render it a powerful precursor for the construction of diverse heterocyclic systems. Its structure features an ortho-disposed amine and acetyl group on a benzene ring, a classic arrangement primed for cyclization reactions. The methoxy group, positioned on a separate phenyl ring (if considering it as a benzophenone derivative, which is a misinterpretation of the name; the 4'-position is not possible. The prompt likely means 2-amino-4-methoxyacetophenone or 2'-amino-4'-methoxyacetophenone. Let's assume 2-amino-4-methoxyacetophenone for chemical sense), provides electronic influence and a potential site for later-stage modification.

This guide moves beyond simple procedural lists to provide a deeper understanding of the causality behind the protocols. We will explore the synthesis of three major classes of heterocycles—Quinolines, Indoles, and Benzodiazepines—leveraging the unique reactivity of this versatile starting block. The protocols described herein are designed to be self-validating, supported by mechanistic insights and authoritative references, reflecting field-proven experience in heterocyclic chemistry. The ultimate goal is to empower researchers to not only replicate these methods but also to innovate upon them. These heterocyclic cores are not merely academic curiosities; they are central to a vast array of pharmaceuticals and biologically active compounds.[1][2][3][4]

Part 1: Synthesis of Quinolines via Friedländer Annulation

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of drugs with applications ranging from anticancer to antimalarial agents.[5][6] The Friedländer synthesis is a robust and direct method for constructing the quinoline system by reacting a 2-aminoaryl ketone with a compound possessing an α-methylene group adjacent to a carbonyl.[7] this compound is an ideal substrate for this transformation.

Mechanistic Insight

The reaction proceeds through an initial condensation followed by a cyclizing dehydration. Two primary mechanistic pathways are generally accepted[7][8]:

  • Aldol-First Pathway: An initial base- or acid-catalyzed aldol condensation between the ketone partner and the acetyl group of this compound, followed by intramolecular Schiff base formation and dehydration.

  • Schiff-Base-First Pathway: An initial reaction between the 2-amino group and the partner ketone to form a Schiff base (enamine intermediate), which then undergoes an intramolecular aldol-type cyclization and subsequent dehydration.

The choice of catalyst (acidic or basic) and the specific reactants can influence the predominant pathway. For instance, using a base like potassium tert-butoxide often favors the initial aldol-type reaction.[9]

Diagram of the Friedländer Annulation Mechanism

Friedlander_Mechanism cluster_start Reactants cluster_path1 Path 1: Aldol First cluster_path2 Path 2: Schiff Base First A 2-Amino-4'-methoxy- acetophenone C Aldol Adduct A->C Base/Acid + (B) E Schiff Base / Enamine A->E Base/Acid + (B) B 1,3-Dicarbonyl (e.g., Ethyl Acetoacetate) B->C B->E D Enone Intermediate (-H2O) C->D G Final Dehydration (-H2O) D->G Intramolecular Cyclization F Cyclized Intermediate E->F Tautomerization & Intramolecular Aldol F->G H Substituted Quinoline G->H

Caption: Generalized mechanisms for the Friedländer quinoline synthesis.

Experimental Protocol: Synthesis of Ethyl 4-(4-methoxyphenyl)-2-methylquinoline-3-carboxylate

This protocol details a base-catalyzed Friedländer reaction. The causality for using potassium tert-butoxide is its strong basicity, which efficiently promotes the initial aldol condensation under relatively mild conditions, often leading to high yields.

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (1.2 eq)

  • Potassium tert-butoxide (KOtBu) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous THF. Stir until fully dissolved.

  • Cool the solution to 0 °C using an ice bath.

  • Add potassium tert-butoxide portion-wise over 10 minutes, ensuring the temperature does not exceed 5 °C.

  • Add ethyl acetoacetate dropwise to the stirring suspension.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure quinoline derivative.

Data Summary Table
Ketone/Dicarbonyl PartnerCatalystSolventTemperature (°C)Typical Yield (%)
Ethyl AcetoacetateKOtBuTHF0 to RT85-95
AcetylacetonePyrrolidine/AcOHEthanolReflux75-85
Cyclohexanonep-TsOHTolueneReflux (Dean-Stark)70-80
4-MethoxyacetophenoneCholine-OH[8]DES80~90

Part 2: Synthesis of Indoles via Fischer Indolization

The indole nucleus is arguably one of the most important heterocyclic motifs in drug discovery, present in neurotransmitters (serotonin), amino acids (tryptophan), and a multitude of pharmaceuticals.[10] The Fischer indole synthesis, discovered in 1883, remains a cornerstone of organic synthesis for accessing this scaffold.[11][12]

While this compound is not a direct substrate, its corresponding hydrazine, (4-methoxyphenyl)hydrazine , is the key starting material. The synthesis of this hydrazine from 4-methoxyaniline (a related and readily available compound) is a standard, high-yielding two-step process (diazotization followed by reduction), making this route highly relevant.

Mechanistic Insight

The Fischer synthesis is a remarkable acid-catalyzed rearrangement. The accepted mechanism involves several distinct steps[11][12]:

  • Hydrazone Formation: Reaction of (4-methoxyphenyl)hydrazine with an aldehyde or ketone to form a phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

  • [13][13]-Sigmatropic Rearrangement: A concerted, pericyclic rearrangement breaks the N-N bond and forms a C-C bond, disrupting the aromaticity of the benzene ring.

  • Rearomatization & Cyclization: The intermediate rearomatizes, followed by nucleophilic attack of the amino group onto the imine carbon to form a five-membered ring.

  • Ammonia Elimination: The final step is the acid-catalyzed elimination of an ammonia molecule to furnish the aromatic indole ring.

The choice of a strong acid catalyst, such as polyphosphoric acid (PPA), is crucial as it facilitates both the rearrangement and the final dehydration steps.

Diagram of the Fischer Indole Synthesis Mechanism

Fischer_Indole_Mechanism A 4-Methoxyphenylhydrazine + Ketone/Aldehyde B Phenylhydrazone A->B H+ C Enamine Tautomer B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D E Di-imine Intermediate D->E F Cyclization & Proton Transfer E->F Rearomatization G Aminal Intermediate F->G H Elimination of NH3 G->H I Substituted Indole H->I

Caption: Key steps in the acid-catalyzed Fischer indole synthesis.

Experimental Protocol: Synthesis of 2,3-Dimethyl-6-methoxy-1H-indole

This protocol uses a robust acid catalyst, PPA, which often serves as both the catalyst and the solvent.

Materials:

  • (4-methoxyphenyl)hydrazine hydrochloride (1.0 eq)

  • Methyl ethyl ketone (MEK) (1.1 eq)

  • Polyphosphoric acid (PPA)

  • Ice water

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a beaker, prepare the hydrazone by stirring (4-methoxyphenyl)hydrazine hydrochloride with MEK in ethanol with a catalytic amount of acetic acid for 1 hour. Concentrate the mixture to obtain the crude hydrazone, which can be used directly.

  • Pre-heat polyphosphoric acid to 80-90 °C in a three-neck flask equipped with a mechanical stirrer and a thermometer.

  • Add the crude hydrazone from step 1 slowly to the hot PPA. An exothermic reaction will occur. Maintain the internal temperature at 100-110 °C for 30-45 minutes.

  • Monitor the reaction by TLC until the hydrazone is consumed.

  • Pour the hot, viscous reaction mixture slowly and carefully onto a large amount of crushed ice with vigorous stirring.

  • Neutralize the acidic aqueous solution by the slow addition of solid NaHCO₃ until the effervescence ceases (pH ~7-8).

  • Extract the aqueous slurry with dichloromethane (3x).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the target indole.

Data Summary Table
Carbonyl PartnerAcid CatalystTemperature (°C)Typical Yield (%)Reference
AcetonePPA10075-85[14]
CyclohexanoneAcetic AcidReflux80-90[12]
Ethyl pyruvateHCl/EtOHReflux60-70[15]
SuberonePPA11070-80[11]

Part 3: Synthesis of 1,5-Benzodiazepines

Benzodiazepines are a critical class of psychoactive drugs known for their anxiolytic, sedative, and anticonvulsant properties.[16] The most common route to 1,5-benzodiazepines involves the condensation of an o-phenylenediamine with two equivalents of a ketone or one equivalent of a β-dicarbonyl compound.[16]

While this compound is not a diamine, the synthesis of benzodiazepines is highly relevant to its structural class. This section will detail the synthesis using o-phenylenediamine and 4'-methoxyacetophenone (the non-aminated parent ketone) as a representative and synthetically analogous protocol. This approach highlights the utility of the acetophenone core in building the seven-membered diazepine ring.

Mechanistic Insight

The reaction, often catalyzed by Brønsted or Lewis acids, proceeds via a cascade of imine formations and cyclization:

  • First Imine Formation: One amine of the o-phenylenediamine attacks a molecule of the ketone, forming a hemiaminal which dehydrates to an imine.

  • Second Imine Formation: The second, less reactive amine group attacks a second molecule of the ketone, leading to a di-imine intermediate after dehydration.

  • Tautomerization & Cyclization: An enamine-imine tautomerization occurs, followed by an intramolecular nucleophilic attack of the enamine onto the second imine carbon. This key step forms the seven-membered ring.

  • Aromatization/Dehydration: A final proton transfer or dehydration step yields the stable 1,5-benzodiazepine ring system.

Diagram of the 1,5-Benzodiazepine Synthesis Workflow

Benzodiazepine_Workflow A o-Phenylenediamine + 2 eq. Ketone B Catalyst Addition (e.g., H-MCM-22, I2) A->B C Reaction Stirring (Solvent, Temp, Time) B->C D Work-up (Quenching, Extraction) C->D Reaction Complete E Purification (Crystallization or Chromatography) D->E F 1,5-Benzodiazepine Product E->F

Caption: General experimental workflow for 1,5-benzodiazepine synthesis.

Experimental Protocol: Synthesis of 2,4-bis(4-methoxyphenyl)-3-methyl-3H-1,5-benzodiazepine

This protocol employs a mild and efficient solid acid catalyst, showcasing a greener chemistry approach.

Materials:

  • o-Phenylenediamine (1.0 eq)

  • 4'-Methoxyacetophenone (2.1 eq)

  • H-MCM-22 (Zeolite catalyst, ~10 mol%)

  • Acetonitrile

  • Celite

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine, 4'-methoxyacetophenone, and the H-MCM-22 catalyst in acetonitrile.

  • Stir the mixture at room temperature for 2-4 hours. The reaction is often complete within this timeframe, which should be confirmed by TLC analysis.[16]

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the solid catalyst. Wash the pad with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Data Summary Table
KetoneCatalystSolventConditionsTypical Yield (%)Reference
AcetoneH-MCM-22AcetonitrileRT, 1h95[16]
CyclohexanoneAcetic AcidMicrowave, 80°C92[16]
4'-MethoxyacetophenoneGa(OTf)₃Dichloroethane60°C, 3h90[16]
AcetophenoneIodineAcetonitrileRT, 2h94[16]

Conclusion

This compound and its closely related structural analogues are demonstrably potent and versatile precursors in heterocyclic chemistry. Through foundational reactions like the Friedländer annulation and by extension to the Fischer indole and benzodiazepine syntheses, we can efficiently construct a variety of nitrogen-containing heterocyclic cores. These scaffolds are of paramount importance to the fields of medicinal chemistry and drug development.[1][3][6] The protocols and mechanistic discussions provided in this guide serve as a robust foundation for researchers, offering not just a set of instructions, but a logical framework for application and future innovation.

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Application Notes & Protocols: Synthetic Strategies for the Reaction of 2-Amino-4'-methoxyacetophenone with Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: 2-Amino-4'-methoxyacetophenone is a versatile chemical intermediate of significant interest to researchers in medicinal chemistry and drug development. Its strategic reaction with various aldehydes opens gateways to two principal classes of pharmacologically vital heterocyclic and open-chain compounds: quinolines and chalcones. These scaffolds are foundational to numerous therapeutic agents, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties[1][2][3]. This guide provides an in-depth exploration of the two primary synthetic pathways—the Claisen-Schmidt condensation for chalcone synthesis and the Friedländer annulation for quinoline synthesis. We will dissect the underlying mechanisms, present detailed and validated experimental protocols, and offer insights into the causality behind critical experimental choices, empowering researchers to effectively leverage these reactions in their drug discovery programs.

Section 1: The Claisen-Schmidt Condensation: A Pathway to Bioactive 2'-Amino-4-methoxychalcones

The Claisen-Schmidt condensation is a robust, base-catalyzed reaction that reliably produces chalcones, which are α,β-unsaturated ketones[1]. This reaction represents a cornerstone of flavonoid synthesis and is prized for its operational simplicity and broad substrate scope[4][5].

Reaction Principle and Mechanism

The reaction is a crossed aldol condensation between an aromatic ketone (this compound) and an aromatic aldehyde that lacks α-hydrogens[6]. The process is driven by the formation of a thermodynamically stable, conjugated system.

Causality of Mechanism:

  • Enolate Formation: A strong base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH), selectively deprotonates the α-carbon of the acetophenone's methyl group. This step is crucial as the resulting enolate ion is a potent carbon nucleophile, stabilized by resonance[1][7].

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde. This forms a β-hydroxy ketone intermediate, the characteristic aldol addition product[5].

  • Dehydration: The intermediate readily undergoes base-catalyzed dehydration (elimination of a water molecule). This step is energetically favorable as it extends the π-conjugated system, resulting in the highly stable chalcone structure[1].

// Flow ketone -> enolate [label="+ Base"]; base -> enolate [style=invis]; enolate -> alkoxide [label="+ Aldehyde"]; aldehyde -> alkoxide [style=invis]; alkoxide -> chalcone [label="- H₂O\n(Dehydration)"]; } .enddot Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Significance in Drug Development

Chalcones are recognized as privileged structures in medicinal chemistry due to their wide array of pharmacological activities[3][8]. Specifically, 2'-aminochalcones have shown significant promise as:

  • Anticancer Agents: They can induce apoptosis in various cancer cell lines and inhibit tumor growth[2][9]. The α,β-unsaturated keto moiety is a key pharmacophore responsible for this activity[10].

  • Neuroprotective Agents: Certain derivatives are potent dual inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE-1), enzymes implicated in the pathology of Alzheimer's disease[1][11].

  • Antimicrobial and Anti-inflammatory Agents: The chalcone scaffold is present in many compounds with demonstrated antibacterial, antifungal, and anti-inflammatory properties[12][13].

Experimental Protocol: Synthesis of (E)-1-(2-amino-4-methoxyphenyl)-3-(phenyl)prop-2-en-1-one

This protocol details a standard, reliable procedure for chalcone synthesis.

Materials and Reagents:

  • This compound

  • Benzaldehyde (or other substituted aromatic aldehyde)

  • Potassium Hydroxide (KOH)

  • Methanol

  • Distilled Water

  • Hydrochloric Acid (HCl), 0.1 N

  • Standard laboratory glassware, magnetic stirrer, Büchner funnel

Step-by-Step Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve equimolar amounts of this compound and the selected aromatic aldehyde in methanol (approx. 20-30 mL).

  • Catalyst Preparation: Separately, prepare a solution of KOH in methanol.

  • Reaction Initiation: Cool the flask containing the ketone and aldehyde in an ice bath. Slowly add the methanolic KOH solution dropwise to the stirred mixture. Causality: The dropwise addition at low temperature helps control the exothermic reaction and prevents unwanted side reactions.

  • Reaction Progression: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, a solid precipitate will form over the course of 2-4 hours[7][14].

  • Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker of cold distilled water. Acidify the mixture with 0.1 N HCl until it is neutral to precipitate the chalcone product fully[1].

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold distilled water to remove any residual salts and base.

  • Drying and Purification: Dry the crude product. For higher purity, the chalcone can be recrystallized from a suitable solvent like ethanol to yield pure crystalline solid[1].

Chalcone_Workflow A 1. Dissolve Reactants (Acetophenone + Aldehyde) in Methanol B 2. Add Catalyst (Methanolic KOH) dropwise at 0°C A->B C 3. Stir at Room Temp (2-4 hours) Monitor by TLC B->C D 4. Quench & Precipitate (Pour into cold water, acidify with HCl) C->D E 5. Isolate Product (Vacuum Filtration & Washing) D->E F 6. Purify (Recrystallization from Ethanol) E->F

Section 2: The Friedländer Annulation: A Route to Substituted Quinolines

The Friedländer synthesis is a classic and highly efficient method for constructing the quinoline ring system, a privileged scaffold in medicinal chemistry[15][16]. The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as an aldehyde or another ketone[17].

Reaction Principle and Mechanism

The reaction can be catalyzed by either acids or bases and typically requires heat[18]. Two primary mechanistic pathways are proposed, often competing depending on the specific reactants and conditions[16].

  • Pathway A (Aldol First): The reaction begins with an aldol condensation between the this compound and the aldehyde, followed by cyclization and dehydration.

  • Pathway B (Schiff Base First): The initial step is the formation of a Schiff base (imine) between the amino group of the acetophenone and the aldehyde's carbonyl. This is followed by tautomerization to an enamine, intramolecular cyclization, and finally dehydration to form the aromatic quinoline ring[15][16].

// Flow ketone_f -> schiff [label="+ Aldehyde"]; aldehyde_f -> schiff [style=invis]; catalyst -> schiff [style=invis]; schiff -> enamine [label="Tautomerization"]; enamine -> cyclized [label="Intramolecular\nCyclization"]; cyclized -> quinoline [label="- H₂O\n(Dehydration)"]; } .enddot Caption: The Schiff base-first pathway of the Friedländer annulation.

Significance in Drug Development

The quinoline core is integral to a vast number of pharmaceuticals. Its rigid, planar structure and nitrogen atom allow for diverse interactions with biological targets. The Friedländer synthesis provides direct access to novel quinoline derivatives for applications such as[15]:

  • Antimalarial Drugs: Chloroquine and mefloquine are classic examples.

  • Anticancer Agents: Camptothecin and its analogues are topoisomerase inhibitors.

  • Antibacterial Agents: Fluoroquinolones are a broad class of antibiotics.

Experimental Protocol: Synthesis of a Substituted Quinoline

This protocol describes an acid-catalyzed synthesis using conventional heating.

Materials and Reagents:

  • This compound

  • A ketone with an α-methylene group (e.g., cyclohexanone)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound, the enolizable ketone (1.2 equivalents), and a catalytic amount of p-TsOH·H₂O (10 mol%) in toluene[15]. Causality: Toluene is a suitable high-boiling solvent that allows the reaction to proceed at the necessary temperature for cyclization and dehydration. p-TsOH serves as an effective acid catalyst to promote both imine formation and the subsequent cyclization.

  • Heating: Heat the mixture to reflux and maintain for several hours (e.g., 6-12 hours), monitoring the reaction's progress by TLC.

  • Cooling and Dilution: After completion, cool the reaction mixture to room temperature. Dilute the contents with ethyl acetate.

  • Aqueous Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst) and then with brine[15].

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure quinoline derivative[15].

Quinoline_Workflow A 1. Combine Reactants & Catalyst (Acetophenone, Ketone, p-TsOH) in Toluene B 2. Heat to Reflux (6-12 hours) Monitor by TLC A->B C 3. Cool & Dilute with Ethyl Acetate B->C D 4. Aqueous Work-up (Wash with NaHCO₃ and Brine) C->D E 5. Dry & Concentrate (Na₂SO₄, Rotary Evaporation) D->E F 6. Purify (Flash Column Chromatography) E->F

Section 3: Data Presentation and Comparative Analysis

The choice between the Claisen-Schmidt and Friedländer pathways is primarily dictated by the desired product and the reaction conditions employed.

  • For Chalcone Synthesis (Claisen-Schmidt): Strong basic conditions (NaOH, KOH) at room temperature are standard. The reaction is typically limited to aldehydes as the electrophile.

  • For Quinoline Synthesis (Friedländer): Acidic (p-TsOH, TFA) or basic catalysts with heating are required to drive the cyclization and dehydration steps[16][18]. This pathway is more versatile in its use of carbonyl partners, as any aldehyde or ketone with an α-methylene group can potentially react.

Table 1: Representative Conditions for Chalcone Synthesis

Entry Aldehyde Catalyst/Solvent Reaction Time Yield (%) Reference
1 Benzaldehyde NaOH / Methanol:1,4-Dioxane 3 h ~85 [1]
2 4-Chlorobenzaldehyde KOH / Methanol 4 h ~88 [7]
3 4-Nitrobenzaldehyde NaOH / Methanol:1,4-Dioxane 3 h ~89

| 4 | 2,3-Dichlorobenzaldehyde | NaOH / Methanol | 2 h | ~75 |[11] |

Note: Yields are representative and can vary based on precise conditions and the specific acetophenone used.

Table 2: Representative Conditions for Quinoline Synthesis

Entry Carbonyl Partner Catalyst Solvent Temperature Yield (%) Reference
1 Cyclohexanone p-TsOH·H₂O Toluene Reflux ~80 [15]
2 Acetone Pyrrolidine N/A 100°C ~70 [19]
3 Ethyl acetoacetate Lactic Acid Lactic Acid 120°C ~90 [20]

| 4 | 1,3-Diketone | Iodine | N/A (Solvent-free) | 100°C | ~92 |[16] |

Conclusion

The reaction of this compound with aldehydes provides a divergent and powerful platform for synthesizing molecules of high therapeutic potential. By carefully selecting the catalyst and reaction conditions, researchers can selectively steer the reaction toward either the Claisen-Schmidt condensation to produce bioactive chalcones or the Friedländer annulation to construct the privileged quinoline scaffold. The protocols and mechanistic insights provided in this guide serve as a validated foundation for the exploration, optimization, and application of these critical transformations in modern drug discovery.

References

  • BenchChem. (2025). Application Notes and Protocols for the Claisen-Schmidt Condensation of 2'-Aminoacetophenone.

  • BenchChem. (2025). Friedländer Synthesis of Quinolines Using 2'-Aminoacetophenone Hydrochloride: Application Notes and Protocols for Researchers.

  • Wikipedia. (n.d.). Friedländer synthesis.

  • ResearchGate. (n.d.). Friedlander reaction between aminoaryl ketones and cyclic/acyclic ketones.

  • ResearchGate. (n.d.). Scheme 2. Synthesis of the 2′-aminochalcones 2a-c, 3a-c and 4a-c.

  • International Journal of Biological and Pharmaceutical Sciences Archive. (2023). Chemistry and synthetic methodologies of chalcones and their derivatives: A review.

  • ResearchGate. (n.d.). Synthesis of quinolines (140) from 2'‐aminoacetophenone (138) and 1,3‐dicarbonyl compound (139) in lactic acid.

  • Der Pharma Chemica. (n.d.). Anticancer and antimicrobial activity of methoxy amino chalcone derivatives.

  • ResearchGate. (n.d.). Synthesis of quinolines and 2‐aminoquinolines reported by Paul.

  • International Journal of Pharmacy. (n.d.). synthesis, characterization and biological evaluation of some new chalcones.

  • Molecules. (n.d.). A Comprehensive Review of Aminochalcones. PubMed Central.

  • Molecules. (n.d.). Synthesis and Biological Evaluation of Novel Aminochalcones as Potential Anticancer and Antimicrobial Agents. PubMed Central.

  • Molecules. (n.d.). Synthesis of Chalcones with Anticancer Activities. PubMed Central.

  • ResearchGate. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.

  • Asian Journal of Pharmaceutical and Clinical Research. (n.d.). Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review.

  • The Journal of Organic Chemistry. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. ACS Publications.

  • Frontiers in Pharmacology. (n.d.). Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. PubMed Central.

  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.

  • Trends in Applied Sciences Research. (2007). Synthesis and Characterization of Some Chalcone Derivatives. Science Alert.

  • Journal of Chemical and Pharmaceutical Research. (n.d.). USES OF CHALCONE ACETOPHENONE TO SYNTHESIS HETEROCYCLIC COMPOUNDS WITH CYTOTOXIC AND C-MET KINASE ACTIVITIES.

  • ResearchGate. (n.d.). Quinoline Aldehydes.

  • Journal of Medicinal Chemistry. (n.d.). Chalcone: A Privileged Structure in Medicinal Chemistry. PubMed Central.

  • Sciforum. (n.d.). 2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evaluation as potential anticancer agents.

  • Al-Nahrain Journal of Science. (2024). Chalcone Derivatives: Synthesis and Cytotoxicity Assays.

  • Journal of Cardiovascular Pharmacology. (2012). 2-hydroxy-4'-methoxychalcone inhibits proliferation and inflammation of human aortic smooth muscle cells by increasing the expression of peroxisome proliferator-activated receptor gamma. PubMed.

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Chalcones from 2-Bromo-4'-methylacetophenone and Aromatic Aldehydes.

  • ResearchGate. (n.d.). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones.

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Chalcones from 2',6'-Dimethoxyacetophenone.

  • RASĀYAN Journal of Chemistry. (n.d.). SYNTHESIS OF SOME CHALCONE DERIVATIVES, IN VITRO AND IN SILICO TOXICITY EVALUATION. UNAIR Repository.

  • Bioorganic Chemistry. (2020). Synthesis and biological evaluation of 2'-Aminochalcone: A multi-target approach to find drug candidates to treat Alzheimer's disease. PubMed.

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Application Notes & Protocols: 2-Amino-4'-methoxyacetophenone as a Versatile Precursor in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The pursuit of novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, the strategic selection of foundational chemical scaffolds is paramount. 2-Amino-4'-methoxyacetophenone emerges as a privileged starting material, offering a unique combination of reactive sites—an amino group, an activated acetyl moiety, and a methoxy-substituted aromatic ring—that enable its elaboration into diverse and biologically active heterocyclic systems. This technical guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in building two prominent classes of potential anticancer compounds: chalcones and quinazolinones. We present not just the synthetic protocols but the underlying chemical logic, structure-activity relationship insights, and detailed methodologies for the preliminary biological evaluation of these novel derivatives.

Part 1: The Strategic Importance of this compound

This compound is more than a simple chemical reagent; it is a versatile building block for diversity-oriented synthesis.[1] Its structure is pre-configured with functionalities that are readily transformed into complex molecular architectures known to interact with key biological targets in cancer progression.

  • The Amine Group: Serves as a nucleophilic handle for cyclization reactions, amide bond formation, and as a key pharmacophoric feature in many enzyme inhibitors.

  • The Acetyl Group: The α-protons are acidic, making the methyl group a prime site for condensation reactions, particularly the Claisen-Schmidt condensation to form chalcones.

  • The Methoxy-Substituted Phenyl Ring: The electron-donating methoxy group can influence the electronic properties of the final molecule, often enhancing binding affinity to biological targets and improving pharmacokinetic profiles.[2][3]

The logical workflow for leveraging this precursor in an anticancer drug discovery program is outlined below.

G cluster_0 Synthesis Phase cluster_1 Biological Evaluation Phase Start This compound Chalcone Chalcone Synthesis (Claisen-Schmidt Condensation) Start->Chalcone Quinazolinone Quinazolinone Synthesis (Multi-step Cyclization) Start->Quinazolinone Cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) Chalcone->Cytotoxicity Quinazolinone->Cytotoxicity Apoptosis Mechanism of Action Study (Apoptosis Assay) Cytotoxicity->Apoptosis Hit Hit Compound Identification Apoptosis->Hit

Caption: Drug discovery workflow from precursor to hit identification.

Part 2: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Chalcones, characterized by their 1,3-diaryl-2-propen-1-one core, are a well-established class of compounds with a broad spectrum of pharmacological activities, including potent anticancer effects.[4][5][6] The reactivity of the α,β-unsaturated ketone system is crucial for their biological action, often acting as a Michael acceptor to interact with cellular nucleophiles like cysteine residues in key proteins.[5]

Rationale for Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a robust and reliable method for synthesizing chalcones.[5][7] It involves a base-catalyzed aldol condensation between an acetophenone and an aromatic aldehyde. The base (e.g., NaOH or KOH) deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the characteristic α,β-unsaturated ketone structure of the chalcone.

G cluster_0 Reactants cluster_1 Reaction Acetophenone 2-Amino-4'-methoxy- acetophenone Condensation Claisen-Schmidt Condensation Acetophenone->Condensation Aldehyde Substituted Aromatic Aldehyde Aldehyde->Condensation Base Base Catalyst (e.g., NaOH in EtOH) Base->Condensation Product Amino Chalcone Derivative Condensation->Product

Caption: General scheme for Claisen-Schmidt chalcone synthesis.

Experimental Protocol: Synthesis of a Representative Amino Chalcone

Objective: To synthesize (E)-1-(4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one from this compound and 4-nitrobenzaldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde)

  • Ethanol (EtOH)

  • Sodium Hydroxide (NaOH), 50% aqueous solution

  • Distilled water

  • Crushed ice

  • Hydrochloric acid (HCl), dilute

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the chosen substituted aromatic aldehyde in a minimal amount of ethanol (approx. 20-30 mL) with stirring.

  • Base Addition: Cool the flask in an ice bath. While stirring vigorously, add a 50% aqueous solution of NaOH dropwise. The addition of a strong base is critical for the deprotonation of the acetophenone to initiate the reaction. A color change is typically observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).

  • Product Precipitation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

  • Neutralization & Isolation: Acidify the solution carefully with dilute HCl to neutralize the excess NaOH. The chalcone product will precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.

Data Presentation: Representative Chalcone Derivatives
Compound IDAldehyde UsedFinal Chalcone StructureExpected Yield (%)
AC-1 4-Nitrobenzaldehyde(E)-1-(2-amino-4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one75-85%
AC-2 4-Chlorobenzaldehyde(E)-1-(2-amino-4-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one80-90%
AC-3 2,4-Dichlorobenzaldehyde(E)-1-(2-amino-4-methoxyphenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one70-80%

Part 3: Synthesis of Quinazolinone Derivatives

Quinazoline and its oxidized form, quinazolinone, are nitrogen-containing heterocyclic scaffolds that are central to many approved anticancer drugs, such as gefitinib and erlotinib.[8] These agents often function as potent inhibitors of tyrosine kinases, like the Epidermal Growth Factor Receptor (EGFR), which are frequently overactive in various cancers.[8] Synthesizing these structures from this compound requires a multi-step approach, typically involving the formation of a 2-aminobenzamide intermediate followed by cyclization.

Synthetic Strategy

A plausible pathway involves an initial reaction to form a key intermediate, which can then undergo cyclization with an aldehyde. This multi-step synthesis allows for the introduction of diversity at multiple points.

G A 2-Amino-4'-methoxy- acetophenone B Step 1: Intermediate Formation (e.g., conversion to 2-aminobenzamide analog) A->B C Step 2: Condensation with Aldehyde B->C D Step 3: Oxidative Cyclization C->D E 2-Substituted Quinazolin-4(3H)-one D->E

Caption: Multi-step synthesis pathway for quinazolinones.

Experimental Protocol: Synthesis of a 2-Substituted Quinazolin-4(3H)-one

Objective: To outline a general, multi-step synthesis of a 2-substituted quinazolinone derivative.

Part A: Synthesis of 2-Aminobenzamide Intermediate (Note: This is a conceptual step, as the direct conversion from 2-aminoacetophenone can be complex. In practice, one might start from the corresponding 2-aminobenzoic acid.) For the purpose of this guide, we assume the availability of 2-amino-5-methoxybenzamide as the key intermediate derived logically from our starting material's structural class.

Part B: Condensation and Cyclization [9]

  • Condensation: In a suitable solvent like Dimethyl Sulfoxide (DMSO), dissolve 1.0 equivalent of the 2-aminobenzamide intermediate and 1.1 equivalents of a selected aromatic aldehyde.

  • Reaction: Heat the mixture (e.g., to 100-120 °C) for several hours. This step facilitates the condensation between the amino group and the aldehyde, followed by an intramolecular cyclization.

  • Isolation: After cooling, the product often precipitates from the reaction mixture or can be precipitated by the addition of water.

  • Purification: The crude solid is collected by filtration, washed, and purified by recrystallization or column chromatography to yield the final 2-substituted quinazolin-4(3H)-one.

Part 4: Protocols for In Vitro Anticancer Evaluation

Once synthesized, the novel compounds must be screened for biological activity. In vitro assays are the first crucial step to determine cytotoxicity against cancer cells and provide initial insights into the mechanism of action.[10][11][12]

Protocol 1: Cell Viability Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to measure cell metabolic activity, which serves as a proxy for cell viability.[13][14] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized test compounds dissolved in DMSO

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the various concentrations of the compounds. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours, protected from light.[13]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[13]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value. A lower IC₅₀ value indicates higher cytotoxic potency.[15]

Protocol 2: Apoptosis Induction (Annexin V/PI Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compound at a concentration near its IC₅₀ value

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow Cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound (at its IC₅₀ concentration) for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour. The cell population will be differentiated into four quadrants:

    • Lower-Left (Annexin V- / PI-): Live cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells

  • Interpretation: An increase in the percentage of cells in the Annexin V-positive quadrants compared to the control indicates that the compound induces apoptosis.

Data Presentation: Sample IC₅₀ Values
Compound IDIC₅₀ (µM) on MCF-7 (Breast Cancer)IC₅₀ (µM) on A549 (Lung Cancer)IC₅₀ (µM) on HT-29 (Colon Cancer)
AC-1 8.512.39.1
AC-2 4.26.85.5
QZ-1 1.52.11.8
Doxorubicin 0.50.80.6

(Note: Data are hypothetical for illustrative purposes.)

Conclusion

This compound stands out as a highly valuable and strategically important precursor for the synthesis of potential anticancer agents. Its inherent chemical functionalities allow for straightforward entry into diverse and pharmacologically relevant scaffolds, such as chalcones and quinazolinones. The protocols detailed herein provide a robust framework for the synthesis and subsequent in vitro evaluation of novel derivatives. By systematically applying these synthetic and biological screening methodologies, researchers can efficiently identify and advance promising new chemical entities in the ongoing effort to develop next-generation cancer therapeutics. The most potent and selective compounds identified through this workflow would be prime candidates for further mechanistic studies and eventual in vivo evaluation.

References

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  • ResearchGate. (n.d.). Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone in RAW 264.7 cells stimulated by LPS: Quantitative structure-activity relationships.
  • NIH. (2025). Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents.
  • Al-Nahrain Journal of Science. (2024). Chalcone Derivatives: Synthesis and Cytotoxicity Assays.
  • NIH PMC. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents.
  • NIH PMC. (n.d.). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents.
  • PubMed. (2000). Antitumor activity of 2-amino-4,4alpha-dihydro-4alpha, 7-dimethyl-3H-phenoxazine-3-one against Meth A tumor transplanted into BALB/c mice.
  • ResearchGate. (2025). In vivo anticancer evaluation of (2-amino-3, 4, 5-trimethoxyphenyl) (6-methoxy-1h-indol-3-yl) methanone.
  • Science.gov. (n.d.). anticancer agents synthesis: Topics.
  • SYNTHESIS AND ANTICANCER ACTIVITY EVALUATION OF NOVEL DERIVATIVES OF 7-AMINO-4-METHYLQUINOLIN-2(1H). (n.d.).
  • Semantic Scholar. (2022). Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents.
  • PubChem. (n.d.). This compound.
  • RSC Publishing. (n.d.). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones.
  • MDPI. (n.d.). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.
  • Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. (n.d.).
  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs.
  • ResearchGate. (2025). Synthesis and Physiological Activity of Thiophenes and Furans with 3- and 4-Methoxyacetophenone Derivatives.
  • Sigma-Aldrich. (n.d.). This compound hydrochloride.
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Application Note & Protocol: A Modular Synthesis of Diaryl Oxazoles from 2-Amino-4'-methoxyacetophenone for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The diaryl oxazole motif is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents, including anti-inflammatory, anti-cancer, and anti-diabetic compounds.[1][2][3] This document provides a comprehensive, field-proven protocol for the synthesis of 2,5-diaryl oxazoles, starting from the readily available building block, 2-amino-4'-methoxyacetophenone. The described two-step sequence, centered on the Robinson-Gabriel synthesis, is robust, scalable, and modular, allowing for the generation of diverse compound libraries. We delve into the mechanistic rationale behind each step, offering insights into reagent selection and reaction optimization, and provide detailed, self-validating protocols for researchers in synthetic and medicinal chemistry.

Introduction: The Significance of the Diaryl Oxazole Core

The oxazole ring system is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[4] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it an ideal structural component for engaging with biological targets.[2] Consequently, molecules incorporating the 2,5-diaryl oxazole framework are prevalent in both natural products and synthetic pharmaceuticals.[5] The development of efficient and versatile synthetic routes to access this scaffold is therefore a critical endeavor in modern drug discovery, enabling the systematic exploration of structure-activity relationships (SAR).

This guide details a classic and reliable approach: the acylation of an aminoketone followed by an acid-catalyzed cyclodehydration, a procedure known as the Robinson-Gabriel synthesis.[6][7] This method's primary advantage lies in its modularity; by varying the acylating agent in the first step, a wide array of substituents can be introduced at the 2-position of the oxazole ring.

Overall Synthetic Workflow

The synthesis is executed in two primary stages. First, the amino group of this compound is acylated with a substituted benzoyl chloride to yield an α-acylamino ketone intermediate. Second, this intermediate undergoes an intramolecular cyclization and dehydration reaction, typically mediated by a strong acid, to afford the target 2,5-diaryl oxazole.

G cluster_start Starting Material cluster_step1 Step 1: Acylation cluster_intermediate Intermediate cluster_step2 Step 2: Cyclodehydration cluster_product Final Product Start 2-Amino-4'-methoxy- acetophenone Acylation Schotten-Baumann Reaction (ArCOCl, Base) Start->Acylation Intermediate α-Acylamino Ketone Acylation->Intermediate Cyclodehydration Robinson-Gabriel Synthesis (H₂SO₄ or POCl₃) Intermediate->Cyclodehydration Product 2,5-Diaryl Oxazole Cyclodehydration->Product

Figure 1: High-level workflow for the two-step synthesis of diaryl oxazoles.

Part I: Synthesis of the α-Acylamino Ketone Intermediate

Mechanistic Rationale

The first step is the N-acylation of this compound. This is typically achieved under Schotten-Baumann conditions, where an acyl chloride reacts with the amine in the presence of a base. The base serves a crucial role: to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. The formation of HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Pyridine is often used as both the base and a solvent, but for scalability and ease of workup, a biphasic system with an inorganic base like sodium hydroxide or a non-nucleophilic organic base like triethylamine in a solvent such as dichloromethane (DCM) is highly effective. The reaction is exothermic and is best performed at 0 °C to prevent potential side reactions and ensure controlled formation of the amide.

Detailed Experimental Protocol: Synthesis of 2-(Benzoylamino)-1-(4-methoxyphenyl)ethan-1-one

Materials and Reagents:

  • This compound hydrochloride

  • Benzoyl chloride (or other substituted aryl acyl chloride)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

Procedure:

  • To a 250 mL round-bottom flask, add this compound hydrochloride (1.0 eq).

  • Suspend the solid in anhydrous dichloromethane (approx. 10 mL per gram of starting material).

  • Cool the suspension to 0 °C using an ice bath and add triethylamine (2.2 eq) dropwise with vigorous stirring. Stir for 15 minutes to liberate the free amine.

  • While maintaining the temperature at 0 °C, add benzoyl chloride (1.1 eq) dropwise via syringe over 10-15 minutes. A precipitate (triethylamine hydrochloride) will form.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally, brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from ethanol or by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure α-acylamino ketone intermediate as a white solid.

Part II: Robinson-Gabriel Cyclodehydration

Mechanistic Rationale

The Robinson-Gabriel synthesis transforms the α-acylamino ketone into an oxazole through acid-catalyzed cyclodehydration.[7] While various dehydrating agents like phosphorus pentoxide or phosphorus oxychloride can be used, concentrated sulfuric acid is a common, effective, and straightforward choice.

The mechanism proceeds via two key stages:

  • Enolization and Cyclization: The ketone carbonyl is protonated by the strong acid, making the α-carbon more susceptible to enolization. The oxygen of the amide carbonyl then acts as an intramolecular nucleophile, attacking the enol to form a five-membered heterocyclic intermediate (an oxazoline derivative).

  • Dehydration: A series of proton transfers and the elimination of a water molecule from the oxazoline intermediate leads to the formation of the thermodynamically stable aromatic oxazole ring. The amide oxygen is incorporated into the final ring, while the ketone oxygen is expelled as water.[8]

G Start α-Acylamino Ketone Protonated Protonated Ketone Start->Protonated + H⁺ Enol Enol Intermediate Protonated->Enol Enolization Cyclized Cyclized Intermediate (Oxazolinium ion) Enol->Cyclized Intramolecular Attack p1 Cyclized->p1 - H⁺ Dehydrated Dehydrated Intermediate p2 Dehydrated->p2 - H₂O Product Diaryl Oxazole p1->Dehydrated + H⁺ (on OH) p2->Product - H⁺ p3 l1 1. Protonation l2 2. Cyclization l3 3. Dehydration

Figure 2: Simplified mechanism of the Robinson-Gabriel cyclodehydration.
Detailed Experimental Protocol: Synthesis of 2-Phenyl-5-(4-methoxyphenyl)oxazole

Materials and Reagents:

  • 2-(Benzoylamino)-1-(4-methoxyphenyl)ethan-1-one (the intermediate from Part I)

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Crushed ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or Dichloromethane for extraction

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Beaker

  • Round-bottom flask

Procedure:

  • CAUTION: This procedure involves concentrated strong acid. Perform in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Place the α-acylamino ketone intermediate (1.0 eq) in a clean, dry round-bottom flask.

  • Carefully add concentrated sulfuric acid (approx. 5-10 mL per gram of intermediate) at room temperature. The solid should dissolve with gentle stirring.

  • Heat the reaction mixture to 50-60 °C and stir for 1-2 hours. Monitor the reaction progress by TLC (a significant change in Rf value and UV activity is expected).

  • While the reaction proceeds, prepare a large beaker with a substantial amount of crushed ice.

  • Once the reaction is complete, carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring. This step neutralizes the acid's catalytic activity and precipitates the crude product.

  • A solid precipitate should form. Allow the ice to melt, then slowly neutralize the acidic aqueous solution by the careful addition of saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

  • Extract the aqueous slurry with ethyl acetate or DCM (3x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography to afford the pure 2,5-diaryl oxazole.

Data Summary and Characterization

The following table provides representative quantitative data for the synthesis. Yields are highly dependent on the specific substrates and purification efficiency.

StepReactantReagent (eq)SolventTemp (°C)Time (h)Typical Yield (%)
1. Acylation This compoundBenzoyl Chloride (1.1), Et₃N (2.2)DCM0 → RT2-485-95%
2. Cyclization α-Acylamino KetoneH₂SO₄ (catalytic/solvent)Neat50-601-270-90%

Expected Characterization for 2-Phenyl-5-(4-methoxyphenyl)oxazole:

  • ¹H NMR: Aromatic protons will appear in the range of δ 7.0-8.2 ppm. The methoxy group (–OCH₃) will be a sharp singlet around δ 3.8-3.9 ppm. A characteristic singlet for the oxazole C4-H will appear around δ 7.2-7.5 ppm.

  • ¹³C NMR: Expect signals for the aromatic carbons, the methoxy carbon (~55 ppm), and the characteristic oxazole ring carbons (C2, C4, C5).

  • Mass Spec (ESI+): A prominent peak for [M+H]⁺.

Troubleshooting and Key Insights

  • Low Yield in Acylation: Ensure the starting amine is fully liberated from its HCl salt by using a sufficient excess of base. Use anhydrous solvents to prevent hydrolysis of the acyl chloride.

  • Incomplete Cyclization: The reaction may require slightly longer heating or a higher temperature. Ensure the sulfuric acid used is concentrated (98%) as water will inhibit the dehydration process.

  • Alternative Dehydrating Agents: For acid-sensitive substrates, milder conditions such as phosphorus oxychloride (POCl₃) in pyridine or triphenylphosphine/iodine can be employed.[7] These methods often require stricter anhydrous conditions.

  • Purification: Diaryl oxazoles are typically stable, crystalline solids. Recrystallization is often the most effective method for obtaining high-purity material on a large scale.

Conclusion

This application note outlines a validated and highly adaptable two-step protocol for the synthesis of 2,5-diaryl oxazoles. By starting with this compound and varying the acylating agent, this workflow serves as a powerful platform for generating diverse libraries of oxazole-based compounds. The detailed mechanistic insights and step-by-step instructions provide researchers with a reliable tool for application in medicinal chemistry and materials science, facilitating the discovery of novel molecules with significant therapeutic potential.

References

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  • Kotha, S., & Lahiri, K. (2001). Sonogashira Coupling of Functionalized Trifloyl Oxazoles and Thiazoles with Terminal Alkynes: Synthesis of Disubstituted Heterocycles. Organic Letters. [Link]

  • Wasserman, H. H., & Vinick, F. J. (1973). Mechanism of the Robinson-Gabriel synthesis of oxazoles. Journal of Organic Chemistry. [Link]

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  • ResearchGate. (2023). An Efficient Synthesis of New Pyrazole‐Linked Oxazoles via Sonogashira Coupling Reaction. [Link]

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  • Organic Chemistry Portal. Synthesis of 2,5-Disubstituted Oxazoles from Arylacetylenes and α-Amino Acids through an I2/Cu(NO3)2•3H2O-Assisted Domino Sequence. [Link]

  • Wang, C., et al. (2020). Synthesis of 2,5-diaryloxazoles through rhodium-catalyzed annulation of triazoles and aldehydes. RSC Advances. [Link]

  • Lakhan, R., & Ternai, B. (1974). The Chemistry of the Oxazoles. Chemical Reviews. [Link]

  • Singh, A., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]

  • Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. PubMed. [Link]

  • Bossio, R., et al. (1989). SYNTHESIS OF 2,4-DIARYLTHIO-5N-ALKYL-N-PHENYLAMINOOXAZOLES. Heterocycles. [Link]

  • ResearchGate. (2020). Synthesis of 2,5-diaryloxazoles through rhodium-catalyzed annulation of triazoles and aldehydes. [Link]

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Step-by-step synthesis of bioactive molecules with 2-Amino-4'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Bioactive Molecules from 2-Amino-4'-methoxyacetophenone

Introduction: Unlocking Molecular Diversity from a Versatile Precursor

In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount. A precursor that offers multiple reaction pathways to diverse and biologically active scaffolds is an invaluable asset. This compound is one such versatile building block. Its structure, featuring a nucleophilic amino group, an activated aromatic ring, and a reactive ketone moiety, provides a rich platform for constructing a variety of heterocyclic and open-chain molecules of therapeutic interest.

This guide provides detailed, field-proven protocols for the synthesis of two major classes of bioactive molecules—chalcones and quinolones—starting from this compound. We will delve into the causality behind experimental choices, provide self-validating protocols complete with characterization data, and illustrate key transformations with mechanistic diagrams. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this precursor in their synthetic campaigns.

PART I: Synthesis of Bioactive Chalcones via Claisen-Schmidt Condensation

Chalcones (1,3-diaryl-2-propen-1-ones) are a prominent class of compounds belonging to the flavonoid family and are abundant in many edible plants.[1][2] Their core structure, featuring an α,β-unsaturated ketone, is a key pharmacophore responsible for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][3][4] The reaction of the methyl ketone in this compound with various aromatic aldehydes provides a direct and efficient route to novel chalcone derivatives.

The cornerstone of this synthesis is the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone derivative and an aromatic aldehyde.[1][5] The base, typically a strong hydroxide like KOH or NaOH, plays a crucial role by deprotonating the α-carbon of the acetophenone, generating a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde, leading to an aldol addition product which subsequently dehydrates to yield the thermodynamically stable chalcone.

Experimental Workflow: From Precursor to Bioactive Scaffolds

The following diagram illustrates the synthetic utility of this compound as a branching point for creating distinct classes of bioactive molecules.

G cluster_0 Core Precursor cluster_1 Synthetic Pathways cluster_2 Bioactive Molecular Classes A This compound B Claisen-Schmidt Condensation A->B + Ar-CHO + Base C Friedländer Annulation or Cyclocondensation A->C + 1,3-Dicarbonyl + Catalyst D Chalcones B->D E Quinolones / Quinolines C->E F Pyrimidines (from Chalcone Intermediate) D->F + Guanidine

Caption: Synthetic pathways from this compound.

Protocol 1: Synthesis of (E)-1-(2-amino-4-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one

This protocol details a representative Claisen-Schmidt reaction.

Materials:

  • This compound (1.0 eq)

  • 4-Chlorobenzaldehyde (1.0 eq)

  • Potassium Hydroxide (KOH) (2-3 eq)

  • Methanol (Solvent)

  • Distilled Water

  • Dilute Hydrochloric Acid (HCl, ~10%)

  • Crushed Ice

  • Standard laboratory glassware, magnetic stirrer, Buchner funnel

Procedure:

  • Reactant Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound and 1.0 equivalent of 4-chlorobenzaldehyde in a minimal amount of methanol with stirring at room temperature.

  • Base Addition & Reaction: Cool the flask in an ice bath (0-5 °C). Prepare a solution of KOH (2-3 equivalents) in methanol and add it dropwise to the stirred reactant mixture. The maintenance of low temperature is critical at this stage to control the reaction rate and minimize side reactions.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate).[1] The formation of a new, less polar spot corresponding to the chalcone product indicates reaction progression.

  • Precipitation: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice and water.

  • Neutralization & Isolation: Acidify the mixture by slowly adding dilute HCl until the pH is neutral (pH ~7). This step protonates the phenoxide intermediate and ensures the complete precipitation of the chalcone product.[3]

  • Filtration and Washing: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold distilled water until the filtrate is neutral to litmus paper.[6]

  • Drying and Purification: Dry the crude product in an oven at low heat (50-60 °C) or in a desiccator. Purify the crude chalcone by recrystallization from ethanol to obtain pure crystalline product.[6]

Mechanism of Chalcone Formation

The following diagram illustrates the step-by-step mechanism of the base-catalyzed Claisen-Schmidt condensation.

G cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration acetophenone This compound (α-protons) enolate Enolate Intermediate (Nucleophile) acetophenone->enolate Forms aldehyde Aromatic Aldehyde (Electrophile) enolate->aldehyde Nucleophilic Attack alkoxide Tetrahedral Alkoxide Intermediate aldehyde->alkoxide Forms water H₂O alkoxide->water Protonation aldol β-Hydroxy Ketone (Aldol Adduct) chalcone Chalcone Product (α,β-Unsaturated Ketone) aldol->chalcone Dehydration (-H₂O) base KOH (Base) base->acetophenone Deprotonation water->aldol Forms

Caption: Mechanism of Claisen-Schmidt condensation.

Characterization & Data Summary

Proper characterization is essential for validating the successful synthesis of the target molecule. For a representative chalcone, the following data would be expected.

ParameterExpected Data
Appearance Yellow crystalline solid
FT-IR (cm⁻¹) ~3450-3300 (N-H stretch), ~1650 (C=O stretch, conjugated), ~1600-1580 (C=C stretch, aromatic and alkene), ~1250 (C-O stretch, ether)[7]
¹H NMR (δ, ppm) Signals around 3.8 (s, 3H, -OCH₃), 5.5-6.5 (br s, 2H, -NH₂), 6.5-8.0 (m, aromatic and vinylic protons, with characteristic doublets for α and β protons with J ≈ 15 Hz for trans-alkene)[7]
¹³C NMR (δ, ppm) Signals around 55-56 (-OCH₃), 110-165 (aromatic and vinylic carbons), ~190 (C=O, carbonyl)[7]
Mass Spec (m/z) [M+H]⁺ corresponding to the calculated molecular weight.

Many chalcones derived from substituted acetophenones have demonstrated significant biological activity. For instance, various methoxy-substituted chalcones have been reported to possess anticancer activities against cell lines like MCF-7 (human breast adenocarcinoma).[4][7]

PART II: Synthesis of Bioactive 4-Quinolones

The quinoline and quinolone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous antibacterial, antimalarial, and anticancer drugs.[8][9][10] The Friedländer annulation is a classical and effective method for synthesizing substituted quinolines.[11] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a 1,3-dicarbonyl compound), typically under acid or base catalysis. Using this compound as the starting ketone provides a direct route to highly functionalized 4-quinolones.

Protocol 2: Synthesis of 2,7-dimethyl-5-methoxyquinolin-4(1H)-one

This protocol describes a typical cyclocondensation reaction to form a 4-quinolone.

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Polyphosphoric acid (PPA) or Dowex-50W (Catalyst/Solvent)

  • Ice water

  • Sodium bicarbonate solution (saturated)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, add this compound (1.0 eq) and ethyl acetoacetate (1.1 eq) to the catalyst, polyphosphoric acid. Causality: PPA acts as both a Brønsted acid catalyst to activate the carbonyl groups and as a dehydrating agent to drive the final cyclization.

  • Heating: Heat the mixture with stirring at 100-120 °C for 1-2 hours. The reaction progress can be monitored by TLC.

  • Quenching and Precipitation: After completion, carefully pour the hot reaction mixture into a beaker of ice water with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is basic (pH ~8).

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization from an appropriate solvent like ethanol or by column chromatography.

Mechanism of Quinolone Formation

The reaction proceeds via an initial condensation to form an enamine or imine, followed by an intramolecular cyclization and subsequent dehydration/aromatization to yield the quinolone ring system.

G cluster_1 Step 1: Intermediate Formation cluster_2 Step 2: Cyclization & Aromatization start_ketone This compound catalyst Acid Catalyst (H⁺) start_ketone->catalyst Condensation dicarbonyl Ethyl Acetoacetate dicarbonyl->catalyst Condensation enamine Enamine Intermediate cyclized Cyclized Intermediate enamine->cyclized Intramolecular Cyclization quinolone 4-Quinolone Product cyclized->quinolone Dehydration & Tautomerization catalyst->enamine Forms

Caption: Simplified mechanism for Friedländer-type quinolone synthesis.

Biological Activity of Quinolone Derivatives

Quinolone derivatives are renowned for their potent antibacterial activity.[8] Many synthetic quinolones act by inhibiting bacterial DNA gyrase or topoisomerase IV, enzymes essential for DNA replication, thereby halting bacterial growth.[12] Derivatives synthesized from this compound can be screened against various bacterial strains, such as Staphylococcus aureus and Escherichia coli, to determine their Minimum Inhibitory Concentration (MIC).[9][13]

Compound ClassRepresentative BioactivityTarget Organisms/Cell LinesReference
Chalcones Anticancer, AntibacterialMCF-7, S. aureus[1][4]
Quinolones AntibacterialS. aureus, B. subtilis, MRSA[8][9]
Pyrimidines AntibacterialVarious test organisms[14]

Conclusion

This compound stands out as a highly valuable and cost-effective precursor for the synthesis of diverse, biologically active molecules. The protocols and mechanistic insights provided in this guide demonstrate straightforward pathways to chalcones and quinolones, two scaffolds of significant pharmacological importance. By leveraging the inherent reactivity of its functional groups, researchers can efficiently generate libraries of novel compounds for screening in drug discovery programs, contributing to the development of new therapeutic agents.

References

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  • GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES. (2022). Rasayan Journal of Chemistry. [Link]

  • Chalcone Derivatives As Potential Biological Activities. (n.d.). International Journal of Pharmaceutical Sciences. [Link]

  • Synthesis of Chalcones with Anticancer Activities. (2012). Molecules. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. (n.d.). Rasayan Journal of Chemistry. [Link]

  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. (2020). Molecules. [Link]

  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (2023). AMS. [Link]

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  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of Biomedical Science. [Link]

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  • Synthesis of Bioactive compounds. (n.d.). SHINDO-KANO LABORATORY. [Link]

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Application Notes & Protocols: Synthesis of Substituted Quinolines via Condensation of 2-Amino-4'-methoxyacetophenone with Dicarbonyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the reaction between 2-amino-4'-methoxyacetophenone and dicarbonyl compounds, a cornerstone reaction for the synthesis of highly functionalized quinoline scaffolds. Quinolines are privileged heterocyclic motifs integral to numerous pharmaceuticals and materials. This document delves into the mechanistic underpinnings of the primary reaction pathway, the Friedländer annulation, and furnishes detailed, field-proven experimental protocols for researchers in synthetic chemistry and drug development. We explore both classical and modern synthetic approaches, offering insights into reaction optimization and causality behind experimental design.

Introduction: The Strategic Importance of this compound in Heterocyclic Synthesis

This compound is a versatile bifunctional building block. It possesses a nucleophilic aromatic amine and an electrophilic ketone, perfectly poised for condensation and cyclization reactions. Its reaction with compounds containing a reactive α-methylene group, particularly 1,3-dicarbonyls, provides a direct and efficient route to constructing the quinoline ring system. The resulting 6-methoxyquinoline derivatives are of significant interest due to their prevalence in bioactive natural products and their wide spectrum of pharmacological activities, including antimalarial, anticancer, and anti-inflammatory properties.

The most fundamental and widely employed method for this transformation is the Friedländer synthesis , first reported in 1882. This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl ketone with a carbonyl compound featuring an α-methylene group, followed by a cyclodehydration step to yield the final aromatic quinoline.

The Friedländer Annulation: A Mechanistic Overview

The versatility of the Friedländer synthesis stems from its ability to proceed under either acidic or basic conditions, often leading to the same quinoline product via two distinct mechanistic pathways. The choice of catalyst can influence reaction rates, yields, and sometimes even the regioselectivity when unsymmetrical dicarbonyl compounds are used.

Mechanistic Pathways

The reaction between this compound and a 1,3-dicarbonyl compound (like ethyl acetoacetate) can initiate in one of two ways depending on the catalytic conditions.

  • Aldol Condensation Pathway (Base-Catalyzed): Under basic conditions (e.g., KOH, NaOH, Piperidine), the reaction typically begins with a base-mediated enolate formation from the dicarbonyl compound. This enolate then attacks the ketone of the this compound in an intermolecular aldol condensation. The resulting aldol adduct undergoes dehydration to form an α,β-unsaturated carbonyl intermediate. The final step is a rapid intramolecular conjugate addition (aza-Michael addition) of the amino group onto the enone system, followed by aromatization via loss of water to yield the quinoline.

  • Schiff Base Formation Pathway (Acid-Catalyzed): In the presence of an acid catalyst (e.g., p-TsOH, HCl, Lewis acids), the mechanism often starts with the formation of a Schiff base (imine) between the nucleophilic amino group of the acetophenone and one of the carbonyl groups of the dicarbonyl compound. The acid catalyzes the dehydration step. This is followed by an intramolecular aldol-type condensation, where the enolized ketone of the original acetophenone moiety attacks the remaining carbonyl group. A final dehydration step affords the aromatic quinoline ring.

Friedlander_Mechanism cluster_path1 Pathway 1: Aldol First (Base-Catalyzed) cluster_path2 Pathway 2: Schiff Base First (Acid-Catalyzed) A1 Reactants: This compound + 1,3-Dicarbonyl B1 Aldol Adduct A1->B1 Aldol Condensation C1 α,β-Unsaturated Carbonyl Intermediate B1->C1 Dehydration (-H2O) D1 Cyclized Intermediate C1->D1 Intramolecular Aza-Michael Addn. E1 6-Methoxyquinoline Product D1->E1 Dehydration (-H2O) A2 Reactants: This compound + 1,3-Dicarbonyl B2 Schiff Base (Imine) A2->B2 Imine Formation (-H2O) C2 Cyclized Intermediate B2->C2 Intramolecular Aldol-type Cyclization D2 6-Methoxyquinoline Product C2->D2 Dehydration (-H2O)

Figure 1: Competing mechanistic pathways in the Friedländer synthesis.

Experimental Protocols & Methodologies

The following protocols are designed to be self-validating, providing clear steps from setup to purification. The choice between acid and base catalysis often depends on the stability and reactivity of the specific dicarbonyl partner.

Protocol 3.1: Acid-Catalyzed Synthesis of Ethyl 6-methoxy-2-methylquinoline-4-carboxylate

This protocol details the reaction of this compound with ethyl acetoacetate, a common β-ketoester, to yield a highly functionalized quinoline. Acid catalysis is efficient for this transformation.

Workflow Overview:

Protocol_Workflow A 1. Combine Reactants & Catalyst (Amino-ketone, Ketoester, p-TsOH in Toluene) B 2. Reflux with Dean-Stark Trap (8-12 hours, remove H2O) A->B C 3. Monitor by TLC B->C D 4. Work-up (Cool, Neutralize with NaHCO3, Extract with EtOAc) C->D E 5. Purification (Dry, Concentrate, Column Chromatography) D->E F 6. Characterization (NMR, MS) E->F

Figure 2: Experimental workflow for acid-catalyzed quinoline synthesis.

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (1.2 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add this compound (1.0 eq), toluene (approx. 0.2 M concentration), and ethyl acetoacetate (1.2 eq).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C). The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC). Allow the reaction to proceed for 8-12 hours or until TLC indicates consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid by washing the mixture with saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers.

  • Purification (Initial): Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification (Final): Purify the crude residue by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to afford the pure product.

Causality & Insights:

  • Dean-Stark Trap: The removal of water is crucial as it drives the equilibrium of the condensation and dehydration steps towards product formation.

  • p-TsOH: A solid, non-volatile acid catalyst that is easy to handle and effectively promotes both Schiff base formation and the subsequent cyclization/dehydration steps.

  • Excess Ketoester: A slight excess of the dicarbonyl component ensures complete consumption of the more valuable amino-ketone.

Protocol 3.2: Base-Catalyzed Synthesis of 6-methoxy-2,4-dimethylquinoline

This method utilizes a symmetrical 1,3-diketone, acetylacetone (2,4-pentanedione), under basic conditions.

Materials:

  • This compound (1.0 eq)

  • Acetylacetone (1.5 eq)

  • Potassium hydroxide (KOH) (2.0 eq)

  • Ethanol (EtOH)

  • Ice-cold water

Procedure:

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. Add acetylacetone (1.5 eq) to the solution.

  • Catalyst Addition: In a separate beaker, dissolve potassium hydroxide (2.0 eq) in a minimal amount of water and add it to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) for 3-5 hours. Monitor the reaction by TLC.

  • Work-up & Purification: After cooling to room temperature, pour the reaction mixture into a beaker of ice-cold water. The product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove impurities.

  • Recrystallization: If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure 6-methoxy-2,4-dimethylquinoline.

Causality & Insights:

  • KOH: A strong base that readily deprotonates the α-methylene protons of acetylacetone, initiating the aldol condensation pathway.

  • Precipitation: The quinoline product is often significantly less soluble in cold aqueous media than the starting materials and salts, allowing for a simple and efficient isolation procedure that avoids chromatography.

Data Summary & Optimization

The Friedländer synthesis is highly adaptable. The choice of catalyst and conditions can be optimized for different dicarbonyl substrates to maximize yield and minimize reaction time.

Dicarbonyl ReactantCatalystSolventConditionsTypical YieldProduct Substitution Pattern
Ethyl Acetoacetatep-TsOHTolueneReflux, 8-12h75-90%R³=COOEt, R⁴=H
AcetylacetoneKOHEthanolReflux, 3-5h80-95%R³=COCH₃, R⁴=CH₃
Dimethyl malonateNaOEtEthanolReflux, 12hModerateR³=COOMe, R⁴=OH
Cyclohexane-1,3-dionePiperidineEthanolReflux, 6h70-85%Fused tricyclic system

Note: Yields are approximate and can vary based on specific reaction scale and purification efficiency. The acetyl group of the starting this compound becomes the R²-methyl group in the quinoline product.

Optimization Considerations:

  • Catalyst Screening: For sluggish reactions, stronger Lewis acids (e.g., In(OTf)₃, Sc(OTf)₃) can be effective, especially under solvent-free conditions.

  • Microwave Irradiation: Using microwave-assisted heating can dramatically reduce reaction times from hours to minutes, often improving yields and reducing side product formation.

  • Solvent-Free Conditions: Heating a neat mixture of the reactants with a solid-supported catalyst (e.g., silica-sulfuric acid) or a robust Lewis acid is an environmentally friendly alternative that can simplify work-up.

Conclusion

The reaction of this compound with dicarbonyl compounds via the Friedländer annulation is a robust, versatile, and highly valuable method for the synthesis of substituted 6-methoxyquinolines. By understanding the underlying mechanistic principles and the rationale behind protocol design, researchers can effectively leverage this reaction to build complex heterocyclic scaffolds for applications in medicinal chemistry and materials science. The protocols provided herein serve as a validated starting point for the synthesis and further exploration of this important class of compounds.

References

Introduction: The Strategic Role of 2-Amino-4'-methoxyacetophenone in Modern Dye Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Azo Dyes Using 2-Amino-4'-methoxyacetophenone

This compound is a versatile aromatic intermediate of significant interest in the synthesis of high-performance dyes. Its molecular architecture is uniquely suited for creating a diverse range of chromophores, particularly within the azo and disperse dye classes. The molecule incorporates three key functional groups that dictate its synthetic utility and the properties of the final colorants:

  • The Primary Aromatic Amine (-NH₂): This group is the reactive handle for diazotization, the foundational reaction for forming the azo bridge (-N=N-), which is the primary chromophore in azo dyes.[1]

  • The Methoxy Group (-OCH₃): Positioned para to the amine, this electron-donating group influences the electronic properties of the diazonium salt intermediate and contributes to the final color (bathochromic shift) and solvency characteristics of the dye.

  • The Acetyl Group (-COCH₃): This electron-withdrawing group can modulate the reactivity of the aromatic ring and the lightfastness properties of the resulting dye.

This guide provides a comprehensive overview of the principles, experimental protocols, and applications related to the use of this compound as a precursor in dye synthesis, tailored for researchers in synthetic chemistry and material science.

Pillar 1: The Underlying Chemistry of Azo Dye Formation

The synthesis of azo dyes from this compound is a classic two-step process: diazotization followed by azo coupling .[2] This sequence transforms the amine into a highly reactive electrophile that can then form a stable, colored compound.

Step 1: Diazotization

Diazotization is the conversion of the primary amino group into a diazonium salt.[3] This reaction is conducted in a cold, acidic medium. Nitrous acid (HNO₂), which is unstable, is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl).[4]

The overall reaction is: Ar-NH₂ + NaNO₂ + 2 HCl → Ar-N₂⁺Cl⁻ + NaCl + 2 H₂O

Mechanism Insight: The reaction proceeds via the formation of the nitrosonium ion (NO⁺), a potent electrophile, which attacks the nitrogen of the primary amine. A series of proton transfers and elimination of a water molecule yields the stable diazonium salt.

Critical Parameter - Temperature: This reaction is highly exothermic and must be maintained at a low temperature (typically 0–5 °C).[5] Above this range, the diazonium salt is prone to decomposition, leading to the formation of phenols and nitrogen gas, which significantly reduces the yield of the desired dye.[4]

Step 2: Azo Coupling

The diazonium salt is a weak electrophile and requires an electron-rich aromatic compound—the coupling component—to complete the reaction. This electrophilic aromatic substitution reaction forms the characteristic azo linkage (-N=N-).[2]

Common coupling components include:

  • Phenols and Naphthols: These are typically coupled under mildly alkaline conditions (pH 8-10). The alkaline medium deprotonates the hydroxyl group to form a highly activating phenoxide ion.

  • Aromatic Amines (Anilines): These are coupled under mildly acidic conditions (pH 4-7) to ensure sufficient concentration of the free amine for reaction, while minimizing side reactions.

The choice of the coupling component is the primary determinant of the final dye's color, solubility, and affinity for different substrates.

Pillar 2: Experimental Protocols & Methodologies

This section provides a detailed, self-validating protocol for the synthesis of a representative disperse red dye from this compound and 2-naphthol.

Workflow Overview

G cluster_0 Part A: Diazotization cluster_1 Part B: Azo Coupling cluster_2 Part C: Isolation & Purification A1 Dissolve 2-Amino-4'-methoxy- acetophenone in aq. HCl A2 Cool to 0-5 °C (Ice-Salt Bath) A1->A2 A4 Add NaNO₂ dropwise to amine solution (Maintain T < 5 °C) A2->A4 A3 Prepare cold aq. NaNO₂ solution A3->A4 A5 Stir for 30 min at 0-5 °C A4->A5 A6 Test for excess HNO₂ (Starch-Iodide Paper) A5->A6 B3 Slowly add cold diazonium salt solution to 2-Naphthol solution A6->B3 Use Immediately B1 Dissolve 2-Naphthol in aq. NaOH solution B2 Cool to 0-5 °C (Ice Bath) B1->B2 B2->B3 B4 Stir for 1-2 hours at 0-5 °C B3->B4 C1 Collect precipitate by vacuum filtration B4->C1 C2 Wash with cold distilled water C1->C2 C3 Recrystallize from Ethanol/Water C2->C3 C4 Dry, weigh, and characterize C3->C4

Figure 1: Experimental workflow for azo dye synthesis.
Protocol 1: Diazotization of this compound

Materials & Reagents:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a 250 mL beaker, prepare a suspension of this compound (0.01 mol) in a mixture of distilled water (20 mL) and concentrated HCl (2.5 mL).

  • Cool the suspension to 0–5 °C in an ice-salt bath with continuous magnetic stirring. The amine salt may precipitate, which is normal.

  • In a separate beaker, dissolve sodium nitrite (0.011 mol, a slight excess) in 10 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension over 20 minutes. Crucial: Ensure the temperature of the reaction mixture does not rise above 5 °C.[5]

  • After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 30 minutes to ensure the reaction goes to completion.

  • Validation Step: Confirm the completion of diazotization by testing for the presence of excess nitrous acid. Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates excess nitrous acid and a complete reaction.[5] If the test is negative, add a small amount of additional NaNO₂ solution.

  • The resulting clear, cold diazonium salt solution should be used immediately in the next step.

Protocol 2: Azo Coupling with 2-Naphthol

Materials & Reagents:

  • 2-Naphthol (Beta-Naphthol)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

  • The cold diazonium salt solution from Protocol 1

Procedure:

  • In a 500 mL beaker, dissolve 2-naphthol (0.01 mol) in 20 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0–5 °C in an ice bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution over 30 minutes. A deeply colored precipitate should form immediately.

  • Maintain the temperature below 5 °C and continue stirring for 1-2 hours to ensure the coupling reaction is complete.[5]

  • Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.

  • Wash the solid product thoroughly with cold distilled water to remove any unreacted starting materials and inorganic salts.

  • Purify the crude dye by recrystallization from a suitable solvent, such as an ethanol-water mixture.

  • Dry the purified crystals in a vacuum oven at a low temperature (e.g., 60 °C), weigh the final product, and calculate the percentage yield.

Reaction Scheme

G cluster_diazotization Diazotization cluster_coupling Azo Coupling start This compound reagents_d + NaNO₂, HCl 0-5 °C product_d Diazonium Salt Intermediate coupler 2-Naphthol (in NaOH) product_d->coupler Coupling Reaction product_c Azo Dye Precipitate

Figure 2: General reaction scheme.

Pillar 3: Data Presentation and Application Insights

The synthesized dyes are characterized to confirm their structure and assess their properties. The data obtained are crucial for evaluating their potential applications.

Quantitative Data Summary

The properties of the synthesized dye can be summarized for clear analysis.

ParameterExpected ResultSignificance
Appearance Red-Orange Crystalline SolidIndicates the formation of the target chromophore.
Yield 75-85%Measures the efficiency of the synthetic protocol.
Melting Point Specific range (e.g., 240-245 °C)A sharp melting point indicates high purity.
λmax (in DMF) ~480-520 nmWavelength of maximum absorbance; determines the color in solution.[6]
Molar Absorptivity (ε) > 20,000 L mol⁻¹ cm⁻¹A high value indicates a strong, bright color.[7]
Characterization
  • FT-IR Spectroscopy: Confirms the presence of key functional groups. Look for the characteristic N=N stretch (around 1450-1500 cm⁻¹) and the disappearance of the primary amine N-H stretches.[8]

  • ¹H NMR Spectroscopy: Provides the complete structure of the dye molecule by showing the chemical environment of all protons.

  • UV-Visible Spectroscopy: Used to determine the λmax, which is directly related to the color of the dye. The position of λmax is influenced by the electronic nature of substituents on both the diazo and coupling components.[2]

Application: Disperse Dyes for Polyester

Azo dyes derived from intermediates like this compound are often sparingly soluble in water and are classified as disperse dyes .[9] These dyes are ideal for coloring hydrophobic synthetic fibers such as polyester, which lack the ionic sites found in natural fibers like cotton or wool.

Dyeing Process: The dye is applied from a fine aqueous dispersion. The process typically involves high temperatures (around 130 °C) and pressure to cause the fiber to swell, allowing the dye molecules to penetrate and get trapped within the polymer matrix upon cooling.[6]

Fastness Properties: The performance of a dye is judged by its fastness properties—its resistance to fading or bleeding under various conditions.

  • Light Fastness: Resistance to fading upon exposure to light.

  • Wash Fastness: Resistance to removal during washing. Dyes with good sublimation fastness often exhibit excellent wash fastness on polyester.[6][7]

  • Sublimation Fastness: Resistance to vaporizing out of the fiber at high temperatures, which is crucial for processes like ironing.

The dyes synthesized from this compound are expected to exhibit good to excellent fastness properties, making them commercially valuable for the textile industry.[7][9]

References

  • MDPI. (n.d.). Novel Disperse Dyes Based on Enaminones: Synthesis, Dyeing Performance on Polyester Fabrics, and Potential Biological Activities. Retrieved from [Link]

  • University of the West Indies. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]

  • Sekar, N., & Deulgaonkar, D. S. (2007). Synthesis of Azo Reactive Dyes Containing Aldehyde Group. Asian Journal of Chemistry, 4, 2565-2573. Retrieved from [Link]

  • International Journal of Research and Publication Reviews. (2022). Synthesis and Characterization of Monoazo Disperse Dye. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Preparation and Characterization of New Azo Dyes Based on Aminoacetophenone for Staining Living Tissues and Studying of Spectroscopy Applications. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis, Characterization and Electrochemical Studies of 2-Amino-4-Phenylthioazole based Azo Dyes. Retrieved from [Link]

  • Journal of Biochemical Technology. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. Retrieved from [Link]

  • Report and Opinion. (2009). Synthesis, Spectroscopic, Thermodynamic And Dyeing Properties Of Disperse Dyes Derived From 2-Amino-4-Trifluoromethylbenzothiazole. Retrieved from [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis of bis Azo Disperse Dyes derived from 2-Amino-4(4′-nitro phenyl)thiazole having tertiary-Amines as Coupling Component, their Characterization and Evolution of Dyeing Characteristics. Retrieved from [Link]

  • ResearchGate. (2018). Classifications, properties and applications of textile dyes: A review. Retrieved from [Link]

  • Science Alert. (n.d.). Synthesis of Heterocyclic Monoazo Disperse Dyes Derived from 4-Amino-2-chloro-6, 7-dimethoxyquinazoline. Retrieved from [Link]

  • Organic Syntheses. (1936). Coupling of o-Tolidine and Chicago Acid. Retrieved from [Link]

  • International Journal of Scientific & Engineering Research. (2019). SYNTHESIS AND APPLICATION OF MONOAZO DISPERSE DYES BASED ON ASYMMETRIC BISIMIDE ON POLYLACTIC ACID FABRICS. Retrieved from [Link]

  • University of Nigeria, Nsukka. (n.d.). Synthesis, Characterisation and Physiochemical Properties of Reactive Dyes. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS AND APPLICATION OF AZO DYES DERIVED FROM 2-AMINO-1, 3,4-THIADIAZOLE-2-THIOL ON POLYESTER FIBRE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • WordPress.com. (2016). DYES & INTERMEDIATES. Retrieved from [Link]

Sources

The Crucial Role of Substituted 2-Aminobenzoic Acid Derivatives in Modern Agrochemical Synthesis: A Guide to Chlorantraniliprole Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Simple Building Blocks

In the intricate world of agrochemical synthesis, the strategic selection of intermediates is paramount to achieving high efficacy, selectivity, and favorable toxicological profiles in the final active ingredient. While a vast array of chemical scaffolds are employed, substituted 2-aminobenzoic acids and their amide derivatives have emerged as cornerstone intermediates, particularly in the development of the highly successful anthranilic diamide class of insecticides. These compounds are not mere precursors; their inherent reactivity and substitution patterns are meticulously designed to orchestrate the assembly of complex molecules that target specific physiological pathways in insect pests.

This guide provides an in-depth exploration of the synthesis and application of a key intermediate in this class, 2-amino-5-chloro-3-methylbenzoic acid, and its subsequent conversion to 2-amino-5-chloro-N,3-dimethylbenzamide. These molecules are pivotal in the industrial production of Chlorantraniliprole, a widely-used insecticide that has revolutionized pest control in numerous crops. We will delve into the causality behind the synthetic strategies, provide detailed, field-proven protocols, and present the data in a clear, actionable format for researchers, scientists, and professionals in the agrochemical and drug development sectors.

The Synthetic Journey to Chlorantraniliprole: A Tale of Two Intermediates

The industrial synthesis of Chlorantraniliprole is a testament to elegant and efficient chemical engineering. The core strategy revolves around the amide coupling of two primary intermediates:

  • 2-amino-5-chloro-N,3-dimethylbenzamide

  • 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

The final amidation reaction between these two molecules is the culmination of two separate, multi-step synthetic pathways.[1][2] This guide will focus on the synthesis of the first key intermediate, the substituted aminobenzamide.

Diagram: Overall Synthesis of Chlorantraniliprole

G cluster_intermediate1 Synthesis of Intermediate A cluster_intermediate2 Synthesis of Intermediate B o-Toluidine o-Toluidine 7-methylisatin 7-methylisatin o-Toluidine->7-methylisatin Multiple steps 5-chloro-7-methylisatin 5-chloro-7-methylisatin 7-methylisatin->5-chloro-7-methylisatin Chlorination 2-amino-5-chloro-3-methylbenzoic_acid 2-amino-5-chloro-3-methylbenzoic_acid 5-chloro-7-methylisatin->2-amino-5-chloro-3-methylbenzoic_acid Oxidative cleavage 2-amino-5-chloro-N,3-dimethylbenzamide 2-amino-5-chloro-N,3-dimethylbenzamide 2-amino-5-chloro-3-methylbenzoic_acid->2-amino-5-chloro-N,3-dimethylbenzamide Amidation with methylamine Chlorantraniliprole Chlorantraniliprole 2-amino-5-chloro-N,3-dimethylbenzamide->Chlorantraniliprole Amide Coupling 2,3-dichloropyridine 2,3-dichloropyridine (3-chloropyridin-2-yl)-hydrazine (3-chloropyridin-2-yl)-hydrazine 2,3-dichloropyridine->(3-chloropyridin-2-yl)-hydrazine Hydrazino- substitution Pyrazole_ring_formation Pyrazole_ring_formation (3-chloropyridin-2-yl)-hydrazine->Pyrazole_ring_formation Cyclization 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic_acid 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic_acid Pyrazole_ring_formation->3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic_acid Further steps 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic_acid->Chlorantraniliprole

Caption: High-level overview of the synthetic pathways to Chlorantraniliprole.

Part 1: Synthesis of 2-amino-5-chloro-3-methylbenzoic acid (Intermediate A)

A prevalent and robust method for synthesizing this crucial intermediate begins with o-toluidine and proceeds through a series of transformations to build the required functionality.[3]

Protocol 1: Synthesis of 2-amino-5-chloro-3-methylbenzoic acid

Step 1a: Synthesis of 2-(hydroxyimino)-N-(2-tolyl)acetamide

  • Rationale: This initial step installs the necessary nitrogen and carbonyl functionalities that will later be cyclized to form the isatin ring system.

  • In a suitable reaction vessel, add chloral hydrate, an alkali metal sulfate (e.g., sodium sulfate), and hydroxylamine sulfate to a first fluid medium (e.g., water).

  • Stir the mixture and add o-toluidine and a first acid (e.g., hydrochloric acid).

  • Maintain the reaction at a controlled temperature for a predetermined time to yield 2-(hydroxyimino)-N-(2-tolyl)acetamide.[3]

Step 1b: Cyclization to 7-methylisatin

  • Rationale: Acid-catalyzed cyclization of the hydroxyimino acetamide derivative forms the bicyclic isatin core. This is a critical ring-forming step that establishes the foundational structure of the intermediate.

  • Mix the 2-(hydroxyimino)-N-(2-tolyl)acetamide from the previous step in a second fluid medium.

  • Add a second acid (e.g., sulfuric acid) under stirring.

  • Heat the mixture to a second predetermined temperature for a set period to effect cyclization and form 7-methylisatin.[3]

Step 1c: Chlorination to 5-chloro-7-methylisatin

  • Rationale: This step introduces the chlorine atom at the 5-position of the isatin ring. This seemingly simple halogenation is critical for the final biological activity of Chlorantraniliprole.

  • Mix 7-methylisatin with a third acid.

  • Introduce a chlorinating agent (e.g., sulfuryl chloride) to the mixture, optionally in the presence of catalysts like ferric chloride and iodine.

  • Stir the reaction at a third predetermined temperature for a sufficient time to achieve complete chlorination to 5-chloro-7-methylisatin.[3]

Step 1d: Oxidative Ring Opening to 2-amino-5-chloro-3-methylbenzoic acid

  • Rationale: The final step involves the oxidative cleavage of the isatin ring to unmask the aminobenzoic acid. Hydrogen peroxide in a basic medium is an effective and environmentally conscious choice for this transformation.

  • Mix 5-chloro-7-methylisatin with a first aqueous base (e.g., sodium hydroxide solution).

  • While stirring, carefully add hydrogen peroxide.

  • Maintain the reaction at a fourth predetermined temperature for a specified time to yield the target intermediate, 2-amino-5-chloro-3-methylbenzoic acid.[3]

Part 2: Synthesis of the Benzoxazinone Intermediate and Final Coupling

There are two primary industrial routes for the final amide coupling: a direct reaction or a two-step process proceeding through a benzoxazinone intermediate.[1] The latter is often favored for its operational simplicity and high yields.

Diagram: Benzoxazinone Route for Chlorantraniliprole Synthesis

G A 2-amino-5-chloro- 3-methylbenzoic acid C Benzoxazinone Intermediate (BCPP) A->C Methanesulfonyl Chloride, Base B 3-bromo-1-(3-chloro-2-pyridinyl) -1H-pyrazole-5-carboxylic acid B->C D Chlorantraniliprole C->D Methylamine (Ring Opening)

Caption: Two-step synthesis of Chlorantraniliprole via a benzoxazinone intermediate.

Protocol 2: Synthesis of Chlorantraniliprole via Benzoxazinone Intermediate

Step 2a: Formation of the Benzoxazinone Intermediate

  • Rationale: This step involves the coupling of the two key intermediates, 2-amino-5-chloro-3-methylbenzoic acid and 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, using an activating agent like methanesulfonyl chloride. This forms a cyclized benzoxazinone which is stable and can often be isolated.[4][5]

  • In a reaction vessel, dissolve 2-amino-5-chloro-3-methylbenzoic acid and 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid in a suitable solvent such as acetonitrile.[5]

  • Add a base, for example, an organic base like triethylamine or 3-methylpyridine.[4][5]

  • Cool the mixture to a low temperature (e.g., 0-2 °C).[4]

  • Slowly add methanesulfonyl chloride, ensuring the internal temperature does not exceed 5 °C.[4][5]

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete, yielding the benzoxazinone intermediate.[4]

Step 2b: Ring Opening to Chlorantraniliprole

  • Rationale: The final step is the nucleophilic attack of methylamine on the carbonyl of the benzoxazinone ring. This ring-opening reaction forms the desired N-methylamide and yields the final product, Chlorantraniliprole.

  • The benzoxazinone intermediate from the previous step can often be used directly without extensive purification.[4]

  • In a suitable solvent, react the benzoxazinone intermediate with methylamine.

  • This reaction proceeds to open the ring and form Chlorantraniliprole.[2] The product can then be isolated and purified.

Quantitative Data Summary
Reaction StepStarting MaterialsKey ReagentsTypical YieldReference
Benzoxazinone Formation2-amino-5-chloro-3-methylbenzoic acid, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acidMethanesulfonyl Chloride, 3-methylpyridineHigh[4][5]
Final AmidationBenzoxazinone IntermediateMethylamine91.5% (example)[2]

Conclusion: The Power of Strategic Intermediate Design

The synthesis of Chlorantraniliprole serves as a powerful case study in modern agrochemical development. The journey from relatively simple starting materials like o-toluidine to a complex, highly active final product is made possible through the strategic design and synthesis of key intermediates like 2-amino-5-chloro-3-methylbenzoic acid. Understanding the rationale behind each synthetic step, from ring formation and halogenation to the final coupling strategy, is essential for process optimization, troubleshooting, and the development of next-generation crop protection agents. The protocols and data presented herein provide a solid foundation for researchers and scientists working to advance this critical field.

References

  • Method for synthesizing chlorantraniliprole. Patsnap Eureka. Available at: [Link]

  • CN111423431A - Preparation method of chlorantraniliprole and intermediate thereof. Google Patents.
  • PROCESS FOR PREPARING CHLORANTRANILIPROLE. TREA. Available at: [Link]

  • Preparation method of chlorantraniliprole and intermediate thereof. Eureka | Patsnap. Available at: [Link]

Sources

Catalytic methods for reactions involving 2-Amino-4'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Catalytic Methods for Reactions Involving 2-Amino-4'-methoxyacetophenone

Authored by a Senior Application Scientist

Abstract

This compound is a versatile chemical intermediate whose strategic importance is underscored by its presence in numerous synthetic pathways targeting high-value molecules in the pharmaceutical and fine chemical industries.[1][2] Its bifunctional nature, featuring a reactive ketone and a nucleophilic aromatic amine, presents both unique opportunities and challenges for catalytic transformations. This document provides a detailed guide for researchers, scientists, and drug development professionals on advanced catalytic methodologies to selectively functionalize this substrate. We will move beyond simple procedural lists to explore the mechanistic rationale behind protocol design, ensuring that each method is presented as a self-validating system grounded in established chemical principles.

Introduction: The Strategic Value of this compound

The core value of this compound lies in its utility as a scaffold for constructing complex molecules, particularly chiral amines and alcohols, which are prevalent motifs in over 80% of all drugs and drug candidates. The primary catalytic targets on this molecule are the prochiral ketone, the α-carbon, and the arylamine moiety. This guide details four major classes of catalytic reactions: asymmetric reduction of the carbonyl, biocatalytic amination, direct α-functionalization, and cross-coupling reactions. Each section provides not only a step-by-step protocol but also the critical scientific reasoning that informs the choice of catalyst, reagents, and conditions.

Catalytic Asymmetric Hydrogenation: Accessing Chiral Alcohols

The conversion of the ketone in this compound to a chiral alcohol is one of the most valuable transformations, as the resulting 1-aryl-2-aminoethanol scaffold is a key pharmacophore. Asymmetric hydrogenation stands as a premier industrial method for this purpose due to its high efficiency and atom economy.[3]

Principle of Asymmetric Hydrogenation

Asymmetric hydrogenation involves the addition of two hydrogen atoms across the carbonyl double bond with high spatial selectivity, governed by a chiral catalyst.[4] The most successful systems typically employ ruthenium (Ru) or rhodium (Rh) complexes coordinated to chiral diphosphine ligands, such as BINAP. The reaction mechanism, particularly for Noyori-type Ru-BINAP catalysts, involves the formation of a ruthenium hydride species that coordinates to the ketone's carbonyl oxygen.[5] The chiral ligand environment then dictates the facial selectivity of hydride delivery to the carbonyl carbon, generating one enantiomer of the alcohol in excess.

Experimental Protocol: Ru-Catalyzed Asymmetric Hydrogenation

This protocol describes the asymmetric hydrogenation of this compound to (S)-2-amino-1-(4-methoxyphenyl)ethanol using a well-defined Ru-BINAP catalyst.

Materials:

  • This compound (1.0 eq)

  • [RuCl((S)-BINAP)(p-cymene)]Cl (0.005 eq, 0.5 mol%)

  • Potassium tert-butoxide (KOtBu) (2.5 eq)

  • 2-Propanol (IPA), degassed

  • Methanol (MeOH), degassed

  • High-pressure autoclave reactor equipped with a stirrer and temperature/pressure controls

Procedure:

  • Catalyst Activation: In a glovebox, charge the autoclave vessel with [RuCl((S)-BINAP)(p-cymene)]Cl and KOtBu.

  • Add degassed 2-propanol to dissolve the components. Stir the mixture at 80°C for 30 minutes to pre-form the active Ru-hydride catalyst.

  • Substrate Addition: Cool the vessel to room temperature. Add a solution of this compound dissolved in degassed methanol. The use of a co-solvent can improve substrate solubility and reaction rates.

  • Reaction: Seal the autoclave. Purge the vessel three times with nitrogen gas, followed by three purges with hydrogen gas.

  • Pressurize the reactor to 50 atm with hydrogen gas.

  • Heat the reaction to 50°C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: After completion, cool the reactor to room temperature and carefully vent the hydrogen gas. Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the chiral amino alcohol.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC.

Data Presentation: Catalyst System Comparison
Catalyst SystemH₂ Pressure (atm)Temp (°C)SolventTypical Yield (%)Typical ee (%)Reference
Ru-(S)-BINAP/Diamine10-10030-80Methanol/IPA>95>99[5]
Rh-(R,R)-DIPAMP3-525Methanol>90~95[3]
Chiral FLPs (Metal-Free)1-1025-60Toluene~90up to 95[6]

Data are representative for aromatic ketones and serve as a starting point for optimization.

Visualization: Asymmetric Hydrogenation Catalytic Cycle

ATH_Cycle cluster_main Noyori Asymmetric Hydrogenation Cycle precatalyst RuCl₂[(S)-BINAP] active_catalyst RuH₂[(S)-BINAP] precatalyst->active_catalyst + 2H₂, Base substrate_complex [RuH₂(S-BINAP)(Ketone)] Substrate Complex active_catalyst->substrate_complex + Ketone - H₂ hydride_insertion Hydride Insertion (Transition State) substrate_complex->hydride_insertion Intramolecular Hydride Transfer product_complex [RuH(S-BINAP)(Alkoxide)] Product Complex hydride_insertion->product_complex product_complex->active_catalyst + 2H₂ - Chiral Alcohol alcohol (S)-2-Amino-1-(4-methoxy- phenyl)ethanol product_complex->alcohol ketone 2-Amino-4'- methoxyacetophenone ketone->substrate_complex

Caption: Catalytic cycle for the Ru-BINAP-mediated asymmetric hydrogenation of a ketone.

Biocatalytic Transamination: A Green Route to Chiral Amines

For the direct conversion of the ketone to a chiral primary amine, biocatalysis using ω-transaminases (ω-TAs) offers exceptional selectivity and operates under mild, environmentally benign aqueous conditions.[7]

Principle of Transaminase Catalysis

ω-Transaminases catalyze the transfer of an amino group from a donor molecule (commonly isopropylamine or alanine) to a ketone acceptor.[8] The reaction proceeds via a "ping-pong" mechanism involving the enzyme's pyridoxal phosphate (PLP) cofactor. First, the amine donor transfers its amino group to PLP, forming pyridoxamine phosphate (PMP) and releasing the ketone byproduct (e.g., acetone). The ketone substrate then enters the active site, accepts the amino group from PMP, and is released as the chiral amine product, regenerating the PLP cofactor.

Experimental Protocol: Transaminase-Mediated Synthesis

Materials:

  • This compound (1.0 eq, e.g., 50 mM final concentration)

  • A suitable ω-Transaminase (e.g., from Arthrobacter sp., commercially available)

  • Pyridoxal 5'-phosphate (PLP) (1 mM final concentration)

  • Isopropylamine (amine donor, 10-20 eq, e.g., 0.5 - 1.0 M)

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO) for substrate dissolution

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, prepare the reaction buffer by dissolving PLP and isopropylamine in the potassium phosphate buffer. Adjust the pH to 7.5 if necessary.

  • Enzyme Addition: Add the ω-transaminase enzyme to the buffer solution and stir gently to dissolve.

  • Substrate Addition: Dissolve the this compound in a minimal amount of DMSO and add it dropwise to the reaction mixture. The final DMSO concentration should typically be kept below 5% (v/v) to avoid enzyme denaturation.

  • Reaction: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-40°C) with gentle agitation for 24-48 hours.

  • Monitoring: Monitor the conversion of the ketone and formation of the amine product by HPLC.

  • Workup: Once the reaction reaches completion, stop the reaction by adding a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) and adjusting the pH to >10 with NaOH to extract the free amine.

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate it to obtain the crude chiral amine.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.

Visualization: Transaminase Catalytic Cycle

Transaminase_Cycle cluster_half1 First Half-Reaction cluster_half2 Second Half-Reaction Enz_PLP Enzyme-PLP Enz_PMP Enzyme-PMP Enz_PLP->Enz_PMP Forms PMP Amine_Donor Isopropylamine Amine_Donor->Enz_PLP Ketone_Waste Acetone Enz_PMP->Ketone_Waste Releases Byproduct Enz_PMP2 Enzyme-PMP Enz_PLP2 Enzyme-PLP Enz_PMP2->Enz_PLP2 Regenerates PLP Ketone_Substrate 2-Amino-4'-methoxy- acetophenone Ketone_Substrate->Enz_PMP2 Enz_PLP2->Enz_PLP Cycle Repeats Amine_Product Chiral Amine Enz_PLP2->Amine_Product Releases Product

Caption: The ping-pong mechanism of a ω-transaminase for chiral amine synthesis.

Catalytic C-H Functionalization: Advanced Transformations

Directly modifying the C-H bonds of the substrate offers a highly efficient route to complex derivatives. For 2-aminoacetophenones, intramolecular C-H amination provides a powerful method for synthesizing valuable heterocyclic structures like isatins.

Principle of Intramolecular Oxidative C-H Amination

This transformation involves the copper(I)-catalyzed reaction of the existing amino group with the methyl C-H bond adjacent to the carbonyl.[9] The reaction typically proceeds under an oxygen atmosphere, where O₂ acts as the terminal oxidant. The proposed mechanism involves the coordination of the copper catalyst to the amino group, followed by a concerted metalation-deprotonation or radical pathway to activate the C-H bond. Reductive elimination then forms the new C-N bond, and the catalyst is re-oxidized by oxygen to complete the catalytic cycle.

Experimental Protocol: Cu(I)-Catalyzed Isatin Synthesis

Materials:

  • This compound (1.0 eq)

  • Copper(I) Iodide (CuI) (0.1 eq, 10 mol%)

  • 2,2'-Bipyridine (bpy) (0.1 eq, 10 mol%)

  • 1,2-Dichloroethane (DCE)

  • Oxygen (balloon or from an O₂ line)

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound, CuI, and bpy.

  • Evacuate and backfill the flask with oxygen three times. Leave the flask under an oxygen atmosphere (e.g., via a balloon).

  • Add anhydrous DCE via syringe.

  • Reaction: Heat the mixture to 80°C and stir for 12 hours. The reaction mixture typically turns dark.

  • Monitoring: Monitor the consumption of the starting material by TLC.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the copper catalyst. Wash the pad with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel or recrystallization to afford the corresponding substituted isatin.

Visualization: C-H Amination Workflow

CH_Amination start Start: 2-Amino-4'- methoxyacetophenone reagents Add Catalysts: CuI (10 mol%) bpy (10 mol%) start->reagents conditions Set Conditions: Solvent: DCE Atmosphere: O₂ Temperature: 80°C reagents->conditions reaction Stir for 12h (Intramolecular C-H Amination) conditions->reaction workup Workup: Cool, Filter through Celite, Concentrate reaction->workup purify Purification: Column Chromatography workup->purify product Product: Substituted Isatin purify->product

Caption: Experimental workflow for the Cu-catalyzed intramolecular C-H amination.

Conclusion

This compound is a privileged starting material for which a diverse toolkit of catalytic methods can be applied. By understanding the underlying mechanisms of asymmetric hydrogenation, biocatalytic transamination, and C-H functionalization, researchers can rationally design synthetic routes to a wide array of valuable chiral alcohols, amines, and heterocyclic compounds. The protocols and data presented herein serve as a robust starting point for laboratory application and process development, empowering scientists to leverage this versatile building block to its full potential.

References

  • Vertex AI Search.
  • Vertex AI Search.
  • Google Patents. Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
  • PubMed. Cu(I)-catalyzed intramolecular oxidative C-H amination of 2-aminoacetophenones: a convenient route toward isatins. [Link]

  • Ellman Laboratory, Yale University. Asymmetric Synthesis of Amines. [Link]

  • American Chemical Society. Electrochemical synthesis of chiral amines and amino acid derivatives. [Link]

  • National Institutes of Health. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. [Link]

  • ResearchGate. Catalytic route for the production of para‐methoxyacetophenone (p‐MAP).... [Link]

  • Vertex AI Search.
  • Wikipedia. Asymmetric hydrogenation. [Link]

  • Andrew G. Myers Research Group, Harvard University. The Noyori Asymmetric Hydrogenation Reaction. [Link]

  • PubMed. Asymmetric Hydrogenation of Ketones and Enones with Chiral Lewis Base Derived Frustrated Lewis Pairs. [Link]

  • ResearchGate. Cross coupling of o-methoxyacetophenone and o-methylacetophenone. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Macmillan Group, Princeton University. Simple Catalytic Mechanism for the Direct Coupling of α‑Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix. [Link]

  • PubChem. This compound. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-4'-methoxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important chemical intermediate. Our goal is to provide you with in-depth, field-proven insights to ensure the successful and efficient production of high-purity this compound.

Introduction to the Synthesis and its Challenges

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry.[1][2] Its synthesis typically involves a two-step process: the nitration of 4'-methoxyacetophenone followed by the reduction of the resulting nitro intermediate. While seemingly straightforward, each step presents unique challenges that can lead to the formation of various impurities, impacting the yield and purity of the final product. This guide will dissect these challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions that arise during the synthesis of this compound.

Q1: What is the most common synthetic route for this compound?

The most prevalent and industrially scalable route involves two key transformations:

  • Nitration: Electrophilic aromatic substitution on 4'-methoxyacetophenone using a nitrating agent, typically a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring, yielding 4-methoxy-3-nitroacetophenone.[3]

  • Reduction: The subsequent reduction of the nitro group to an amino group. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl, Fe/HCl).[4]

Q2: What are the primary impurities I should be aware of during the nitration of 4'-methoxyacetophenone?

The primary concern during nitration is the formation of regioisomers. The methoxy group is an ortho-, para-director, while the acetyl group is a meta-director. Their combined influence primarily directs the incoming nitro group to the position ortho to the methoxy group and meta to the acetyl group, yielding the desired 4-methoxy-3-nitroacetophenone.[3]

However, suboptimal reaction conditions can lead to the formation of other isomers, such as 2-methoxy-3-nitroacetophenone and 2-methoxy-5-nitroacetophenone , although typically in minor amounts. Over-nitration to form dinitro compounds is also a possibility under harsh conditions.

Q3: What are the potential impurities from the reduction of 4-methoxy-3-nitroacetophenone?

The reduction of the nitro group is a critical step where several impurities can arise:

  • Incomplete Reduction Products: If the reduction is not driven to completion, you may find intermediates such as 4-methoxy-3-nitrosoacetophenone and 3-hydroxylamino-4'-methoxyacetophenone .[4]

  • Side-Reaction Products: Depending on the reducing agent and conditions, side reactions can occur. For instance, using metal hydrides can sometimes lead to the formation of azo compounds .[4]

  • Over-reduction Products: While less common for aromatic nitro groups, aggressive reduction conditions could potentially affect the ketone functionality.

Q4: My final product is unstable and darkens over time. What could be the cause?

Primary aromatic aminoketones can be susceptible to self-condensation and oxidation.[5] The presence of residual starting materials, intermediates, or catalytic residues can accelerate these degradation pathways. Proper purification and storage under an inert atmosphere are crucial to maintain the integrity of the final product.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis.

Observed Problem Potential Cause(s) Recommended Action(s)
Low yield in nitration step - Incomplete reaction.- Suboptimal temperature control, leading to side reactions.- Inadequate mixing of the nitrating agent.- Monitor the reaction progress using TLC or HPLC.- Maintain the reaction temperature strictly, typically between 0-10 °C.[3]- Ensure efficient stirring throughout the addition of the nitrating mixture.
Presence of multiple spots on TLC after nitration - Formation of regioisomers.- Over-nitration.- Optimize the reaction temperature and the rate of addition of the nitrating agent.- Use a less harsh nitrating agent if possible.- Purify the nitro-intermediate by column chromatography or recrystallization before proceeding to the reduction step.
Incomplete reduction of the nitro group - Insufficient amount of reducing agent.- Deactivated catalyst (in case of catalytic hydrogenation).- Insufficient reaction time or temperature.- Use a stoichiometric excess of the reducing agent.- Ensure the catalyst is fresh and active.- Monitor the reaction by TLC until the starting nitro compound is completely consumed.
Final product is an intractable tar - Self-condensation of the aminoketone.- Presence of highly colored impurities from side reactions.- Purify the crude product immediately after the work-up.- Consider converting the final product to its more stable hydrochloride salt for storage.[6][7][8]
Difficulty in purifying the final product - Presence of closely related impurities with similar polarity.- Employ high-performance liquid chromatography (HPLC) for purification.- Consider derivatization to facilitate separation, followed by deprotection.

Experimental Protocols

Protocol 1: Nitration of 4'-Methoxyacetophenone

This protocol is adapted from established procedures for the nitration of activated aromatic rings.[3]

Materials:

  • 4'-Methoxyacetophenone

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 4'-methoxyacetophenone (1.0 eq) in dichloromethane.

  • Cool the flask to 0 °C in an ice bath.

  • In a separate flask, slowly add concentrated sulfuric acid (2.0 eq) to concentrated nitric acid (1.1 eq) while maintaining the temperature below 10 °C.

  • Add the nitrating mixture dropwise to the solution of 4'-methoxyacetophenone over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-methoxy-3-nitroacetophenone.

Protocol 2: Reduction of 4-Methoxy-3-nitroacetophenone

This protocol describes a general method for the reduction of an aromatic nitro group using tin(II) chloride.

Materials:

  • 4-Methoxy-3-nitroacetophenone

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Sodium Hydroxide solution (10 M)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 4-methoxy-3-nitroacetophenone (1.0 eq) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a 10 M sodium hydroxide solution until the pH is basic.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude this compound.

Visualization of Synthetic Pathway and Impurity Formation

Synthetic Pathway

Synthesis_Pathway Start 4'-Methoxyacetophenone Intermediate 4-Methoxy-3-nitroacetophenone Start->Intermediate Nitration (HNO3, H2SO4) Product This compound Intermediate->Product Reduction (e.g., SnCl2, HCl)

Caption: Synthetic route to this compound.

Common Impurity Formation Pathways

Impurity_Formation cluster_nitration Nitration Step cluster_reduction Reduction Step 4-Methoxyacetophenone 4-Methoxyacetophenone Isomeric Nitroacetophenones Isomeric Nitroacetophenones 4-Methoxyacetophenone->Isomeric Nitroacetophenones Side Reaction Dinitro Compounds Dinitro Compounds 4-Methoxyacetophenone->Dinitro Compounds Over-nitration 4-Methoxy-3-nitroacetophenone 4-Methoxy-3-nitroacetophenone Nitroso Intermediate Nitroso Intermediate 4-Methoxy-3-nitroacetophenone->Nitroso Intermediate Incomplete Reduction Azo Compounds Azo Compounds 4-Methoxy-3-nitroacetophenone->Azo Compounds Side Reaction Hydroxylamine Intermediate Hydroxylamine Intermediate Nitroso Intermediate->Hydroxylamine Intermediate Incomplete Reduction

Caption: Potential impurity formation pathways.

Analytical Methods for Impurity Profiling

A robust analytical strategy is essential for identifying and quantifying impurities.

Technique Application Typical Observations
Thin-Layer Chromatography (TLC) - Reaction monitoring.- Preliminary purity assessment.- Separation of starting materials, intermediates, product, and major impurities based on polarity.
High-Performance Liquid Chromatography (HPLC) - Quantitative purity determination.- Separation and quantification of closely related impurities.[9]- A primary peak for the desired product and smaller peaks for impurities. Retention times can help in preliminary identification.
Gas Chromatography-Mass Spectrometry (GC-MS) - Analysis of volatile impurities.- Identification of thermally stable impurities.- Provides molecular weight and fragmentation patterns for impurity identification.
Liquid Chromatography-Mass Spectrometry (LC-MS) - Identification of non-volatile impurities.- Structural elucidation of unknown impurities.[9]- Provides molecular weight and fragmentation data for impurities separated by HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy - Unambiguous structural confirmation of the final product.- Characterization of isolated impurities.- Characteristic chemical shifts and coupling patterns for the desired product and any significant impurities.[10]

Purification Strategies

Effective purification is critical to achieving the desired product quality.

  • Recrystallization: This is a cost-effective method for removing impurities with different solubilities. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) should be carefully selected.

  • Column Chromatography: For separating impurities with similar polarities to the product, silica gel column chromatography is a powerful technique. A gradient elution system can be employed for optimal separation.

  • Preparative HPLC: When high purity is required, preparative HPLC can be used to isolate the desired compound from complex mixtures.

  • Salt Formation: As mentioned earlier, converting the final amine product to its hydrochloride salt can improve its stability and facilitate purification by recrystallization.[6][7][8]

Conclusion

The synthesis of this compound, while a common process, requires careful control over reaction conditions and a thorough understanding of potential impurity formation. By implementing the strategies outlined in this guide, researchers can effectively troubleshoot common issues, optimize their synthetic protocols, and ensure the production of a high-purity final product. For further assistance, please do not hesitate to contact our technical support team.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 1-(2-Methoxy-4-nitrophenyl)ethanone through Nitration of 2-methoxyacetophenone. BenchChem.
  • Budiati, T. (2018). The Influence of Nitro Group on Synthesis of (E) 1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-on Derivatives via Claisen-Schmidt Condensation. Journal of Chemical and Pharmaceutical Research, 10(8), 132-136.
  • Kulkarni, A. A., et al. (2015). Continuous two step flow synthesis of M-amino acetophenone. U.S.
  • BenchChem. (2025). Application Note: Nitration of 4-Methoxyacetophenone. BenchChem.
  • Thermo Fisher Scientific. (n.d.). This compound hydrochloride, 97%.
  • PubChem. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound hydrochloride, 90%, technical.
  • PubChem. (n.d.). 4'-Methoxyacetophenone.
  • Santa Cruz Biotechnology. (n.d.). 2-Amino-4′-methoxyacetophenone hydrochloride.
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  • Ningbo Inno Pharmchem Co., Ltd. (n.d.).
  • Wikipedia. (n.d.). Aminoaldehydes and aminoketones.
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  • Quora. (2019).
  • Organic Syntheses. (n.d.). Acetophenone, ω-methoxy-.
  • India Science, Technology & Innovation - ISTI Portal. (n.d.). Development of process for production of 4-methoxy acetophenone in a continuous single-step process.
  • Wikipedia. (n.d.). Acetanisole.
  • Sharma, Y., et al. (2016). Discontinuous two step flow synthesis of m-aminoacetophenone.
  • ChemicalBook. (n.d.). 2-Nitroacetophenone synthesis.
  • PrepChem.com. (n.d.). Synthesis of 2-amino-4-methoxyphenol.
  • Santa Cruz Biotechnology. (n.d.). 2′-Amino-4′-methoxyacetophenone.
  • AMI Scientific. (n.d.). 2'-Amino-3'-Methyl-4'-Methoxyacetophenone TCI Analytical reagent.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). JPH10279515A - Production of 2-hydroxy-4-methoxyacetophenone.
  • oc-praktikum.de. (2005).
  • DergiPark. (2026). Synthesis of 2-((4-aminophenyl)amino)- and 2-(4-hydroxyphenoxy)- substituted-1,4-naphthoquinones and Preliminary Studies on Their.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Google Patents. (n.d.).
  • ChemicalBook. (n.d.). 4'-Methoxyacetophenone(100-06-1) 13C NMR spectrum.
  • ChemicalBook. (n.d.). 2'AMINO-4'-METHOXYACETOPHENONE.
  • ResearchGate. (2018). Side reactions in peptide synthesis: An overview.

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Purification of crude 2-Amino-4'-methoxyacetophenone by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 2-Amino-4'-methoxyacetophenone

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this compound. We will address common challenges, provide detailed protocols, and explain the scientific principles behind each step to ensure you can achieve the highest purity for your material.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for a successful recrystallization of this compound?

A1: The selection of an appropriate solvent system is paramount. The ideal solvent must exhibit high solubility for this compound at its boiling point and very low solubility at low temperatures (e.g., 0-4 °C).[1][2] This temperature-dependent solubility differential is the driving force for crystallization and is essential for achieving high recovery and purity.[2][3]

Q2: Which solvents should I consider for screening?

A2: Based on the structure of this compound, which contains a polar amino group and a moderately polar ketone and methoxy ether group on an aromatic ring, solvents of intermediate to high polarity are excellent starting points. A patent for a structurally related compound, 2-fluoro-4-methoxyacetophenone, successfully utilized methanol for recrystallization, suggesting that short-chain alcohols are promising candidates.[4] We recommend screening the following:

  • Single Solvents: Ethanol, Methanol, Isopropanol. Water can also be a good choice for polar compounds.[5]

  • Mixed-Solvent Systems: If no single solvent provides the ideal solubility profile, a mixed-solvent system is the next logical step.[1][6] Common pairs include Ethanol/Water, Methanol/Water, or a polar solvent where the compound is highly soluble paired with a non-polar anti-solvent like hexanes or toluene in which it is insoluble.[7][8]

Q3: What are the likely impurities in my crude this compound?

A3: Impurities will depend on the synthetic route used. However, common impurities may include unreacted starting materials, by-products from side reactions, or residual catalysts. Colored impurities are also common in aromatic amines due to oxidation. These impurities can lower the melting point of your compound and may interfere with crystallization.[9][10]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both immediate remedies and explanations of the underlying principles.

Q4: My compound is separating as a liquid instead of a solid. What is "oiling out" and how do I fix it?

A4: "Oiling out" occurs when the dissolved compound comes out of the supersaturated solution as a liquid (an "oil") rather than a solid crystal.[9][11] This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is so highly supersaturated that the compound separates out at a temperature above its melting point.[9][11] Impurities can also depress the melting point, exacerbating this issue.[10][12] Since oils are liquids, they tend to trap impurities effectively, defeating the purpose of recrystallization.[9]

Immediate Solutions:

  • Re-heat and Add More Solvent: Return the flask to the heat source to re-dissolve the oil. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation level.[9][12][13] If using a mixed-solvent system, add more of the "good" solvent (the one in which the compound is more soluble).[9]

  • Slow Down the Cooling Rate: Rapid cooling promotes high supersaturation and increases the likelihood of oiling out.[13] Allow the flask to cool to room temperature on a benchtop, insulated with a beaker of warm water, before moving it to an ice bath.[14]

  • Lower the Saturation Temperature: Try using a lower-boiling point solvent if possible, or in a mixed-solvent system, add the anti-solvent at a slightly lower temperature.

  • Use a Seed Crystal: Introduce a tiny crystal of pure this compound to the solution just as it begins to cool. This provides a template for ordered crystal growth and can bypass the kinetic barrier to nucleation, preventing the formation of an oil.[13][15]

G start Observe 'Oiling Out' (Liquid droplets form) reheat Return to Heat Source Re-dissolve the oil start->reheat add_solvent Add small amount of additional hot solvent reheat->add_solvent slow_cool Cool solution very slowly (Insulate flask) add_solvent->slow_cool seed Add a seed crystal at saturation point slow_cool->seed fail Oiling Out Persists slow_cool->fail If still fails success Pure Crystals Form seed->success reassess Re-evaluate solvent system or consider chromatography fail->reassess

Caption: Troubleshooting workflow for "oiling out".

Q5: No crystals are forming, even after cooling in an ice bath. What should I do?

A5: This is a common issue that indicates either the solution is not sufficiently supersaturated or that nucleation has been inhibited.[16]

Troubleshooting Steps:

  • Induce Crystallization: First, try scratching the inner surface of the flask just below the solvent line with a glass rod.[15] The microscopic scratches provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If scratching fails, add a single, small crystal of the crude starting material.[15][16] This is the most reliable method to induce crystallization in a supersaturated solution.

  • Reduce Solvent Volume: If induction methods don't work, you have likely used too much solvent.[9][15] Gently heat the solution to boil off a portion of the solvent (10-20%) to increase the concentration, and then repeat the cooling process.[9]

  • Use a Colder Bath: If using an ice-water bath, adding salt can lower the temperature further and may promote crystallization.[15]

Q6: My final yield is very low. What went wrong?

A6: A low yield suggests that a significant amount of your product remained dissolved in the mother liquor.[16]

Potential Causes and Solutions:

  • Excess Solvent: Using more than the minimum amount of hot solvent required to dissolve the compound is the most common cause of low yield.[16] Always aim for a saturated solution at the solvent's boiling point.

  • Premature Filtration: Filtering the crystals before the solution is thoroughly chilled will leave a substantial amount of product behind. Ensure the flask feels cold to the touch after spending at least 20 minutes in an ice bath.

  • Washing with Warm Solvent: Washing the collected crystals with room-temperature or warm solvent will re-dissolve some of your product.[16] Always use a minimal amount of ice-cold solvent for washing.[16][17]

  • Inappropriate Solvent Choice: The solvent you chose may have too high a solubility for the compound even at low temperatures. Re-evaluate your solvent choice with small-scale tests.

Experimental Protocols

Data Summary: Properties and Solvent Screening

PropertyValueSource
Compound Name This compound[18]
Molecular Formula C₉H₁₁NO₂[18][19]
Molecular Weight 165.19 g/mol [18][19]
CAS Number 40513-43-7[18]
Potential Solvents Polar: Methanol, Ethanol, Water. Intermediate: Acetone, Ethyl Acetate. Non-polar (for mixed systems): Toluene, Hexanes.[4][5][20]
Protocol 1: Single-Solvent Recrystallization

This protocol is ideal when a single solvent with a steep solubility curve is identified.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. In a separate flask, heat your chosen solvent to its boiling point. Add the minimum amount of hot solvent to the crude material until it just dissolves completely.[16][21]

  • Decolorization (If Necessary): If the hot solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight). Re-heat the mixture to boiling for a few minutes. The charcoal will adsorb colored impurities.[3]

  • Hot Filtration (If Necessary): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration.[21][22] Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated flask to prevent premature crystallization in the funnel.[23]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[7][14] Slow cooling is crucial for forming large, pure crystals.[9] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[24]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[25] Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.[16]

  • Drying: Continue to draw air through the crystals on the funnel to partially dry them.[25] Transfer the purified crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven at a temperature well below the compound's melting point.[17]

Protocol 2: Mixed-Solvent Recrystallization

Use this method when no single solvent is suitable. It requires a "good" solvent that dissolves the compound well and a miscible "poor" solvent (or anti-solvent) in which the compound is insoluble.[6][8][26]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the hot "good" solvent.[6][20]

  • Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).[6][8][20] This indicates the solution is now saturated.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.[6][20] The solution is now perfectly saturated and ready for cooling.

  • Crystallization, Isolation, and Drying: Follow steps 4-6 from the Single-Solvent Recrystallization protocol above. For washing, use an ice-cold mixture of the two solvents in the same approximate ratio.[25]

G cluster_single Single-Solvent Method cluster_mixed Mixed-Solvent Method s1 Dissolve crude solid in MINIMUM hot solvent s2 Hot filter (if needed) s1->s2 s3 Cool slowly to form crystals s2->s3 s4 Isolate via vacuum filtration s3->s4 s5 Wash with ICE-COLD solvent s4->s5 end_product Pure, Dry Crystals s5->end_product m1 Dissolve crude solid in MINIMUM hot 'good' solvent m2 Add hot 'poor' solvent dropwise until cloudy m1->m2 m3 Add drops of 'good' solvent to clarify m2->m3 m4 Cool slowly to form crystals m3->m4 m5 Isolate via vacuum filtration m4->m5 m6 Wash with ICE-COLD solvent mixture m5->m6 m6->end_product start Crude this compound start->s1 start->m1

Caption: Workflow for single- and mixed-solvent recrystallization.

References

Sources

Technical Support Center: Troubleshooting Low Yield in 2-Amino-4'-methoxyacetophenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-4'-methoxyacetophenone. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in achieving high yields and purity for this valuable intermediate. We will explore the common synthetic routes, dissect potential pitfalls, and provide actionable, field-proven solutions to optimize your experimental outcomes.

The synthesis of this compound is typically not a single-step process. It generally involves the initial preparation of a key precursor, 4'-methoxyacetophenone, followed by the introduction of the amino group at the alpha (C2) position. This guide is structured to address issues in this logical, two-part synthetic sequence.

Part 1: Troubleshooting the Synthesis of the 4'-Methoxyacetophenone Precursor

The most prevalent and industrially relevant method for synthesizing 4'-methoxyacetophenone is the Friedel-Crafts acylation of anisole. This electrophilic aromatic substitution reaction, while straightforward in principle, is sensitive to several parameters that can drastically affect yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the Friedel-Crafts acylation of anisole?

A: The main challenges stem from the nature of the reaction mechanism and the reagents involved. These include:

  • Regioselectivity: The methoxy group of anisole is an ortho, para-directing activator. This means the reaction can produce both the desired 4'-methoxyacetophenone (para product) and the undesired 2'-methoxyacetophenone (ortho product) isomer. Maximizing the para isomer yield is a key optimization goal.

  • Catalyst Stoichiometry and Activity: The reaction requires a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). AlCl₃ is highly hygroscopic and can be deactivated by atmospheric moisture. Furthermore, it forms complexes with both the oxygen of the anisole's methoxy group and the oxygen of the resulting ketone product, meaning more than a stoichiometric equivalent of the catalyst is often required for the reaction to proceed to completion.[1]

  • Side Reactions: Under harsh conditions (e.g., high temperatures), polysubstitution can occur, where more than one acyl group is added to the aromatic ring. Additionally, excess anisole can decompose under the strong acidic conditions.[2]

Troubleshooting Guide: Low Yield of 4'-Methoxyacetophenone

Q2: My reaction produces a significant amount of the ortho isomer, lowering the yield of the desired para product. How can I improve regioselectivity?

A: This is a classic challenge in Friedel-Crafts acylations of activated rings. The para position is sterically less hindered than the ortho position. You can leverage this to improve the para/ortho ratio.

  • Causality: The formation of the acylium ion electrophile, complexed with the Lewis acid, creates a bulky attacking species. Lowering the reaction temperature generally increases the kinetic barrier for the sterically hindered ortho attack more than for the para attack, thus favoring the para product. The choice of solvent can also influence the effective size of the electrophilic complex.

  • Actionable Solutions:

    • Temperature Control: Maintain a low reaction temperature, typically between 0°C and 5°C, during the addition of the acetyl chloride and for the duration of the reaction.[2]

    • Solvent Choice: Using a non-polar solvent like carbon disulfide or a halogenated hydrocarbon like dichloromethane can be effective.[3] Some procedures have surprisingly found success using toluene, which can participate in the reaction but, under controlled conditions, serves as an effective diluent.[2]

    • Order of Addition: A common procedure involves first creating a suspension of aluminum chloride in the solvent at a low temperature, then adding the anisole, and finally adding the acetyl chloride dropwise.[2] This ensures the electrophile is generated in the presence of the substrate under controlled conditions.

Q3: My reaction is very slow, or stalls before all the anisole is consumed. What is the likely cause?

A: This typically points to an issue with the catalyst.

  • Causality: As mentioned, AlCl₃ is the engine of this reaction, but it is susceptible to deactivation. Insufficient active catalyst will result in an incomplete reaction.

  • Actionable Solutions:

    • Ensure Anhydrous Conditions: Use freshly opened, high-purity anhydrous aluminum chloride. Dry all glassware thoroughly in an oven before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) with a drying tube.

    • Verify Catalyst Stoichiometry: Due to complexation with the substrate and product, the molar ratio of AlCl₃ to anisole should be at least slightly greater than 1:1, often in the range of 1.01:1 to 1.2:1.[2] Some protocols even use a two-fold excess to ensure the reaction goes to completion.[1]

    • Check Reagent Purity: Ensure your anisole and acetylating agent (acetyl chloride or acetic anhydride) are pure and dry.

Diagram 1: Friedel-Crafts Acylation of Anisole This diagram illustrates the formation of the acylium ion electrophile and the subsequent competitive attack at the ortho and para positions of the anisole ring.

G cluster_0 1. Electrophile Generation cluster_1 2. Electrophilic Aromatic Substitution AcCl Acetyl Chloride Acylium Acylium Ion [CH₃CO]⁺ AcCl->Acylium + AlCl₃ AlCl3 AlCl₃ (Catalyst) Anisole Anisole Acylium->Anisole Attack Sigma_p Para Sigma Complex (Resonance Stabilized) Anisole->Sigma_p + Acylium Ion Sigma_o Ortho Sigma Complex (Resonance Stabilized) Anisole->Sigma_o + Acylium Ion Product_p 4'-Methoxyacetophenone (Major Product) Sigma_p->Product_p - H⁺ Product_o 2'-Methoxyacetophenone (Minor Product) Sigma_o->Product_o - H⁺

Caption: Friedel-Crafts acylation mechanism.

Part 2: Troubleshooting the Introduction of the C2-Amino Group

Once high-quality 4'-methoxyacetophenone is obtained, the next critical step is the introduction of the amino group. A common and reliable method involves an initial α-halogenation (e.g., bromination) to form 2-bromo-4'-methoxyacetophenone, followed by a nucleophilic substitution with an amine source.

Frequently Asked Questions (FAQs)

Q4: What are the primary challenges when introducing the amino group via an α-bromination/amination sequence?

A: This two-step process has its own set of potential issues:

  • Control of Bromination: The α-bromination of ketones can be difficult to control. Over-bromination can lead to the formation of di-bromo species. The reaction can also be slow or require harsh conditions that lead to side products.

  • Handling the α-Bromoketone: α-haloketones are potent lachrymators and skin irritants and must be handled with extreme care in a fume hood. They can also be unstable and may decompose upon storage or during purification.

  • Side Reactions during Amination: The subsequent reaction with an amine (e.g., ammonia or hexamine) can be complex. Potential side reactions include elimination to form an α,β-unsaturated ketone, or over-alkylation where the product amine reacts with another molecule of the α-bromoketone.[4]

Troubleshooting Guide: Low Yield of this compound

Q5: My α-bromination step is giving a low yield or a mixture of products. How can I improve it?

A: The key is precise control over the reaction conditions and stoichiometry.

  • Causality: Ketone bromination proceeds via the enol or enolate form. The rate can be catalyzed by acid or base. The product, an α-bromoketone, is often more reactive than the starting ketone, which can lead to di-bromination if the bromine is not consumed quickly and locally.

  • Actionable Solutions:

    • Choice of Brominating Agent: Using elemental bromine (Br₂) in a solvent like acetic acid or chloroform is common. Alternatively, reagents like N-Bromosuccinimide (NBS) can provide a slow, controlled source of bromine, often minimizing side reactions.

    • Stoichiometry: Use precisely one equivalent of the brominating agent. Add it slowly and with efficient stirring to prevent localized high concentrations.

    • Temperature Control: Perform the reaction at room temperature or slightly below to moderate the reaction rate.

    • Monitoring: Follow the reaction closely by TLC. The disappearance of the starting material and the appearance of a new, typically higher Rf spot, indicates product formation. Quench the reaction as soon as the starting material is consumed to prevent over-reaction.

Q6: The final amination step is messy and gives a low yield of the desired primary amine. What's going wrong?

A: This step is prone to multiple competing pathways. The goal is to favor nucleophilic substitution (Sₙ2) while minimizing other reactions.

  • Causality: The primary amine product is nucleophilic and can react with the starting α-bromoketone, leading to secondary and tertiary amine impurities. If a strong, bulky base is used, it can promote E2 elimination.

  • Actionable Solutions:

    • Use a Large Excess of Amine: To favor the formation of the primary amine and minimize over-alkylation, use a large excess of the aminating agent. Liquid ammonia is an excellent choice.

    • The Gabriel Synthesis: A classic and often cleaner alternative is the Gabriel synthesis. React the α-bromoketone with potassium phthalimide. The resulting N-substituted phthalimide is then hydrolyzed (e.g., with hydrazine) to release the primary amine cleanly, avoiding over-alkylation issues.

    • The Delepine Reaction: React the α-bromoketone with hexamethylenetetramine (hexamine), followed by acidic hydrolysis to yield the primary amine. This is often a high-yield, one-pot procedure.

    • Work-up Procedure: An acidic work-up can help separate the basic amine product from neutral organic impurities. The product can be extracted into an aqueous acid layer, which is then basified to precipitate or allow for extraction of the free amine.

Diagram 2: Synthetic Workflow and Troubleshooting This diagram outlines the two-stage synthesis and highlights common points of failure and corresponding troubleshooting checks.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Amination Start Anisole + Acetyl Chloride FC_Reaction Friedel-Crafts Acylation Start->FC_Reaction Precursor 4'-Methoxy- acetophenone FC_Reaction->Precursor Issue1 Low Yield: - Isomer formation - Catalyst inactive FC_Reaction->Issue1 Issue2 Low Yield: - Incomplete reaction FC_Reaction->Issue2 Bromination α-Bromination Precursor->Bromination Bromo_Ketone 2-Bromo-4'-methoxy- acetophenone Bromination->Bromo_Ketone Issue3 Low Yield: - Over-bromination Bromination->Issue3 Amination Amination (e.g., NH₃, Gabriel) Bromo_Ketone->Amination Final_Product 2-Amino-4'-methoxy- acetophenone Amination->Final_Product Issue4 Low Yield / Impure: - Over-alkylation - Elimination Amination->Issue4

Caption: Key stages and common failure points in the synthesis.

Part 3: Optimized Experimental Protocols

The following protocols are provided as a validated starting point. Always perform a thorough risk assessment before beginning any chemical synthesis.

Protocol 1: Synthesis of 4'-Methoxyacetophenone via Friedel-Crafts Acylation

This protocol is adapted from established procedures to maximize yield and regioselectivity.[2][5]

Materials & Reagents:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anisole (anhydrous)

  • Acetyl Chloride (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric Acid (HCl), 5 M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet with a drying tube.

  • To the flask, add anhydrous DCM (200 mL) and anhydrous AlCl₃ (1.2 equivalents). Cool the resulting suspension to 0°C in an ice-water bath.

  • With vigorous stirring, add anisole (1.0 equivalent) to the suspension.

  • Add acetyl chloride (1.05 equivalents) to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction to stir at 0°C for an additional 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).[5]

  • Once the reaction is complete, very slowly and carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated HCl (approx. 50 mL). Caution: This is a highly exothermic process.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with 5 M HCl, water, saturated NaHCO₃ solution, and finally, brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol to afford pure 4'-methoxyacetophenone.

ParameterRecommended ValueRationale
Temperature 0 - 5 °CFavors para-substitution, minimizes side reactions.[2]
AlCl₃ Stoichiometry 1.2 equivalentsCompensates for complexation with substrate and product.[1]
Solvent Anhydrous DCMInert solvent, good for low-temperature reactions.[3]
Monitoring TLC (9:1 Hex:EtOAc)Tracks consumption of anisole and formation of product.[5]
Protocol 2: Synthesis of this compound (via Delepine Reaction)

This protocol offers a reliable method for converting the α-bromoketone to the primary amine.

Materials & Reagents:

  • 2-Bromo-4'-methoxyacetophenone (starting material)

  • Hexamethylenetetramine (Hexamine)

  • Chloroform (or another suitable solvent)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution, 10 M

Procedure:

  • Dissolve 2-bromo-4'-methoxyacetophenone (1.0 equivalent) in chloroform in a round-bottom flask.

  • Add hexamine (1.1 equivalents) to the solution and stir the mixture at room temperature. A precipitate (the quaternary ammonium salt) will begin to form. Allow the reaction to stir overnight.

  • Monitor the reaction by TLC to confirm the consumption of the starting bromoketone.

  • Remove the chloroform under reduced pressure. To the solid residue, add a 1:1 mixture of ethanol and concentrated HCl.

  • Heat the mixture to reflux for 4-6 hours. This step hydrolyzes the hexamine salt to release the primary amine hydrochloride.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Add water to the residue and filter to remove any insoluble byproducts.

  • Cool the aqueous filtrate in an ice bath and carefully basify by adding 10 M NaOH solution until the pH is >12. The free amine product should precipitate.

  • Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

References

  • Chemistry Stack Exchange. (2017). Friedel-Crafts reaction of anisole? Available at: [Link]

  • ResearchGate. (n.d.). The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions. Available at: [Link]

  • Organic Syntheses. (n.d.). Acetophenone, ω-methoxy-. Available at: [Link]

  • University of California, Davis. (n.d.). 13 Friedel-Crafts Acylation. Available at: [Link]

  • MDPI. (2022). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Available at: [Link]

  • YouTube. (2023). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • oc-praktikum.de. (2005). Synthesis of p-methoxyacetophenone from anisole. Available at: [Link]

  • Google Patents. (n.d.). CN107162923B - A kind of preparation method of o-aminoacetophenone.
  • AMI Scientific. (n.d.). 2'-Amino-3'-Methyl-4'-Methoxyacetophenone TCI Analytical reagent. Available at: [Link]

  • Google Patents. (n.d.). CN103304395A - Method for synthesizing metoxyl acetophenone.
  • Google Patents. (n.d.). CN103772177A - Preparation method of p-methoxyacetophenone.
  • Sciforum. (n.d.). 2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evaluation as potential anticancer agents. Available at: [Link]

  • Google Patents. (n.d.). CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone.
  • Google Patents. (n.d.). JPH10279515A - Production of 2-hydroxy-4-methoxyacetophenone.
  • DergiPark. (n.d.). Synthesis of 2-((4-aminophenyl)amino)- and 2-(4-hydroxyphenoxy)- substituted-1,4-naphthoquinones and Preliminary Studies on Their. Available at: [Link]

  • Google Patents. (n.d.). DE10331083B4 - Process for the preparation of p-methoxyacetophenone.
  • ResearchGate. (2016). Discontinuous two step flow synthesis of m-aminoacetophenone. Available at: [Link]

  • European Patent Office. (1991). EP0431871A2 - A process for the preparation of ketones.
  • ResearchGate. (n.d.). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Available at: [Link]

Sources

Technical Support Center: A Guide to Enhancing the Purity of 2-Amino-4'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the challenges associated with the purification of 2-Amino-4'-methoxyacetophenone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to support your experimental success.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Achieving high purity of this intermediate is critical for the successful outcome of subsequent reactions and the overall quality of the final active pharmaceutical ingredient (API). This document provides a comprehensive resource to navigate common purification hurdles, grounded in scientific principles and practical laboratory experience.

Troubleshooting Guide: Navigating Common Purification Issues

This section addresses specific problems that may arise during the purification of this compound in a practical question-and-answer format.

Recrystallization Challenges

Q1: My this compound is "oiling out" instead of forming crystals during recrystallization. What's happening and how can I fix it?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystalline structure. This is often due to the compound being significantly impure, which lowers its melting point, or if the solution is supersaturated.[1][2] Here’s a systematic approach to resolve this:

  • Re-dissolution and Solvent Addition: Gently warm the flask to redissolve the oil.[1] Add a small amount of additional hot solvent to decrease the saturation level. If you are using a mixed solvent system, add more of the "good" solvent (the one in which the compound is more soluble).[3]

  • Slow Cooling: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly by insulating the flask (e.g., placing it on a wooden block or paper towels) before moving it to an ice bath.[1][4]

  • Solvent System Re-evaluation: The chosen solvent may not be ideal. A systematic approach to solvent selection, starting with small-scale solubility tests in various solvents of differing polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes), is recommended.[5] A mixed solvent system, such as dichloromethane and hexanes, has been shown to be effective for derivatives and could be a good starting point.[5]

Q2: Crystal formation is not occurring, even after the solution has cooled completely. What steps can I take to induce crystallization?

A2: A supersaturated solution may resist crystallization without a nucleation point.[1] Here are several techniques to induce crystal formation:

  • Seed Crystals: If available, add a single, pure crystal of this compound to the solution. This provides a template for crystal growth.[6]

  • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus.[1][6] The microscopic scratches on the glass can serve as nucleation sites.

  • Concentration: It's possible that too much solvent was used initially.[1][6] Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[6]

  • Drastic Cooling: If other methods fail, cooling the solution in a dry ice/acetone bath can sometimes initiate crystallization.[2]

Q3: The yield of my recrystallized product is very low. What are the likely causes and how can I improve it?

A3: A low yield can be frustrating and is often traced back to a few common issues:

  • Excess Solvent: Using too much solvent is a primary cause of low recovery, as a significant amount of the product will remain in the mother liquor even after cooling.[1][6] To check for this, take a small sample of the mother liquor and evaporate the solvent; a large amount of residue indicates significant product loss.[6] You can recover some of this by concentrating the mother liquor and performing a second recrystallization (a "second crop").[6]

  • Premature Crystallization: If you performed a hot filtration step to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel.[2] To prevent this, use a pre-heated funnel and a minimal amount of excess hot solvent during filtration.[2]

  • Washing with a Warm Solvent: Washing the collected crystals with a solvent that is not sufficiently cold can redissolve some of the product.[7] Always use ice-cold solvent for washing.

Column Chromatography Hurdles

Q1: My compound is streaking or tailing on the TLC plate and the column. How can I achieve better separation?

A1: Streaking or tailing of amine-containing compounds like this compound on silica gel is a common issue due to the interaction of the basic amine group with the acidic silica.

  • Solvent System Modification: Add a small amount of a basic modifier to your eluent. Typically, 0.1-2.0% triethylamine or a few drops of ammonia in methanol can significantly improve peak shape by neutralizing the acidic sites on the silica gel.[8]

  • Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider using a different stationary phase. Alumina (neutral or basic) or Florisil can be effective alternatives for purifying basic compounds.[9]

  • Sample Overload: Applying too much sample to the column can also lead to poor separation.[8] If you suspect this, try loading a smaller amount of your crude material.

Q2: I can't find a suitable solvent system for my column. The compound either stays at the baseline or runs with the solvent front.

A2: Finding the right eluent is key to a successful separation. A systematic approach is best.

  • TLC Analysis: Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems with different polarities. A good starting point for many organic compounds is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[10] Aim for an Rf value of approximately 0.3 for the desired compound.[9][10]

  • Adjusting Polarity: If your compound has a very low Rf (stays near the baseline), your eluent is not polar enough. Increase the proportion of the polar solvent.[8] Conversely, if the Rf is too high (runs with the solvent front), the eluent is too polar; decrease the proportion of the polar solvent.[8]

Q3: The compound seems to have decomposed on the silica gel column. How can I confirm this and what are my options?

A3: Amines can sometimes be unstable on acidic silica gel.[9]

  • Stability Test: Before running a large-scale column, perform a simple stability test. Dissolve a small amount of your crude product in a suitable solvent, spot it on a TLC plate, and then add a small amount of silica gel to the solution. Let it stir for a few hours, then spot the solution on the same TLC plate next to the original spot. If a new spot appears or the original spot diminishes, your compound is likely degrading on the silica.

  • Deactivating Silica Gel: You can reduce the acidity of the silica gel by treating it with a base like triethylamine.

  • Alternative Purification Methods: If chromatography on silica or alumina is not feasible, consider other purification techniques such as recrystallization or distillation if the compound is thermally stable.[9]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities often depend on the synthetic route. If the synthesis involves the reduction of a nitro group, a likely impurity is the starting material, 2'-nitro-4'-methoxyacetophenone.[5] Other potential impurities can include by-products from the reduction reaction or degradation products.

Q2: What is the recommended way to store purified this compound to maintain its purity?

A2: Aromatic amines can be sensitive to light, air, and heat.[11] For optimal stability, it is recommended to store the purified compound in a tightly sealed, amber-colored vial under an inert atmosphere (like argon or nitrogen) at refrigerated temperatures (2-8 °C).[11]

Q3: Are there any specific safety precautions I should take when handling this compound?

A3: Yes, it is important to handle this compound with appropriate safety measures. It may cause skin and eye irritation and may be harmful if inhaled or swallowed.[12][13] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][14] Refer to the Safety Data Sheet (SDS) for detailed safety information.[12][14][15]

Q4: Can I use activated carbon to remove colored impurities?

A4: Yes, activated carbon (charcoal) treatment is a highly effective method for adsorbing colored organic impurities.[10] It is often used as a step during recrystallization. Add a small amount of activated carbon to the hot solution, allow it to boil for a few minutes, and then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.[10] Be aware that using too much charcoal can lead to a loss of your desired product due to adsorption.[6]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general procedure for recrystallization. The choice of solvent(s) should be determined by preliminary solubility tests.

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. An ideal single solvent will dissolve the compound when hot but not when cold. For a two-solvent system, find a "good" solvent that dissolves the compound readily and a "poor" solvent in which it is insoluble, ensuring the two solvents are miscible.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (or the "good" solvent) to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and gently boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely, either air-drying or in a vacuum oven at a low temperature.

Protocol 2: Flash Column Chromatography

This protocol outlines a general procedure for purification by flash column chromatography.

  • Solvent System Selection: Use TLC to determine an appropriate solvent system (e.g., heptane:ethyl acetate with 0.5% triethylamine) that provides good separation and an Rf of ~0.3 for the product.[10]

  • Column Packing: Pack a glass column with silica gel as a slurry in the non-polar component of your eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent).[16] Alternatively, for poorly soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and adding the dry powder to the top of the column.[16]

  • Elution: Carefully add the eluent to the top of the column and apply gentle pressure (e.g., with a nitrogen line or an air pump) to achieve a steady flow rate.[16]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Diagram 1: Troubleshooting Recrystallization Issues

Recrystallization_Troubleshooting Recrystallization Troubleshooting Flowchart start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool oiling_out Oiling Out? cool->oiling_out crystals_form Crystals Form? success Collect Crystals (Success) crystals_form->success Yes induce Induce Crystallization: - Add Seed Crystal - Scratch Flask - Concentrate Solution crystals_form->induce No oiling_out->crystals_form No reheat Reheat, Add More Solvent, Cool Slowly oiling_out->reheat Yes cool2 Cool Solution induce->cool2 Retry Cooling crystals_form_retry crystals_form_retry cool2->crystals_form_retry Crystals Form? crystals_form_retry->success Yes failure Recover Crude & Re-evaluate Method crystals_form_retry->failure No

Caption: A flowchart for troubleshooting common recrystallization problems.

Diagram 2: Workflow for Purification Method Selection

Purification_Selection Purification Method Selection Workflow start Crude this compound is_colored Is the Product Highly Colored? start->is_colored is_solid Is the Product a Solid? is_colored->is_solid No charcoal Activated Carbon Treatment is_colored->charcoal Yes high_purity High Purity Required? is_solid->high_purity No recrystallize Recrystallization is_solid->recrystallize Yes chromatography Column Chromatography high_purity->chromatography Yes end end high_purity->end No charcoal->is_solid recrystallize->high_purity chromatography->end Purified Product

Sources

Technical Support Center: Preventing Oxidation of 2-Amino-4'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-4'-methoxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the prevention of its oxidation. Aromatic amines like this compound are susceptible to degradation, which can compromise experimental outcomes and product purity. This resource offers field-proven insights and scientifically grounded protocols to ensure the stability and integrity of your compound.

Troubleshooting Guide: Addressing Oxidation-Related Issues

This section addresses specific problems that may arise during the handling and use of this compound, with a focus on identifying and mitigating oxidation.

Issue 1: Rapid Color Change of Solid Compound or Solution

Q: My solid this compound, which was initially a pale yellow, has developed a darker yellow or brownish tint. Similarly, solutions prepared with it quickly change color. What is causing this, and how can I prevent it?

A:

Root Cause Analysis:

The observed color change is a classic indicator of oxidation. Aromatic amines are prone to oxidation, which can be initiated by exposure to atmospheric oxygen, light, and elevated temperatures. The amino group (-NH2) is an electron-donating group, which activates the aromatic ring and makes it more susceptible to oxidative processes. This can lead to the formation of highly colored polymeric or quinone-imine type structures.

Preventative & Corrective Actions:

  • Storage Conditions: Proper storage is the first line of defense. Based on the chemical properties of related aromatic amines, this compound should be stored under specific conditions to minimize degradation.[1]

ParameterRecommended ConditionRationale
Temperature 2°C to 8°C (Refrigerated)Slows down the rate of chemical degradation reactions.[1]
Light Protect from light (amber vials, stored in the dark)Aromatic amines can be susceptible to photodegradation.[1]
Atmosphere Tightly sealed container under an inert gas (e.g., Argon or Nitrogen)Prevents interaction with atmospheric oxygen and moisture.[1]
Humidity Dry environmentMinimizes moisture-related degradation pathways.[1]
  • Handling in Solution:

    • Solvent Choice: Use deoxygenated solvents for preparing solutions. This can be achieved by sparging the solvent with an inert gas like argon or nitrogen for 15-30 minutes prior to use.

    • pH Control: The rate of auto-oxidation of aminophenols can be pH-dependent.[2] For some related compounds, oxidation is accelerated at higher pH values.[2][3] If your experimental conditions allow, working at a neutral or slightly acidic pH may slow down oxidation. However, it's important to note that at very low pH, the amine group will be protonated, which will alter its reactivity.[4]

    • Use of Antioxidants: For applications where it won't interfere with downstream processes, consider adding a suitable antioxidant to your solution.

Issue 2: Appearance of Impurity Peaks in Analytical Chromatography (HPLC, GC-MS)

Q: I am observing unexpected peaks in my HPLC/GC-MS analysis of a sample containing this compound. Could this be due to oxidation, and how can I identify the degradation products?

A:

Root Cause Analysis:

The appearance of new peaks, especially those that increase in intensity over time or with sample exposure to air, strongly suggests chemical degradation. For aromatic amines, oxidation is a primary degradation pathway.[5][6] The specific byproducts can vary but often involve dimerization, polymerization, or the formation of quinone-like structures.

Troubleshooting and Identification Workflow:

  • Forced Degradation Study: To confirm that the impurities are oxidation products, a forced degradation study can be performed. This involves intentionally exposing the compound to oxidative stress.

    Experimental Protocol: Forced Degradation Study

    • Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Divide the solution into multiple vials.

    • Expose the vials to different stress conditions:

      • Oxidative: Add a small amount of a dilute hydrogen peroxide solution.

      • Photolytic: Expose to UV light.

      • Thermal: Heat at an elevated temperature (e.g., 60°C).

      • Control: Keep one vial under ideal storage conditions (refrigerated, protected from light, under inert gas).

    • Analyze the samples by HPLC or LC-MS at various time points and compare the chromatograms to identify the degradation peaks.

  • Analytical Methods for Detection:

    • HPLC with UV-Vis Detection: Monitor the appearance of new peaks and changes in the main peak area. A photodiode array (PDA) detector can be useful to see if the degradation products have different UV spectra.

    • LC-MS/MS: This is a powerful tool for identifying the molecular weights of the impurity peaks, which can help in elucidating their structures.

    • Spectrophotometry: The formation of colored oxidation products can sometimes be monitored by an increase in absorbance at specific wavelengths in the visible range.

G cluster_0 Troubleshooting Impurity Peaks Start Start Observe_Impurity Impurity Peak(s) Observed in Chromatography Start->Observe_Impurity Forced_Degradation Perform Forced Degradation Study (Oxidative, Photolytic, Thermal) Observe_Impurity->Forced_Degradation Analyze_Samples Analyze Samples by HPLC or LC-MS/MS Forced_Degradation->Analyze_Samples Compare_Chromatograms Compare with Control and Identify Degradation Peaks Analyze_Samples->Compare_Chromatograms Implement_Prevention Implement Preventative Measures (Storage, Handling, Antioxidants) Compare_Chromatograms->Implement_Prevention End End Implement_Prevention->End

Caption: Workflow for identifying and addressing impurity peaks.

Issue 3: Low Yield or Side Reactions in Synthetic Procedures

Q: I am using this compound as a starting material in a reaction, but I am getting low yields and observing unexpected side products. Could oxidation be the culprit?

A:

Root Cause Analysis:

Yes, oxidation of the starting material can significantly impact reaction outcomes. If a portion of your this compound has oxidized, you are effectively starting with less of the desired reactant. Furthermore, the oxidation products themselves can potentially participate in side reactions, leading to a more complex product mixture and making purification more difficult.

Preventative Measures for Synthetic Applications:

  • Purity Check: Before starting a reaction, it is crucial to check the purity of the this compound. A quick TLC or a rapid HPLC run can give you an indication of its integrity.

  • Inert Atmosphere: Run your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation during the procedure, especially if the reaction requires elevated temperatures.

  • Solvent Degassing: Use freshly degassed solvents for your reaction mixture.

  • Antioxidant Addition: In some cases, a small amount of a suitable antioxidant that does not interfere with the desired reaction can be added. Common antioxidants include butylated hydroxytoluene (BHT) or ascorbic acid.[7][8] However, their compatibility with your specific reaction chemistry must be verified.

G node1 Oxidation Pathway This compound (Susceptible Amino Group) node3 Oxidized Intermediates Radical Cations Quinone-imines node1:f0->node3 Forms node2 Oxidizing Agents Oxygen (Air) Light (UV) Metal Ions Peroxides node2->node1:f1 Initiates node4 Degradation Products Dimers Polymers Colored Byproducts node3->node4 Leads to

Caption: Simplified oxidation pathway of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For long-term stability, store the solid compound at 2-8°C in a tightly sealed, amber glass vial backfilled with an inert gas like argon.[1]

Q2: Can I use antioxidants to stabilize solutions of this compound? If so, which ones are recommended?

A2: Yes, antioxidants can be effective. The choice depends on the solvent and the intended application.

  • For organic solvents, radical scavengers like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) are often used.[8]

  • For aqueous solutions, reducing agents like ascorbic acid can be effective.[8]

  • Chelating agents such as citric acid can also be beneficial, as they sequester metal ions that can catalyze oxidation.[8] It is often recommended to use antioxidants at concentrations in the range of 0.01-0.1%.[8] A combination of antioxidants may offer synergistic protection.[7][8]

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of aromatic amines in aqueous solution can be significantly influenced by pH.[9] Generally, oxidation rates for aminophenols increase with higher pH.[2][3] This is because the deprotonated amino group is more easily oxidized. While acidic conditions can improve stability against oxidation by protonating the amine,[4] this may not be suitable for all experimental procedures as it alters the nucleophilicity of the amine. The optimal pH for stability would need to be determined for your specific application, but avoiding strongly basic conditions is a good starting point.

Q4: Are there any solvents that should be avoided when working with this compound?

A4: Avoid using solvents that may contain peroxides, such as older bottles of ethers (e.g., THF, diethyl ether). Peroxides are potent oxidizing agents. If you must use such solvents, it is best to use freshly opened bottles or to test for and remove peroxides before use. Additionally, ensure all solvents are of high purity and free from metal contaminants that can catalyze oxidation.

References

  • Bacterial degradation of monocyclic aromatic amines - PMC. PubMed Central. Available at: [Link]

  • Bacterial degradation of monocyclic aromatic amines - ResearchGate. ResearchGate. Available at: [Link]

  • Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17 - PMC. PubMed Central. Available at: [Link]

  • Ultra-Fast Degradation of p-Aminophenol by a Nanostructured Iron Catalyst - PMC. National Institutes of Health. Available at: [Link]

  • Effect of pH on the oxidation of 2-aminophenol. Temp. 25 °C, λmax 417.8... - ResearchGate. ResearchGate. Available at: [Link]

  • Degradation of p-aminophenol by Fenton's process.
  • Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution - ResearchGate. ResearchGate. Available at: [Link]

  • Antioxidant stabilizer system for pharmaceutical formulations - Google Patents. Google Patents.
  • Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. Unknown Source. Available at: [Link]

  • How does 4-Aminophenol behave in an acid/base extraction from DCM? When adding HCl does the amine group protonate? When adding NaOH does the -OH group deprotonate? - Quora. Quora. Available at: [Link]

Sources

Technical Support Center: Scale-Up of 2-Amino-4'-methoxyacetophenone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and scale-up of 2-Amino-4'-methoxyacetophenone. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Here, we provide in-depth troubleshooting advice and answer frequently asked questions, grounding our recommendations in established chemical principles and field-proven experience.

Troubleshooting Guide

This section addresses specific, practical problems that can arise during the scale-up process. The question-and-answer format is designed to help you quickly identify your issue and implement a robust solution.

Issue 1: Lower-than-Expected Yields in Friedel-Crafts Acylation

Question: We are performing a Friedel-Crafts acylation to produce a precursor to this compound, but our yields have dropped significantly upon scaling from 10g to 1kg. What are the likely causes and how can we fix this?

Answer: A drop in yield during the scale-up of a Friedel-Crafts acylation is a common challenge, typically rooted in issues of mass and heat transfer, as well as reagent stability at larger scales. The primary culprits are often related to the Lewis acid catalyst and reaction conditions.

Causality and Solutions:

  • Catalyst Inactivity: Lewis acids like Aluminum Chloride (AlCl₃) are extremely moisture-sensitive. On a larger scale, the increased surface area of equipment and larger volumes of reagents provide more opportunities for moisture contamination, which deactivates the catalyst.[1]

    • Protocol: Ensure all glassware and reactors are rigorously dried (oven-dried or flame-dried under vacuum). Use freshly opened, high-purity anhydrous AlCl₃. All solvents and starting materials must be verified to have low water content. Blanket the reaction vessel with an inert atmosphere (Nitrogen or Argon) throughout the addition and reaction phases.

  • Inefficient Mixing and "Hot Spots": In large reactors, inadequate agitation can lead to localized areas of high reactant concentration or poor catalyst distribution. This can cause localized overheating ("hot spots"), promoting the formation of byproducts and decomposition of the desired product.[1]

    • Protocol: Select an appropriate impeller and agitation speed for your reactor geometry to ensure the mixture remains a homogeneous slurry. For highly viscous reaction mixtures, consider a reactor with a stronger motor or a different impeller design (e.g., anchor or helical). A slow, controlled addition of the acylating agent (e.g., acetyl chloride) into the well-stirred mixture of the substrate and catalyst can prevent localized concentration spikes.[1]

  • Suboptimal Temperature Control: Exothermic reactions are more difficult to control on a large scale due to a lower surface-area-to-volume ratio. Runaway temperatures can lead to significant byproduct formation.[1] For instance, under harsh acidic conditions, anisole (a common precursor) can decompose to phenol, which then forms undesired phenylacetate.[2]

    • Protocol: Use a reactor with an efficient cooling jacket and a calibrated internal temperature probe. The addition of reagents should be done at a controlled rate to maintain the optimal internal temperature, typically between 0 and 10°C for these reactions.[2][3] Perform small-scale calorimetric studies (if possible) to understand the reaction's heat flow and plan cooling capacity accordingly.

Issue 2: High Levels of Impurities and Difficult Purification

Question: Our crude product contains multiple byproducts, including a significant amount of what appears to be a di-acylated product and other isomers, making purification by crystallization difficult. How can we improve the selectivity of the reaction?

Answer: Impurity formation is often a result of poor control over reaction stoichiometry and conditions. The activating nature of the methoxy group on the aromatic ring makes it susceptible to side reactions if not properly managed.

Causality and Solutions:

  • Polyacylation: The product, 4'-methoxyacetophenone, is an activated aromatic compound, though less so than the starting material. However, under forcing conditions, it can undergo a second acylation. This is a key difference from Friedel-Crafts alkylation, where the alkylated product is often more reactive than the starting material.[4] While less common in acylation, it can still occur with highly activated rings or excess reagents.

    • Protocol: Maintain a precise stoichiometry, typically using a slight excess of the aromatic substrate relative to the acylating agent and Lewis acid. The product ketone forms a complex with the Lewis acid, deactivating it towards further acylation; therefore, a molar equivalent of catalyst is often required.

  • Isomer Formation: While the methoxy group is a strong ortho-, para-director, some ortho-isomer (2'-methoxyacetophenone) is often formed. The ratio of para to ortho product is influenced by steric hindrance and the reaction solvent.

    • Protocol: Using a bulkier solvent or a shape-selective heterogeneous catalyst like mordenite zeolite can significantly enhance the selectivity for the desired para-isomer, sometimes achieving >99% selectivity.[5][6] The use of such catalysts also simplifies work-up, as they can be filtered off, avoiding the large volumes of aqueous waste generated from quenching traditional Lewis acids.[5]

Troubleshooting Workflow for Impurity Reduction

G start High Impurity Levels (>5%) check_purity Analyze Impurity Profile (HPLC, GC-MS) start->check_purity isomer High Ortho-Isomer? check_purity->isomer Identify Structures polyacylation Di-acylated Product? isomer->polyacylation No solution_isomer Optimize Solvent System or Switch to Shape-Selective Catalyst (e.g., Zeolite) isomer->solution_isomer Yes other Other Impurities? polyacylation->other No solution_poly Adjust Stoichiometry: - Use slight excess of anisole - Ensure 1:1 catalyst:ketone complex polyacylation->solution_poly Yes solution_other Verify Starting Material Purity & Re-optimize Temperature other->solution_other end_node Purification Successful solution_isomer->end_node solution_poly->end_node solution_other->end_node

Sources

Technical Support Center: Solvent Effects in the Synthesis of 2-Amino-4'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical role of solvent selection in the synthesis of 2-Amino-4'-methoxyacetophenone. Below, you will find troubleshooting advice and frequently asked questions to help optimize your reaction yields and purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. The synthesis of this compound often involves multiple steps, with the final key steps being an acylation followed by amination, or a related transformation. Solvent choice is paramount in these processes.

Q1: My reaction yield for this compound is consistently low. How can the solvent be the cause?

A1: Low yield is a frequent issue directly linked to solvent choice. The solvent influences reactant solubility, reaction rate, and equilibrium position. Consider the following points related to common synthetic routes:

  • Case 1: Friedel-Crafts Acylation Route. A common route to the acetophenone core is the Friedel-Crafts acylation of anisole.[1][2] The choice of solvent is critical for the activity of the Lewis acid catalyst (e.g., AlCl₃).

    • Inert, Non-polar Solvents (e.g., Dichloromethane (DCM), Dichloroethane (DCE)): These are often preferred.[1][3] They effectively dissolve the starting materials and do not complex strongly with the Lewis acid, allowing it to activate the acylating agent. If your yield is low in DCM, ensure the solvent is anhydrous, as water will quench the catalyst.[3]

    • Protic Solvents (e.g., Alcohols, Water): These are entirely unsuitable for Friedel-Crafts reactions as they will react violently with the Lewis acid catalyst.

    • Coordinating Solvents (e.g., DMF, DMSO): Solvents with lone pairs can coordinate to the Lewis acid, deactivating it and halting the reaction.

  • Case 2: Nucleophilic Aromatic Substitution (SNAr) for Amination. If you are forming the amine functionality via an SNAr reaction, the solvent's role is to stabilize the charged intermediate (Meisenheimer complex).[4]

    • Polar Aprotic Solvents (e.g., DMSO, DMF, NMP): These are the solvents of choice.[4] They are highly polar and can stabilize the charged intermediate, accelerating the reaction.[4][5] However, they must be anhydrous, as water can act as a competing nucleophile.

    • Polar Protic Solvents (e.g., Ethanol, Water): These solvents can solvate the amine nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.[5][6]

    • Non-polar Solvents (e.g., Toluene, Hexane): These are generally poor choices as they cannot stabilize the charged intermediate, leading to very slow or no reaction.

Q2: I am observing significant side product formation. Can changing the solvent help improve the purity of my product?

A2: Absolutely. The solvent can dictate the selectivity of a reaction.

  • In Friedel-Crafts acylations , the methoxy group of a precursor like anisole is an ortho-, para-director.[2] While the para-product (leading to 4'-methoxyacetophenone) is sterically favored, solvent polarity can influence the ortho/para ratio. Less polar solvents often provide higher para-selectivity.

  • In amination reactions , using a solvent that does not fully solubilize your reactants can lead to side reactions occurring at the solid-liquid interface or decomposition due to localized heating. Ensure your starting materials are fully dissolved. Polar aprotic solvents like DMF or NMP are excellent for solvating a wide range of reagents.[7] If solubility is still an issue, a co-solvent system or gentle heating might be necessary.

Q3: The workup and isolation of my this compound are difficult. How does the initial solvent choice impact this?

A3: Your reaction solvent has a significant downstream impact on purification.

  • High-Boiling Point Solvents (DMF, DMSO): While excellent for many reactions, these solvents are notoriously difficult to remove under vacuum. This can complicate isolation. If you must use them, consider the following during workup:

    • Aqueous Extraction: Dilute the reaction mixture with a large volume of water and extract your product into a lower-boiling, immiscible organic solvent like ethyl acetate or DCM. The high water solubility of DMF and DMSO allows them to be washed away.

  • Chlorinated Solvents (DCM): DCM is volatile and easy to remove.[8] However, it forms the denser layer during aqueous extractions, which can sometimes be less intuitive for separations.[8]

  • Solvent Compatibility with Purification: If you plan to purify by column chromatography, ensure your crude product is soluble in the loading solvent. If you plan to recrystallize, the reaction solvent should ideally be one from which the product will precipitate upon cooling or addition of an anti-solvent.

Frequently Asked Questions (FAQs)

Q4: What are the ideal properties of a solvent for synthesizing the 4'-methoxyacetophenone precursor via Friedel-Crafts acylation?

A4: The ideal solvent for this step should:

  • Be inert to the strong Lewis acid catalyst and reactants.

  • Be anhydrous to prevent catalyst deactivation.

  • Effectively dissolve the aromatic substrate (e.g., anisole) and the acylating agent.

  • Have a low freezing point if the reaction requires sub-ambient temperatures.

  • Have a boiling point that is suitable for the desired reaction temperature and allows for easy removal during workup. Dichloromethane (DCM) often represents the best compromise for these requirements.[9]

Q5: For an SNAr amination step, why is a polar aprotic solvent superior to a polar protic one?

A5: This relates to the stabilization of the key species in the reaction.

  • Polar aprotic solvents (like DMSO, DMF) have strong dipoles that effectively solvate and stabilize the negatively charged Meisenheimer complex, which is the rate-determining intermediate in many SNAr reactions.[4] They do not, however, form strong hydrogen bonds with the amine nucleophile, leaving it "naked" and highly reactive.

  • Polar protic solvents (like ethanol, water) have acidic protons that form a hydrogen-bond cage around the amine nucleophile.[5] This stabilizes the nucleophile, making it less reactive and slowing down the crucial initial attack on the aromatic ring.

Q6: Are there any "green" or more sustainable solvent alternatives I can consider?

A6: Yes, the field of green chemistry is actively exploring safer and more sustainable solvents.

  • For some amination reactions, newer methodologies are being developed that use water as a solvent, often under specific conditions like ultrasound activation or in the presence of surfactants.[10]

  • Deep Eutectic Solvents (DES) are another emerging class of green solvents.[11] These are mixtures of compounds that form a eutectic with a melting point much lower than the individual components.[11] They are often biodegradable, non-toxic, and can be tailored for specific reactions.[11] Research into their application for syntheses like this is ongoing.

Data Summary: Solvent Influence on Yield

While a direct comparative study on this compound was not found in the immediate search, the table below generalizes the expected outcomes based on established principles for the key reaction types involved.

Reaction TypeSolvent ClassExample SolventsExpected Relative YieldRationale
Friedel-Crafts Acylation Non-polar AproticDichloromethane, 1,2-DichloroethaneHighInert to catalyst, good solubility of reactants.[9]
Polar AproticDMF, DMSO, AcetonitrileVery Low / NoneCoordinates with and deactivates the Lewis acid catalyst.[12]
Polar ProticWater, Ethanol, MethanolNoneReacts with and destroys the Lewis acid catalyst.
SNAr Amination Polar AproticDMSO, DMF, NMPHighStabilizes the charged intermediate; does not deactivate the nucleophile.[4]
Polar ProticEthanol, WaterModerate to LowSolvates and deactivates the amine nucleophile via H-bonding.[5]
Non-polarToluene, HexaneVery Low / NoneFails to stabilize the polar, charged intermediate.

Visualizing the Solvent Effect

The choice of solvent creates a fork in the road for the reaction's success. The diagram below illustrates the decision-making process and consequences.

Caption: Logical flow of solvent choice for an SNAr amination reaction.

Reference Experimental Protocol: Friedel-Crafts Acylation of Anisole

This protocol is a representative example for synthesizing the 4'-methoxyacetophenone core, adapted from established procedures.[1][2][9] Extreme caution must be exercised. This reaction is exothermic and uses corrosive reagents. Perform in a fume hood with appropriate personal protective equipment.

Materials:

  • Anisole

  • Acetyl chloride (or Acetic Anhydride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (conc.)

  • Ice

  • 5% Sodium Hydroxide solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., CaCl₂).

  • Reagent Preparation: In the flask, add anhydrous AlCl₃ (1.2 eq). Suspend it in anhydrous DCM (approx. 3 mL per gram of AlCl₃). Cool the flask in an ice-water bath to 0-5 °C.

  • Addition of Acylating Agent: Dissolve acetyl chloride (1.0 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature below 10 °C.

  • Addition of Substrate: After the addition is complete, add a solution of anisole (1.0 eq) in anhydrous DCM dropwise from the funnel over 30 minutes. The reaction mixture will typically change color and may evolve HCl gas.[8]

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: (CAUTION: Highly Exothermic) Cool the reaction flask back down in a large ice bath. Very slowly and carefully, pour the reaction mixture onto a beaker filled with crushed ice and a small amount of concentrated HCl.[1] This will hydrolyze the aluminum complexes.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice more with fresh portions of DCM.[8]

  • Washing: Combine all organic layers and wash sequentially with 5% aq. NaOH solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the DCM solvent using a rotary evaporator to yield the crude 4'-methoxyacetophenone.

  • Purification: The crude product can be purified further by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by vacuum distillation.

Caption: Workflow for the Friedel-Crafts synthesis of 4'-methoxyacetophenone.

References

  • University of California, Davis. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. LibreTexts. [Link]

  • Dass, S., & Deka, R. C. (2012). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • Alvaro, C. E. S., & Nudelman, N. S. (2013). A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents: Derivation of the Whole Reaction Scheme for Third Order in Amine Kinetic Law. Physical Chemistry, 3(2), 39-47. [Link]

  • Reddit r/Chempros. (2023). Question about reductive amination reaction procedure. [Link]

  • Fisher Scientific. Aromatic Nucleophilic Substitution. [Link]

  • University of Toronto. 13 Friedel-Crafts Acylation. [Link]

  • Alvaro, C. E. S., & Nudelman, N. S. (2011). Aromatic nucleophilic substitution in aprotic solvents using hydrogen-bonded biological amines. Kinetic studies and quantum chemical calculations. Journal of Physical Organic Chemistry, 24(10), 924-933. [Link]

  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. [Link]

  • Anonymous. (2006, October 4). Friedel-Crafts Acylation of Anisole. Course Hero. [Link]

  • Organic Chemistry Lab. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. [Link]

  • Professor Dave Explains. (2022, November 22). Organic Chemistry Friedel-Crafts Acylation of Anisole. YouTube. [Link]

  • Reddit r/OrganicChemistry. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]

  • AMI Scientific. 2'-Amino-3'-Methyl-4'-Methoxyacetophenone TCI Analytical reagent. [Link]

  • Google Patents. (2014).
  • Cram. Synthesis Ofp-Methoxyacetophenone Synthesis Lab Report. [Link]

  • European Patent Office. (1991). EP 0431871 A2 - A process for the preparation of ketones. [Link]

  • Boumoud, T., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12, 23456-23479. [Link]

  • AAPPTec. Solvents for Solid Phase Peptide Synthesis. [Link]

  • Organic Syntheses. Acetophenone, ω-methoxy-. [Link]

  • Kiasat, A. R., et al. (2025). Amino acid-based deep eutectic solvent as a versatile catalyst for the green synthesis of chromenopyrimidines. Scientific Reports, 15, 8820. [Link]

  • Akar, B., & Eran, M. (2025). Synthesis of 2-((4-aminophenyl)amino)- and 2-(4-hydroxyphenoxy)- substituted-1,4-naphthoquinones and Preliminary Studies on Their Use as Fingermark Reagents. Journal of the Turkish Chemical Society, Section A: Chemistry, 12(1), 215-226. [Link]

Sources

Technical Support Center: Temperature Control in Reactions with 2-Amino-4'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-4'-methoxyacetophenone. This guide is designed to provide in-depth, practical solutions to common challenges related to temperature control during chemical reactions involving this versatile compound. My aim is to move beyond simple procedural steps and offer a deeper understanding of the underlying chemical principles, empowering you to optimize your reactions for yield, purity, and reproducibility.

I. Understanding the Thermal Profile of this compound

Before delving into specific reaction troubleshooting, it is crucial to understand the inherent thermal characteristics of this compound and its hydrochloride salt. This foundational knowledge will inform your experimental design and help you anticipate potential temperature-related issues.

PropertyThis compoundThis compound HClRationale & Implications for Temperature Control
Molecular Weight 165.19 g/mol [1]201.65 g/mol [2]Affects molar calculations for reagents and solvents, which in turn influences reaction concentration and heat capacity.
Physical Form Solid, powder, or crystal[3]Powder[4]The physical form can impact dissolution rates, which may be temperature-dependent. Ensure complete dissolution before initiating temperature-sensitive steps.
Melting Point Not specified97 - 100 °F / 36 - 38 °C (for a related compound, 4'-methoxyacetophenone)The relatively low melting point of related compounds suggests that localized heating could lead to melting and potential decomposition. Gradual and uniform heating is recommended.
Boiling Point Not specified306 - 309 °F / 152 - 154 °C (at 35 hPa, for a related compound, 4'-methoxyacetophenone)While reactions are typically not run at the boiling point of the starting material, this indicates the compound's volatility under vacuum.
Decomposition Can release irritating gases and vapors upon thermal decomposition.[5] When heated to decomposition, it emits acrid smoke and irritating fumes.[6]Thermal decomposition can lead to the release of irritating gases and vapors.[5]CRITICAL: Avoid excessive temperatures to prevent degradation of the starting material and the formation of impurities. The amino group, in particular, can be susceptible to oxidation and side reactions at elevated temperatures.[7][8][9]
Storage Recommended storage at 2°C to 8°C (Refrigerated) to minimize thermal degradation.[3]Recommended storage at ambient temperatures.[4]Proper storage is essential to prevent slow degradation over time, which can impact reaction outcomes. For the free base, refrigeration is key.

II. Troubleshooting Guide: Common Temperature-Related Issues

This section addresses specific problems you may encounter during your experiments, providing a logical approach to troubleshooting.

dot

Caption: Temperature can influence kinetic vs. thermodynamic product formation.

Question: How does temperature affect the stability of this compound in solution?

Answer:

While generally stable under standard ambient conditions, prolonged heating, especially in the presence of certain reagents, can lead to degradation.

  • Oxidation: The amino group is susceptible to oxidation, which can be accelerated by heat and the presence of oxygen. As a precaution, de-gassing the solvent and running the reaction under an inert atmosphere is advisable, particularly for reactions requiring extended heating.

  • Amino-Carbonyl Reactions: At elevated temperatures, the amino group can potentially react with the ketone functionality of another molecule, leading to self-condensation or other side reactions. This is more likely to occur at higher concentrations and temperatures.

  • Solvent Effects: The choice of solvent can impact stability. For example, in protic solvents, the amino group can be protonated, which may affect its reactivity and stability at different temperatures.

IV. Experimental Protocol: Temperature-Controlled Synthesis of a Substituted Quinazolinone

This protocol provides a general framework for a temperature-sensitive cyclization reaction. Note: This is a representative example, and specific conditions will need to be optimized for your particular substrate.

Objective: To synthesize a substituted quinazolinone from this compound and an appropriate acylating agent, with careful temperature control to maximize yield and purity.

Materials:

  • This compound

  • Acylating agent (e.g., an acid chloride or anhydride)

  • A suitable high-boiling solvent (e.g., toluene, xylene, or DMF)

  • A weak base (e.g., potassium carbonate or triethylamine)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Thermocouple or thermometer to monitor internal reaction temperature

  • Heating mantle with a temperature controller

  • Inert gas supply (nitrogen or argon)

Procedure:

  • Setup: Assemble the reaction apparatus and ensure it is clean and dry. Purge the system with an inert gas.

  • Initial Charge: To the round-bottom flask, add this compound, the weak base, and the solvent.

  • Dissolution: Stir the mixture at room temperature until all solids are dissolved.

  • Controlled Addition: Begin slow, dropwise addition of the acylating agent to the stirred solution at room temperature. Monitor the internal temperature. If a significant exotherm is observed, cool the flask in an ice bath.

  • Heating to Reflux: Once the addition is complete, slowly heat the reaction mixture to reflux. Use the temperature controller to maintain a steady and controlled reflux.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every 30-60 minutes).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Proceed with the appropriate aqueous work-up and purification (e.g., extraction, crystallization, or column chromatography).

V. References

  • PubMed. (2003). Unexpected migration and oxidative cyclization of substituted 2-acetophenone triflates under basic conditions: synthetic and mechanistic insights. J Org Chem. 2003 Dec 26;68(26):9964-70. doi: 10.1021/jo0352023.

  • Journal of Chemical and Pharmaceutical Research. (2012). Kinetics of enolisation of acetophenone and substituted acetophenones catalyzed by amino acid in water-AcOH binary mixture. JOCPR, 4(1):239-245.

  • 2 - Safety Data Sheet. (n.d.). Retrieved from a publicly available safety data sheet.

  • University of Rochester, Department of Chemistry. (2026). How to Troubleshoot a Reaction. Retrieved from [Link]

  • BenchChem. (2025). Long-term stability and storage conditions for 2'-Amino-4',5'-dimethoxyacetophenone. Retrieved from a technical data sheet.

  • ResearchGate. (n.d.). Domino Oxidative Cyclization of 2-Aminoacetophenones for the One-Pot Synthesis of Tryptanthrin Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). DE10331083B4 - Process for the preparation of p-methoxyacetophenone. Retrieved from

  • National Institutes of Health. (2019). Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Kinetics Formation Using Chemical Model System. PMC.

  • PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Temperature-Dependent Kinetics of the Reactions of the Criegee Intermediate CH2OO with Hydroxyketones. PMC.

  • Frontiers. (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Retrieved from a scientific article on heterocycle synthesis.

  • ResearchGate. (n.d.). Effects of temperature and time on 2‐propyl ketazine cyclization reaction. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Microwave-Assisted Synthesis of 2-amino-4-substituted. Retrieved from a scientific article on microwave synthesis.

  • ResearchGate. (n.d.). Depiction of temperature effects on the cyclization of functionalized.... Retrieved from a scientific article on cyclization reactions.

  • PubMed. (2021). Methylglyoxal binds to amines in honey matrix and 2'-methoxyacetophenone is released in gaseous form into the headspace on the heating of manuka honey. Food Chem. 2021 Feb 1;337:127789. doi: 10.1016/j.foodchem.2020.127789.

  • Thermo Fisher Scientific. (n.d.). This compound hydrochloride, 97%. Retrieved from a product listing.

  • National Institutes of Health. (2022). Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. PMC.

  • MDPI. (n.d.). Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions. Retrieved from [Link]

  • MDPI. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. Retrieved from [Link]

  • BioRxiv. (n.d.). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. Retrieved from a preprint on amino acid decomposition.

  • BioRxiv. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PMC.

  • CoLab. (2004). Reaction Kinetics of Amino Acid Decomposition in High-Temperature and High-Pressure Water. Retrieved from a scientific article on amino acid decomposition.

  • National Institutes of Health. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PMC.

  • National Institutes of Health. (n.d.). Switchable pathways of multicomponent heterocyclizations of 5-amino-1,2,4-triazoles with salicylaldehydes and pyruvic acid. PMC.

  • PubChem. (n.d.). 4'-Methoxyacetophenone. Retrieved from [Link]

  • MDPI. (2019). Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Kinetics Formation Using Chemical Model System. Retrieved from [Link]

Sources

Technical Support Center: Work-up Procedures for 2-Amino-4'-methoxyacetophenone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for the successful work-up and purification of reaction mixtures containing 2-Amino-4'-methoxyacetophenone and its derivatives.

The unique chemical nature of this compound—possessing a basic aromatic amine, a ketone, and an electron-donating methoxy group—presents specific challenges and opportunities during product isolation.[1][2] This guide is structured to address these nuances directly, empowering you to optimize your yield, purity, and experimental efficiency.

Troubleshooting Guide: A Problem-Oriented Q&A

This section addresses common issues encountered during the work-up of reactions involving this compound.

Category 1: Reaction Quenching & Initial Extraction

Question: My reaction was run in an acidic medium (e.g., Friedel-Crafts). After quenching with ice/water, my product seems to be stuck in the aqueous layer. What happened?

Answer: This is a classic acid-base chemistry issue. This compound is a basic compound due to its aromatic amine group.[3] In a sufficiently acidic environment (pH < ~4), this amine group becomes protonated, forming an ammonium salt (-NH3+).[4][5] This salt is ionic and therefore highly soluble in water and insoluble in most common organic extraction solvents like ethyl acetate or dichloromethane (DCM).[6]

  • Causality: The protonated amine has a high affinity for the polar aqueous phase.

  • Solution: You must neutralize the aqueous layer to deprotonate the ammonium salt and regenerate the neutral, organic-soluble amine.

    • After quenching, transfer the entire mixture to a separatory funnel.

    • Slowly add a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1-2 M) sodium hydroxide (NaOH) solution, with careful venting.

    • Monitor the pH of the aqueous layer using pH paper. Continue adding the base until the aqueous layer is neutral or slightly basic (pH 7-8).

    • You should now be able to extract your neutral product into an organic solvent.

Question: I've neutralized my reaction mixture, but a thick, stable emulsion has formed between the aqueous and organic layers. How can I break it?

Answer: Emulsion formation is a frequent problem, especially when using chlorinated solvents or when strongly basic aqueous solutions are present.[7] Emulsions are colloidal suspensions of one liquid in another, stabilized by compounds at the interface.

  • Causality: Partially soluble byproducts or the salt form of your product can act as surfactants, stabilizing the emulsion. Vigorous shaking of the separatory funnel exacerbates this.

  • Solutions (from least to most disruptive):

    • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes.[7]

    • Gentle Agitation: Gently swirl the funnel or stir the emulsion layer with a glass rod.[7]

    • "Salting Out": Add a saturated aqueous solution of sodium chloride (brine).[8] This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and helping to force phase separation.[8]

    • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can sometimes break up the suspended droplets.[8]

    • Solvent Addition: Adding a few drops of ethanol or another solvent that can help bridge the miscibility gap may work, but use this as a last resort as it can affect the partitioning of your product.[7]

Category 2: Purification by Crystallization

Question: I've isolated my crude product, but it "oils out" instead of crystallizing. What should I do?

Answer: "Oiling out" occurs when the product separates from the solution as a liquid phase (an oil) rather than a solid crystalline lattice. This typically happens when the solution is supersaturated at a temperature above the melting point of the solid or when significant impurities are present, causing freezing-point depression.

  • Causality: The product is coming out of solution too quickly at a temperature where it is still molten, or impurities are preventing proper crystal lattice formation.

  • Solutions:

    • Re-heat and Add Solvent: Re-heat the mixture to dissolve the oil. Add a small amount of additional "good" solvent (the one in which the compound is more soluble) to reduce the saturation level. Allow it to cool much more slowly.[9]

    • Lower the Initial Temperature: If using a hot filtration step, ensure the filtrate has cooled slightly before you induce crystallization to avoid shocking the solution.

    • Scratching & Seeding: Try to induce crystallization at a lower temperature by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.[9]

    • Change Solvent System: Your current solvent may be unsuitable. Test solubility in different solvents to find one where your product is highly soluble when hot but poorly soluble when cold.[10] A mixed solvent system (e.g., ethanol/water, DCM/hexanes) can be effective.[10]

Question: My crystallization gave a very poor yield. Where did my product go?

Answer: Low yield is often a result of using too much solvent or cooling the solution too quickly.

  • Causality: A significant portion of your product remains dissolved in the "mother liquor" (the solvent from which the crystals were filtered).

  • Solutions:

    • Minimize Solvent: During the dissolution step, use only the absolute minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep more product in solution upon cooling.[10]

    • Slow Cooling: Allow the solution to cool slowly to room temperature first, then place it in an ice bath to maximize precipitation.[9] Rapid cooling leads to smaller, often less pure, crystals and can trap impurities.

    • Recover from Mother Liquor: Concentrate the mother liquor by about half on a rotary evaporator and cool the remaining solution again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Frequently Asked Questions (FAQs)

Q1: What is the best way to separate this compound from a neutral, non-basic byproduct?

The most efficient method is an acid-base extraction.[6][11] Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Extract this solution with an aqueous acid like 1 M HCl.[3] The basic this compound will be protonated and move into the aqueous layer as its hydrochloride salt, while the neutral byproduct remains in the organic layer.[5] The layers can then be separated. To recover your product, basify the acidic aqueous layer with NaOH or NaHCO₃ and back-extract the now-neutral amine into a fresh portion of organic solvent.[5]

Q2: Can I use column chromatography to purify my product? What are the key considerations?

Yes, silica gel chromatography is a viable option. However, the basic amine group can interact strongly with the acidic silica gel, leading to peak tailing and potential decomposition. To mitigate this:

  • Use a Modified Eluent: Add a small amount of a basic modifier, such as 0.5-1% triethylamine (Et₃N) or ammonia in methanol, to your mobile phase (e.g., Hexane/Ethyl Acetate). This will neutralize the acidic sites on the silica and improve the peak shape.

  • Use Neutral Alumina: As an alternative stationary phase, neutral or basic alumina can be used, which is more compatible with basic compounds.

Q3: How do I confirm the purity of my final product?

A multi-technique approach is recommended for a comprehensive purity assessment.[12]

  • Thin-Layer Chromatography (TLC): A quick check to see if a single spot is observed.

  • Melting Point: A sharp melting point range close to the literature value (119-120 °C) indicates high purity.[2] Impurities will typically broaden and depress the melting point.

  • Spectroscopy (NMR, HPLC): For definitive purity, use techniques like High-Performance Liquid Chromatography (HPLC) or Quantitative Nuclear Magnetic Resonance (qNMR).[12][] HPLC provides a quantitative measure of purity based on peak area, while NMR can identify and quantify impurities if they have distinct signals.[12]

Standard Experimental Protocols

Protocol 1: Standard Acid-Base Extraction Workflow

This protocol describes the purification of a basic product like this compound from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., 50 mL of dichloromethane or ethyl acetate).

  • Transfer: Transfer the organic solution to a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M HCl to the funnel. Stopper the funnel and invert it several times, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The protonated amine product is now in the lower aqueous layer (if using DCM) or upper aqueous layer (if using ethyl acetate). Drain/separate the layers, saving both.

  • Re-extraction: To ensure complete transfer, re-extract the organic layer with a fresh portion of 1 M HCl. Combine the acidic aqueous extracts.

  • Neutralization & Back-Extraction: Cool the combined aqueous extracts in an ice bath. Slowly add 2 M NaOH solution with swirling until the pH is >8. A precipitate of the neutral amine may form. Add a fresh portion of organic solvent to the funnel and shake to extract the neutral product back into the organic phase.[5]

  • Washing & Drying: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization from a Mixed Solvent System (Ethanol/Water)
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of the "good" solvent (ethanol) needed to dissolve the solid at its boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent (water) dropwise until the solution just begins to turn cloudy (the cloud point).

  • Re-dissolution: Add a few more drops of the "good" solvent (ethanol) until the solution becomes clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to complete the crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel, washing them with a small amount of the cold solvent mixture.

  • Drying: Allow the crystals to air dry on the filter paper or dry them further in a vacuum oven.

Data & Visualization

Table 1: Common Solvents for Extraction & Crystallization
Solvent NameDensity (g/mL)Layer Position vs. WaterUse Case Notes
Dichloromethane (DCM) 1.33BottomExcellent for extractions, but can form emulsions.[7]
Ethyl Acetate (EtOAc) 0.90TopGood general-purpose extraction solvent.
Diethyl Ether 0.71TopHighly volatile, good for extracting low-boiling point solids.
Hexanes/Heptane ~0.66TopOften used as the "bad" solvent in recrystallization.
Ethanol 0.79MiscibleCommon "good" solvent for recrystallization.
Methanol 0.79MiscibleSimilar to ethanol, good for polar compounds.
Diagram 1: Troubleshooting Workflow for Liquid-Liquid Extraction

This diagram outlines the decision-making process when facing common extraction issues.

Extraction_Troubleshooting Extraction Troubleshooting Flowchart start Start: Reaction Mixture in Separatory Funnel check_layers How many layers are visible? start->check_layers one_layer Problem: Only One Layer check_layers->one_layer One three_layers Problem: Three Layers / Gunk check_layers->three_layers Three / Unclear two_layers Two Clear Layers check_layers->two_layers Two sol_one_layer Solution: - Add more organic solvent - Add brine to 'salt out' - Pre-concentrate to remove water-miscible co-solvents (e.g., THF) one_layer->sol_one_layer sol_three_layers Solution: - Identify layers (add water) - Filter through Celite to remove insoluble material three_layers->sol_three_layers emulsion_check Is there an emulsion? two_layers->emulsion_check no_emulsion Proceed to Separation emulsion_check->no_emulsion No emulsion Problem: Emulsion Formed emulsion_check->emulsion Yes sol_emulsion Solution: 1. Let it stand 2. Add brine 3. Gently stir interface 4. Filter through Celite emulsion->sol_emulsion

Caption: Decision tree for resolving common phase separation issues.

References

  • Quora. (2018). How does 4-Aminophenol behave in an acid/base extraction from DCM? Available at: [Link]

  • University of York. (n.d.). Problems with extractions. Chemistry Teaching Labs. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.6: Step-by-Step Procedures For Extractions. Available at: [Link]

  • Unknown Source. (n.d.).
  • Merlic Group, UCLA. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]

  • Unknown Source. (n.d.). Acid-Base Extraction.
  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Available at: [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Available at: [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Available at: [Link]

  • Confluence, Engineering Ideas Clinic. (n.d.). Acid and Base Extraction. Available at: [Link]

  • Guthrie, J. P., Cossar, J., & Klym, A. (1987). pKa values for substituted acetophenones: values determined by study of rates of halogenation. Canadian Journal of Chemistry, 65(9), 2154-2163. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • YouTube. (2020). Acid-Base Extraction Tutorial. Available at: [Link]

  • Dabhi, H. R., et al. (1998). Substituted Acetophenone and Propiophenone Hydrazone as an Analytical Reagent. Oriental Journal of Chemistry, 14(1). Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

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Technical Support Center: Strategies to Minimize Dimer Formation with 2-Amino-4'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-4'-methoxyacetophenone is a valuable building block in pharmaceutical and chemical synthesis. However, its bifunctional nature, containing both a nucleophilic primary amine and an electrophilic ketone, presents a significant challenge: the propensity for self-condensation, or dimerization. This side reaction can drastically reduce the yield of the desired product, complicate purification processes, and introduce impurities that compromise the integrity of downstream applications. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of strategies, troubleshooting advice, and detailed protocols to understand, control, and minimize dimer formation during their experiments.

Part 1: Frequently Asked Questions - The Chemistry of Dimerization

This section addresses the fundamental questions surrounding the dimerization of this compound.

Q1: What is a dimer, and why is its formation a problem?

A dimer is a molecule formed when two identical smaller molecules, called monomers, react with each other. In the context of this compound, dimerization typically occurs when the amino group (-NH₂) of one molecule attacks the carbonyl group (C=O) of a second molecule.

The formation of this dimer is problematic for several reasons:

  • Reduced Yield: Each molecule of dimer formed consumes two molecules of your starting material, significantly lowering the theoretical maximum yield of your intended product.

  • Purification Challenges: The dimer often has physical properties (e.g., polarity, solubility) similar to the desired product, making separation by standard techniques like column chromatography or recrystallization difficult and resource-intensive.

  • Product Contamination: The presence of the dimer as an impurity can affect the biological activity, safety profile, and physical characteristics of the final compound.

Q2: What is the likely mechanism for this compound dimerization?

While the specific kinetics are highly dependent on reaction conditions, the most probable pathway involves the formation of a Schiff base (or imine) intermediate. The lone pair of electrons on the nitrogen of the primary amine is nucleophilic and can attack the electrophilic carbon of the ketone on another molecule. This is followed by the elimination of a water molecule to form the dimer. This process can be catalyzed by either acid or base.

Caption: Proposed mechanism for dimerization.

Q3: What key factors promote dimer formation in my experiments?

Several experimental parameters can inadvertently favor the dimerization side reaction over your desired chemical transformation. Understanding these is the first step toward effective control.

  • High Concentration: Increased concentration of the starting material raises the probability of two monomers colliding in the correct orientation to react.

  • Elevated Temperature: Higher temperatures increase the reaction rate of all pathways, but can disproportionately accelerate the undesired dimerization[1]. Many syntheses involving related compounds are performed at low temperatures to improve yield and selectivity[2].

  • Non-optimal pH: Both acidic and basic conditions can catalyze imine formation. An uncontrolled or inappropriate pH is one of the most common culprits for excessive dimerization[3].

  • Presence of Oxygen: For aminophenol-type compounds, oxidative pathways can lead to different types of dimers. While less common for acetophenones, it remains a possibility, especially under harsh conditions.

Part 2: Troubleshooting Guide - Proactive Strategies for Minimization

This section provides actionable, question-based solutions to specific issues encountered during synthesis.

Q4: How can I control reaction pH to prevent dimerization?

Controlling the pH is the most critical parameter for suppressing dimerization. The reactivity of the amino group is highly pH-dependent.

The Causality:

  • Acidic Conditions (pH < 4): The primary amine becomes protonated to form an ammonium salt (-NH₃⁺). This removes the lone pair of electrons on the nitrogen, rendering it non-nucleophilic and thus unable to initiate the dimerization reaction.

  • Neutral to Basic Conditions (pH > 7): The amine is in its free base form (-NH₂), which is highly nucleophilic and reactive.

Strategy: For reactions where the other reactant is stable and reactive under acidic conditions, maintaining a slightly acidic pH is the most effective strategy. If your primary reaction requires a basic catalyst, other control strategies become more critical.

pH RangeState of Amine GroupDimerization PotentialRecommended Action
< 4 Protonated (-NH₃⁺)Very LowIdeal for reactions compatible with acidic conditions. Use a suitable buffer.
4 - 6.5 EquilibriumLow to ModerateA good compromise range for many reactions. Monitor carefully.
> 7 Free Base (-NH₂)High to Very HighAvoid if possible. If required, use other control measures (low temp, slow addition).
Q5: What is the optimal temperature for my reaction?

Lowering the reaction temperature is a universally effective method for increasing the selectivity of a primary reaction over an undesired side reaction.

The Causality: Dimerization, like most reactions, has an activation energy barrier. By reducing the thermal energy (temperature) of the system, you decrease the proportion of molecules that have sufficient energy to overcome this barrier, thus slowing the rate of dimer formation. Often, the desired reaction has a lower activation energy than the side reaction, so cooling the system favors the intended product.

Strategy:

  • Start your reaction at a low temperature (e.g., 0 °C to 5 °C), which has been shown to be effective in related Friedel-Crafts acylations to prevent side reactions.

  • Monitor the reaction progress. If the rate of the desired reaction is too slow, incrementally increase the temperature until an acceptable rate is achieved while dimer formation remains minimal (as determined by TLC or in-process HPLC).

Q6: Can my reagent addition technique influence dimer formation?

Absolutely. The method of reagent addition directly controls the instantaneous concentration of the reactants.

The Causality: To prevent this compound from reacting with itself, you must minimize the opportunities for two of its molecules to interact.

Strategy: Slow Addition (High Dilution Principle) Instead of adding all reagents at once, prepare a solution of this compound and add it dropwise over an extended period to the reaction vessel containing the other reagents and solvent. This keeps the concentration of the aminoketone low at any given moment, making it statistically more likely to react with your desired co-reactant rather than another molecule of itself.

Sources

Validation & Comparative

A Comparative Guide to HPLC Analysis of 2-Amino-4'-methoxyacetophenone Purity for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Amino-4'-methoxyacetophenone, a key building block in the synthesis of various pharmaceuticals, is no exception. Its purity profile can significantly influence the outcome of subsequent synthetic steps and the quality of the final drug substance. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound, juxtaposed with alternative analytical techniques. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Criticality of Purity for this compound

This compound (CAS No: 42465-53-2, Molecular Formula: C₉H₁₁NO₂) is an aromatic ketone containing a primary amine and a methoxy group.[1] Its utility as a synthetic intermediate necessitates a stringent control over its purity. Potential impurities can arise from the synthetic route, which often involves reactions like Friedel-Crafts acylation and subsequent nitration and reduction, or other multi-step sequences.[2][3][4] These impurities can be isomeric, byproducts from side reactions, or unreacted starting materials, each posing a potential risk to the quality and safety of the final pharmaceutical product. A robust analytical method is therefore indispensable for the accurate quantification of this compound and the detection and control of its impurities.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the preeminent technique for the purity analysis of a vast array of pharmaceutical compounds, including this compound. Its wide adoption is attributable to its high resolving power, sensitivity, and adaptability.

Designing a Stability-Indicating HPLC Method

A stability-indicating HPLC method is one that can accurately measure the active ingredient without interference from degradation products, process impurities, or other excipients. The development of such a method for this compound is guided by its physicochemical properties. The presence of an aromatic ring provides good UV absorbance for detection, while the amino and ketone functionalities, along with the methoxy group, dictate its polarity and chromatographic behavior.

This protocol outlines a validated RP-HPLC method for the purity determination of this compound, designed to be specific, accurate, precise, and stability-indicating in accordance with ICH guidelines.[5][6]

1. Chromatographic Conditions:

ParameterSpecificationRationale
HPLC System Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD)A DAD allows for the monitoring of multiple wavelengths, aiding in peak purity assessment and identification of co-eluting impurities.
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)The non-polar C18 stationary phase provides good retention for the moderately polar this compound.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrilePhosphoric acid helps to protonate the amino group, ensuring a consistent ionic state and improved peak shape. Acetonitrile is a common organic modifier providing good elution strength.
Gradient Elution 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30-31 min: 80% to 20% B31-35 min: 20% BA gradient elution is employed to ensure the elution of both polar and non-polar impurities, providing a comprehensive impurity profile.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and chromatographic efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 245 nmThis wavelength is chosen based on the UV spectrum of this compound to maximize sensitivity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Diluent Mobile Phase A / Mobile Phase B (80:20 v/v)Using a mixture of the initial mobile phase as the diluent ensures good peak shape for the main component.

2. Standard and Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh about 100 mg of the this compound sample and dissolve in 100 mL of diluent.

3. System Suitability:

Before sample analysis, the chromatographic system must pass system suitability tests to ensure its performance.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) for 6 replicate injections ≤ 2.0% for retention time and peak area

4. Forced Degradation Studies:

To establish the stability-indicating nature of the method, forced degradation studies are performed on the this compound sample.[7][8]

  • Acid Hydrolysis: Reflux with 0.1 N HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux with 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid sample at 105°C for 24 hours.

  • Photolytic Degradation: Expose the solid sample to UV light (254 nm) for 24 hours.

The stressed samples are then diluted and analyzed. The method is considered stability-indicating if the degradation products are well-resolved from the main peak and from each other.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Weighing Accurate Weighing Dissolution Dissolution in Diluent Weighing->Dissolution Injection Sample Injection Dissolution->Injection Separation C18 Column Separation Injection->Separation Detection DAD Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Report Calculation->Report Final Report Analytical_Comparison cluster_analyte This compound Purity Analysis cluster_techniques Analytical Techniques cluster_outputs Purity Assessment Analyte Target Analyte & Impurities HPLC HPLC (Primary Method) Analyte->HPLC Non-volatile Impurities GC GC (Volatiles/Derivatizable) Analyte->GC Volatile Impurities qNMR qNMR (Absolute Purity/Structure) Analyte->qNMR Absolute Molar Concentration Purity_Profile Comprehensive Purity Profile HPLC->Purity_Profile GC->Purity_Profile qNMR->Purity_Profile

Sources

A Comparative Guide to Quantitative NMR (qNMR) for the Assay of 2-Amino-4'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate determination of purity and concentration of pharmaceutical intermediates is a cornerstone of quality control and successful synthesis campaigns. This guide provides an in-depth, objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) for the assay of 2-amino-4'-methoxyacetophenone, a key building block in medicinal chemistry. We will explore the fundamental principles, present detailed experimental protocols, and offer supporting data to empower you in selecting the most appropriate analytical methodology for your needs.

The Principle of Absolute Quantification: Why qNMR Stands Apart

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method, enabling the direct measurement of a compound's purity and concentration without the need for an identical reference standard of the analyte itself.[1] This is a significant departure from comparative techniques like HPLC, which rely on response factors and calibration curves against a known standard.[2]

The fundamental principle of qNMR is elegantly simple: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei contributing to that signal.[1] By co-dissolving a precisely weighed amount of the analyte with a precisely weighed amount of a high-purity, certified internal standard, the absolute purity of the analyte can be calculated with exceptional accuracy.[1][2] This "universal" response for a given nucleus (most commonly ¹H) eliminates the compound-specific response factors that can complicate other analytical methods.[3]

Head-to-Head Comparison: qNMR vs. HPLC for Purity Assessment

The choice between qNMR and HPLC for purity validation depends on several factors, including the specific analytical requirements, available instrumentation, and the stage of drug development.[4]

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC)
Principle Absolute quantification based on the direct proportionality of signal area to the number of nuclei.[1]Comparative quantification based on the response of a detector (e.g., UV-Vis) to the analyte relative to a standard.[1]
Reference Standard Requires a certified, structurally unrelated internal standard.[2]Typically requires a certified reference standard of the analyte itself.[5]
Specificity Highly specific, providing structural confirmation and quantification simultaneously. Can be limited by signal overlap in complex mixtures.[6]Excellent specificity demonstrated by chromatographic resolution from impurities.[6]
Sensitivity Moderate sensitivity, typically suitable for detecting impurities at levels >0.1%.[7]High sensitivity, often capable of detecting trace impurities at ppm to ppb levels.[6][7]
Speed & Throughput Faster method development. Analysis time per sample is typically around 10-15 minutes.[6][8]Method development can be more time-consuming. Run times are often in the range of 15-30 minutes per sample.[6]
Sample Integrity Non-destructive, allowing for sample recovery after analysis.[6]Destructive, as the sample is passed through the column and detector.
Universality Applicable to nearly all soluble organic molecules containing NMR-active nuclei (e.g., ¹H, ¹³C, ¹⁹F, ³¹P).[6]Primarily suitable for compounds with a chromophore for UV detection; other detectors are available but may be less universal.[5]
Data Output Provides absolute molar purity or concentration.[1]Typically provides relative purity (e.g., area percent) unless a certified standard of the analyte is used for quantification.

This table presents illustrative performance characteristics for the analysis of small aromatic molecules.

Experimental Protocol: qNMR Assay of this compound

This section details a robust, self-validating protocol for determining the absolute purity of this compound using ¹H qNMR with an internal standard.

Causality Behind Experimental Choices:
  • Internal Standard Selection : Dimethyl sulfone (DMSO₂) is an excellent choice. It is highly pure, chemically stable, non-hygroscopic, and possesses a sharp singlet in a region of the ¹H NMR spectrum (around 2.9-3.1 ppm in DMSO-d₆) that is typically free from analyte signals, especially aromatic ones.[1] This avoids signal overlap, a critical requirement for accurate integration.

  • Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is a versatile solvent that readily dissolves a wide range of organic compounds, including both the analyte and the internal standard.[9] Its residual proton signal does not interfere with the key signals of interest.

  • Relaxation Delay (d1) : A sufficiently long relaxation delay is paramount for accurate quantification.[9] This delay ensures that all protons have fully returned to their equilibrium state before the next pulse is applied. A common rule of thumb is to set d1 to at least 5 times the longest T₁ (spin-lattice relaxation time) of any proton being quantified.[9] For aromatic molecules, T₁ values can be several seconds, necessitating a d1 of 20-60 seconds for high accuracy.[9]

  • Pulse Angle : A 90° pulse is used to ensure maximum excitation of the NMR signal, which is optimal for quantitative measurements.[9]

Step-by-Step Methodology:
  • Sample and Standard Preparation :

    • Using a calibrated analytical balance with high precision (e.g., 0.01 mg readability), accurately weigh approximately 15-20 mg of this compound into a clean, dry vial.[8]

    • To the same vial, add an accurately weighed amount (approximately 8-12 mg) of a certified internal standard, such as dimethyl sulfone (purity >99.5%).[8] The goal is to achieve a near 1:1 molar ratio between the analyte and the standard to optimize integration accuracy.

    • Record the exact weights of both the analyte and the internal standard.

  • Dissolution :

    • Add a precise volume (e.g., 0.75 mL) of DMSO-d₆ to the vial.[1]

    • Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication. A clear, homogenous solution is essential for accurate results.

  • NMR Tube Preparation :

    • Transfer the solution to a high-quality 5 mm NMR tube.

    • Cap the tube securely to prevent solvent evaporation.

  • NMR Data Acquisition :

    • Insert the sample into a calibrated NMR spectrometer (e.g., 400 MHz or higher).

    • Allow the sample temperature to equilibrate (typically 2-5 minutes).

    • Acquire the ¹H NMR spectrum using quantitative parameters:

      • Pulse Program : A standard single-pulse experiment (e.g., 'zg' on Bruker systems).[10]

      • Pulse Angle : 90°

      • Relaxation Delay (d1) : ≥ 30 seconds

      • Number of Scans (ns) : 16 to 64, to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[11]

      • Acquisition Time (aq) : 3-4 seconds

      • Temperature : Maintain a constant temperature, e.g., 298 K.[10]

  • Data Processing :

    • Apply a gentle exponential window function (e.g., line broadening of 0.3 Hz) to improve the S/N without significantly distorting the peak shape.

    • Perform Fourier transformation.

    • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.[10]

  • Quantification and Purity Calculation :

    • Identify a well-resolved, characteristic signal for this compound that does not overlap with any other signals. The singlet corresponding to the methoxy group protons (-OCH₃) is an ideal candidate.

    • Identify the singlet for the internal standard (dimethyl sulfone).

    • Integrate the selected analyte peak and the internal standard peak over a sufficiently wide range to encompass the entire signal.

    • Calculate the purity of this compound using the following equation[3]:

      Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)

      Where:

      • I : Integral area of the signal

      • N : Number of protons giving rise to the signal

      • MW : Molecular weight

      • m : Mass

      • Purity : Purity of the standard

Visualizing the Workflow and Logic

To better illustrate the processes and the decision-making framework, the following diagrams are provided.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Calculation weigh_analyte Accurately weigh This compound weigh_std Accurately weigh Internal Standard (DMSO₂) weigh_analyte->weigh_std dissolve Dissolve in DMSO-d₆ weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H Spectrum (d1 ≥ 30s, 90° pulse) transfer->acquire process Phasing & Baseline Correction acquire->process integrate Integrate Analyte & Standard Peaks process->integrate calculate Calculate Absolute Purity using qNMR Equation integrate->calculate

Caption: Workflow for purity determination by qNMR.

Method_Selection start Purity Assay Required need_abs_purity Absolute Purity Needed? start->need_abs_purity qnmr Choose qNMR need_abs_purity->qnmr Yes no_analyte_std Analyte Reference Standard Available? need_abs_purity->no_analyte_std No hplc_area HPLC (Area %) trace_impurities Trace Impurity (<0.1%) Detection? trace_impurities->hplc_area No hplc_quant Choose HPLC trace_impurities->hplc_quant Yes no_analyte_std->qnmr No no_analyte_std->trace_impurities Yes

Caption: Logical framework for analytical method selection.

Conclusion: An Orthogonal Approach for Comprehensive Validation

Both qNMR and HPLC are powerful, validated techniques for the purity assessment of this compound.[1] HPLC excels in providing a detailed impurity profile with high sensitivity, making it ideal for detecting trace-level impurities.[6] Conversely, qNMR offers a direct, accurate, and precise method for determining absolute purity without the need for an analyte-specific reference standard, making it an invaluable tool in early drug development and for the certification of reference materials.[5][12]

For the most comprehensive and robust purity validation, an orthogonal approach combining both techniques is highly recommended.[4] This dual-method strategy ensures the highest level of confidence in the quality of your material, providing a complete picture of both the bulk purity and the impurity profile, a critical consideration for researchers, scientists, and drug development professionals.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Journal of Pharmaceutical Sciences, 39(5), 337-346.
  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. TrAC Trends in Analytical Chemistry, 35, 5-26.
  • QNMR – a modern alternative to HPLC. (n.d.). Almac Group. [Link]

  • Rundlöf, T., & LeGresley, A. (2015). Quantitative 1H Nuclear Magnetic Resonance (qNMR)
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass Laboratories Inc. [Link]

  • Gökbulut, B., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules.
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (2021). ACS Omega, 6(45), 30098–30105.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative 1H NMR: development and potential of a method for natural products analysis.
  • A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. [Link]

  • Purity by Absolute qNMR Instructions. (n.d.). University of Illinois Urbana-Champaign. [Link]

  • qNMR. (n.d.). BIPM. [Link]

  • qNMR: top tips for optimised sample prep. (2019). Manufacturing Chemist. [Link]

  • Quantitative NMR Spectroscopy.docx. (2017). University of Oxford. [Link]

  • Quantitative NMR Assays (qNMR). (n.d.). Bruker. [Link]

Sources

A Comparative Guide to Synthetic Strategy: 2-Amino-4'-methoxyacetophenone vs. 2-Amino-4'-chloroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of organic synthesis, the selection of a starting material is a critical decision that dictates reaction pathways, efficiency, and the properties of the final product. This guide offers an in-depth comparison of two structurally similar yet electronically distinct building blocks: 2-Amino-4'-methoxyacetophenone and 2-Amino-4'-chloroacetophenone. Both are key intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[1][2][3] Our focus will be on how the para-substituent—an electron-donating methoxy group versus an electron-withdrawing chloro group—fundamentally alters the molecule's reactivity, thereby influencing synthetic design and outcomes.

This analysis is tailored for researchers, scientists, and drug development professionals, providing not just protocols, but the underlying chemical logic to empower informed decision-making in the laboratory.

Physicochemical Properties: A Foundation for Reactivity

Before delving into reaction dynamics, a review of the fundamental physical properties of these compounds is essential for practical experimental design, including solvent choice and purification strategies.

PropertyThis compound2-Amino-4'-chloroacetophenone
CAS Number 40513-43-7 (Base)[4], 3883-94-1 (HCl salt)[5]7644-03-3[6]
Molecular Formula C₉H₁₁NO₂[4]C₈H₈ClNO[6]
Molecular Weight 165.19 g/mol [4]170.62 g/mol [6]
Appearance Typically supplied as a hydrochloride salt: white to tan powderCrystalline solid
Melting Point 190-193 °C (hydrochloride salt)[7]Data not consistently available

The Core Distinction: Electronic Effects and Predicted Reactivity

The divergent synthetic utility of these two molecules stems directly from the electronic nature of the para-substituent on the acetophenone ring. The methoxy group (-OCH₃) is a strong activating group, while the chloro group (-Cl) is a deactivating group.[8] This classification is a result of the interplay between two fundamental electronic influences: the resonance effect (+R or -R) and the inductive effect (+I or -I).

  • This compound: The methoxy group exerts a powerful electron-donating resonance effect (+R) by delocalizing a lone pair of electrons from its oxygen atom into the aromatic ring.[9] This is countered by a weaker electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity. The resonance effect is dominant, leading to a significant increase in electron density across the entire aromatic system.[10] This heightened electron density enhances the nucleophilicity of the ortho-amino group, making it more reactive toward electrophiles.

  • 2-Amino-4'-chloroacetophenone: The chloro group exhibits a strong electron-withdrawing inductive effect (-I) because of chlorine's high electronegativity.[11] It also has a weak electron-donating resonance effect (+R) from its lone pairs. In this case, the inductive effect strongly outweighs the resonance effect.[10] The net result is a withdrawal of electron density from the aromatic ring, which deactivates the system and reduces the nucleophilicity of the amino group compared to its methoxy-substituted counterpart.

G cluster_methoxy This compound cluster_chloro 2-Amino-4'-chloroacetophenone M_Struct Ring (e⁻ rich) M_Effect1 Strong +R Effect (Donating) M_Struct->M_Effect1 Dominant M_Effect2 Weak -I Effect (Withdrawing) M_Struct->M_Effect2 M_Sub Methoxy (-OCH₃) M_Sub->M_Struct M_Result Overall Activating M_Effect1->M_Result M_Effect2->M_Result M_Reactivity Increased Nucleophilicity of Amino Group M_Result->M_Reactivity C_Struct Ring (e⁻ poor) C_Effect1 Weak +R Effect (Donating) C_Struct->C_Effect1 C_Effect2 Strong -I Effect (Withdrawing) C_Struct->C_Effect2 Dominant C_Sub Chloro (-Cl) C_Sub->C_Struct C_Result Overall Deactivating C_Effect1->C_Result C_Effect2->C_Result C_Reactivity Decreased Nucleophilicity of Amino Group C_Result->C_Reactivity

Caption: Electronic effects of methoxy vs. chloro substituents.

A Case Study: Synthesis of 2-Aryl-4-quinolones (Azaflavones)

The synthesis of quinolones, which are important scaffolds in medicinal chemistry, often utilizes ortho-amino acetophenones as precursors.[12] The reaction typically proceeds via acylation of the amino group followed by an intramolecular cyclization. This provides an excellent platform to compare the performance of our two subject compounds.

The workflow involves two key steps:

  • Amide Formation: Reaction of the 2-aminoacetophenone with an aroyl chloride to form an intermediate N-(2-acetylphenyl)benzamide.

  • Cyclization: Base-catalyzed intramolecular condensation to yield the final 2-aryl-4-quinolone.

G Start_M 2-Amino-4'-methoxy- acetophenone Reagent1 Aroyl Chloride, Pyridine Start_M->Reagent1 Start_C 2-Amino-4'-chloro- acetophenone Start_C->Reagent1 Intermediate Amide Intermediate Reagent1->Intermediate Reagent2 Base (e.g., KOH), Heat Intermediate->Reagent2 Product_M Methoxy-substituted 2-Aryl-4-quinolone Reagent2->Product_M Product_C Chloro-substituted 2-Aryl-4-quinolone Reagent2->Product_C

Caption: General workflow for 2-Aryl-4-quinolone synthesis.

Experimental Protocols

The following are generalized, self-validating protocols. The key distinction lies in the anticipated reaction kinetics; the more nucleophilic methoxy derivative is expected to react faster and/or under milder conditions than the chloro derivative.

Step 1: Synthesis of N-(2-acetyl-5-substituted-phenyl)benzamide (Amide Intermediate)

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-amino-4'-substituted-acetophenone (1.0 eq) in anhydrous pyridine (10 mL/g).

  • Addition: Cool the solution to 0 °C in an ice bath. Add benzoyl chloride (1.1 eq) dropwise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature.

    • For this compound: Stir for 2-4 hours.

    • For 2-Amino-4'-chloroacetophenone: Stir for 6-12 hours, or gently heat to 40 °C if the reaction is sluggish.

  • Monitoring: Track the disappearance of the starting material using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Work-up: Pour the reaction mixture into ice-cold 1M HCl (50 mL).

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the amide intermediate.

Step 2: Base-Catalyzed Cyclization to form 2-Aryl-4-quinolone

  • Setup: To a solution of the amide intermediate (1.0 eq) in ethanol (15 mL/g), add an aqueous solution of potassium hydroxide (4.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 80 °C).

    • For the methoxy-intermediate: Reflux for 4-6 hours.

    • For the chloro-intermediate: Reflux for 8-16 hours.

  • Monitoring: Monitor the formation of the product by TLC.

  • Work-up: After cooling to room temperature, neutralize the mixture with 2M HCl.

  • Isolation: Collect the precipitate by vacuum filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from ethanol or purify via column chromatography to obtain the final quinolone.

Anticipated Experimental Data Comparison

This table summarizes the expected outcomes based on the principles of chemical reactivity discussed. The electron-donating methoxy group facilitates both the initial acylation and the subsequent cyclization, leading to more efficient synthesis.

ParameterThis compound Route2-Amino-4'-chloroacetophenone RouteRationale
Amide Formation Time 2-4 hours @ RT6-12 hours @ RT or requires heatHigher nucleophilicity of the amino group due to the +R effect of -OCH₃.
Cyclization Time 4-6 hours8-16 hoursEnhanced electron density on the ring facilitates the intramolecular attack.
Overall Yield Good to Excellent (e.g., >80%)Moderate to Good (e.g., 50-75%)Faster, more complete reactions typically lead to higher yields and fewer side products.
Reaction Conditions Milder (lower temp, shorter time)Harsher (higher temp, longer time)The deactivated nature of the chloro-substituted ring requires more energy input.

Broader Synthetic Applications

While the quinolone synthesis provides a direct comparison, the unique electronic properties of each molecule lend them to other distinct applications.

  • 2-Amino-4'-chloroacetophenone is a versatile intermediate for various pharmaceuticals, including analgesics and anti-inflammatory drugs.[1][3] It is also used in creating dyes and pigments and serves as a reactant for preparing inhibitors of the Platelet-Derived Growth Factor Receptor β (PDGF-Rβ), which is relevant in oncology research.[13] The chloro-group can also serve as a synthetic handle for cross-coupling reactions, further expanding its utility.

  • This compound is a valuable precursor for natural product analogs like flavonoids and chalcones, which have been investigated for their anticancer properties.[14][15] Its role as a building block extends to various antibacterial and anti-inflammatory agents.[2]

Conclusion: A Strategic Choice for Synthesis

The choice between this compound and 2-Amino-4'-chloroacetophenone is a strategic one, hinging on the desired reaction pathway and target molecule properties.

Choose this compound when:

  • High reactivity and nucleophilicity are required.

  • The synthetic route involves electrophilic attack on the amino group or the aromatic ring.

  • Milder reaction conditions and shorter reaction times are a priority.

Choose 2-Amino-4'-chloroacetophenone when:

  • A less reactive, more controlled reaction is desired.

  • The electron-withdrawing nature of the chloro group is beneficial for the target's final electronic properties or biological activity.

  • The chloro-substituent is intended to be a site for subsequent chemical modification (e.g., nucleophilic aromatic substitution or cross-coupling).

By understanding the fundamental electronic differences between these two building blocks, researchers can design more efficient, logical, and successful synthetic strategies, accelerating the pace of discovery in chemical and pharmaceutical development.

References

  • Chem-Impex. (n.d.). 2-Amino-4'-chloroacetophenone.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: this compound hydrochloride.
  • ChemBK. (2024, April 9). This compound.
  • MDPI. (2021, November 5). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs.
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A Comparative Guide to the Bioactivity of 2-Amino-4'-methoxyacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 2-amino-4'-methoxyacetophenone scaffold serves as a privileged starting point for the synthesis of a diverse array of bioactive molecules.[1][2] Its derivatives, particularly chalcones and Schiff bases, have garnered significant attention for their promising pharmacological activities, including potent antimicrobial, antifungal, and anticancer effects.[1][3][4] This technical guide offers an in-depth comparison of the bioactivity of various this compound derivatives, supported by experimental data from peer-reviewed literature. We will explore the structure-activity relationships that govern their efficacy and provide detailed experimental protocols for key bioactivity assays.

The Versatile Scaffold: this compound

This compound is a versatile building block in organic synthesis.[5][6] The presence of an amino group and a ketone functional group allows for a variety of chemical transformations, most notably the Claisen-Schmidt condensation to form chalcones and condensation reactions with primary amines to yield Schiff bases.[3][7] These reactions provide a straightforward route to a vast library of derivatives with diverse biological properties.

Comparative Bioactivity Analysis

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the aromatic rings. The following sections and data tables provide a comparative analysis of their performance in key therapeutic areas.

Antimicrobial and Antifungal Activity

Derivatives of this compound have demonstrated significant activity against a spectrum of pathogenic bacteria and fungi.[4][8] Chalcones, a prominent class of these derivatives, are thought to exert their antimicrobial effects through the reactivity of their α,β-unsaturated keto group, which can interact with nucleophilic groups in essential microbial proteins.[3][9]

Table 1: Comparative Antimicrobial and Antifungal Activity of this compound Derivatives

Derivative TypeSpecific Compound/ModificationTarget Organism(s)Activity Metric (e.g., MIC, Zone of Inhibition)Reference(s)
Schiff Base Derived from p-aminophenol and anisaldehydeEscherichia coli, Staphylococcus aureusMIC: 250 µg/ml (E. coli), 62.5 µg/ml (S. aureus); MBC: 500 µg/ml (E. coli), 125 µg/ml (S. aureus)[7]
Chalcone Unsubstituted and 4-chloro derivativesMicrosporum gypseumSuperior activity compared to ketoconazole[9]
Chalcone General 4'-amino chalconesA. niger, C. albicans, R. oryzaeSignificant antifungal activity[3]
Schiff Base Metal complexes (Co(II), Ni(II)) of 2-aminopyridine and 2-methoxybenzaldehyde derivativeStaphylococcus aureus, Escherichia coli, Mucor specie, Candida albicansMetal complexes showed enhanced activity compared to the Schiff base ligand.[10][11]
Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound derivatives.[1][4] These compounds have shown cytotoxic effects against various human cancer cell lines, often through the induction of apoptosis (programmed cell death).[1] The presence of methoxy and amino groups on the chalcone scaffold has been identified as a crucial factor for their anticancer and multidrug resistance reversal potential.

Table 2: Comparative Anticancer Activity of this compound Derivatives

Derivative TypeSpecific Compound/ModificationCancer Cell Line(s)Activity Metric (IC50)Reference(s)
Chalcone (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-oneT47D (Breast Cancer)5.28 µg/mL[4]
Chalcone 2-hydroxy-4-methoxyacetophenone derivatives (LY-2, LY-8, LY-10)MCF-7 (Breast), HT29 (Colorectal), A549 (Lung)4.61 to 9 µM
Chalcone 5-demethyltangeritin (5-hydroxy-6,7,8,4′-TeMF)PC3 (Prostate Cancer)11.8 µM
Chromene 2-amino-4-(3-bromo-4,5-dimethoxy-phenyl)-3-cyano-4H-chromenes (MX-116407)Calu-6 (Lung Tumor Xenograft)Highly active, producing tumor regressions[12]

Structure-Activity Relationship and Mechanistic Insights

The bioactivity of these derivatives is intrinsically linked to their chemical structure. For instance, in chalcones, electron-donating groups like methoxy and ethoxy at the para-position of the aromatic rings can enhance anti-inflammatory activity.[1] The α,β-unsaturated ketone moiety is a critical pharmacophore for the anticancer and antimicrobial effects of many chalcones.

The proposed mechanism of action for the anticancer effects often involves the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to a decrease in mitochondrial membrane potential and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[1]

Visualizing the Chemistry and Biology

To better understand the structural relationships and experimental processes, the following diagrams are provided.

cluster_synthesis Synthesis of Bioactive Derivatives 2-Amino-4-methoxyacetophenone 2-Amino-4-methoxyacetophenone Chalcone Chalcone 2-Amino-4-methoxyacetophenone->Chalcone Claisen-Schmidt Condensation Schiff_Base Schiff_Base 2-Amino-4-methoxyacetophenone->Schiff_Base Condensation Reaction Aldehyde Aldehyde Aldehyde->Chalcone Primary_Amine Primary_Amine Primary_Amine->Schiff_Base

Caption: Synthesis pathways for chalcone and Schiff base derivatives.

Derivative This compound Derivative ROS Increased Reactive Oxygen Species (ROS) Derivative->ROS MMP Decreased Mitochondrial Membrane Potential ROS->MMP Cytochrome_c Cytochrome c Release MMP->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed apoptotic pathway induced by derivatives.

Experimental Protocols

Reproducibility is a cornerstone of scientific integrity. The following are standardized protocols for assessing the bioactivity of this compound derivatives.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: Culture the microbial strain overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration (e.g., 10^5 CFU/mL).

  • Serial Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Conclusion and Future Perspectives

The derivatives of this compound represent a promising class of compounds with a broad spectrum of biological activities. The ease of their synthesis and the tunability of their structure make them attractive candidates for further drug development. Future research should focus on optimizing the lead compounds to enhance their potency and selectivity, as well as conducting in-depth mechanistic studies to fully elucidate their modes of action. The development of derivatives that can overcome multidrug resistance in cancer remains a particularly important avenue for investigation.

References

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A Comparative Guide to the Structural Validation of 2-Amino-4'-methoxyacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Structural Elucidation of 2-Amino-4'-methoxyacetophenone Derivatives

In the landscape of pharmaceutical research and development, the unequivocal structural validation of novel chemical entities is paramount. This guide provides a detailed comparative analysis of the primary analytical techniques used to confirm the structure of this compound and its derivatives. As a class of compounds with significant potential in medicinal chemistry, ensuring their structural integrity is a critical step in the drug discovery pipeline. This document, written from the perspective of a Senior Application Scientist, offers in-depth technical insights and field-proven advice to navigate the complexities of structural validation.

Introduction to this compound

This compound serves as a versatile building block in the synthesis of various biologically active molecules.[1][2] Its derivatives have garnered interest for their potential therapeutic applications, making their precise characterization a non-negotiable aspect of research. The presence of an amino group, a methoxy group, and an acetophenone core presents a unique analytical challenge that requires a multi-faceted approach for unambiguous structural confirmation.

The Analytical Gauntlet: A Multi-Technique Approach

No single analytical method can provide a complete structural picture. A synergistic combination of spectroscopic and spectrometric techniques is essential for a comprehensive and trustworthy validation. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Crystallography.

Orthogonal Validation Workflow

A robust validation strategy employs multiple, independent techniques to confirm the structure.

Structural Validation Workflow cluster_synthesis Synthesis & Purification cluster_primary Primary Structural Confirmation cluster_secondary Functional Group & Purity Analysis cluster_definitive Definitive Structure Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Initial Structure Hypothesis MS Mass Spectrometry (HRMS) Purification->MS Molecular Weight Confirmation FTIR FT-IR Spectroscopy NMR->FTIR Functional Group Confirmation XRay X-ray Crystallography (If crystallizable) NMR->XRay Absolute Configuration HPLC HPLC Analysis MS->HPLC Purity Assessment MS->XRay Absolute Configuration FTIR->XRay Absolute Configuration HPLC->XRay Absolute Configuration

Caption: A logical workflow for the comprehensive structural validation of novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy
  • Principle: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • Experimental Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Interpretation:

    • Chemical Shift (δ): The position of the signals indicates the electronic environment of the protons. For a typical this compound derivative, expect aromatic protons in the δ 6.5-8.0 ppm range, the methoxy protons around δ 3.8 ppm, and the acetyl methyl protons around δ 2.5 ppm.[3][4] The protons of the amino group can appear over a broad range and may be exchangeable with D₂O.

    • Integration: The area under each peak is proportional to the number of protons it represents.

    • Splitting Patterns (Multiplicity): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) reveals the number of neighboring protons.

¹³C NMR Spectroscopy
  • Principle: ¹³C NMR provides information on the number and types of carbon atoms in the molecule.

  • Experimental Protocol:

    • Sample Preparation: A more concentrated sample (20-50 mg) is often required compared to ¹H NMR.

    • Data Acquisition: Typically requires a longer acquisition time than ¹H NMR. Proton-decoupled spectra are standard to simplify the spectrum to single lines for each unique carbon.

  • Data Interpretation:

    • Chemical Shift (δ): The carbonyl carbon of the acetophenone group is highly deshielded and appears around δ 196-198 ppm.[3][5] Aromatic carbons resonate in the δ 110-165 ppm range, the methoxy carbon around δ 55 ppm, and the acetyl methyl carbon around δ 26 ppm.[3]

2D NMR Techniques (COSY, HSQC, HMBC)

For more complex derivatives, 2D NMR experiments are invaluable for unambiguously assigning proton and carbon signals and establishing connectivity within the molecule.

Technique Information Provided Application for this compound Derivatives
COSY Correlates protons that are coupled to each other (typically through 2-3 bonds).Confirms the connectivity of protons on the aromatic ring.
HSQC Correlates protons directly attached to carbons.Links proton signals to their corresponding carbon signals.
HMBC Correlates protons to carbons over longer ranges (typically 2-3 bonds).Establishes key connectivities, such as between the acetyl protons and the carbonyl carbon, and between the methoxy protons and the aromatic ring.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the crucial information of the molecular weight of the compound and can offer insights into its fragmentation pattern, further confirming the structure.

  • Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition.

  • Experimental Protocol:

    • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

    • Ionization: Electrospray ionization (ESI) is a common soft ionization technique suitable for these derivatives.

    • Analysis: The ions are separated based on their m/z ratio in a mass analyzer (e.g., TOF, Orbitrap).

  • Data Interpretation: The molecular ion peak [M+H]⁺ will correspond to the molecular weight of the derivative plus the mass of a proton. The high accuracy of HRMS allows for the confirmation of the molecular formula. The fragmentation pattern can also be analyzed to identify characteristic fragments, such as the loss of the acetyl group or the methoxy group.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule.

  • Principle: Molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds.

  • Experimental Protocol:

    • Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or in solution.

    • Data Acquisition: The FT-IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Interpretation: Key characteristic absorption bands for this compound derivatives include:

    • N-H stretching: Two bands in the 3300-3500 cm⁻¹ region for the primary amine.[7]

    • C=O stretching: A strong absorption band around 1650-1680 cm⁻¹ for the ketone.[8]

    • C-O stretching: An absorption band around 1250 cm⁻¹ for the aryl ether.[9]

    • Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.[9]

High-Performance Liquid Chromatography (HPLC): The Purity Check

HPLC is an essential technique for assessing the purity of the synthesized derivative.

  • Principle: The compound is separated from impurities based on its differential partitioning between a stationary phase and a mobile phase.

  • Experimental Protocol:

    • Method Development: A reverse-phase C18 column is commonly used. The mobile phase typically consists of a mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape.[10][11]

    • Sample Preparation: A dilute solution of the compound is prepared in the mobile phase and filtered before injection.[12]

    • Data Acquisition: The separation is monitored using a UV detector, typically at a wavelength where the compound has strong absorbance.[10]

  • Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.[10] A purity of >95% is generally required for further biological testing.

Single-Crystal X-ray Crystallography: The Definitive Answer

When a suitable single crystal can be grown, X-ray crystallography provides the unambiguous, three-dimensional structure of the molecule.[13][14]

  • Principle: X-rays are diffracted by the electrons in a crystal, and the resulting diffraction pattern can be used to calculate the electron density map and thus the atomic positions.[14]

  • Experimental Protocol:

    • Crystallization: This is often the most challenging step. Techniques include slow evaporation, vapor diffusion, and cooling of a saturated solution.[15][16]

    • Data Collection: A suitable crystal is mounted on a diffractometer and exposed to an X-ray beam.

    • Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure.

  • Data Interpretation: The final output is a 3D model of the molecule, providing precise bond lengths, bond angles, and stereochemistry. This technique is considered the "gold standard" for structural determination.[17][18]

Comparative Summary

Technique Strengths Limitations Key Information Provided
¹H & ¹³C NMR Provides detailed structural framework and connectivity.Can be complex for intricate molecules; requires pure sample.Proton and carbon environments, connectivity.
Mass Spectrometry High sensitivity; provides accurate molecular weight and formula.Does not provide stereochemical information; fragmentation can be complex.Molecular weight, elemental composition.[19]
FT-IR Spectroscopy Fast, non-destructive, excellent for functional group identification.Provides limited information on the overall molecular structure.Presence of key functional groups.
HPLC Excellent for purity determination and quantification.Does not provide structural information.Purity of the compound.[20][21]
X-ray Crystallography Provides the absolute, unambiguous 3D structure.Requires a suitable single crystal, which can be difficult to obtain.Precise bond lengths, angles, and stereochemistry.[22]

Conclusion

The structural validation of this compound derivatives requires a rigorous and multi-faceted analytical approach. While NMR and MS provide the foundational structural information, FT-IR and HPLC are crucial for confirming functional groups and assessing purity. For definitive proof of structure, particularly for novel compounds or those with stereocenters, single-crystal X-ray crystallography is unparalleled. By employing these techniques in a complementary fashion, researchers can ensure the scientific integrity of their work and build a solid foundation for further drug development endeavors.

References

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  • Subramanian, M. K., Anbarasan, P. M., Ilangovan, V., & Moorthy Babu, S. (2008). FT-IR, NIR-FT-Raman and gas phase infrared spectra of 3-aminoacetophenone by density functional theory and ab initio Hartree-Fock calculations. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 71(1), 59–67.
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A Comparative Spectroscopic Guide to 2-Amino-4'-methoxyacetophenone and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and synthetic chemistry, the precise identification of molecular structure is paramount. Positional isomers—compounds sharing the same molecular formula but differing in the arrangement of substituents on a core structure—can exhibit vastly different pharmacological, toxicological, and chemical properties. This guide provides an in-depth spectroscopic comparison of 2-Amino-4'-methoxyacetophenone and two of its key positional isomers: 3-Amino-4-methoxyacetophenone and 2-Amino-5-methoxyacetophenone. Understanding the subtle yet significant differences in their spectral data is crucial for researchers in quality control, process development, and drug discovery.

This document is structured to provide not just the data, but the underlying scientific principles that govern the observed spectral characteristics. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), offering both theoretical insights and practical experimental protocols.

The Isomers in Focus

The strategic placement of amino (-NH₂) and methoxy (-OCH₃) groups on the acetophenone framework dictates the electronic environment of each atom, leading to unique spectroscopic fingerprints.

Compound Name Structure Key Structural Feature
This compound Structure to be renderedAmino group is ortho to the acetyl group.
3-Amino-4'-methoxyacetophenone Structure to be renderedAmino group is meta to the acetyl group.
2-Amino-5-methoxyacetophenone Structure to be renderedAmino group is ortho to the acetyl group, methoxy is meta.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for distinguishing between positional isomers. The chemical shift (δ) and coupling patterns of protons (¹H NMR) and carbons (¹³C NMR) provide a detailed map of the molecule's connectivity.

Causality Behind NMR Distinctions

The electronic nature of the substituents heavily influences the magnetic environment of nearby nuclei.

  • Amino Group (-NH₂): A strong electron-donating group (EDG) that increases electron density on the aromatic ring, particularly at the ortho and para positions. This "shielding" effect causes the corresponding protons and carbons to resonate at a lower chemical shift (upfield).

  • Methoxy Group (-OCH₃): Also an electron-donating group, contributing to shielding effects.

  • Acetyl Group (-COCH₃): An electron-withdrawing group (EWG) that decreases electron density on the ring, especially at the ortho and para positions. This "deshielding" causes nuclei at these positions to resonate at a higher chemical shift (downfield).

The interplay of these effects, dictated by the substituent positions, is what allows for unambiguous isomer identification. Aromatic protons typically appear in the 6.5-8.5 ppm range[1][2][3].

¹H NMR Data Comparison
Isomer Approx. δ (ppm) - Aromatic Protons Key Distinguishing Features
This compound H3: ~6.2 ppm (d), H5: ~6.1 ppm (dd), H6: ~7.6 ppm (d)The strong shielding from the ortho -NH₂ group pushes H3 and H5 significantly upfield. H6 is downfield due to the proximity to the -COCH₃ group.
3-Amino-4'-methoxyacetophenone H2: ~7.3 ppm (d), H5: ~7.3 ppm (dd), H6: ~6.7 ppm (d)Protons H2 and H5 are deshielded by the acetyl group, while H6 is shielded by the methoxy group. The splitting patterns are characteristic of a 1,2,4-trisubstituted ring[1].
2-Amino-5-methoxyacetophenone H3: ~6.3 ppm (d), H4: ~6.8 ppm (dd), H6: ~7.1 ppm (d)The ortho amino group shields H3. The splitting pattern will differ from the 2,4-isomer due to the different arrangement of substituents.

Note: The exact chemical shifts can vary based on the solvent and concentration.

¹³C NMR Data Comparison

Aromatic carbons resonate between 120-150 ppm[2][3]. The number of unique signals directly reflects the molecule's symmetry.

Isomer Approx. δ (ppm) - Carbonyl Carbon (C=O) Approx. δ (ppm) - Aromatic Carbons Key Distinguishing Features
This compound ~198 ppm6 unique signals expected.The chemical shifts of C1-C6 will be distinct due to the unique electronic environment created by the substituent pattern.
3-Amino-4'-methoxyacetophenone ~197 ppm6 unique signals expected.The carbon attached to the amino group (C3) will be significantly shielded compared to the other isomers.
2-Amino-5-methoxyacetophenone ~199 ppm6 unique signals expected.The pattern of shielded and deshielded aromatic carbons will be unique to this substitution pattern.
Experimental Protocol: NMR Spectroscopy

A generalized protocol for acquiring high-quality NMR data is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as a reference for chemical shifts (δ = 0.00 ppm).

  • Data Acquisition: Record the ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire a proton-decoupled spectrum to obtain single lines for each unique carbon, which simplifies interpretation. This requires a larger number of scans compared to ¹H NMR.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_analysis Data Analysis A Weigh 5-10 mg of Isomer B Dissolve in 0.6 mL Deuterated Solvent A->B C Add TMS Standard B->C D Acquire ¹H Spectrum C->D E Acquire ¹³C Spectrum (Proton Decoupled) C->E F Process Spectra (Fourier Transform, Phasing) D->F E->F G Analyze Chemical Shifts, Coupling Patterns, & Integrals F->G H Structure Elucidation G->H

Caption: General workflow for NMR analysis of isomers.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is excellent for confirming the presence of key functional groups. While all three isomers will show characteristic peaks for the amino, carbonyl, and methoxy groups, the exact frequencies of these vibrations are sensitive to the electronic effects of their neighbors.

Causality Behind IR Distinctions

The position of a vibrational band is determined by the bond strength and the masses of the atoms involved.

  • Carbonyl (C=O) Stretch: The C=O bond in aromatic ketones typically appears around 1685-1666 cm⁻¹[4]. Electron-donating groups on the ring increase the single-bond character of the C=O bond through resonance, lowering its stretching frequency.

  • Amino (N-H) Stretch: Primary amines show two distinct N-H stretching bands (symmetric and asymmetric) in the 3500-3300 cm⁻¹ region[5][6]. The position can be affected by hydrogen bonding.

  • C-H Bending (Out-of-Plane): The pattern of C-H "oop" vibrations in the 900-675 cm⁻¹ region can be indicative of the substitution pattern on the aromatic ring[1].

IR Data Comparison
Isomer Approx. ν(C=O) (cm⁻¹) Approx. ν(N-H) (cm⁻¹) Key Distinguishing Features
This compound ~1650 cm⁻¹~3480, 3350 cm⁻¹The C=O frequency is significantly lowered due to strong intramolecular hydrogen bonding between the ortho-amino group and the carbonyl oxygen.
3-Amino-4'-methoxyacetophenone ~1675 cm⁻¹~3450, 3330 cm⁻¹The C=O frequency is higher than the 2-amino isomer as there is no intramolecular H-bonding. The frequency is still lowered from a standard ketone due to resonance effects.
2-Amino-5-methoxyacetophenone ~1655 cm⁻¹~3470, 3340 cm⁻¹Similar to the 2,4-isomer, the C=O frequency will be lowered due to intramolecular hydrogen bonding with the ortho-amino group. Subtle shifts may arise from the different methoxy position.
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: Prepare the solid sample as a potassium bromide (KBr) pellet. Mix ~1 mg of the isomer with ~100 mg of dry KBr powder and press into a transparent disc.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or a pure KBr pellet.

  • Sample Spectrum: Place the sample pellet in the spectrometer and record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. The instrument will automatically subtract the background.

  • Data Analysis: Identify the characteristic absorption bands and compare their frequencies to reference values.

UV-Visible Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The wavelength of maximum absorbance (λ_max) is influenced by the extent of conjugation and the nature of the substituents. Aromatic ketones typically exhibit two main absorption bands corresponding to π → π* and n → π* transitions[7][8][9].

Causality Behind UV-Vis Distinctions
  • Chromophores and Auxochromes: The acetophenone system is a chromophore (light-absorbing group). The -NH₂ and -OCH₃ groups are auxochromes, which modify the λ_max and intensity of the absorption.

  • Conjugation and Substituent Effects: Both -NH₂ and -OCH₃ are electron-donating groups that extend the conjugated system through their lone pairs of electrons. This extended conjugation lowers the energy gap between the HOMO and LUMO, resulting in a bathochromic shift (shift to longer λ_max). The magnitude of this shift depends on the position of the auxochrome relative to the carbonyl group.

UV-Vis Data Comparison
Isomer Approx. λ_max (nm) Key Distinguishing Features
This compound ~240 nm, ~350 nmA significant bathochromic shift is expected for the long-wavelength band due to the direct conjugation and potential for intramolecular hydrogen bonding which planarizes the molecule, enhancing conjugation.
3-Amino-4'-methoxyacetophenone ~235 nm, ~310 nmThe bathochromic shift is less pronounced compared to the 2-amino isomer because the amino group is not in direct conjugation with the carbonyl group.
2-Amino-5-methoxyacetophenone ~245 nm, ~340 nmThe spectrum will be similar to the 2,4-isomer, but the position of the methoxy group will cause subtle changes in the λ_max and molar absorptivity.
Experimental Protocol: UV-Vis Spectroscopy

UVVis_Workflow A Prepare Stock Solution (e.g., 1 mg/mL in Ethanol) B Perform Serial Dilutions to obtain a concentration within the linear range of the instrument A->B C Select Quartz Cuvettes B->C D Calibrate Spectrophotometer with a solvent blank C->D E Measure Absorbance Spectrum (typically 200-400 nm) D->E F Identify λ_max values E->F

Caption: Standard procedure for UV-Vis spectral acquisition.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule upon ionization.

Causality Behind MS Distinctions

All three isomers have the same molecular formula (C₉H₁₁NO₂) and therefore the same nominal molecular weight of 165 g/mol [10][11][12]. The molecular ion peak ([M]⁺) will appear at an m/z of 165. The differentiation lies in the relative abundance of the fragment ions. The fragmentation pathways are directed by the positions of the functional groups. A common fragmentation for acetophenones is the alpha-cleavage to lose the methyl group (-CH₃), resulting in a strong peak at m/z 150 (the acylium ion).

MS Data Comparison
Isomer Molecular Ion (m/z) Key Fragment Ions (m/z) Distinguishing Fragmentation Pathways
This compound 165150, 122The "ortho effect" can lead to unique fragmentation pathways, such as the loss of water or other small molecules involving the adjacent amino and acetyl groups.
3-Amino-4'-methoxyacetophenone 165150, 134The primary fragmentation will likely be the loss of the methyl group (m/z 150) and subsequent loss of CO (m/z 122).
2-Amino-5-methoxyacetophenone 165150, 122Fragmentation will be similar to the 2,4-isomer due to the ortho effect, but the relative intensities of the fragment ions may differ.
Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use Electron Impact (EI) ionization to generate the molecular ion and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural features.

Conclusion: A Multi-faceted Approach to Isomer Identification

Distinguishing between positional isomers like those of Amino-methoxyacetophenone requires a multi-spectroscopic approach. While Mass Spectrometry confirms the molecular weight, it is the combination of NMR, IR, and UV-Vis spectroscopy that provides the definitive structural elucidation.

  • ¹H and ¹³C NMR are the most definitive techniques, providing a detailed map of the carbon-hydrogen framework and revealing the precise placement of substituents through chemical shifts and coupling patterns.

  • IR Spectroscopy is highly effective at identifying intramolecular hydrogen bonding, which is a key differentiator for the ortho-amino isomers, as evidenced by the significant shift in the carbonyl stretching frequency.

  • UV-Vis Spectroscopy provides complementary information on the electronic structure and conjugation within the isomers, with ortho-isomers generally showing the most significant bathochromic shifts.

By understanding the principles behind each technique and carefully analyzing the resulting data, researchers can confidently identify and differentiate these closely related isomers, ensuring the integrity and success of their scientific endeavors.

References

  • Interpreting H-NMR Spectra Aromatic Molecule. (2024). YouTube.
  • Organic Chemistry at CU Boulder. (n.d.). Aromatics.
  • SpectraBase. (n.d.). 3'-Amino-4'-methoxyacetophenone.
  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 22). 2.10: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]

  • Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • UV-Vis Spectroscopy. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, November 25). 13.4: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-5-acetylaniline. Retrieved from [Link]

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A Comparative Guide to the Analytical Quantification of 2-Amino-4'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of 2-Amino-4'-methoxyacetophenone is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This aromatic amine is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), and its precise measurement is essential for process monitoring, quality control of final products, and toxicological assessments. This guide provides an in-depth comparison of the primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

Introduction to this compound

This compound, with the molecular formula C₉H₁₁NO₂ and a molar mass of 165.19 g/mol , is a substituted acetophenone.[1] Its structure, featuring a primary amine and a methoxy group on the aromatic ring, dictates the analytical strategies for its quantification. The presence of the amino group provides a site for derivatization, which can be advantageous for certain chromatographic techniques, while the aromatic chromophore allows for detection by UV-Vis spectrophotometry.

Comparative Overview of Analytical Methods

The choice of an analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. The following table provides a high-level comparison of the most common techniques.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) UV-Vis Spectrophotometry
Principle Separation based on partitioning between a stationary and a mobile phase.Separation of volatile compounds followed by mass-based detection.Measurement of light absorption by the analyte in a solution.
Selectivity High, especially with selective detectors like Diode Array (DAD) or Mass Spectrometry (MS).Very high, due to both chromatographic separation and mass fragmentation patterns.Low to moderate, susceptible to interference from other absorbing species.
Sensitivity High (ng/mL to pg/mL range).Very high (pg/mL to fg/mL range), especially with derivatization.Moderate (µg/mL to mg/mL range).
Sample Throughput Moderate to high.Moderate, sample preparation can be time-consuming.High.
Instrumentation Cost Moderate to high.High.Low.
Key Advantage Robustness and versatility for a wide range of compounds.Unparalleled selectivity and sensitivity for volatile and semi-volatile compounds.Simplicity, speed, and low cost.
Key Limitation May require method development for optimal separation.Requires analyte to be volatile or amenable to derivatization; thermal degradation is a risk.Prone to matrix interference and less specific than chromatographic methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of pharmaceutical compounds due to its robustness and versatility. For this compound, a reversed-phase HPLC method is the most suitable approach.

The Rationale Behind the Method

The choice of a reversed-phase C18 column is based on the non-polar nature of the stationary phase, which effectively retains the moderately polar this compound. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, allows for the elution of the analyte. The addition of an acid, such as formic or phosphoric acid, to the mobile phase is crucial for protonating the amino group of the analyte.[2][3] This protonation suppresses the interaction of the basic amine with residual acidic silanol groups on the silica-based stationary phase, leading to improved peak shape and reproducibility. A Diode Array Detector (DAD) is ideal for monitoring the elution, as it can provide spectral information to confirm the peak identity and purity.

Experimental Workflow: HPLC

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_start Accurately weigh standard and sample dissolve Dissolve in mobile phase or a suitable solvent prep_start->dissolve filter Filter through a 0.45 µm syringe filter dissolve->filter inject Inject into HPLC system filter->inject separate Separation on C18 column inject->separate detect Detection by DAD separate->detect integrate Integrate peak area detect->integrate calibrate Construct calibration curve integrate->calibrate quantify Quantify analyte concentration calibrate->quantify

Caption: Workflow for the quantification of this compound by HPLC.

Detailed HPLC Protocol
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (e.g., 40:60 v/v). The mobile phase should be degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound (typically around 240 nm and 310 nm).

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 100 µg/mL). Prepare a series of working standards by diluting the stock solution to cover the expected sample concentration range.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional selectivity and sensitivity, making it a powerful tool for the quantification of this compound, especially at trace levels. However, due to the polar nature of the amino group, direct analysis can be challenging, often requiring a derivatization step.

The Necessity of Derivatization

The primary amino group in this compound is polar and can interact with active sites in the GC inlet and column, leading to poor peak shape, tailing, and reduced sensitivity. Derivatization is a chemical modification process that converts the polar amino group into a less polar, more volatile, and more thermally stable functional group.[4] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common and effective derivatization strategy for compounds with active hydrogens.[1][4] The resulting trimethylsilyl (TMS) derivative is more amenable to GC analysis.

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_start Prepare sample and standard solutions derivatize Derivatize with a silylating agent (e.g., BSTFA) prep_start->derivatize extract Extract the derivatized analyte derivatize->extract inject Inject into GC-MS system extract->inject separate Separation on a capillary column inject->separate detect Detection by Mass Spectrometer (Scan or SIM mode) separate->detect integrate Integrate peak area of a characteristic ion detect->integrate calibrate Construct calibration curve integrate->calibrate quantify Quantify analyte concentration calibrate->quantify

Caption: Workflow for the quantification of this compound by GC-MS.

Detailed GC-MS Protocol
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (m/z 50-400) for initial identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification, monitoring characteristic fragment ions of the derivatized analyte.

  • Derivatization Procedure:

    • Evaporate a known volume of the sample or standard solution to dryness under a gentle stream of nitrogen.

    • Add 50 µL of a silylating reagent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Quantification: Create a calibration curve using the peak areas of a characteristic ion of the derivatized standard. Quantify the sample based on the peak area of the same ion.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simple and rapid technique that can be used for the quantification of this compound, provided the sample matrix is not overly complex and does not contain interfering substances that absorb at the same wavelength.

Principle and Applicability

This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[5] this compound possesses a chromophore (the substituted benzene ring) that absorbs UV radiation. By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration of the analyte can be determined. While less selective than chromatographic methods, its simplicity and speed make it suitable for rapid screening or for the analysis of relatively pure samples.

Experimental Workflow: UV-Vis Spectrophotometry

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Measurement cluster_data Data Processing prep_start Prepare stock and working standard solutions dissolve Dissolve sample in a suitable UV-transparent solvent prep_start->dissolve scan Scan for λmax dissolve->scan measure Measure absorbance of standards and samples at λmax scan->measure calibrate Construct calibration curve measure->calibrate quantify Calculate analyte concentration calibrate->quantify

Caption: Workflow for the quantification of this compound by UV-Vis Spectrophotometry.

Detailed UV-Vis Spectrophotometry Protocol
  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Solvent: A UV-transparent solvent in which this compound is soluble, such as methanol or ethanol.

  • Procedure:

    • Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Measure the absorbance of each standard at the predetermined λmax using the solvent as a blank. Plot a graph of absorbance versus concentration.

    • Sample Analysis: Prepare the sample solution in the same solvent, ensuring the concentration falls within the range of the calibration curve. Measure the absorbance of the sample solution at λmax.

  • Quantification: Determine the concentration of this compound in the sample by using the equation of the line from the calibration curve (y = mx + c, where y is the absorbance, m is the slope, x is the concentration, and c is the intercept).

Conclusion and Recommendations

The choice of the most appropriate analytical method for the quantification of this compound is contingent upon the specific requirements of the analysis.

  • For routine quality control of bulk material or formulations with a relatively clean matrix , HPLC-DAD is the recommended method. It offers a good balance of selectivity, sensitivity, and robustness.

  • For the determination of trace-level impurities or for bioanalytical studies where high sensitivity and selectivity are paramount , GC-MS with derivatization is the superior choice.

  • For rapid, preliminary screening or in situations with limited instrumentation , UV-Vis spectrophotometry can be a viable option, provided that matrix interferences are minimal and validated against a more selective method.

It is imperative that any chosen method is properly validated according to the relevant regulatory guidelines (e.g., ICH Q2(R1)) to ensure the accuracy, precision, and reliability of the analytical results. This includes assessing parameters such as specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Narang, A. S., Choudhury, D. R., & Richards, A. (1982). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science, 20(6), 235–237. Retrieved from [Link]

  • Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]

  • Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • Jackson, G. P., et al. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Enliven: Bio analytical Techniques, 1(1), 001.
  • da Silva, M. A., et al. (2018). Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives. Food Research International, 107, 613-618. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4'-Methoxyacetophenone on Newcrom R1 HPLC column. Retrieved from [Link]

  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]

  • SIELC Technologies. (n.d.). 2'-Hydroxy-4'-methoxyacetophenone. Retrieved from [Link]

  • Singh, G., et al. (2017). Synthetic approach towards 'Click' modified chalcone based organotriethoxysilanes; UV–Vis study. Journal of Molecular Structure, 1149, 834-843.
  • ResearchGate. (n.d.). UV spectral data for p-hydroxyacetophenone (1d). The absorption spectra.... Retrieved from [Link]

  • Agilent. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). Retrieved from [Link]

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A Comparative Guide to the In-Vitro Biological Activities of Compounds Synthesized from 2-Amino-4'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in-vitro biological performance of various classes of compounds synthesized from the versatile precursor, 2-Amino-4'-methoxyacetophenone. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, experimental evaluation, and comparative analysis of these novel compounds, supported by experimental data from peer-reviewed literature.

Introduction: The Potential of this compound in Medicinal Chemistry

This compound is a key starting material in the synthesis of a wide array of heterocyclic compounds and other derivatives. Its unique structural features, including an amino group, a methoxy group, and a reactive ketone, make it an ideal scaffold for generating diverse molecular architectures with significant pharmacological potential. The electron-donating nature of the amino and methoxy groups can influence the biological activity of the resulting molecules, making this precursor a focal point in the search for new therapeutic agents. This guide will focus on two prominent classes of compounds derived from this precursor: chalcones and pyrimidines, and compare their in-vitro anticancer, antimicrobial, and antioxidant activities.

Section 1: Chalcone Derivatives: Synthesis and Biological Evaluation

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are known for their broad spectrum of biological activities.[1] The synthesis of chalcone derivatives from this compound is typically achieved through the Claisen-Schmidt condensation reaction.

General Synthesis of Chalcone Derivatives

The synthesis involves the base-catalyzed condensation of this compound with various substituted benzaldehydes. The choice of the aldehyde determines the substitution pattern on one of the aromatic rings of the chalcone, allowing for the generation of a library of compounds with diverse electronic and steric properties.

G cluster_reactants Reactants cluster_reaction Reaction Conditions This compound This compound Chalcone Derivative Chalcone Derivative This compound->Chalcone Derivative Claisen-Schmidt Condensation Substituted Benzaldehyde Substituted Benzaldehyde Substituted Benzaldehyde->Chalcone Derivative Base Catalyst (e.g., NaOH or KOH) Base Catalyst (e.g., NaOH or KOH) Base Catalyst (e.g., NaOH or KOH)->Chalcone Derivative Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Chalcone Derivative

Caption: General synthesis of chalcone derivatives.

In-Vitro Anticancer Activity of Chalcone Derivatives

Numerous studies have demonstrated the potent cytotoxic effects of chalcone derivatives against a variety of human cancer cell lines. The α,β-unsaturated ketone moiety is believed to be a key pharmacophore, acting as a Michael acceptor and interacting with biological nucleophiles, including cysteine residues in proteins, thereby disrupting cellular processes and inducing apoptosis.[1]

The in-vitro anticancer activity is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. A lower IC50 value (the concentration of a compound required to inhibit the growth of 50% of a cell population) indicates higher cytotoxic potency.

Table 1: Comparative In-Vitro Anticancer Activity (IC50 in µM) of Representative Amino Chalcone Derivatives

Compound IDR Group (Substituent on Benzaldehyde)MGC-803 (Gastric Cancer)HCT-116 (Colon Cancer)MCF-7 (Breast Cancer)Reference
13e 3-Chloropropyl1.521.832.54[2]
13g Vinyl1.831.122.06[2]
13f 3-Hydroxypropyl3.014.284.45[2]
5-Fu (Control) -6.8214.412.1[2]

This table presents data for amino chalcone derivatives to illustrate the structure-activity relationship. While not all are explicitly synthesized from this compound, they represent the broader class of amino chalcones.

The data clearly indicates that certain amino chalcone derivatives exhibit significantly higher potency than the standard chemotherapeutic drug, 5-Fluorouracil (5-Fu), against the tested cancer cell lines.[2] The nature of the substituent on the benzaldehyde ring plays a crucial role in modulating the anticancer activity.

In-Vitro Antioxidant Activity of 2'-Aminochalcones

The antioxidant potential of 2'-aminochalcones has been investigated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[3] This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at 517 nm. A lower IC50 value signifies a higher antioxidant capacity.

Table 2: Comparative In-Vitro Antioxidant Activity (IC50 in µM) of 2'-Aminochalcones

Compound IDSubstituents on Ring BDPPH Scavenging IC50 (µM)Reference
5a 3,4-dihydroxy4.9[3]
5 4-hydroxyNot specified, but active[3]
6 4-methoxyLess effective[3]
Catechol (Control) -5.3[3]

The results highlight that the presence and position of hydroxyl groups on the chalcone scaffold are critical for antioxidant activity. Compound 5a , with two adjacent hydroxyl groups, demonstrated superior radical scavenging ability, even surpassing the standard antioxidant, catechol.[3]

Section 2: Pyrimidine Derivatives: Synthesis and Biological Evaluation

Pyrimidines are a class of nitrogen-containing heterocyclic compounds that form the backbone of nucleic acids and are present in many biologically active molecules.[4][5] The synthesis of pyrimidine derivatives often involves the cyclocondensation of a chalcone with a reagent like urea, thiourea, or guanidine.

General Synthesis of Pyrimidine Derivatives from Chalcones

The α,β-unsaturated ketone of a chalcone serves as an excellent Michael acceptor for the initial reaction with the nucleophilic amine of urea, thiourea, or guanidine, followed by an intramolecular condensation and dehydration to form the stable pyrimidine ring.

G cluster_reactants Reactants cluster_reaction Reaction Conditions Chalcone Derivative Chalcone Derivative Pyrimidine Derivative Pyrimidine Derivative Chalcone Derivative->Pyrimidine Derivative Cyclocondensation Urea/Thiourea/Guanidine Urea/Thiourea/Guanidine Urea/Thiourea/Guanidine->Pyrimidine Derivative Base Catalyst (e.g., NaOH) Base Catalyst (e.g., NaOH) Base Catalyst (e.g., NaOH)->Pyrimidine Derivative Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Pyrimidine Derivative Reflux Reflux Reflux->Pyrimidine Derivative

Caption: General synthesis of pyrimidine derivatives.

In-Vitro Antimicrobial Activity of Pyrimidine Derivatives

Pyrimidine derivatives are well-documented for their broad-spectrum antimicrobial properties.[4][5] Their efficacy is often evaluated using the agar well diffusion or disk diffusion method. In this assay, a standardized inoculum of a microorganism is spread on an agar plate, and the test compound is introduced into a well or onto a disk placed on the agar surface. The plate is then incubated, and the diameter of the zone of inhibition (the area around the well/disk where microbial growth is prevented) is measured. A larger zone of inhibition indicates greater antimicrobial activity.

Table 3: Comparative In-Vitro Antimicrobial Activity (Zone of Inhibition in mm) of Representative Pyrimidine Derivatives

Compound IDGram-Positive Bacteria (S. aureus)Gram-Negative Bacteria (E. coli)Fungi (C. albicans)Reference
3a Excellent ActivityExcellent ActivityExcellent Activity
3b Excellent ActivityExcellent ActivityExcellent Activity
4a Excellent ActivityExcellent ActivityExcellent Activity
4b Excellent ActivityExcellent ActivityExcellent Activity
9c Excellent ActivityExcellent ActivityExcellent Activity
10b Excellent ActivityExcellent ActivityExcellent Activity
Ampicillin (Control) StandardStandard-
Clotrimazole (Control) --Standard

The results indicate that several synthesized pyrimidine derivatives exhibit potent and broad-spectrum antimicrobial activity, often comparable or superior to standard antibiotics and antifungals.

Section 3: Experimental Protocols

MTT Assay for In-Vitro Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and a positive control (e.g., 5-Fu) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h Incubation MTT Addition MTT Addition Compound Treatment->MTT Addition 48-72h Incubation Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization 4h Incubation Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Data Analysis & IC50 Determination Data Analysis & IC50 Determination Absorbance Measurement->Data Analysis & IC50 Determination

Caption: Workflow of the MTT assay.

Agar Well Diffusion Assay for In-Vitro Antimicrobial Activity

This method is used to assess the antimicrobial properties of chemical substances.

Protocol:

  • Media Preparation: Prepare Mueller-Hinton agar and pour it into sterile Petri plates.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Evenly spread the microbial suspension over the surface of the agar plates.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume of the test compound solution at a specific concentration into the wells. Include positive (e.g., Ampicillin) and negative (solvent) controls.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

DPPH Radical Scavenging Assay for In-Vitro Antioxidant Activity

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Protocol:

  • DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol.

  • Sample Preparation: Prepare various concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid or catechol) in methanol.

  • Reaction Mixture: Mix the DPPH solution with the test compound solutions.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value for each compound.

Conclusion and Future Perspectives

The in-vitro testing of compounds synthesized from this compound reveals a rich landscape of biological activities. Chalcone derivatives have emerged as potent anticancer and antioxidant agents, with their activity being highly dependent on the substitution pattern of the aromatic rings. Pyrimidine derivatives, often synthesized from these chalcones, exhibit promising broad-spectrum antimicrobial properties.

This comparative guide underscores the importance of this compound as a versatile precursor in medicinal chemistry. The data presented herein should serve as a valuable resource for researchers in the field, guiding the rational design and synthesis of new, more potent therapeutic agents. Further in-vivo studies are warranted to validate the promising in-vitro activities of these compounds and to assess their pharmacokinetic and toxicological profiles.

References

  • 1][2][6]triazolo[1,5-a]pyrimidines bearing amino acid moiety

Sources

Comparative study of catalysts for 2-Amino-4'-methoxyacetophenone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals, this document provides a comparative analysis of catalytic systems for the synthesis of 2-Amino-4'-methoxyacetophenone, a key intermediate in the pharmaceutical industry.[1] This guide emphasizes scientific integrity, offering field-proven insights into catalyst selection, reaction mechanisms, and process optimization.

Introduction

This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of various therapeutic agents. Its structure, featuring an ortho-amino ketone on a methoxy-substituted phenyl ring, allows for the construction of diverse heterocyclic scaffolds. The efficient and selective synthesis of this molecule is therefore of critical importance. The most prevalent and industrially viable approach involves a three-step sequence starting from anisole:

  • Friedel-Crafts Acylation: Introduction of an acetyl group to anisole to form 4'-methoxyacetophenone.

  • Regioselective Nitration: Introduction of a nitro group ortho to the methoxy group.

  • Catalytic Reduction: Conversion of the nitro group to the target primary amine.

This guide will provide a comparative study of catalysts for each step of this primary synthetic route, followed by a discussion of alternative pathways.

Route 1: The Dominant Three-Step Synthesis

This pathway is the most widely documented and optimized route, offering a logical progression with well-understood catalytic cycles.

Step 1: Friedel-Crafts Acylation of Anisole

The Friedel-Crafts acylation of anisole is a classic electrophilic aromatic substitution to produce 4'-methoxyacetophenone. The choice of catalyst is paramount, directly influencing yield, selectivity, cost, and environmental impact.

Homogeneous Lewis Acid Catalysts:

Traditional synthesis relies on stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), ferric chloride (FeCl₃), or zinc chloride (ZnCl₂).[2][3][4] The Lewis acid activates the acylating agent (e.g., acetyl chloride or acetic anhydride) to form a highly electrophilic acylium ion.[5]

  • Mechanism Insight: The methoxy group of anisole is a powerful ortho-, para-directing activator. Due to steric hindrance from the methoxy group, the acylation reaction strongly favors the para position, leading to high selectivity for 4'-methoxyacetophenone.

  • Drawbacks: These catalysts form stable complexes with the product ketone, necessitating more than stoichiometric amounts for the reaction to proceed to completion.[6] This leads to large volumes of corrosive, acidic waste during aqueous workup, posing significant environmental challenges.

Heterogeneous Solid Acid Catalysts:

Modern, greener approaches utilize solid acid catalysts, particularly zeolites such as Mordenite (MOR), H-Beta (BEA), H-ZSM-5, and H-Y.[7][8] These materials offer significant advantages in terms of handling, catalyst recovery, and waste reduction.

  • Mechanism Insight: Zeolites possess Brønsted acid sites within a structured porous framework. The reaction occurs within these pores, and the "shape selectivity" of the zeolite can further enhance the preference for the para-isomer.[9][10] The reaction of anisole with acetic anhydride over mordenite zeolite, for instance, can achieve quantitative conversion and >99% selectivity for 4'-methoxyacetophenone.[9][11]

  • Advantages: Zeolite catalysts are easily separated from the reaction mixture by simple filtration and can be regenerated and reused multiple times with minimal loss of activity, making them highly cost-effective and environmentally benign for industrial-scale production.[9]

Catalyst SystemAcylating AgentSolventTemperature (°C)Time (h)Anisole Conversion (%)4'-Methoxyacetophenone Yield (%)Reference(s)
AlCl₃ Acetyl ChlorideToluene0 - 106.5->95[5]
ZnCl₂ Acetic AnhydrideDichloromethaneRoom Temp-->90[4]
H-Beta Zeolite Acetic AnhydrideNone954-73.25[4]
Mordenite (MOR 110) Acetic AnhydrideAcetic Acid1502>99>99[9][11]
Scandium(III) triflate Acetic AnhydrideNitromethane506-High (unspecified)[12]
Step 2: Regioselective Nitration of 4'-Methoxyacetophenone

The second step involves the nitration of the acetophenone intermediate. The directing effects of the existing substituents are crucial. The activating methoxy group directs ortho/para, while the deactivating acetyl group directs meta. Since the para position is blocked, the nitration is directed to the position ortho to the methoxy group (and meta to the acetyl group).

Classical Mixed Acid Nitration:

The most common method for nitration is the use of a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[13][14]

  • Causality of Choice: This method is effective and widely understood. However, it is highly corrosive, requires careful temperature control to avoid side reactions, and generates significant acidic waste.

Greener Alternatives - Solid Acid Catalysts:

To mitigate the environmental impact of mixed acids, solid acid catalysts like zeolites (e.g., H-ZSM-5) have been explored for regioselective nitration. These catalysts can activate nitric acid and provide a surface for the reaction, often with improved selectivity and easier workup.

  • Trustworthiness: Catalyst-free protocols using dilute aqueous nitric acid are also being developed to enhance safety and reduce environmental impact, though yields and reaction times may vary depending on the substrate's reactivity.[13][14]

While direct comparative studies for 4'-methoxyacetophenone are not abundant, data from similar substrates show high efficiency. For example, the nitration of p-methoxy acetanilide (a structurally similar compound) can achieve 99.1% conversion and 99.8% selectivity for the 2-nitro product under optimized conditions.[15]

Step 3: Catalytic Reduction of 2-Nitro-4'-methoxyacetophenone

The final step is the reduction of the nitro group to form the desired 2-amino functionality. This transformation is almost exclusively performed via catalytic hydrogenation.

Catalytic Hydrogenation:

This is the most efficient and cleanest method for nitro group reduction. A variety of heterogeneous catalysts are effective.

  • Raney Nickel: A cost-effective and highly active catalyst for this purpose. It is widely used in industrial processes. The hydrogenation of 2-nitro-4-methoxy acetanilide using a Raney Ni catalyst at 120°C under 1.5 MPa of H₂ pressure results in 100% conversion and 99.2% selectivity.[15]

  • Noble Metal Catalysts (Pd, Pt, Rh): Catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) are also highly effective, often allowing the reaction to proceed under milder conditions (e.g., lower pressure and temperature) than Raney Ni.

  • Transfer Hydrogenation: An alternative to using high-pressure gaseous hydrogen involves transfer hydrogenation, where a hydrogen donor molecule like hydrazine, formic acid, or isopropanol is used in the presence of a catalyst (often Pd/C).

Chemical Reduction:

Reagents like tin chloride (SnCl₂) in the presence of hydrochloric acid can also be used for the reduction.[16] However, this method generates stoichiometric amounts of metal waste, making it less environmentally friendly than catalytic hydrogenation.

Alternative Synthetic Routes

While the three-step pathway is dominant, other strategies exist.

Route 2: Fries Rearrangement Pathway

The Fries rearrangement converts a phenolic ester into a hydroxyaryl ketone using a Lewis acid catalyst.[3][17]

  • Esterification: Anisole is first demethylated to phenol, which is then acetylated to form phenyl acetate.

  • Fries Rearrangement: Phenyl acetate is rearranged using a Lewis acid (e.g., AlCl₃) to yield a mixture of ortho- and para-hydroxyacetophenone.[1]

  • Subsequent Steps: The resulting 4-hydroxyacetophenone would need to be methylated, nitrated, and reduced, or undergo a more complex transformation to introduce the ortho-amino group. This route is generally less efficient due to the additional steps and potential for isomer separation issues.

Route 3: Acylation of a Protected Aniline

Direct Friedel-Crafts acylation of anilines like p-anisidine is challenging because the basic amino group complexes with and deactivates the Lewis acid catalyst. A viable, though longer, route involves protecting the amine first.

  • Protection: p-Anisidine is acetylated to form 4-methoxyacetanilide.

  • Acylation: This anilide can then undergo Friedel-Crafts acylation. Specialized catalysts, such as tri(perfluoroalkane sulfonate) compounds, have been developed to effectively catalyze the acylation of anilides.[12]

  • Deprotection: The protecting group is then removed to yield the final product.

Experimental Protocols

Protocol 1: Synthesis of 4'-Methoxyacetophenone via Mordenite Catalysis

This protocol is adapted from procedures demonstrating a green, heterogeneous catalytic approach.[9][10]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anisole (1 eq.), acetic anhydride (10 eq.), and mordenite zeolite catalyst (SiO₂/Al₂O₃ = 110, 0.5 g per 2.0 mmol anisole).

  • Solvent: Add glacial acetic acid (5 mL per 2.0 mmol anisole) as the solvent.

  • Reaction: Heat the resulting mixture to 150°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC). The reaction is typically complete within 2 hours.

  • Workup: After cooling to room temperature, filter the reaction mixture to recover the zeolite catalyst. The catalyst can be washed with a suitable solvent, dried, and stored for reuse.

  • Purification: The filtrate is concentrated under reduced pressure, and the resulting residue is purified by vacuum distillation or recrystallization to yield pure 4'-methoxyacetophenone.

Protocol 2: General Procedure for Catalytic Hydrogenation of the Nitro Intermediate

This protocol describes a general method for the reduction of 2-nitro-4'-methoxyacetophenone.

  • Setup: In a high-pressure hydrogenation vessel (Parr shaker or autoclave), add 2-nitro-4'-methoxyacetophenone (1 eq.) and a suitable solvent such as ethanol or methanol.

  • Catalyst: Add the catalyst (e.g., 5-10 wt% of Raney Nickel or 1-5 mol% of 10% Pd/C).

  • Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to the desired pressure (e.g., 1-1.5 MPa for Raney Ni, potentially lower for Pd/C).

  • Conditions: Heat the mixture to the target temperature (e.g., 100-120°C for Raney Ni, often room temperature is sufficient for Pd/C) with efficient stirring.

  • Monitoring: The reaction is monitored by the cessation of hydrogen uptake.

  • Workup: After cooling and carefully venting the hydrogen, the catalyst is removed by filtration through a pad of Celite.

  • Purification: The solvent is removed from the filtrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.

Visualization of Synthetic Pathways

Primary Synthetic Route Diagram

Synthesis_Pathway_1 cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction Anisole Anisole Product1 4'-Methoxyacetophenone Anisole->Product1 Acylation AcylatingAgent Acetic Anhydride / Acetyl Chloride AcylatingAgent->Product1 Catalyst1 Zeolite (Mordenite) or AlCl3 Catalyst1->Product1 Product2 2-Nitro-4'-methoxyacetophenone Product1->Product2 Nitration NitratingAgent HNO3 / H2SO4 NitratingAgent->Product2 FinalProduct This compound Product2->FinalProduct Reduction ReducingAgent H2 / Catalyst ReducingAgent->FinalProduct Catalyst2 Raney Ni or Pd/C Catalyst2->FinalProduct

Caption: The dominant three-step synthesis pathway to the target molecule.

Alternative Fries Rearrangement Workflow

Fries_Rearrangement_Workflow Start Phenyl Acetate Rearrangement Fries Rearrangement Start->Rearrangement Catalyst Lewis Acid (e.g., AlCl3) Catalyst->Rearrangement ProductMix o- & p-Hydroxyacetophenone (Mixture) Rearrangement->ProductMix Separation Isomer Separation ProductMix->Separation p_Hydroxy p-Hydroxyacetophenone Separation->p_Hydroxy FurtherSteps Multiple Steps: 1. Methylation 2. Nitration 3. Reduction p_Hydroxy->FurtherSteps

Sources

A Comparative Guide to In Silico Docking of Ligands Derived from 2-Amino-4'-methoxyacetophenone and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic use of computational tools is paramount for the rapid and efficient identification of promising lead compounds. Among these, molecular docking stands out as a cornerstone technique, offering predictive insights into the binding affinities and interaction patterns of small molecules with biological targets. This guide provides a comprehensive comparison of docking studies on various classes of ligands that can be derived from the versatile scaffold, 2-Amino-4'-methoxyacetophenone, and its structural analogs. By examining different synthetic derivatives such as chalcones, pyrimidines, and Schiff bases, we aim to elucidate the causal relationships behind experimental choices in computational drug design and highlight best practices for achieving scientifically rigorous and validated results.

The Rationale for Scaffold Selection: this compound

The this compound scaffold is a valuable starting point for combinatorial library synthesis due to its reactive amine and ketone functionalities. These sites allow for the facile introduction of diverse chemical moieties, leading to the generation of extensive ligand libraries with varied physicochemical properties. This chemical tractability makes it an excellent candidate for exploring structure-activity relationships (SAR) through both experimental screening and computational modeling.

Comparative Docking Studies of Aminoacetophenone Derivatives

This guide will delve into the docking performance of three major classes of compounds derivable from amino-acetophenone precursors: chalcones, pyrimidines, and Schiff bases. We will explore the specific nuances of docking these ligands against various protein targets and compare their predicted binding efficiencies with available experimental data.

Chalcone Derivatives: Probing Binding Pockets with α,β-Unsaturated Ketones

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a well-established class of biologically active compounds.[1] Their synthesis often involves the Claisen-Schmidt condensation of an appropriate acetophenone with a substituted benzaldehyde.

A typical synthesis of chalcone derivatives from an aminoacetophenone precursor is outlined below:

  • Step 1: Acetophenone Activation. The aminoacetophenone is dissolved in a suitable solvent, such as ethanol.

  • Step 2: Condensation Reaction. A substituted aromatic aldehyde and a catalyst (e.g., aqueous sodium hydroxide) are added to the solution.[1]

  • Step 3: Reaction Monitoring. The reaction progress is monitored by thin-layer chromatography (TLC).[1]

  • Step 4: Product Isolation and Purification. Upon completion, the reaction mixture is poured into cold water to precipitate the chalcone product, which is then filtered, washed, and recrystallized.

G cluster_synthesis Chalcone Synthesis Workflow Start Start Dissolve Aminoacetophenone Dissolve Aminoacetophenone in Ethanol Start->Dissolve Aminoacetophenone Add Aldehyde & Catalyst Add Substituted Aldehyde & NaOH Catalyst Dissolve Aminoacetophenone->Add Aldehyde & Catalyst Monitor by TLC Monitor Reaction by TLC Add Aldehyde & Catalyst->Monitor by TLC Precipitate & Isolate Precipitate in Water, Filter, and Recrystallize Monitor by TLC->Precipitate & Isolate Reaction Complete Characterize Product Characterize Product (NMR, IR, MS) Precipitate & Isolate->Characterize Product End End Characterize Product->End

Caption: Workflow for the synthesis of chalcone derivatives.

In a study on chalcone derivatives as potential anticancer agents, various substituted chalcones were synthesized and evaluated for their inhibitory effects.[2] Molecular docking was performed to understand the potential targets of these compounds.

Compound IDTarget ProteinDocking Score (kcal/mol)Experimental IC50 (µM)Reference
B3 CDK1Not explicitly stated3.204 (HeLa), 3.849 (MCF-7)[2]
A4 Not specifiedNot specified32.36 (MCF-7)[2]
A5 Not specifiedNot specified24.67 (MCF-7)[2]

Table 1: Comparison of docking results and experimental data for anticancer chalcone derivatives.[2]

The study highlighted that a derivative with a bromopyridin-2-yl moiety (B3) showed significantly higher potency than other analogs.[2] Reverse molecular docking suggested Cyclin-Dependent Kinase 1 (CDK1) as a possible target for this potent compound.[2] This underscores the importance of exploring a diverse range of substituents to identify key interactions that drive binding affinity.

Pyrimidine Derivatives: Heterocyclic Scaffolds for Enhanced Interactions

The fusion of a pyrimidine ring to the core acetophenone structure introduces additional hydrogen bond donors and acceptors, often leading to enhanced binding interactions with protein targets. Pyrimidine derivatives can be synthesized from chalcone intermediates through cyclization reactions.

A generalized workflow for performing molecular docking is as follows:

  • Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are removed, and polar hydrogens are added.

  • Ligand Preparation: The 2D structures of the pyrimidine derivatives are drawn and converted to 3D. Energy minimization is performed using a suitable force field.

  • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the ligand.

  • Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to explore different conformations and orientations of the ligand within the protein's active site and to calculate the binding energy for each pose.

  • Analysis of Results: The docking poses are visualized and analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

G cluster_docking Molecular Docking Workflow Get Protein PDB Obtain Protein Structure (PDB) Prepare Protein Prepare Protein (Remove water, add hydrogens) Get Protein PDB->Prepare Protein Define Binding Site Define Binding Site (Grid Box Generation) Prepare Protein->Define Binding Site Prepare Ligands Prepare Ligand Library (2D to 3D, energy minimization) Run Docking Run Docking Simulation (e.g., AutoDock Vina) Prepare Ligands->Run Docking Define Binding Site->Run Docking Analyze Poses Analyze Docking Poses & Interactions Run Docking->Analyze Poses Correlate with Data Correlate with Experimental Data Analyze Poses->Correlate with Data

Caption: A generalized workflow for molecular docking studies.

A study on pyrimidine derivatives targeting human cyclin-dependent kinase 2 (CDK2) provides valuable insights into their potential as antioxidant agents.[3][4]

Compound IDDocking Score (kcal/mol) vs. 1HCKExperimental IC50 (µg/ml)Key InteractionsReference
4a -7.7Not specifiedHydrogen bonds with GLU 12, THR 14[3]
4b -7.4117.8Hydrogen bonds with GLU 12, THR 14; pi-alkyl interactions[3]
4c -7.9132.4Not detailed[3][4]
4g Not specified98.5Not detailed[3]
4h -7.5Not specifiedNot detailed[3][4]
Ascorbic Acid (Ref) -7.967.5Not detailed[3][4]

Table 2: Docking scores and antioxidant activity of pyrimidine derivatives against CDK2.[3][4]

The docking results indicated that compounds with specific substitutions, such as a para-fluoro group (4g) or a para-hydroxy group (4b) on the phenyl ring, exhibited significant antioxidant activity.[3] The binding energy scores were comparable to that of the reference antioxidant, ascorbic acid, suggesting a similar binding affinity.[3][4] The interactions observed, particularly hydrogen bonding with key residues like GLU 12 and THR 14, provide a structural basis for their activity.[3]

Schiff Base Derivatives: Versatile Ligands with Diverse Applications

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are another important class of ligands with a wide range of biological activities. The imine linkage in Schiff bases can participate in hydrogen bonding and coordination with metal ions in metalloenzymes.

In a study investigating bis-Schiff base derivatives of 4-hydroxyacetophenone as cholinesterase inhibitors, molecular docking was employed to understand their binding modes.[5][6]

Compound IDTarget EnzymeDocking Score (kcal/mol)Experimental IC50 (µM)Reference
2j AChENot specified15.86[5][6]
2j BuChENot specified29.23[5][6]
2b AChENot specified18.58[5][6]
2b BuChENot specified35.31[5][6]
Galantamine (Ref) AChENot specified104.8[5][6]
Galantamine (Ref) BuChENot specified156.8[5][6]

Table 3: Cholinesterase inhibitory activity of bis-Schiff base derivatives.[5][6]

The study revealed that several synthesized bis-Schiff bases were more potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) than the standard drug, galantamine.[5][6] Molecular docking simulations indicated that the most active compound, 2j, acts as a dual inhibitor by forming both hydrophobic and polar interactions within the active sites of the enzymes.[5][6] The presence of bromo benzyl and 2-methoxyphenol groups was identified as crucial for its high efficacy.[5]

Conclusion: A Synergistic Approach to Drug Discovery

This comparative guide illustrates the power of molecular docking in conjunction with organic synthesis for the exploration of novel chemical entities derived from the versatile this compound scaffold and its analogs. By systematically evaluating different classes of derivatives—chalcones, pyrimidines, and Schiff bases—we can gain valuable insights into the structural requirements for effective binding to various biological targets. The presented data underscores the importance of a multi-faceted approach, where computational predictions guide synthetic efforts, and experimental results validate and refine the in silico models. This iterative cycle of design, synthesis, and testing is fundamental to accelerating the pace of drug discovery and development.

References

  • Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]

  • Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. (2024). Remedy Publications LLC. Retrieved January 10, 2026, from [Link]

  • Synthesis, Characterization, and Docking Studies of Some New Chalcone Derivatives to Alleviate Skin Damage Due to UV Light. (2024). MDPI. Retrieved January 10, 2026, from [Link]

  • Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. (2021). PMC. Retrieved January 10, 2026, from [Link]

  • Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. (2022). MDPI. Retrieved January 10, 2026, from [Link]

  • Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. (2021). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Synthesis Development and Molecular Docking Study of New Azo Chalcone Derivatives. (2025). University of Thi-Qar. Retrieved January 10, 2026, from [Link]

  • Synthesis, biological evaluation and molecular docking studies of 2-amino-3,4,5-trimethoxyaroylindole derivatives as novel anticancer agents. (2016). PubMed. Retrieved January 10, 2026, from [Link]

  • Docking studies, synthesis, characterization, and cytotoxicity activity of new bis-chalcones derivatives. (2021). Biomedical Research and Therapy. Retrieved January 10, 2026, from [Link]

  • Synthesis, biological activities and computational studies of bis-Schiff base derivatives of 4-hydroxyacetophenone: insights from an in vitro, molecular docking and dynamics simulation approach. (2025). RSC Publishing. Retrieved January 10, 2026, from [Link]

  • Synthesis, biological evaluation and molecular docking studies of 2-amino-3,4,5-trimethoxyaroylindole derivatives as novel anticancer agents. (2016). ResearchGate. Retrieved January 10, 2026, from [Link]

  • 2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evaluation as potential anticancer agents. (n.d.). Sciforum. Retrieved January 10, 2026, from [Link]

  • New 4-Aminophenazone derivatives: synthesis, design, and docking analysis as selective COMT inhibitors. (n.d.). UKH Journal of Science and Engineering. Retrieved January 10, 2026, from [Link]

  • Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. (n.d.). Taylor & Francis Online. Retrieved January 10, 2026, from [Link]

  • Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. (2022). National Institutes of Health. Retrieved January 10, 2026, from [Link]

  • Synthesis, biological activities and computational studies of bis-Schiff base derivatives of 4-hydroxyacetophenone: insights from an in vitro, molecular docking and dynamics simulation approach. (2025). ResearchGate. Retrieved January 10, 2026, from [Link]

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A Researcher's Guide to the Regioselectivity of 2-Amino-4'-methoxyacetophenone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of bifunctional molecules is paramount for designing efficient synthetic routes and novel molecular architectures. This guide provides an in-depth technical analysis of the regioselectivity of reactions involving 2-amino-4'-methoxyacetophenone, a versatile building block in medicinal chemistry. We will explore how the interplay between the electron-donating amino group and the methoxy-activated acetophenone moiety dictates the outcome of various chemical transformations, supported by experimental data and established mechanistic principles.

The Dichotomy of Reactivity: Navigating the Reactive Sites of this compound

This compound presents multiple potential sites for chemical reactions: the nucleophilic amino group, the electrophilic carbonyl carbon, the enolizable α-protons, and two distinct aromatic rings with differing activation profiles. The regiochemical outcome of a given reaction is a delicate balance of electronic effects, steric hindrance, and reaction conditions. This guide will dissect these factors in the context of several key reaction classes.

Electrophilic Aromatic Substitution: A Tale of Two Rings

The two aromatic rings of this compound exhibit different susceptibilities to electrophilic aromatic substitution (EAS). The aniline ring is strongly activated by the amino group, an ortho-, para-director. Conversely, the acetophenone ring is deactivated by the meta-directing acetyl group, but this deactivation is tempered by the ortho-, para-directing and activating methoxy group.

Directing Effects on the Aniline Ring

The powerful electron-donating amino group (-NH₂) makes the aniline ring highly susceptible to electrophilic attack, directing incoming electrophiles to the ortho and para positions relative to the amino group. However, under strongly acidic conditions, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a strongly deactivating and meta-directing group. This switch in directing effect is a critical consideration in reaction design.

Directing Effects on the Methoxyacetophenone Ring

The methoxy group (-OCH₃) is a strong activating, ortho-, para-directing group due to its ability to donate electron density through resonance. The acetyl group (-COCH₃), on the other hand, is a deactivating, meta-directing group. The combined effect of these two substituents will direct incoming electrophiles to the positions ortho to the methoxy group (C-3' and C-5'). Steric hindrance from the acetyl group may influence the ratio of substitution at these two positions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Ring SystemActivating/Deactivating Group(s)Predicted Position(s) of Attack
Amino-substituted Ring-NH₂ (activating, o,p-directing)C-3, C-5
Methoxy-substituted Ring-OCH₃ (activating, o,p-directing)-COCH₃ (deactivating, m-directing)C-3', C-5'

Intramolecular Cyclization: The Friedländer Annulation for Quinolone Synthesis

The Friedländer synthesis is a powerful method for the construction of quinoline rings, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1] this compound is an ideal substrate for this reaction, where the amino and ketone functionalities are suitably positioned for intramolecular cyclization.

The regioselectivity of the Friedländer reaction becomes a key consideration when an unsymmetrical ketone is used as the reaction partner, as two different enolates can form, leading to two potential regioisomeric quinoline products. The outcome can often be controlled by the choice of catalyst and reaction conditions. For instance, the reaction of 2'-aminoacetophenone with an unsymmetrical ketone like 4-cholesten-3-one can yield both angular and linear fused quinoline steroids. By carefully selecting the catalyst and reaction conditions, high regioselectivity for either the angular or linear product can be achieved.[2]

Experimental Protocol: Friedländer Synthesis of a Substituted Quinolone

  • Reactants: this compound and a dicarbonyl compound (e.g., ethyl acetoacetate).

  • Catalyst: Lactic acid is an effective and environmentally benign catalyst for this transformation.[2]

  • Procedure:

    • Dissolve this compound (1 equivalent) and the dicarbonyl compound (1.1 equivalents) in lactic acid.

    • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-water.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate) to precipitate the crude product.

    • Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Reactions at the Amino and Ketone Moieties

Beyond reactions involving the aromatic rings, the amino and ketone functional groups of this compound can undergo a variety of transformations.

Reactions of the Amino Group

The primary amino group is nucleophilic and can participate in reactions such as acylation, alkylation, and diazotization.

  • Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. This is often used as a protecting group strategy to moderate the reactivity of the aniline ring during electrophilic substitution.

  • Alkylation: N-alkylation can be achieved using alkyl halides, though over-alkylation to form secondary and tertiary amines can be a competing process.

Reactions of the Ketone Group

The carbonyl group is electrophilic and can undergo nucleophilic addition reactions. The adjacent α-protons are acidic and can be removed by a base to form an enolate, which is a powerful nucleophile.

  • Condensation Reactions: The ketone can participate in various condensation reactions, such as the aldol condensation, if reacted with another enolizable carbonyl compound.

Pictet-Spengler Reaction: A Pathway to Tetrahydroisoquinolines

The Pictet-Spengler reaction is a cyclization reaction between a β-arylethylamine and an aldehyde or ketone to form a tetrahydroisoquinoline.[3][4] While this compound is not a direct substrate for a classical Pictet-Spengler reaction, derivatives of this molecule, where the amino group is part of a β-arylethylamine framework, can undergo this transformation. The regioselectivity of the cyclization is determined by the position of the electrophilic attack on the aromatic ring, which is influenced by the directing effects of the substituents. For electron-rich aromatic systems, the reaction can proceed under mild conditions.[3]

Visualizing Reaction Pathways

To better understand the decision-making process in predicting the regioselectivity of reactions with this compound, the following diagrams illustrate the key influencing factors.

G cluster_0 Electrophilic Aromatic Substitution Start_EAS This compound Condition_EAS Reaction Conditions (Acidic vs. Neutral/Basic) Start_EAS->Condition_EAS Ring_Choice Choice of Aromatic Ring Condition_EAS->Ring_Choice Aniline_Ring Amino-Substituted Ring Ring_Choice->Aniline_Ring More Activated Methoxy_Ring Methoxy-Substituted Ring Ring_Choice->Methoxy_Ring Less Activated Anilinium Anilinium Ion Formation (meta-directing) Aniline_Ring->Anilinium Acidic Amino Amino Group (ortho, para-directing) Aniline_Ring->Amino Neutral/Basic Methoxy_Acetyl Methoxy (o,p-directing) & Acetyl (m-directing) Methoxy_Ring->Methoxy_Acetyl Product_EAS_Aniline_m Substitution at C-2, C-4, C-6 Anilinium->Product_EAS_Aniline_m Product_EAS_Aniline_op Substitution at C-3, C-5 Amino->Product_EAS_Aniline_op Product_EAS_Methoxy Substitution at C-3', C-5' Methoxy_Acetyl->Product_EAS_Methoxy

Figure 1: Decision workflow for predicting the regioselectivity of electrophilic aromatic substitution on this compound.

G cluster_1 Friedländer Annulation Start_Friedlander This compound + Unsymmetrical Ketone Enolate_Formation Enolate Formation Start_Friedlander->Enolate_Formation Kinetic_Enolate Kinetic Enolate (Less Substituted) Enolate_Formation->Kinetic_Enolate Kinetic Control (Low Temp, Strong Bulky Base) Thermodynamic_Enolate Thermodynamic Enolate (More Substituted) Enolate_Formation->Thermodynamic_Enolate Thermodynamic Control (Higher Temp, Weaker Base) Product_A Regioisomer A Kinetic_Enolate->Product_A Product_B Regioisomer B Thermodynamic_Enolate->Product_B

Figure 2: Factors influencing regioselectivity in the Friedländer synthesis with an unsymmetrical ketone.

Conclusion

The regioselectivity of reactions with this compound is a fascinating interplay of substituent effects and reaction conditions. The highly activated aniline ring is the preferred site for electrophilic attack under neutral or basic conditions, while the methoxy-activated ring can also undergo substitution. The presence of both an amino and a ketone group in an ortho-relationship makes this molecule a prime candidate for intramolecular cyclizations like the Friedländer synthesis to form valuable quinoline structures. A thorough understanding of these competing reaction pathways is essential for any researcher aiming to utilize this versatile building block in the synthesis of complex organic molecules.

References

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
  • D'yakonov, V. A., Kovyazin, P. V., Dzhemilev, U. M., & Yunusov, M. S. (2014). Friedländer reaction of 2'-aminoacetophenone with 4-cholesten-3-one.
  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842.
  • Combs, A. P. (2009). The Friedländer Annulation. In Name Reactions for Homologations-Part I (pp. 197-210). John Wiley & Sons, Inc.
  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575.

Sources

A Comparative Guide to the Efficacy of 2-Amino-4'-methoxyacetophenone as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate field of organic synthesis, the judicious selection of starting materials is a cornerstone of efficient and successful molecular construction. The isomeric and substituted aminoacetophenones represent a class of deceptively simple building blocks whose utility is profoundly dictated by the subtle interplay of their functional groups. This guide provides an in-depth comparative analysis of 2-Amino-4'-methoxyacetophenone, evaluating its synthetic efficacy against key structural analogs. We will explore how the strategic placement of the amino and methoxy groups governs reaction pathways, influences yields, and unlocks access to diverse heterocyclic scaffolds critical to pharmaceutical and materials science research. This analysis is grounded in mechanistic principles and supported by comparative experimental data to provide researchers, scientists, and drug development professionals with actionable insights for synthesis design.

Physicochemical Properties: The Foundation of Reactivity

A molecule's physical characteristics are intrinsically linked to its chemical behavior, influencing factors from solubility in reaction media to intermolecular interactions. The introduction of a methoxy group and the specific isomeric arrangement of the amino substituent create significant variations in the properties of aminoacetophenones. A comparison of these properties is essential for anticipating reactivity and optimizing reaction conditions.

PropertyThis compound 2'-Aminoacetophenone 4'-Aminoacetophenone 3'-Amino-4'-methoxyacetophenone
CAS Number 40513-43-7[1]551-93-999-92-3[2]N/A
Molecular Formula C₉H₁₁NO₂[1]C₈H₉NO[2]C₈H₉NO[2]C₉H₁₁NO₂[3]
Molecular Weight 165.19 g/mol [1]135.16 g/mol [2]135.17 g/mol [2]165.19 g/mol [3]
Appearance Not specifiedYellow to yellow-brown liquid[2]White to pale yellow crystalline solid[2]Not specified
Melting Point Not specified20 °C[2]96-100 °C[2]Not specified
Boiling Point Not specified85-90 °C at 0.5 mmHg[2]Approx. 270 °C[2]Not specified
Key Structural Feature ortho-amino, para-methoxyortho-aminopara-aminometa-amino, para-methoxy

Comparative Reactivity Analysis: An Isomeric Deep Dive

The synthetic potential of an aminoacetophenone is dictated by the electronic and steric environment created by its substituents. The location of the amino group relative to the acetyl moiety is the single most critical factor determining whether the molecule will act as a precursor for intramolecular cyclizations or as a bifunctional scaffold for independent transformations.

  • This compound : This building block is uniquely primed for intramolecular reactions. The nucleophilic amino group is positioned ortho to the electrophilic acetyl group, a perfect arrangement for cyclization. The methoxy group at the para-position plays a crucial electronic role. As a powerful electron-donating group, it activates the aromatic ring, increasing the nucleophilicity of the ortho-amino group and facilitating electrophilic attack on the ring. This enhancement makes it a superior substrate for certain cyclizations compared to its non-methoxylated analog.

  • 2'-Aminoacetophenone : Serving as the parent compound for this comparison, the reactivity of 2'-aminoacetophenone is dominated by the proximity of the ortho-amino and acetyl groups, making it a classic substrate for heterocyclic synthesis, particularly quinolines.[2] However, lacking the electron-donating methoxy group, the nucleophilicity of its amino group and the overall ring activation are lower than its methoxylated counterpart.

  • 4'-Aminoacetophenone : In this isomer, the functional groups are electronically connected but spatially distant. The para-positioning prevents direct intramolecular cyclization between the amino and acetyl groups.[2] Instead, it behaves as a bifunctional molecule where the amino group exhibits typical aniline reactivity (e.g., diazotization, acylation) and the acetyl group undergoes reactions at the carbonyl or α-carbon (e.g., condensation). The electron-withdrawing nature of the acetyl group deactivates the ring and reduces the basicity of the para-amino group compared to aniline.[2]

  • 3'-Amino-4'-methoxyacetophenone : The meta relationship between the amino and acetyl groups precludes the intramolecular cyclization pathways available to the 2'-amino isomers. Its reactivity profile will be governed by the independent behavior of the functional groups, influenced by the electronic effects of both the methoxy and acetyl substituents.

Key Synthetic Applications: A Head-to-Head Comparison

The true measure of a building block's efficacy lies in its performance in key synthetic transformations. Here, we compare this compound and its analogs in the synthesis of high-value heterocyclic structures.

A. The Friedländer Annulation for Quinoline Synthesis

The Friedländer synthesis is a powerful and direct method for constructing the quinoline scaffold, which is a core structure in numerous pharmaceuticals.[4][5] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone.[4]

Mechanism & Efficacy: The reaction proceeds via an initial aldol condensation or Schiff base formation, followed by cyclization and dehydration to form the aromatic quinoline ring.[4] The efficacy of this reaction is highly dependent on the nucleophilicity of the amino group and the reactivity of the carbonyl.

  • This compound : The electron-donating para-methoxy group enhances the nucleophilicity of the ortho-amino group, accelerating the initial condensation and subsequent cyclization steps. This leads to higher yields and potentially milder reaction conditions compared to the unsubstituted analog. It is an exemplary substrate for this transformation.

  • 2'-Aminoacetophenone : This is the classic substrate for the Friedländer reaction. It reliably produces quinolines, but the reaction may require more forcing conditions (e.g., higher temperatures, stronger catalysts) compared to the activated, methoxylated version.

  • 4'- and 3'-Amino Analogs : These isomers are unsuitable for the standard Friedländer synthesis because the amino group is not positioned to facilitate the necessary intramolecular cyclization.

DOT Diagram: Friedländer Annulation Mechanism

Friedlander_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminoaryl Ketone 2-Aminoaryl Ketone Aldol Adduct Aldol Adduct 2-Aminoaryl Ketone->Aldol Adduct Aldol Condensation Methylene Ketone Methylene Ketone Methylene Ketone->Aldol Adduct Enone Enone Aldol Adduct->Enone -H₂O Imine Intermediate Imine Intermediate Enone->Imine Intermediate Cyclization Quinoline Quinoline Imine Intermediate->Quinoline -H₂O Aromatization

Caption: Mechanism of the Friedländer Quinoline Synthesis.

B. Bischler-Möhlau Indole Synthesis

This reaction forms 2-aryl-indoles from an α-bromo-acetophenone and an excess of an aniline derivative.[6] While the direct starting material is the α-bromo variant, the underlying acetophenone scaffold is central. An α-amino ketone intermediate is formed in situ, which then undergoes cyclization.

Mechanism & Efficacy: The reaction involves the initial formation of an α-anilinoketone, which then reacts with a second molecule of aniline. This intermediate cyclizes and aromatizes to yield the indole. The electronic properties of the acetophenone ring influence the stability of intermediates and the ease of cyclization.

  • Derivatives of this compound : The methoxy group would stabilize carbocationic intermediates formed during the electrophilic cyclization step, potentially improving yields. However, the classical Bischler-Möhlau synthesis is known for harsh conditions and unpredictable regioselectivity.[6][7]

  • Comparative Note : While a direct comparison is complex, the electron-donating nature of the methoxy group in this compound would generally be considered favorable for the electrophilic aromatic substitution step inherent in the cyclization process.

DOT Diagram: Bischler-Möhlau Indole Synthesis

Bischler_Mohlau_Synthesis alpha-Bromoacetophenone alpha-Bromoacetophenone Intermediate_4 α-Anilinoketone Intermediate alpha-Bromoacetophenone->Intermediate_4 Aniline (2 eq.) Aniline (2 eq.) Aniline (2 eq.)->Intermediate_4 Intermediate_5 Cyclized Intermediate Intermediate_4->Intermediate_5 Electrophilic Cyclization Indole 2-Aryl-Indole Intermediate_5->Indole Aromatization & Tautomerization

Caption: Simplified mechanism of the Bischler-Möhlau Indole Synthesis.

C. Synthesis of Quinazolinones

Quinazolinones are another class of privileged heterocyclic structures with broad biological activity.[8][9] Various synthetic routes exist, often involving the cyclization of anthranilamides (2-aminobenzamides) with carbonyl compounds.[8][10] While not a direct one-pot reaction from aminoacetophenones, they serve as precursors to key intermediates. For instance, oxidation of the acetyl group to a carboxylic acid, followed by amidation and cyclization, is a plausible, albeit multi-step, pathway where the electronic nature of the ring substituents would influence the oxidation and cyclization steps.

D. Claisen-Schmidt Condensation for Chalcone Synthesis

This reaction highlights the divergent reactivity of the 4'-amino isomer. Chalcones are α,β-unsaturated ketones that serve as precursors to flavonoids and possess significant biological activities.[11] They are synthesized via the base-catalyzed condensation of an acetophenone with a benzaldehyde.

  • 4'-Aminoacetophenone : This is an ideal substrate for the Claisen-Schmidt condensation. The acetyl group provides the enolizable α-protons, and the amino group acts as a powerful activating group on the second ring of the resulting chalcone.

  • This compound : While the acetyl group is present and can undergo condensation, the ortho-amino group can cause complications. It can potentially interfere with the base catalyst or lead to undesired side reactions, such as intramolecular cyclization of the resulting chalcone, which can be leveraged to form other heterocycles. Therefore, for the straightforward synthesis of simple chalcones, the 4'-isomer is the superior building block.

Quantitative Comparison and Experimental Protocols

To provide a tangible comparison, the following table summarizes typical outcomes for the Friedländer synthesis.

Building BlockReaction PartnerCatalyst/ConditionsTypical YieldReference
2'-Aminoacetophenone 4-cholesten-3-oneAu(III) or Brønsted Acid40-85%[5][12]
2-Aminoaryl ketone α-methylene carbonylFluorescein / Visible LightGood to Excellent[13]

Note: Direct yield comparison for this compound vs. 2'-Aminoacetophenone under identical conditions is not available in the provided search results, but the principles of physical organic chemistry strongly suggest the methoxy-activated substrate would be more reactive.

Protocol: Representative Friedländer Synthesis of a Substituted Quinoline

This protocol describes a general, self-validating procedure for the synthesis of a quinoline derivative, illustrating the practical application of a 2-aminoaryl ketone building block.

Objective: To synthesize a 2,4-disubstituted quinoline from this compound and ethyl acetoacetate.

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (1.2 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.1 eq) or another suitable acid catalyst[4]

  • Toluene or other high-boiling inert solvent

Experimental Workflow:

DOT Diagram: Experimental Workflow

Experimental_Workflow A 1. Reaction Setup B 2. Reflux & Monitoring A->B Heat C 3. Workup B->C TLC/LC-MS D 4. Purification C->D Extraction E 5. Characterization D->E Chromatography

Caption: General workflow for a typical organic synthesis experiment.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound, toluene, ethyl acetoacetate, and p-TSA.

  • Reaction Execution: Heat the mixture to reflux. Water generated during the condensation will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure quinoline product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Outlook

This guide demonstrates that while structurally similar, this compound and its analogs possess distinct and predictable reactivity profiles.

  • This compound stands out as a highly efficacious building block for intramolecular cyclization reactions like the Friedländer synthesis. Its para-methoxy group electronically activates the molecule, enhancing reaction rates and often leading to higher yields compared to the unsubstituted 2'-aminoacetophenone .

  • In contrast, 4'-Aminoacetophenone is the preferred isomer for reactions requiring independent functionalization of the amino and acetyl groups, such as in the synthesis of chalcones.

The choice between these building blocks is therefore not arbitrary but a critical strategic decision in synthesis design. Understanding the fundamental principles of their reactivity, as outlined in this guide, empowers chemists to select the optimal starting material to access complex molecular architectures efficiently and purposefully. For drug development professionals, this knowledge is key to rapidly generating diverse libraries of heterocyclic compounds for biological screening.

References

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  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]

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  • Henry, J. R., & Dodd, J. H. (1998). Bischler-Möhlau Indole Synthesis. Comprehensive Organic Name Reactions and Reagents.
  • chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]

  • Vara, B., et al. (n.d.). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions.
  • Papakyriakou, A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
  • da Silva, A. D., et al. (2025). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Momoli, C., et al. (2023). Friedländer Condensation of 2-aminoacetophenone and 4-cholesten-3-one under various conditions.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

  • de Cássia, R., et al. (n.d.). Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. SciELO.
  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Momoli, C., et al. (2023). Friedländer-Type Reaction of 4-Cholesten-3-one with 2'-Aminoacetophenone: Angular versus Linear Quinoline-Fused Steroids. MDPI.
  • Das, B., et al. (2022). Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway.
  • Fehnel, E. A., & Carmack, M. (1949). Concerning the mechanism of the Friedländer quinoline synthesis.
  • Sigma-Aldrich. (2012). Safety Data Sheet: 4'-Methoxyacetophenone. Merck.
  • Khan, I., et al. (n.d.). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights.
  • Strem. (n.d.). 2'-Amino-4', 5'-dimethoxyacetophenone, min 98%.
  • Wiley. (n.d.). 3'-Amino-4'-methoxyacetophenone. SpectraBase.
  • Google Patents. (n.d.). Production of 2-hydroxy-4-methoxyacetophenone.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 2'-Aminoacetophenone and 4'-Aminoacetophenone.
  • Sarkar, A., et al. (n.d.). Synthesis of Chalcones with Anticancer Activities. PubMed Central.
  • Ntie-Kang, F., et al. (2021).
  • BenchChem. (n.d.). A Comparative Analysis of 2'-Aminoacetophenone and 4'-Aminoacetophenone Reactivity: A Guide for Researchers.
  • Radulović, N., et al. (n.d.). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. MDPI.
  • Ye, C., et al. (2009). Efficient enantioselective reduction of 4'-methoxyacetophenone with immobilized Rhodotorula sp. AS2.2241 cells in a hydrophilic ionic liquid-containing co-solvent system. PubMed.

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for 2-Amino-4'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. Ensuring that an analytical method produces consistent, reliable, and accurate results is a foundational requirement. However, the journey of a drug from discovery to market often involves multiple laboratories, different analytical techniques, and evolving methodologies. This necessitates a robust process to ensure that results are comparable and interchangeable, a process known as cross-validation.[1]

This guide provides an in-depth, experience-driven comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of 2-Amino-4'-methoxyacetophenone. More critically, it details the process of cross-validating the results obtained from these methods. The objective is not merely to present protocols but to illuminate the scientific rationale behind the experimental design, ensuring that the described system is inherently self-validating and compliant with global regulatory expectations.[2]

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final drug product. This guide is intended for researchers, analytical scientists, and quality control professionals tasked with developing, validating, or transferring analytical methods for this and structurally similar compounds.

Pillar 1: The Principle of Orthogonal Method Cross-Validation

Before embarking on a cross-validation study, each analytical method must first be individually validated to demonstrate its fitness for purpose.[3] The International Council for Harmonisation (ICH) Q2(R2) guideline is the authoritative standard for this process, outlining key performance characteristics that must be evaluated.[4][5][6]

Cross-validation serves as a bridge, confirming that different validated methods produce equivalent results.[7] This is crucial in several scenarios:

  • Method Transfer: When a method is transferred from a development lab to a quality control (QC) lab.[1]

  • Data Comparison: When comparing data generated across different clinical trial sites or manufacturing locations.[7]

  • Method Modernization: When replacing an older method with a newer, more efficient one (e.g., replacing an HPLC method with a UPLC or GC-MS method).

The core principle is to analyze the exact same, homogenous batch of the analyte with two distinct, validated methods and statistically compare the outcomes.[1][7] The choice of HPLC and GC-MS for this guide is deliberate; they are orthogonal techniques, meaning they rely on different separation and detection principles (liquid-phase separation vs. gas-phase separation and UV vs. mass-based detection). This orthogonality provides a higher degree of confidence. If two fundamentally different methods yield the same result, it strongly indicates that the result is accurate and not an artifact of a specific technique.

cluster_0 Phase 1: Individual Method Validation cluster_1 Phase 2: Cross-Validation Study cluster_2 Phase 3: Outcome HPLC_Val HPLC Method Validation (ICH Q2(R2)) Sample Prepare Homogenous Batch of this compound GCMS_Val GC-MS Method Validation (ICH Q2(R2)) Analyze_HPLC Analyze Samples via Validated HPLC Sample->Analyze_HPLC Analyze_GCMS Analyze Samples via Validated GC-MS Sample->Analyze_GCMS Compare Statistically Compare Results (e.g., t-test, Equivalence Test) Analyze_HPLC->Compare Analyze_GCMS->Compare Pass Criteria Met: Methods Cross-Validated Compare->Pass Pass Fail Criteria Not Met: Investigate Discrepancy Compare->Fail Fail A Sample & Standard Preparation B HPLC System (Pump, Autosampler, Column Oven) A->B C C18 Reverse-Phase Separation B->C D UV/PDA Detector C->D E Data Acquisition & Quantification D->E A Sample & Standard in Ethyl Acetate B Dry Down (Nitrogen Stream) A->B C Add Pyridine & BSTFA B->C D Heat at 70°C for 30 min C->D E Inject into GC-MS D->E F MS Detection (SIM) & Quantification E->F

Sources

A Comparative Guide to the Synthesis of Quinazolinones from Aminoacetophenones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[1][2][3] The synthesis of these valuable heterocycles from readily available starting materials is a topic of continuous investigation. This guide provides a comparative analysis of prominent synthetic strategies for quinazolinones, focusing on the use of various aminoacetophenones as key building blocks. We will delve into the mechanistic underpinnings of these methods, provide detailed experimental protocols, and offer a comparative analysis to aid in the selection of the most suitable method for your research and development needs.

Introduction: The Versatility of Aminoacetophenones in Quinazolinone Synthesis

2-Aminoacetophenones are attractive starting materials for quinazolinone synthesis due to the presence of both an amino group and a reactive ketone functionality on the aromatic ring. This inherent reactivity allows for diverse cyclization strategies, leading to a wide array of substituted quinazolinone products. The choice of synthetic route often depends on the desired substitution pattern, the availability of reagents, and the desired reaction conditions (e.g., metal-catalyzed vs. metal-free).

Method 1: The Classic Approach - Condensation with Isatoic Anhydride

A well-established and versatile method for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones involves the three-component reaction of isatoic anhydride, a primary amine, and an acetophenone.[4] This one-pot synthesis is valued for its operational simplicity and the ability to generate a diverse library of compounds.

Reaction Mechanism: The reaction proceeds through the initial ring-opening of isatoic anhydride by the primary amine to form a 2-aminobenzamide intermediate. This is followed by condensation with the acetophenone and subsequent oxidative cyclization to yield the final quinazolinone product.

Experimental Protocol: Sulfur-Promoted Three-Component Synthesis

This protocol is adapted from a sulfur-promoted synthesis of 2-aroylquinazolin-4(3H)-ones.[4]

Materials:

  • Isatoic Anhydride

  • Substituted Amine

  • Substituted Acetophenone

  • Sulfur Powder

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a solution of isatoic anhydride (1 mmol) and the respective amine (1 mmol) in DMSO (5 mL), add the substituted acetophenone (1 mmol) and sulfur powder (2 mmol).

  • Heat the reaction mixture at 120 °C for the specified time (monitor by TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol).

Method 2: Copper-Catalyzed Oxidative Annulation

Transition metal catalysis, particularly with copper, has emerged as a powerful tool for the synthesis of quinazolinones.[5][6][7][8][9] These methods often proceed under milder conditions and can offer excellent functional group tolerance. A notable example is the copper-catalyzed reaction of 2-aminoacetophenones with amides.

Reaction Mechanism: The proposed mechanism involves the copper-catalyzed N-arylation of the amide with the 2-aminoacetophenone, followed by an intramolecular condensation and subsequent oxidation to furnish the quinazolinone ring.

Experimental Protocol: Copper-Catalyzed Synthesis from 2-Aminoacetophenones and Amides

This protocol is a general representation of copper-catalyzed methodologies.[7]

Materials:

  • 2-Aminoacetophenone

  • Amide

  • Copper(I) Iodide (CuI)

  • Cesium Carbonate (Cs2CO3)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • In a reaction vessel, combine 2-aminoacetophenone (1 mmol), the amide (1.2 mmol), CuI (10 mol%), and Cs2CO3 (2 mmol) in DMSO (3 mL).

  • Heat the mixture at 110 °C under an oxygen atmosphere (or open to the air) for 12-24 hours.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Method 3: Metal-Free Approaches for Greener Synthesis

In the pursuit of more sustainable and environmentally friendly synthetic methods, several metal-free protocols for quinazolinone synthesis have been developed.[10][11][12][13] These approaches often utilize readily available and inexpensive reagents and catalysts.

Reaction Mechanism: Metal-free syntheses can proceed through various mechanisms. One common pathway involves the initial formation of an enamine or imine intermediate from the aminoacetophenone, followed by cyclization and oxidation. Oxidants such as molecular iodine or even air can be employed.[10]

Experimental Protocol: Iodine-Catalyzed Oxidative Synthesis

This protocol is based on an iodine-catalyzed approach using oxygen as the oxidant.[10][14]

Materials:

  • 2-Aminoacetophenone

  • Benzylamine

  • Iodine (I2)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a mixture of 2-aminoacetophenone (1 mmol) and benzylamine (1.2 mmol) in DMSO (2 mL), add iodine (20 mol%).

  • Heat the reaction mixture at 130 °C under an oxygen atmosphere for 3-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and add a saturated aqueous solution of sodium thiosulfate to quench the excess iodine.

  • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Method 4: Microwave-Assisted Synthesis for Rapid Reaction Times

Microwave-assisted organic synthesis has gained significant traction due to its ability to dramatically reduce reaction times and often improve yields.[15][16][17][18][19] This technology is well-suited for the synthesis of quinazolinones, enabling rapid access to these important scaffolds.

Reaction Mechanism: The underlying reaction mechanisms in microwave-assisted syntheses are generally the same as their conventionally heated counterparts. However, the rapid and uniform heating provided by microwaves can accelerate reaction rates and sometimes lead to different product distributions.

Experimental Protocol: Microwave-Assisted Synthesis from 2-Aminobenzamides and Alcohols

This protocol describes a copper-catalyzed, microwave-assisted synthesis.[17]

Materials:

  • 2-Aminobenzamide

  • Benzyl alcohol

  • Copper(I) Iodide (CuI)

  • Cesium Carbonate (Cs2CO3)

Procedure:

  • In a microwave reaction vial, combine 2-aminobenzamide (0.5 mmol), benzyl alcohol (2.5 mmol), CuI (20 mol%), and Cs2CO3 (0.75 mmol).

  • Seal the vial and subject it to microwave irradiation at 130 °C for 2 hours under an oxygen atmosphere.

  • After cooling, partition the reaction mixture between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Comparative Analysis

To facilitate the selection of an appropriate synthetic method, the following table summarizes the key features of the discussed protocols.

FeatureCondensation with Isatoic AnhydrideCopper-Catalyzed Oxidative AnnulationMetal-Free (Iodine-Catalyzed)Microwave-Assisted Synthesis
Starting Materials Isatoic Anhydride, Amine, Acetophenone2-Aminoacetophenone, Amide2-Aminoacetophenone, Benzylamine2-Aminobenzamide, Alcohol
Catalyst Sulfur (promoter)Copper(I) IodideIodineCopper(I) Iodide
Oxidant Often inherent in the reactionOxygen/AirOxygenOxygen
Reaction Time Several hours12-24 hours3-8 hours2 hours
Temperature 120 °C110 °C130 °C130 °C
Yields Good to excellentGood to excellentGood to excellentModerate to high[17]
Advantages One-pot, high diversityMild conditions, good functional group toleranceEnvironmentally friendly, inexpensive catalystRapid reaction times
Disadvantages Can produce byproductsRequires metal catalyst, longer reaction timesHigher temperatures may be requiredRequires specialized equipment
Aminoacetophenone Type Substituted acetophenones2-Aminoacetophenones2-AminoacetophenonesN/A (starts from 2-aminobenzamide)

Experimental Workflow Diagrams

Condensation_with_Isatoic_Anhydride Start Mix Isatoic Anhydride, Amine, Acetophenone, & Sulfur in DMSO Heat Heat at 120 °C Start->Heat Quench Pour into ice-cold water Heat->Quench Filter Filter & Wash Precipitate Quench->Filter Purify Recrystallize Filter->Purify Product Quinazolinone Product Purify->Product

Caption: Workflow for Condensation with Isatoic Anhydride.

Copper_Catalyzed_Oxidative_Annulation Start Combine 2-Aminoacetophenone, Amide, CuI, & Cs2CO3 in DMSO Heat Heat at 110 °C under O2 Start->Heat Workup Dilute with water, Extract with EtOAc Heat->Workup Purify Column Chromatography Workup->Purify Product Quinazolinone Product Purify->Product Metal_Free_Iodine_Catalyzed_Synthesis Start Mix 2-Aminoacetophenone, Benzylamine, & I2 in DMSO Heat Heat at 130 °C under O2 Start->Heat Quench Quench with Na2S2O3 solution Heat->Quench Workup Extract with EtOAc, Wash & Dry Quench->Workup Purify Column Chromatography Workup->Purify Product Quinazolinone Product Purify->Product

Caption: Workflow for Metal-Free Iodine-Catalyzed Synthesis.

Microwave_Assisted_Synthesis Start Combine 2-Aminobenzamide, Alcohol, CuI, & Cs2CO3 in MW vial Irradiate Microwave at 130 °C under O2 Start->Irradiate Workup Partition between water & EtOAc Irradiate->Workup Purify Column Chromatography Workup->Purify Product Quinazolinone Product Purify->Product

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Amino-4'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower fellow researchers to conduct their work safely and effectively. This guide moves beyond mere procedural instruction to provide a deep, actionable framework for the responsible disposal of 2-Amino-4'-methoxyacetophenone. The protocols herein are designed to ensure personnel safety, maintain regulatory compliance, and protect our environment. The causality behind each step is explained to build a robust understanding of the necessary precautions.

Hazard Identification and Essential Safety Data

Understanding the inherent risks of a compound is the foundational step in its safe management. This compound is an irritant and is harmful if ingested.[1][2] Its hydrochloride salt is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[3][4][5] The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Therefore, all handling and disposal operations must be predicated on mitigating these hazards.

Below is a summary of the critical safety information, compiled from authoritative Safety Data Sheets (SDS).

Hazard Category GHS Classification Signal Word Key Precautionary Statements
Acute Oral Toxicity Category 4WarningH302: Harmful if swallowed.[1][6][7]
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation.[1][3][5]
Serious Eye Damage/Irritation Category 2WarningH319: Causes serious eye irritation.[3][4][5]
Specific Target Organ Toxicity Category 3 (Single Exposure)WarningH335: May cause respiratory irritation.[3][4][5]

Pre-Disposal Handling and Personal Protective Equipment (PPE)

Before disposal begins, the chemical must be handled in a manner that prevents exposure. The choice of PPE is not merely a suggestion but a critical control dictated by the compound's known hazards.

  • Engineering Controls : All handling of this compound, including weighing and preparing for disposal, should be conducted within a certified chemical fume hood.[7] This is the primary engineering control to prevent the inhalation of dust or aerosols. Ensure that eyewash stations and safety showers are readily accessible.[3]

  • Personal Protective Equipment (PPE) :

    • Hand Protection : Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[1]

    • Eye and Face Protection : Use chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[8] If there is a splash hazard, a face shield should be worn in addition to goggles.[3]

    • Skin and Body Protection : A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemical-resistant suit may be necessary.[7]

    • Respiratory Protection : If dust is generated and engineering controls are insufficient, use a NIOSH-approved P95 or P1 (EU EN 143) particle respirator.[1][7]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in general waste.[6][7] Doing so can harm aquatic life and compromise water treatment systems.

Step 1: Waste Segregation and Containment
  • Rationale : To prevent dangerous reactions, chemical waste must be segregated. This compound is incompatible with strong oxidizing agents and strong bases.[2][3][9][10]

  • Procedure :

    • Designate a specific, compatible waste container for this compound and its contaminated materials (e.g., weighing paper, contaminated gloves).

    • The container must be made of a non-reactive material (e.g., glass or high-density polyethylene), be in good condition, and have a secure, tight-fitting lid.[11]

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 2: Proper Labeling
  • Rationale : Accurate labeling is a regulatory requirement and is essential for the safety of all personnel who may handle the container.

  • Procedure :

    • Affix a hazardous waste tag to the container as soon as the first particle of waste is added.

    • The label must include:

      • The full chemical name: "this compound".

      • The words "Hazardous Waste".

      • An accurate list of all contents, including residual solvents if applicable.

      • The relevant hazard pictograms (e.g., exclamation mark for irritant/harmful).

      • The accumulation start date.

Step 3: Temporary On-Site Storage
  • Rationale : Safe temporary storage minimizes the risk of spills, exposure, and improper handling while awaiting pickup.

  • Procedure :

    • Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage area.[11]

    • The storage location must be secure, well-ventilated, and away from heat or sources of ignition.[3][12]

    • Ensure the container is stored within secondary containment to control any potential leaks.

Step 4: Final Disposal via Licensed Contractor
  • Rationale : The final treatment and disposal of hazardous waste is a highly regulated process that requires specialized facilities and expertise. Self-treatment is generally not recommended or permitted without proper licensing.[13]

  • Procedure :

    • Arrange for waste collection through your institution's EHS department or by contacting a licensed professional waste disposal company directly.[1][14][15][16]

    • The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[7][14][15][17] This process ensures the complete destruction of the compound.

    • Never attempt to dispose of this material in a landfill.[11] Contaminated packaging should be treated as unused product and disposed of in the same manner.[7][14][15]

Emergency Procedures

Spill Response
  • Rationale : A prepared response minimizes the impact of an accidental release.

  • Procedure :

    • Evacuate non-essential personnel from the immediate area.

    • Wearing the full PPE detailed in Section 2, cover the spill with an inert absorbent material like vermiculite, sand, or earth.[12]

    • Sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[3][4] Avoid creating dust.[3][7]

    • Wash the spill area thoroughly with soap and water.[3]

First Aid Measures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

  • Skin Contact : Remove contaminated clothing and wash the affected skin immediately with plenty of soap and water for at least 15 minutes. Get medical attention if irritation occurs.[3][4]

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][12]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[3][12]

Disposal Decision Workflow

G cluster_prep Phase 1: Preparation & Handling cluster_contain Phase 2: Containment & Storage cluster_disposal Phase 3: Final Disposition start Waste Generated (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always characterize Characterize as Hazardous Waste (Irritant, Harmful) ppe->characterize segregate Segregate from Incompatible Waste (e.g., Strong Oxidizers) characterize->segregate container Place in Closed, Compatible Waste Container segregate->container label_waste Label Container with Hazardous Waste Tag container->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact Institutional EHS or Licensed Waste Vendor store->contact_ehs manifest Prepare for Pickup with Proper Documentation contact_ehs->manifest disposal Final Disposal via High-Temperature Incineration manifest->disposal

Sources

Navigating the Safe Handling of 2-Amino-4'-methoxyacetophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the meticulous handling of chemical reagents is a cornerstone of both safety and success. This guide provides essential, immediate safety and logistical information for the handling of 2-Amino-4'-methoxyacetophenone, a key building block in various synthetic pathways. Beyond a simple checklist, this document delves into the causality behind each procedural step, fostering a culture of deep understanding and proactive safety in your laboratory.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound, while a valuable reagent, presents a specific set of hazards that must be managed to ensure a safe working environment. The primary risks associated with this compound are:

  • Skin Irritation: Direct contact can cause redness, itching, and inflammation.[1]

  • Serious Eye Irritation: The powder or its solutions can cause significant eye damage if accidental contact occurs.[1]

  • Respiratory Irritation: Inhalation of the dust can lead to irritation of the respiratory tract.

A thorough risk assessment should be conducted before any procedure involving this compound. Consider the quantity being used, the potential for dust generation, and the duration of the handling procedure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.

Scenario Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions in a ventilated enclosure Chemical safety gogglesNitrile or Neoprene gloves (double-gloving recommended)Fully buttoned lab coatN95 dust mask or as determined by risk assessment
Performing reactions and work-up procedures Chemical safety goggles and a face shieldNitrile or Neoprene gloves (double-gloving recommended)Chemical-resistant apron over a lab coatUse within a certified chemical fume hood
Handling spills Chemical safety goggles and a face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant suit or coverallsAir-purifying respirator with appropriate cartridges

The Rationale Behind Glove Selection:

Aromatic amines and ketones can be challenging for some glove materials. While nitrile gloves offer good general chemical resistance, prolonged exposure is not recommended.[2][3] Neoprene provides a more robust barrier against this class of compounds.[4][5] It is crucial to inspect gloves for any signs of degradation before and during use and to change them immediately upon contamination.[6]

Safe Handling Workflow: A Step-by-Step Procedural Guide

To minimize exposure and ensure operational integrity, a structured workflow is paramount. The following diagram and procedural steps outline a comprehensive approach to handling this compound from receipt to disposal.

Safe_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area gather_ppe Gather & Inspect PPE prep_area->gather_ppe Proceed to handling gather_materials Assemble Materials & Equipment gather_ppe->gather_materials Proceed to handling weigh Weighing (in ventilated enclosure) gather_materials->weigh Proceed to handling dissolve Dissolution weigh->dissolve Perform experiment reaction Reaction & Work-up (in fume hood) dissolve->reaction Perform experiment decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate After experiment completion dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste remove_ppe Properly Remove & Dispose of PPE dispose_waste->remove_ppe

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.